1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMTUXVKTGBMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201492 | |
| Record name | 1H-Pyrazolo(3,4-d)pyrimidine, 4-amino-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-99-6 | |
| Record name | 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5334-99-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazolo(3,4-d)pyrimidine, 4-amino-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC6YT53YT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physical and chemical properties of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry and drug development. As a bioisosteric analogue of adenine, this heterocyclic system is adept at interacting with the ATP-binding sites of numerous enzymes, particularly protein kinases.[1] This mimicry has led to the development of a multitude of derivatives that function as potent and selective inhibitors of key signaling proteins implicated in cancer and other proliferative diseases. The compound this compound (also known as 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) is a foundational member of this class. Understanding its core physical and chemical properties is paramount for researchers aiming to synthesize, modify, and formulate novel therapeutics based on this versatile core. This guide provides a comprehensive overview of its key characteristics, synthesis, and analytical considerations, grounded in established chemical principles and literature precedents.
Core Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate handling, formulation, and analytical strategies.
Structural and Molecular Data
The structural and molecular details for this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, NSC 1399 | [2][3] |
| CAS Number | 5334-99-6 | [2][3] |
| Molecular Formula | C₆H₇N₅ | [2][3] |
| Molecular Weight | 149.15 g/mol | [2] |
| Exact Mass | 149.07014524 Da | [2] |
| Canonical SMILES | CN1C2=C(C=N1)C(=NC=N2)N | [3] |
| InChIKey | JBMTUXVKTGBMLE-UHFFFAOYSA-N | [3] |
Experimental and Predicted Physicochemical Data
The following table compiles available experimental and computationally predicted physicochemical properties. These values are essential for anticipating the compound's solubility, lipophilicity, and acid-base characteristics.
| Property | Value | Details and Context | Source(s) |
| Melting Point | 226-228 °C | Experimental value. | [4] |
| Boiling Point | 354.4 ± 22.0 °C | Predicted at 760 mmHg. | [4] |
| Density | 1.6 ± 0.1 g/cm³ | Predicted value. | [4] |
| logP (XLogP3) | -0.49 | A measure of lipophilicity. The negative value indicates hydrophilicity. | [4] |
| pKa (Strongest Basic) | ~4.28 | Predicted for the parent compound (unmethylated). The pyrimidine nitrogens are the primary basic centers. | [1] |
| pKa (Strongest Acidic) | ~9.1 | Predicted for the parent compound (unmethylated). The exocyclic amine is the most acidic proton. | [1] |
| Solubility | Poorly soluble in water. | The pyrazolo[3,4-d]pyrimidine class is known for low aqueous solubility.[5][6] Likely soluble in polar aprotic solvents like DMSO and DMF. | [5][6] |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves the construction of the pyrimidine ring onto a pre-functionalized pyrazole precursor. This approach offers a reliable and high-yielding route to the target compound.
Recommended Synthetic Pathway
The most direct synthesis starts from 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. This intermediate contains the correctly substituted pyrazole ring and the necessary functional groups (an amino group and an adjacent nitrile) poised for cyclization to form the pyrimidine ring. The cyclization is typically achieved by heating with a one-carbon electrophile like formamide, which serves as both the reagent and solvent.
Caption: Recommended synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
This protocol is based on well-established literature procedures for the synthesis of analogous pyrazolo[3,4-d]pyrimidines.[3][7]
Objective: To synthesize this compound.
Materials:
-
5-amino-1-methyl-1H-pyrazole-4-carbonitrile
-
Formamide (HCONH₂)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (e.g., 10 mmol, 1.36 g) and formamide (20 mL).
-
Cyclization Reaction: Heat the reaction mixture to 190 °C using a heating mantle. Maintain this temperature with vigorous stirring for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling.
-
Isolation: Pour the cooled reaction mixture into ice-water (100 mL). Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) to remove residual formamide.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A logical workflow ensures all necessary data is collected.
Caption: Logical workflow for compound characterization.
Expected Spectroscopic Characteristics
¹H NMR Spectroscopy (Predicted, in DMSO-d₆):
-
δ ~ 8.1-8.3 ppm (s, 1H): This singlet corresponds to the proton at the C6 position of the pyrimidine ring.
-
δ ~ 7.9-8.1 ppm (s, 1H): This singlet is attributed to the proton at the C3 position of the pyrazole ring.
-
δ ~ 6.5-7.5 ppm (br s, 2H): A broad singlet for the two protons of the exocyclic amino (-NH₂) group. The chemical shift can vary with concentration and temperature.
-
δ ~ 3.8-4.0 ppm (s, 3H): A sharp singlet corresponding to the three protons of the N1-methyl (-CH₃) group.
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆):
-
δ ~ 156-158 ppm: Quaternary carbon at C7a.
-
δ ~ 154-156 ppm: Carbon at C4, attached to the amino group.
-
δ ~ 152-154 ppm: Carbon at C6.
-
δ ~ 133-135 ppm: Carbon at C3.
-
δ ~ 98-100 ppm: Quaternary carbon at C3a.
-
δ ~ 33-35 ppm: Carbon of the N1-methyl group.
Mass Spectrometry (MS):
-
Expected Molecular Ion [M+H]⁺: m/z 150.0774. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₆H₈N₅⁺. The base peak in the electron ionization (EI) spectrum is expected to be the molecular ion at m/z 149.
Safety and Handling
Based on aggregated GHS data, this compound should be handled with appropriate precautions.
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Handling: Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a cornerstone molecule for the development of kinase inhibitors. Its synthesis is accessible through established cyclization methods, and its physicochemical properties, characterized by a high melting point and hydrophilicity, provide a critical baseline for the design of analogues with improved pharmacological profiles. The predictive analytical data and the exemplary synthetic protocol provided in this guide offer researchers a solid foundation for further exploration and innovation with this important heterocyclic scaffold.
References
-
Manfredini, S., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Migliore, M., et al. (2015). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ElectronicsAndBooks. Available at: [Link]
-
PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
-
El-Malah, A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available at: [Link]
-
SpectraBase (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-1-methyl-. Available at: [Link]
-
SpectraBase (n.d.). 1H-pyrazolo[3,4-d]pyrimidin-4-amine, 1-(3-methylphenyl)-N-[4-(phenylmethoxy)phenyl]-. Available at: [Link]
-
Ghozlan, S. A. S., et al. (2008). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules. Available at: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Berezin, A. A., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ProQuest. Available at: [Link]
-
Sanna, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]
-
PubChemLite (n.d.). N-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. Available at: [Link]
-
Al-Adiwish, W. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]
-
Bouyahya, A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
-
Human Metabolome Database (2021). Showing metabocard for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (HMDB0244899). Available at: [Link]
Sources
- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H7N5 | CID 94753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Congeners
This guide provides a comprehensive exploration of the mechanistic pathways associated with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the versatile pyrazolo[3,4-d]pyrimidine class of compounds. Drawing from extensive research into this scaffold, this document will elucidate the primary and alternative mechanisms of action, supported by experimental rationale and methodologies for researchers, scientists, and drug development professionals.
Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a purine isostere, meaning it is a structural analog of the naturally occurring purines, adenine and guanine, which are fundamental components of DNA and RNA.[1] This structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to interact with a wide array of biological targets, particularly those that bind purines, such as protein kinases. Consequently, this scaffold has been extensively investigated and has given rise to a multitude of pharmacologically active compounds with applications in oncology, immunology, and neurodegenerative diseases.[1][2][3] The addition of a methyl group at the N1 position and an amine group at the C4 position, as in this compound, modulates the electronic and steric properties of the molecule, influencing its target specificity and potency.
Primary Mechanism of Action: Protein Kinase Inhibition
The most extensively documented mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases.[1][2] Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.[2][4]
Molecular Interaction with the Kinase ATP-Binding Site
Pyrazolo[3,4-d]pyrimidine-based inhibitors function as ATP-competitive inhibitors. Their structural resemblance to adenine allows them to bind to the ATP-binding pocket of kinases, preventing the binding of the natural substrate, ATP.[5][6] This inhibition blocks the downstream phosphorylation cascade, thereby modulating cellular processes such as proliferation, differentiation, and survival.[5]
The pyrazolo[3,4-d]pyrimidine core typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction is crucial for anchoring the inhibitor in the active site. The substituents on the pyrazolo[3,4-d]pyrimidine ring project into adjacent hydrophobic pockets, and modifications at these positions are key to achieving potency and selectivity for specific kinases.
Key Kinase Targets
Derivatives of the 4-aminopyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit a diverse range of protein kinases, including:
-
Src Family Kinases (SFKs) : Several pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of Src, a non-receptor tyrosine kinase involved in cell growth, proliferation, and survival.[4][5][7] Inhibition of Src has shown therapeutic potential in various cancers, including glioblastoma and medulloblastoma.[4][5]
-
Abl Kinase : Some compounds have demonstrated dual inhibitory activity against both Src and Abl kinases.[8] The Bcr-Abl fusion protein is the causative agent in chronic myeloid leukemia (CML), and its inhibition is a validated therapeutic strategy.[8]
-
Cyclin-Dependent Kinases (CDKs) : CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Novel pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK2 inhibitors.[9]
-
Epidermal Growth Factor Receptor (EGFR) : EGFR is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers. The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to design inhibitors of both wild-type and mutant forms of EGFR.[10]
-
Other Kinases : The versatility of this scaffold has led to the development of inhibitors for a wide range of other kinases, including Fyn, SGK1, and RET oncoprotein.[4][11]
Illustrative Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway
The following diagram illustrates a generalized signaling pathway initiated by a receptor tyrosine kinase and how a pyrazolo[3,4-d]pyrimidine-based inhibitor can block this cascade.
Caption: Inhibition of an RTK signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.
Alternative Mechanisms of Action
While kinase inhibition is the most prominent mechanism, the pyrazolo[3,4-d]pyrimidine scaffold has been associated with other biological activities.
Xanthine Oxidase Inhibition
Allopurinol, a structural analog of hypoxanthine, is a well-known inhibitor of xanthine oxidase used in the treatment of gout.[12][13][14][15] Given the structural similarities, certain pyrazolo[3,4-d]pyrimidine derivatives have also been reported to inhibit xanthine oxidase, suggesting a potential role in modulating purine metabolism.[16]
Induction of Heme Oxygenase-1 (HO-1)
A novel pyrazolo[3,4-d]pyrimidine derivative, KKC080096, was found to upregulate the antioxidant enzyme heme oxygenase-1 (HO-1).[17] This induction was associated with anti-inflammatory and neuroprotective effects, mediated through the activation of Nrf2 and AMPK signaling pathways.[17] This suggests a therapeutic potential for this class of compounds in neurodegenerative disorders such as Parkinson's disease.[17]
Sigma-1 Receptor Antagonism
A series of 4-acylaminopyrazolo[3,4-d]pyrimidines have been identified as selective antagonists of the sigma-1 receptor, a unique molecular chaperone involved in various cellular functions.[18] These compounds exhibited potent antinociceptive properties in preclinical pain models, indicating a potential application in pain management.[18]
Experimental Protocols for Elucidating the Mechanism of Action
The following is a generalized workflow for characterizing the mechanism of action of a novel pyrazolo[3,4-d]pyrimidine derivative, such as this compound.
Workflow for Mechanism of Action Studies
Caption: A stepwise workflow for investigating the mechanism of action.
Step-by-Step Methodologies
1. Target Identification and Validation:
-
Objective: To identify the primary molecular target(s) of the compound.
-
Methodology:
-
Kinome Screening: The compound is screened against a large panel of purified kinases to identify potential targets. This is typically performed using radiometric or fluorescence-based assays.
-
Affinity Chromatography: The compound is immobilized on a solid support and used to pull down interacting proteins from cell lysates. The bound proteins are then identified by mass spectrometry.
-
Computational Docking: Molecular modeling studies can predict the binding mode of the compound to the active site of putative kinase targets, providing insights into the structural basis of inhibition.[8]
-
2. In Vitro Enzymatic Assays:
-
Objective: To quantify the inhibitory potency of the compound against the identified target(s).
-
Methodology:
-
IC50 Determination: A dose-response curve is generated by measuring the enzymatic activity of the target kinase in the presence of increasing concentrations of the inhibitor. The IC50 value is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Ki Determination: The inhibition constant (Ki) is determined by performing enzyme kinetic studies at varying concentrations of both the substrate (ATP) and the inhibitor. This provides a more accurate measure of the inhibitor's binding affinity.
-
3. Cell-Based Assays:
-
Objective: To confirm target engagement and evaluate the cellular effects of the compound.
-
Methodology:
-
Target Phosphorylation Assays: Western blotting or ELISA-based methods are used to measure the phosphorylation status of the target kinase and its downstream substrates in cells treated with the compound. A decrease in phosphorylation indicates target engagement.
-
Cell Proliferation Assays: Assays such as MTS or CellTiter-Glo are used to assess the effect of the compound on the proliferation of cancer cell lines that are dependent on the target kinase.
-
Apoptosis Assays: Flow cytometry analysis of Annexin V/Propidium Iodide staining or measurement of caspase activity is used to determine if the compound induces apoptosis.[8]
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content is used to determine if the compound causes cell cycle arrest at a specific phase.[5]
-
4. In Vivo Efficacy Studies:
-
Objective: To evaluate the therapeutic potential of the compound in a living organism.
-
Methodology:
-
Xenograft Models: Human tumor cells are implanted into immunocompromised mice. The mice are then treated with the compound, and tumor growth is monitored over time.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies measure the absorption, distribution, metabolism, and excretion of the compound. PD studies correlate the drug concentration with the biological effect (e.g., inhibition of target phosphorylation in tumor tissue).
-
Quantitative Data Summary
The following table provides a hypothetical summary of the kind of quantitative data that would be generated during the investigation of a novel pyrazolo[3,4-d]pyrimidine kinase inhibitor.
| Assay | Parameter | Value |
| Enzymatic Assay | Src Kinase IC50 | 50 nM |
| Abl Kinase IC50 | 75 nM | |
| CDK2 Kinase IC50 | > 10 µM | |
| Cell-Based Assay | K-562 Cell Proliferation GI50 | 200 nM |
| Apoptosis Induction (Annexin V+) | 4-fold increase over control | |
| p-CrkL Inhibition (downstream of Abl) | 80% inhibition at 500 nM | |
| In Vivo Study | K-562 Xenograft Tumor Growth Inhibition | 60% at 50 mg/kg |
Conclusion
The this compound molecule belongs to a class of compounds with a rich history of therapeutic relevance, primarily as inhibitors of protein kinases. The core pyrazolo[3,4-d]pyrimidine scaffold serves as an effective ATP mimetic, and its derivatives have been successfully developed to target a wide range of kinases implicated in cancer and other diseases. While kinase inhibition is the predominant mechanism of action, the versatility of this scaffold allows for interactions with other targets, leading to diverse biological effects such as xanthine oxidase inhibition, induction of antioxidant pathways, and modulation of the sigma-1 receptor. A systematic and multi-faceted experimental approach is crucial for elucidating the precise mechanism of action of any new derivative and for unlocking its full therapeutic potential.
References
- What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? (2025-04-16).
- Allopurinol - StatPearls - NCBI Bookshelf.
- Allopurinol: Mechanism of Action & Structure - Study.com.
- Allopurinol - Wikipedia.
- What is the mechanism of Allopurinol? - Patsnap Synapse. (2024-07-17).
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2016-03-01). Future Journal of Pharmaceutical Sciences.
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020-02-13). ACS Medicinal Chemistry Letters.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022-05-17). RSC Publishing. Available at:
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014-05-29). ACS Publications.
- New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central.
- 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4. (2025-12-05). ChemicalBook.
- 4-Aminopyrazolo[3,4-d]pyrimidine | CAS#:2380-63-4. (2025-08-20). Chemsrc.
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.
- US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors. Google Patents.
- A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. (2021-02-19). National Institutes of Health.
- Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. (2017-06-01). PubMed Central.
- This compound | C6H7N5 | CID 94753. PubChem.
- Pyrazolo[3,4-d]pyrimidines as inhibitor of anti-coagulation and inflammation activities of phospholipase A2: insight from molecular docking studies. (2013-03-22). PubMed Central.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022-09-08). National Institutes of Health.
- STUDIES ON 4-AMINOPYRAZOLO(3,4-d)PYRIMIDINE: GROWTH INHIBITION AND RELIEF IN NEUROSPORA CRASSA. (1956-06-01). PubMed Central.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022-06-07). National Institutes of Health.
- This compound. Echemi.
- Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
- Synthesis, Biological Evaluation and Docking Studies of 4-amino Substituted 1H-pyrazolo[3,4-d]pyrimidines. (2008-12-01). PubMed.
- Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016-04-07). ACS Publications.
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023-07-04). MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Aminopyrazolo[3,4-d]pyrimidine | CAS#:2380-63-4 | Chemsrc [chemsrc.com]
- 12. droracle.ai [droracle.ai]
- 13. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. study.com [study.com]
- 15. Allopurinol - Wikipedia [en.wikipedia.org]
- 16. Pyrazolo[3,4-d]pyrimidines as inhibitor of anti-coagulation and inflammation activities of phospholipase A2: insight from molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Pharmacophore
The pyrazolo[3,4-d]pyrimidine nucleus, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry due to its structural resemblance to endogenous purines. This bioisosteric relationship with adenine allows pyrazolo[3,4-d]pyrimidine derivatives to effectively interact with a multitude of biological targets, particularly ATP-binding sites within enzymes.[1][2][3] This inherent characteristic has propelled the development of a diverse array of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5][6] This guide provides a comprehensive overview of the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The most extensively investigated therapeutic application of pyrazolo[3,4-d]pyrimidines is in the realm of oncology. These compounds exert their anticancer effects through various mechanisms, primarily by targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: Targeting the Engines of Cancer
1. Kinase Inhibition: A predominant mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1] Their structural similarity to ATP allows them to competitively bind to the ATP-binding pocket of various kinases, thereby blocking their catalytic activity.[2]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Many derivatives have been designed as potent inhibitors of EGFR and VEGFR, two key receptor tyrosine kinases implicated in tumor growth, proliferation, and angiogenesis.[3][7][8] For instance, new 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to exhibit significant inhibitory activity against both wild-type and mutant forms of EGFR.[7] Structural optimization of a hit compound led to the discovery of a multikinase inhibitor that potently inhibits both FLT3 and VEGFR2, demonstrating complete tumor regression in a mouse xenograft model of acute myeloid leukemia.[9][10]
-
Src Kinase Inhibition: Pyrazolo[3,4-d]pyrimidine-based Src kinase inhibitors have been shown to induce cell cycle arrest and reduce tumor growth in human medulloblastoma cells.[11] These compounds bind to the ATP pocket of the Src kinase, demonstrating antiproliferative and pro-apoptotic properties in a wide range of carcinomas.[11][12]
-
Cyclin-Dependent Kinase (CDK) Inhibition: As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Novel pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[13]
2. Dihydrofolate Reductase (DHFR) Inhibition: Certain pyrazolo[3,4-d]pyrimidine derivatives act as antifolates, inhibiting the enzyme DHFR.[14] This enzyme is critical for the synthesis of nucleotides, and its inhibition disrupts DNA replication and leads to cancer cell death. Novel derivatives incorporating amino acid conjugates have shown marked DHFR inhibition activity, superior to the classical antifolate drug methotrexate in some cases.[14]
3. Induction of Apoptosis: Many pyrazolo[3,4-d]pyrimidine compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[15][16] This can be a consequence of kinase inhibition or other cellular stresses. For example, some derivatives induce the expression of pro-apoptotic proteins like Bax and caspases while diminishing the expression of the anti-apoptotic protein Bcl-2.[14]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Substitution at N1: The substituent at the N1 position of the pyrazole ring is crucial for activity. Phenyl groups or other aromatic moieties are common and can influence the binding affinity to target proteins.[17]
-
Modifications at C4: The C4 position is a key point for derivatization. The introduction of anilino or phenoxy groups at this position has been shown to significantly impact potency against kinases like FLT3 and VEGFR2.[9][18] Replacement of a nitrogen linker with an oxygen atom at the 4-position has been found to improve anti-angiogenic activity.[18]
-
Substitution at C6: The C6 position also offers opportunities for modification. For instance, a thiophenethyl group at this position was found to be essential for the anticancer potency of a series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines.[2]
Quantitative Data on Anticancer Activity
| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Unknown | A549 (Lung) | 2.24 | [15] |
| 1d | Unknown | MCF-7 (Breast) | 1.74 | [15] |
| 7f | DHFR | MCF-7 (Breast) | Not specified as IC50 | [14] |
| 12b | EGFR | A549 (Lung) | 8.21 | [7] |
| 10e | Unknown | MCF-7 (Breast) | 11 | [17] |
| VIIa | Unknown | 57 different cell lines | 0.326 - 4.31 | [19] |
| 23c | RET kinase | BaF3/CCDC6-RET | Potent inhibition | [20] |
| 33 | FLT3, VEGFR2 | MV4-11 (AML) | Potent inhibition | [10] |
| 10b | Unknown | MDA-MB-231 (Breast) | 5.5-11 µg/ml | [21] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of many diseases, including cancer. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][22]
Mechanism of Action: Targeting COX Enzymes
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[22] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several novel pyrazolo[3,4-d]pyrimidine compounds have been synthesized and shown to be selective inhibitors of COX-2.[5][23][24] This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[25] Some derivatives have also been identified as dual COX-2/5-lipoxygenase (5-LOX) inhibitors, offering a broader anti-inflammatory profile.[23]
Structure-Activity Relationship (SAR) Highlights
The anti-inflammatory activity of these derivatives can be tuned by modifying the substituents. For example, the incorporation of a thiazolidinone moiety has led to compounds with potent anti-inflammatory activity and a good gastrointestinal safety profile.[25]
Quantitative Data on Anti-inflammatory Activity
| Compound ID | Target(s) | Assay | IC50 (µM) | Reference |
| 3a | COX-2 | Enzyme Assay | 42 | [5] |
| 4b | COX-1 / COX-2 | Enzyme Assay | 26 / 34 | [5] |
| 8e | COX-2 / 5-LOX | Enzyme Assay | 1.837 / 2.662 | [23] |
| 7d | COX-2 | In vivo (formalin paw edema) | Higher than celecoxib | [25] |
| 10a-d, 12c | COX-2 | LPS-induced expression | Inhibition at 25 µg/ml | [21] |
Antimicrobial and Antiviral Activities: Combating Infectious Agents
The pyrazolo[3,4-d]pyrimidine scaffold has also been explored for its potential in fighting infectious diseases.
Antimicrobial Activity
Several studies have reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with significant antibacterial and antifungal activities.[6][26][27] The mechanism of action for their antimicrobial effects can be diverse. Some compounds have been shown to inhibit bacterial DHFR, similar to their anticancer counterparts but targeting the bacterial enzyme.[28] Others may disrupt bacterial cell wall synthesis or other essential cellular processes. Notably, some pyrazolo[3,4-d]pyrimidine kinase inhibitors have displayed dual anticancer and antibacterial properties, which could be particularly beneficial for cancer patients who are more susceptible to infections.[29]
Antiviral Activity
A novel pyrazolo[3,4-d]pyrimidine nucleoside analog, N10169, has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, including adenovirus, influenza B virus, and reovirus.[4] The proposed mechanism involves the phosphorylation of N10169 by adenosine kinase to its active form, which then inhibits cellular orotidylate decarboxylase, an enzyme essential for pyrimidine biosynthesis.[4] This disruption of nucleotide metabolism hinders viral replication. The antiviral potency of such compounds can be cell-line dependent, correlating with the levels of adenosine kinase activity in the host cells.[4]
Experimental Protocols: A Guide to Evaluation
The biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives involves a range of in vitro and in vivo assays. Below are representative protocols for key experiments.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This assay assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., EGFR, VEGFR2), a specific substrate peptide, and ATP.
-
Compound Addition: Add the pyrazolo[3,4-d]pyrimidine derivative at various concentrations to the reaction mixture.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex biological activities and experimental workflows.
Caption: Inhibition of key signaling pathways by pyrazolo[3,4-d]pyrimidine derivatives.
Caption: General experimental workflow for the evaluation of pyrazolo[3,4-d]pyrimidine derivatives.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a remarkably versatile platform for the design of novel therapeutic agents. Its ability to target a wide range of biological molecules has led to the development of compounds with potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The ongoing exploration of structure-activity relationships continues to yield derivatives with improved potency and selectivity. Future research will likely focus on the development of multi-target agents to combat complex diseases like cancer and the use of advanced drug delivery systems to enhance the therapeutic efficacy and reduce the side effects of these promising compounds. The chemical and biological versatility of pyrazolo[3,4-d]pyrimidines ensures their continued prominence in the field of drug discovery for years to come.[30]
References
-
Al-Ostath, A., et al. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available at: [Link]
-
El-Sayed, M. A., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1). Available at: [Link]
-
Li, X., et al. (2013). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 18(9), 10846-10861. Available at: [Link]
-
Gaber, N. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. Available at: [Link]
-
Smee, D. F., et al. (1987). Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Antimicrobial Agents and Chemotherapy, 31(10), 1535-1541. Available at: [Link]
-
Atatreh, N., et al. (2020). Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. Bioorganic Chemistry, 94, 103383. Available at: [Link]
-
Ghorab, M. M., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(9), 15997-16013. Available at: [Link]
-
Kallitsakis, M., et al. (2014). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 347(11), 816-827. Available at: [Link]
-
Scott, K. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-971. Available at: [Link]
-
Rossi, A., et al. (2012). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Cellular Physiology, 227(6), 2589-2596. Available at: [Link]
-
Abdel-Mottaleb, Y. S., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 90(1), 83-96. Available at: [Link]
-
Yang, L., et al. (2013). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. Available at: [Link]
-
El-Sayed, W. A. (2003). Design, Synthesis, and Antimicrobial Activity of Some New Pyrazolo[3,4-d]pyrimidines. Heteroatom Chemistry, 14(6), 530-534. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 26(21), 6439. Available at: [Link]
-
El-Gohary, N. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14615-14631. Available at: [Link]
-
Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Bioorganic Chemistry, 115, 105230. Available at: [Link]
-
Di Martino, R., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 438-444. Available at: [Link]
-
Wang, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548. Available at: [Link]
-
Tageldin, G., et al. (2018). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. Bioorganic Chemistry, 80, 107-120. Available at: [Link]
-
Manera, C., et al. (2007). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. Bioorganic & Medicinal Chemistry, 15(1), 359-369. Available at: [Link]
-
Sureja, D. K., et al. (2012). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Pharmacy & Bioallied Sciences, 4(4), 283-288. Available at: [Link]
-
Gomaa, H. A. M., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. Future Medicinal Chemistry, 14(1), 57-81. Available at: [Link]
-
Yang, L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. Available at: [Link]
-
Ferla, S., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 25(22), 5431. Available at: [Link]
-
Ruzi, Z., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances, 13(48), 34165-34182. Available at: [Link]
-
Al-Salahat, K., et al. (2023). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Molecules, 28(18), 6524. Available at: [Link]
-
Yang, L., et al. (2013). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. ResearchGate. Available at: [Link]
-
Ahluwalia, V. K., et al. (2001). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Indian Journal of Chemistry - Section B, 40B(4), 347-351. Available at: [Link]
-
Rashad, A. E., et al. (2011). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. European Journal of Medicinal Chemistry, 46(4), 1019-1026. Available at: [Link]
-
Ruzi, Z., et al. (2023). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Semantic Scholar. Available at: [Link]
-
Brullo, C., et al. (2023). Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action. Semantic Scholar. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Activity of Some New Pyrazolo[3,4‐d]pyrimidines. | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel pyrazolo[3,4- d ]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00476G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Purine Analog for Modern Drug Discovery
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to endogenous purines. This bioisosteric relationship allows it to function as an antagonist in numerous biological pathways where purines are key substrates. This guide focuses on a specific, potent derivative, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , exploring its foundational chemistry, multifaceted mechanisms of action, and its practical application in drug discovery workflows. We will delve into its role as an ATP-competitive kinase inhibitor and a modulator of cellular stress pathways, providing field-proven experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their therapeutic programs.
Introduction: The Power of Purine Analogy
Purines, particularly adenine and guanine, are fundamental to life. They are the building blocks of nucleic acids and, critically for pharmacology, form the core of adenosine triphosphate (ATP), the universal energy currency of the cell and the phosphate donor in all kinase-catalyzed reactions. The enzyme superfamily of kinases, which plays a central role in cellular signaling, has therefore become a major focus for drug development.
The core principle behind this compound is bioisosterism —the substitution of a molecule or group with another that has similar physical or chemical properties to produce a similar biological effect. The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, where a carbon and nitrogen atom in the imidazole ring of adenine are swapped. This subtle change maintains the overall shape and hydrogen bonding pattern required for recognition by ATP-binding sites while altering its electronic properties and metabolic stability, making it an ideal scaffold for inhibitor design.[1]
Caption: Structural comparison of Adenine and its bioisostere.
Physicochemical Profile
A clear understanding of a compound's physical and chemical properties is the first step in any drug development cascade.
| Property | Value | Source |
| IUPAC Name | 1-methylpyrazolo[3,4-d]pyrimidin-4-amine | PubChem[2] |
| CAS Number | 5334-99-6 | PubChem[2] |
| Molecular Formula | C₆H₇N₅ | PubChem[2] |
| Molecular Weight | 149.15 g/mol | PubChem[2] |
| XLogP3 | -0.2 | PubChem[2] |
| Melting Point | 226-228 °C | Echemi[3] |
| Canonical SMILES | CN1N=CC2=C1C(=NC=N2)N | PubChem[2] |
Core Mechanisms of Action
The therapeutic versatility of this compound and its analogs stems from their ability to interact with multiple biological targets. The two most well-characterized mechanisms are ATP-competitive kinase inhibition and modulation of the Nrf2/HO-1 antioxidant pathway.
ATP-Competitive Kinase Inhibition
The primary and most exploited mechanism of action for this class of compounds is the inhibition of protein kinases.[4] Kinases have a highly conserved binding pocket for ATP. Due to its structural mimicry of adenine, the pyrazolo[3,4-d]pyrimidine core can occupy this pocket, preventing ATP from binding and effectively shutting down the enzyme's ability to phosphorylate its substrates. This competitive inhibition is the basis for its potent anticancer activity against kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR).[1][5]
Caption: ATP-competitive inhibition by a purine analog.
Anti-Inflammatory & Neuroprotective Effects via Nrf2/HO-1 Pathway
Beyond kinase inhibition, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to exert powerful anti-inflammatory and neuroprotective effects by activating the Nrf2/HO-1 signaling pathway.[6][7] This pathway is a master regulator of the cellular antioxidant response.[8][9][10]
-
Mechanism: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1.[6] Oxidative stress, or the introduction of an activator compound, causes Nrf2 to dissociate from Keap1.
-
Translocation & Activation: Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.
-
HO-1 Upregulation: A key target gene is Heme Oxygenase-1 (HO-1), an enzyme that degrades pro-oxidant heme into anti-inflammatory products like biliverdin and carbon monoxide.[8]
This upregulation of the cell's endogenous defense mechanisms makes this class of compounds highly promising for treating neurodegenerative and inflammatory diseases.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway.
Synthesis and Characterization
The synthesis of this compound and its derivatives is well-established, typically involving the construction of a substituted pyrazole ring followed by cyclization with a nitrogen source to form the fused pyrimidine ring.[11][12]
Representative Synthetic Workflow
A common synthetic route starts with a functionalized pyrazole, such as 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. This intermediate can then undergo cyclocondensation to form the pyrazolo[3,4-d]pyrimidine core. The final amine can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a chloro group) at the 4-position.[13]
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol: Nucleophilic Amination
This protocol is a representative example for the amination of a 4-chloro-pyrazolo[3,4-d]pyrimidine precursor, adapted from methodologies reported in the literature.[13]
Objective: To synthesize a 4-amino-substituted pyrazolo[3,4-d]pyrimidine from a 4-chloro precursor.
Materials:
-
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent)
-
Ammonia solution (e.g., 28% in H₂O) or methylamine (e.g., 40% in H₂O) (excess, ~10-20 equivalents)
-
Solvent: Tetrahydrofuran (THF) or Ethanol
-
Reaction vessel, magnetic stirrer, condenser
Procedure:
-
Setup: Dissolve the 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine starting material in the chosen solvent (e.g., THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution in an ice bath (0-10 °C). Slowly add the aqueous ammonia or methylamine solution to the flask.
-
Reaction: Allow the reaction to warm to room temperature and stir for 5-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
Isolation: Add water to the resulting residue and stir. The product, which is typically a solid, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[14]
Experimental Evaluation in Drug Discovery
Evaluating the biological activity of this compound requires robust and validated in vitro assays.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[15][16][17][18][19]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[15]
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals within the cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[20][21]
Principle: The assay is performed in two steps. First, the kinase reaction is run. Then, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. In the second step, a detection reagent is added to convert the ADP produced back into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.
Procedure:
-
Reaction Setup: In a 384-well plate, add the following components in kinase reaction buffer:
-
The test compound (this compound) at various concentrations.
-
The target kinase (e.g., recombinant EGFR).
-
The substrate/ATP mix (e.g., a specific peptide substrate for EGFR and ATP at its Kₘ concentration).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence signal on a plate reader.
-
Analysis: A lower luminescent signal indicates less ADP was produced, signifying inhibition of the kinase. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Challenges and Future Directions: Overcoming Solubility Hurdles
A significant challenge associated with the pyrazolo[3,4-d]pyrimidine scaffold is its often-low aqueous solubility, a consequence of the flat, aromatic ring system designed for high-affinity kinase binding.[22][23] This poor solubility can impede formulation, bioavailability, and overall drug development.[24]
A proven strategy to overcome this limitation is the prodrug approach .[25][26] By attaching a water-solubilizing group (a "promoiety") to the parent molecule via a linker that is designed to be cleaved by enzymes in the body (e.g., plasma esterases), the compound's solubility can be dramatically improved. This enhances its pharmacokinetic profile while ensuring the active drug is released at its site of action.[22] Future research will undoubtedly continue to explore novel prodrug strategies and other formulation technologies to fully unlock the therapeutic potential of this compound class.
Conclusion
This compound stands as a testament to the power of rational drug design based on the principle of bioisosterism. Its structural mimicry of adenine provides a versatile foundation for developing potent inhibitors of therapeutically relevant targets, most notably protein kinases. Furthermore, emerging evidence of its ability to modulate complex cellular pathways, such as the Nrf2-mediated antioxidant response, opens new avenues for its application in anti-inflammatory and neuroprotective therapies. With established synthetic routes and robust methods for biological evaluation, this purine analog and its derivatives will continue to be a valuable scaffold for scientists and researchers dedicated to discovering the next generation of targeted medicines.
References
-
Loboda, A., Damulewicz, M., Pyza, E., Jozkowicz, A., & Dulak, J. (2016). Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism. Cellular and Molecular Life Sciences, 73(17), 3221–3247. [Link]
-
Radi, M., Brullo, C., Crespan, E., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 622–626. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
ResearchGate. (n.d.). The regulatory mechanisms for Nrf2/HO-1 signaling pathway. ResearchGate. [Link]
-
Li, N., Wu, Y., & Zhang, Y. (2024). The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease. Journal of Inflammation Research, 17, 2331–2347. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]
-
Ju, M.-S., et al. (2020). Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells. International Journal of Molecular Medicine, 46(1), 363-373. [Link]
-
Frontiers. (2020). Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease. Frontiers in Pharmacology. [Link]
-
Radi, M., Brullo, C., Crespan, E., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 622-626. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC. [Link]
-
Davoodnia, A., Vahedinia, A., & Tavakoli-Hoseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435. [Link]
-
Ang, W. X., et al. (2020). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 17(9), 3429-3437. [Link]
-
Castelli, R., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(15), 6472-6492. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
-
ProQuest. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ProQuest. [Link]
-
El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2213-2231. [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]
-
Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105934. [Link]
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
-
National Center for Biotechnology Information. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC. [Link]
-
Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2684-2701. [Link]
-
Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 8010-8024. [Link]
-
ACS Publications. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4545-4558. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC. [Link]
-
CORE. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. CORE. [Link]
-
ChemBK. (n.d.). 1H-pyrazolo[3,4-d]pyrimidin-4-amine. ChemBK. [Link]
Sources
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H7N5 | CID 94753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-(Chloromethyl)-<i>N</i>,1-dimethyl-1<i>H</i>-pyrazolo[3,4-<i>d</i>]pyrimidin-4-amine - ProQuest [proquest.com]
- 14. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | MDPI [mdpi.com]
- 15. clyte.tech [clyte.tech]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Potential Therapeutic Targets of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Analogs
Executive Summary
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This guide provides an in-depth technical analysis of the potential therapeutic targets for compounds based on this core, with a specific focus on the implications for 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. As a bioisostere of adenine, this scaffold is exceptionally well-suited for targeting ATP-binding sites, leading to the development of numerous potent inhibitors of protein kinases. Beyond kinases, this versatile structure has been successfully employed to modulate the activity of other critical enzymes, receptors, and structural proteins. This whitepaper will explore the key target classes, delve into the mechanisms of action, present detailed experimental protocols for target validation, and discuss the future landscape for drug development based on this remarkable heterocyclic system.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that mimics the purine ring system found in nature. This structural similarity to adenine and guanine allows it to function as a competitive inhibitor for a multitude of enzymes that utilize purine-based substrates, most notably the vast family of protein kinases.[1] The versatility of this scaffold allows for synthetic modifications at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. Derivatives of this core have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and anti-coagulant effects.[2][3][4] This guide will systematically explore the validated and potential therapeutic targets of this scaffold, providing researchers and drug development professionals with a comprehensive understanding of its therapeutic potential.
Part I: Protein Kinases as Primary Therapeutic Targets
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them one of the most critical target classes for drug discovery, particularly in oncology. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been extensively utilized to develop potent kinase inhibitors that compete with ATP for binding in the enzyme's active site.[5]
Tyrosine Kinase Targets
Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of cell proliferation, and its aberrant activation is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer. Numerous 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent EGFR inhibitors.[1] These compounds typically occupy the adenine-binding region of the ATP pocket, with various substitutions extending into adjacent hydrophobic regions to enhance potency.[6] Notably, derivatives have been developed that show efficacy against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which confers resistance to first-generation inhibitors.[1]
Caption: EGFR signaling pathway and its inhibition by pyrazolopyrimidines.
Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase involved in cell growth, adhesion, and motility. Its overexpression is linked to metastasis in numerous cancers. A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been developed as potent, multi-kinase inhibitors that potently target Src.[7] Further optimization has led to compounds like SI388, identified as a promising Src inhibitor for glioblastoma.[8]
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2 (KDR), are crucial for angiogenesis, the process of forming new blood vessels that tumors require for growth. The multi-kinase inhibitory profile of some pyrazolo[3,4-d]pyrimidines includes potent inhibition of KDR, giving them anti-angiogenic properties.[7]
Other Key Tyrosine Kinase Targets:
-
Breast Tumor Kinase (BRK/PTK6): Overexpressed in several cancers, BRK promotes metastasis. Selective 1H-pyrazolo[3,4-d]pyrimidine derivatives have been discovered as nanomolar inhibitors of BRK.[9]
-
RET Kinase: Oncogenic activation of RET is a driver in certain thyroid and lung cancers. 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines have been specifically designed and evaluated as RET kinase inhibitors.[10]
-
Janus Kinases (JAKs): JAKs are critical in cytokine signaling pathways implicated in inflammation and myeloproliferative disorders. The 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold has been identified as a promising starting point for developing JAK2 inhibitors.[11]
Quantitative Data: Kinase Inhibition Profile
| Compound Class | Target Kinase | IC50 Value | Reference |
| 3-(Phenylethynyl) derivative 13an | Src | 0.003 µM | [7] |
| 3-(Phenylethynyl) derivative 13an | KDR (VEGFR-2) | 0.032 µM | [7] |
| Phenylpyrazolo[3,4-d]pyrimidine 12b | EGFRWT | 0.016 µM | [1] |
| Phenylpyrazolo[3,4-d]pyrimidine 12b | EGFRT790M | 0.236 µM | [1] |
| N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 51 | BRK/PTK6 | Low nanomolar | [9] |
| 3-Substituted-1-isopropyl derivative 7a | RET | Low nanomolar | [10] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for measuring the activity of kinase inhibitors. The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of kinase inhibition.
Materials:
-
Kinase of interest (e.g., EGFR, Src)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the assay plate wells. Include control wells with DMSO only (for 0% and 100% activity).
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate solution in assay buffer.
-
Prepare a 2X ATP solution in assay buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction. The final volume is 11 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the data and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro kinase inhibition screening assay.
Part II: Non-Kinase Enzyme Targets
The therapeutic utility of the 1H-pyrazolo[3,4-d]pyrimidine scaffold extends beyond kinase inhibition to other critical enzyme families.
Dihydrofolate Reductase (DHFR)
DHFR is an essential enzyme for the synthesis of purines and thymidylate, which are required for DNA replication.[12] Inhibition of DHFR is a clinically validated anticancer strategy. Pyrazolo[3,4-d]pyrimidines, acting as isosteres of the pteridine ring in the classical antifolate methotrexate (MTX), have been designed as novel DHFR inhibitors.[13] These compounds have shown considerable cytotoxic activity, even in MTX-resistant cell lines.
Phospholipase D (PLD)
PLD enzymes are involved in generating the second messenger phosphatidic acid and play a role in cancer cell invasiveness. A class of 1,3-disubstituted-4-aminopyrazolo[3,4-d]pyrimidines was identified as potent inhibitors of both human PLD1 and PLD2, with IC50 values in the low-nanomolar to low-micromolar range.[14]
Heme Oxygenase-1 (HO-1) Induction
Instead of direct inhibition, some pyrazolo[3,4-d]pyrimidine derivatives exert their effects by inducing the expression of protective enzymes. A novel derivative, KKC080096, was found to upregulate the antioxidant enzyme HO-1, leading to potent anti-inflammatory and neuroprotective effects.[3] This induction is mediated through the activation of both the Nrf2 and AMPK signaling pathways, making this a promising strategy for neurodegenerative disorders like Parkinson's disease.
Caption: HO-1 induction pathway via Nrf2 and AMPK activation.
Part III: Other Potential Therapeutic Targets
Sigma-1 Receptor (σ1R)
The σ1R is a unique molecular chaperone protein implicated in various CNS-related pathologies and pain. A series of 4-acylaminopyrazolo[3,4-d]pyrimidines were developed as highly selective σ1R antagonists.[15] These compounds exhibited potent antinociceptive properties in preclinical pain models, highlighting a non-opioid pathway for analgesia.
Tubulin Polymerization
Microtubules are essential components of the cytoskeleton, and their disruption is a proven anticancer strategy. Novel N1-methyl pyrazolo[4,3-d]pyrimidines (an isomeric scaffold) were found to be potent inhibitors of tubulin polymerization by binding to the colchicine site.[16] These compounds exhibited excellent potency against a broad range of cancer cell lines, including multidrug-resistant phenotypes, and showed significant in vivo efficacy.
Experimental Protocol: Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of tubulin into microtubules, which can be monitored by an increase in light scattering or fluorescence.
Materials:
-
Lyophilized, high-purity tubulin (>99%)
-
General Tubulin Buffer (G-PEM; 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds and controls (e.g., Paclitaxel for enhancers, Nocodazole for inhibitors)
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader
Procedure:
-
Tubulin Reconstitution: Resuspend lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of ~4 mg/mL. Keep on ice at all times.
-
Compound Preparation: Dilute test compounds to 2X final concentration in G-PEM buffer.
-
Assay Setup:
-
In a pre-chilled 96-well plate, add 50 µL of the 2X compound dilutions to the appropriate wells.
-
Add 50 µL of the cold tubulin solution to each well.
-
Immediately before starting the reading, add a final concentration of 1 mM GTP and 10% glycerol to each well to initiate polymerization.
-
-
Polymerization Measurement:
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance (light scatter) at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each well.
-
The rate of polymerization (Vmax) and the final extent of polymerization (Amax) can be calculated.
-
Compare the curves of compound-treated wells to the vehicle control to determine if the compound inhibits or enhances polymerization.
-
Calculate IC50 values for inhibitors by plotting the inhibition of Vmax or Amax against compound concentration.
-
Conclusion and Future Directions
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a remarkably versatile platform for the development of novel therapeutics. Its ability to act as a bioisosteric mimic of purines has led to the discovery of potent inhibitors against a wide range of protein kinases, which remain a primary focus for oncology drug discovery. However, the demonstrated activity against other targets such as DHFR, PLD, the sigma-1 receptor, and tubulin underscores the broad therapeutic potential of this chemical class.
Future research on this compound and its analogs should focus on several key areas:
-
Selectivity Profiling: Comprehensive screening against large kinase panels is essential to understand the selectivity profile of new derivatives and to identify potential off-target effects or opportunities for developing multi-targeted agents.
-
Structure-Based Design: As more crystal structures of pyrazolo[3,4-d]pyrimidines in complex with their targets become available, structure-based drug design will be crucial for optimizing potency and selectivity.
-
Exploration of New Targets: The inherent drug-like properties of the scaffold warrant its exploration against other emerging therapeutic targets, particularly within the CNS and for inflammatory diseases.
-
Pharmacokinetic Optimization: A continued focus on modifying the scaffold to improve metabolic stability, bioavailability, and other ADME properties will be critical for translating potent inhibitors into successful clinical candidates.
References
Sources
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidines as inhibitor of anti-coagulation and inflammation activities of phospholipase A2: insight from molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. 1,3-disubstituted-4-aminopyrazolo [3, 4-d] pyrimidines, a new class of potent inhibitors for phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core is a cornerstone of modern medicinal chemistry. As a "privileged scaffold," its versatile structure has been the foundation for a multitude of therapeutic agents, most notably in the realm of kinase inhibitors for oncology. This in-depth guide navigates the historical landscape of its discovery, tracing its lineage from the pioneering work on purine analogs to its current status as a key pharmacophore. We will delve into the synthetic evolution of this scaffold, provide detailed experimental protocols, and explore the mechanistic underpinnings of its diverse biological activities, offering a comprehensive resource for researchers engaged in the development of novel therapeutics.
A Legacy of Innovation: The Genesis of the Pyrazolo[3,4-d]pyrimidine Scaffold
The story of this compound is intrinsically linked to the broader history of pyrazolo[3,4-d]pyrimidines, a class of compounds that emerged from the systematic exploration of purine analogs. A pivotal moment in this history was the synthesis and discovery of Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) in the 1950s.
The groundbreaking work of Gertrude B. Elion and George H. Hitchings at the Wellcome Research Laboratories, which would later earn them a share of the 1988 Nobel Prize in Physiology or Medicine, was initially focused on developing purine analogs as anticancer agents. Their research led to the development of 6-mercaptopurine (6-MP), a drug still used in leukemia treatment. A key observation was that 6-MP was metabolized and inactivated by the enzyme xanthine oxidase. This led to the strategic search for a xanthine oxidase inhibitor to potentiate the effects of 6-MP. This search culminated in the discovery of allopurinol, a potent inhibitor of the enzyme.
While initially conceived as an adjunct to cancer therapy, the profound ability of allopurinol to reduce uric acid levels quickly established it as a cornerstone treatment for gout. The success of allopurinol not only provided a valuable therapeutic agent but also validated the pyrazolo[3,4-d]pyrimidine scaffold as a biologically active and druggable template. This spurred further investigation into the chemical space surrounding this core structure.
The specific first synthesis of this compound is not prominently documented in a single landmark paper. Instead, its emergence appears to be a logical progression from the foundational work on the parent compound, 4-aminopyrazolo[3,4-d]pyrimidine, and the exploration of N-alkylation to modulate physicochemical and pharmacological properties. The methylation at the N-1 position of the pyrazole ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and fine-tune binding interactions with biological targets.
Synthetic Strategies: Building the Core
The synthesis of the this compound core and its derivatives can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials and the desired substitution patterns.
Construction from Pyrazole Precursors
A common and versatile approach involves the construction of the pyrimidine ring onto a pre-existing substituted pyrazole. This strategy offers a high degree of control over the substitution on the pyrazole moiety.
A representative synthetic pathway starts with the commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This precursor undergoes cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one intermediate, which is then chlorinated to yield the key intermediate, 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Subsequent nucleophilic substitution with ammonia or an appropriate amine furnishes the desired 4-amino derivatives.[1]
Experimental Protocol: Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [1]
-
Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A mixture of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and chloroacetyl chloride is heated. The resulting intermediate is then treated with a base to effect cyclization.
-
Chlorination: The pyrimidinone from the previous step is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Modification of Allopurinol
Given its structural similarity and commercial availability, allopurinol serves as a valuable starting material for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives. The synthesis typically involves chlorination of the 4-hydroxy group, followed by methylation of the pyrazole nitrogen and subsequent amination.
Experimental Protocol: General Synthesis of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines [2]
-
Chlorination of Allopurinol: Allopurinol is treated with a chlorinating agent like phosphorus oxychloride to yield 4-chloropyrazolo[3,4-d]pyrimidine.
-
N-Alkylation: The pyrazole nitrogen is alkylated using an appropriate alkyl halide in the presence of a base.
-
Amination: The 4-chloro group is displaced by reacting the intermediate with the desired amine to furnish the final N4-substituted 4-aminopyrazolo[3,4-d]pyrimidine derivative.
The Rise of a Privileged Scaffold in Kinase Inhibition
The structural resemblance of the pyrazolo[3,4-d]pyrimidine core to the purine ring of ATP made it an attractive scaffold for the development of kinase inhibitors. Kinases, a large family of enzymes that play crucial roles in cellular signaling, are often dysregulated in cancer and other diseases. By mimicking ATP, pyrazolo[3,4-d]pyrimidine-based compounds can competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity.
This has led to the development of a plethora of potent and selective kinase inhibitors targeting a wide range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine core have been designed and synthesized as inhibitors of both wild-type and mutant forms of EGFR, which are implicated in various cancers.
-
Bruton's Tyrosine Kinase (BTK): The pyrazolo[3,4-d]pyrimidine scaffold is a key component of several BTK inhibitors, which are effective in treating B-cell malignancies.
-
Cyclin-Dependent Kinases (CDKs): This scaffold has been successfully employed to develop inhibitors of CDKs, which are critical regulators of the cell cycle and are often overactive in cancer.[3][4]
-
Src Family Kinases: The versatility of the pyrazolo[3,4-d]pyrimidine core has enabled the development of inhibitors targeting Src family kinases, which are involved in cancer cell proliferation, survival, and metastasis.
The modular nature of the synthesis allows for systematic modifications at various positions of the scaffold, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Quantitative Analysis of Biological Activity
The following table summarizes the inhibitory activities of representative compounds featuring the this compound core against various biological targets.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (IC₅₀, µM) | Reference |
| Derivative A | EGFR | 15 | A549 (Lung Cancer) | 0.5 | Fictional Example |
| Derivative B | BTK | 5 | TMD8 (Lymphoma) | 0.1 | Fictional Example |
| Derivative C | CDK2 | 50 | HCT116 (Colon Cancer) | 1.2 | Fictional Example |
| Compound 14 | CDK2/cyclin A2 | 57 | MCF-7 (Breast Cancer) | 0.045 | [3][4] |
| Compound 15 | CDK2/cyclin A2 | 119 | HCT-116 (Colon Cancer) | 0.007 | [3][4] |
Note: The data for Derivatives A, B, and C are illustrative examples to showcase the format. The data for Compounds 14 and 15 are from cited literature.
Mechanistic Insights and Future Directions
The primary mechanism of action for many this compound derivatives in oncology is the competitive inhibition of ATP binding to the kinase domain of oncogenic kinases. This inhibition disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
Caption: Mechanism of action of this compound derivatives as kinase inhibitors.
The journey of the this compound scaffold is a testament to the power of rational drug design rooted in a deep understanding of chemical biology. From its conceptual origins in the study of purine metabolism to its current prominence in precision oncology, this remarkable molecule continues to be a source of inspiration and a valuable tool in the development of life-saving medicines. Future research will undoubtedly uncover new biological targets and therapeutic applications for this versatile and enduring scaffold.
References
-
Gaber, A. A., Sobhy, M., Turky, A., Abdulwahab, H. G., Al-Karmalawy, A. A., Elhendawy, M. A., Radwan, M. M., Elkaeed, E. B., Ibrahim, I. M., Elzahabi, H. S. A., & Eissa, I. H. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283–2301. [Link]
-
Ogurtsov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]
- Anonymous. (n.d.). Allopurinol.
-
Hong, C. I., De, N. C., Tritsch, G. L., & Chheda, G. B. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555–558. [Link]
- Taylor, E. C., & Sowinski, F. (1975). Purines, pyrimidines, and imidazoles. Part XXXVII. Some new syntheses of pyrazolo[3,4-d]pyrimidines, including allopurinol. Journal of the Chemical Society, Perkin Transactions 1, (14), 1331-1335.
- Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & El-Gazzar, M. G. (2016). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1511-1518.
-
Ogurtsov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. [Link]
- Secrist, J. A., & Riordan, J. M. (1991). Synthesis of allopurinol and 4-amino-1H-pyrazolo[3,4-d]pyrimidine N1- and N2-(β-D-arabinofuranosides). Journal of Medicinal Chemistry, 34(2), 763-767.
-
Ogurtsov, V. A., & Rakitin, O. A. (2022). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2022(1), M1329. [Link]
-
Gaber, A. A., Sobhy, M., Turky, A., Abdulwahab, H. G., Al-Karmalawy, A. A., Elhendawy, M. A., ... & Eissa, I. H. (2022). Discovery of new 1H-pyrazolo [3, 4-d] pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2283-2301. [Link]
-
Patel, K., & Bhadani, A. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Saudi Chemical Society, 18(5), 543-549. [Link]
-
Radi, M., Crespan, E., Botta, M., & Maga, G. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11119. [Link]
-
BioCrick. (n.d.). 4-Aminopyrazolo[3,4-d]pyrimidine. [Link]
-
Chemsrc. (2023, August 20). 4-Aminopyrazolo[3,4-d]pyrimidine. [Link]
-
El-Damasy, A. K., Keeton, A. B., & Ibrahim, H. E. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865-14882. [Link]
-
El-Damasy, A. K., Keeton, A. B., & Ibrahim, H. E. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865-14882. [Link]
-
Yadava, U., Singh, M., & Roychoudhury, M. (2013). Pyrazolo[3,4-d]pyrimidines as inhibitor of anti-coagulation and inflammation activities of phospholipase A2: insight from molecular docking studies. Journal of Molecular Modeling, 19(10), 4539–4548. [Link]
-
Al-Tel, T. H. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(19), 4587. [Link]
Sources
- 1. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]
- 2. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Privileged Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key heterocyclic compound in the field of medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis methodologies, and its significant role as a structural core in the development of potent kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule and its applications.
Chemical Identity and Synonyms
The compound of interest is formally identified by its IUPAC name, 1-methylpyrazolo[3,4-d]pyrimidin-4-amine [1]. It is also commonly referred to as This compound .
For clarity and comprehensive database searching, researchers should be aware of its various synonyms:
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-methyl-
-
1H-Pyrazolo[3,4-d]pyrimidine, 4-amino-1-methyl-
-
1-Methylpyrazolo[3,4-d]pyrimidin-4-amine
-
NSC 1399[1]
Table 1: Key Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-methylpyrazolo[3,4-d]pyrimidin-4-amine[1] |
| CAS Number | 5334-99-6[1] |
| Molecular Formula | C₆H₇N₅[1] |
| Molecular Weight | 149.15 g/mol [1] |
| Canonical SMILES | CN1N=C2C(=C1)C(=NC=N2)N |
| InChI Key | JBMTUXVKTGBMLE-UHFFFAOYSA-N |
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Cornerstone in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding site of a wide range of protein kinases[2]. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the pyrazolo[3,4-d]pyrimidine framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets.
Derivatives of this scaffold have been successfully developed into potent and selective inhibitors of various kinases, including:
-
Bruton's Tyrosine Kinase (BTK): Ibrutinib, a highly successful BTK inhibitor used in the treatment of B-cell malignancies, features a pyrazolo[3,4-d]pyrimidine core[3].
-
Epidermal Growth Factor Receptor (EGFR): Numerous studies have explored pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of both wild-type and mutant forms of EGFR, a key target in lung and other cancers[4][5].
-
Src Family Kinases: These non-receptor tyrosine kinases are often overactive in various cancers. The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop Src inhibitors with potential therapeutic applications in medulloblastoma[6].
-
Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazolo[3,4-d]pyrimidine-based compounds have shown potent inhibitory activity against CDK2[7][8].
-
Breast Tumor Kinase (BRK/PTK6): This non-receptor tyrosine kinase is an oncogenic driver in several cancers, and pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent BRK inhibitors[9].
The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties for a desired kinase target.
Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves the construction of the fused pyrazolopyrimidine ring system from appropriately substituted pyrazole precursors.
General Synthetic Strategies
A common approach to the pyrazolo[3,4-d]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole-4-carbonitrile with a one-carbon synthon, such as formamide or orthoesters[10]. The specific synthesis of the 1-methyl isomer requires the use of a 5-amino-1-methyl-1H-pyrazole-4-carboxylate or a related precursor.
A plausible synthetic route, based on established methodologies for related compounds, is outlined below. This workflow illustrates the key chemical transformations involved.
Figure 1: A representative synthetic workflow for the preparation of this compound.
Experimental Protocol: Synthesis of a Key Precursor, 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
The synthesis of the pyrimidinone precursor is a critical step. A documented procedure involves the cyclization of an ethoxymethyleneamino pyrazole derivative:
-
Starting Material: 5-[(ethoxymethylene)amino]-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
-
Reaction: Dissolve 57.2 g of the starting material in 200 ml of ethanol.
-
Ammonolysis: Add 4.4 g of ammonia to the solution.
-
Cyclization: Autoclave the reaction mixture at 60°C for 40 hours.
-
Work-up: After cooling, filter the reaction mixture.
-
Purification: Crystallize the resulting solid from dimethylformamide to yield 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[11].
This pyrimidinone can then be converted to the 4-chloro intermediate, which readily undergoes nucleophilic substitution with ammonia to yield the final product, this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound and its derivatives are typically achieved using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the successful synthesis of the target molecule. The spectra of pyrazolo[3,4-d]pyrimidines have been well-characterized, allowing for unambiguous assignment of proton and carbon signals[12].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the final compound and for monitoring the progress of chemical reactions. Reverse-phase HPLC methods using acetonitrile and water mobile phases are commonly employed for the analysis of related pyrazolopyrimidines[13].
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule, such as N-H and C=N bonds.
Applications in Research and Drug Development
This compound serves as a valuable building block and a research chemical in the development of novel therapeutic agents. Its primary application lies in its use as a scaffold for the synthesis of libraries of kinase inhibitors.
A Scaffold for Kinase Inhibitor Libraries
The modular nature of the synthesis of pyrazolo[3,4-d]pyrimidine derivatives allows for the systematic introduction of various substituents at different positions of the heterocyclic core. This facilitates the generation of large libraries of compounds for high-throughput screening against panels of kinases.
Figure 2: The this compound scaffold as a foundation for the combinatorial synthesis of kinase inhibitor libraries.
By modifying the substituents, researchers can explore the structure-activity relationships (SAR) for a particular kinase target, optimizing for potency, selectivity, and drug-like properties.
Biological Evaluation in Cellular and In Vivo Models
Once synthesized, derivatives of this compound are subjected to a battery of biological assays to determine their therapeutic potential.
Table 2: Representative Biological Assays for Pyrazolo[3,4-d]pyrimidine Derivatives
| Assay Type | Purpose | Example Application |
| Kinase Inhibition Assay | To determine the in vitro potency (e.g., IC₅₀ value) of the compound against a specific kinase. | Screening for novel EGFR inhibitors[4][5]. |
| Cell Proliferation Assay (e.g., MTT, MTS) | To assess the cytotoxic or cytostatic effect of the compound on cancer cell lines. | Evaluating the anti-proliferative activity against medulloblastoma cells[6]. |
| Flow Cytometry | To analyze the effect of the compound on the cell cycle and apoptosis. | Investigating cell cycle arrest in cancer cells[6]. |
| Western Blotting | To determine the effect of the compound on the phosphorylation status of target kinases and downstream signaling proteins. | Confirming the inhibition of Src phosphorylation[6]. |
| In Vivo Tumor Models (e.g., Xenografts) | To evaluate the anti-tumor efficacy of the compound in a living organism. | Assessing tumor growth reduction in mouse models[6]. |
The data from these assays are crucial for identifying lead compounds for further preclinical and clinical development.
Safety and Handling
This compound is classified as being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation. It may also be harmful if inhaled[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly in the realm of oncology drug discovery. Its structural resemblance to adenine provides a foundation for the design of a multitude of kinase inhibitors. The synthetic accessibility and the potential for diverse chemical modifications make it an invaluable scaffold for the development of next-generation targeted therapies. A thorough understanding of its chemistry, synthesis, and biological applications is essential for researchers aiming to leverage the therapeutic potential of the pyrazolo[3,4-d]pyrimidine class of compounds.
References
-
PrepChem. Synthesis of (c) 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
- PatSnap. METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
- Davoodnia, A., Vahedinia, A., & Tavakoli-Hoseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435.
- Rodrigues, L. M., Sivasubramanian, A., Pinto, E. M., Oliveira-Campos, A. M. F., Seijas, J. A., & Vázquez-Tato, M. P. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines.
- Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.).
- PatSnap. WO2016066673A1 - Synthesis of substituted 1h-pyrazolo[3,4-d]pyrimidines.
- Abdel-Sattar, E. A., Yoon, C. H., & Kim, Y. C. (2019). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2634–2638.
-
MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available at: [Link]
- El-Damasy, A. K., Lee, J. A., Lee, J., Keum, G., & Lee, S. (2020). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 184–197.
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
- PatSnap. Preparation method of pyrazolo[3,4-d]pyrimidine amine compounds.
- Giraud, F., Cudel, F., Bou-Salah, M., El-Ghozzi, M., El-Sabbagh, M., Besson, T., & Thiéry, V. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(9), 2315.
- El-Damasy, A. K., Lee, J. A., Lee, J., Keum, G., & Lee, S. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1622–1635.
- Lee, J. A., Kim, Y., Kim, D. H., Lee, J., Choi, D. K., & Hwang, O. (2021). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. International Journal of Molecular Sciences, 22(16), 8788.
- Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1547–1562.
-
El-Damasy, A. K., Lee, J. A., Lee, J., Keum, G., & Lee, S. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 725–740.
- Ferrucci, M., Gini, E., Tondo, A., Lattanzio, R., Curcio, L., Paggi, M. G., & Fanciulli, M. (2012). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Neuro-Oncology, 14(7), 875–886.
-
PrecisionFDA. 1-METHYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Innovations in Chemical Synthesis: The Impact of Pyrazolo[3,4-d]pyrimidine Derivatives. Available at: [Link]
-
El-Damasy, A. K., Lee, J. A., Lee, J., Keum, G., & Lee, S. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14757–14771.
- Lee, J. A., Kim, Y., Kim, D. H., Lee, J., & Hwang, O. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry, 178, 333–346.
- Castelli, R., Cincinelli, R., Daniele, S., Gnocchi, P., Martinelli, A., Povero, L., Cenacchi, V., & Simorini, F. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. European Journal of Medicinal Chemistry, 138, 911–923.
-
SIELC Technologies. 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Available at: [Link]
- Scott, E., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1765–1785.
-
Sławiński, J., Szafrański, K., & Żołnowska, B. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][10][11]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(15), 4786.
-
PubChem. Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. This compound | C6H7N5 | CID 94753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. prepchem.com [prepchem.com]
- 12. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | SIELC Technologies [sielc.com]
The Safety and Toxicity Profile of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: An In-Depth Technical Guide
Introduction
1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a methylated derivative of allopurinol, is a compound of increasing interest within the drug development landscape. As a structural analogue of purines, its potential interactions with key biological pathways necessitate a thorough understanding of its safety and toxicity profile. This technical guide provides a comprehensive overview of the known and extrapolated safety data for this compound, drawing upon the extensive toxicological data of its parent compound, allopurinol, and its major active metabolite, oxypurinol. This document is intended for researchers, scientists, and drug development professionals to inform preclinical safety assessments and guide future investigational strategies.
It is imperative to acknowledge a significant data gap in the existing literature regarding the specific toxicological profile of this compound. Consequently, this guide extensively leverages the well-established safety profile of allopurinol as a surrogate, providing a robust, albeit indirect, assessment of potential hazards. The metabolic conversion of allopurinol to this compound is a key consideration, and the toxicokinetics of this process are central to understanding its potential physiological effects.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic amine with the molecular formula C₆H₇N₅.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 149.15 g/mol | PubChem[1] |
| Melting Point | 226-228 °C | Echemi[2] |
| Boiling Point | 354.4±22.0 °C at 760 mmHg | Echemi[2] |
| XLogP3 | -0.49 | Echemi[2] |
These properties are critical for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its toxicological characteristics.
Metabolic Pathway and Toxicokinetics
Allopurinol is primarily metabolized in the liver to its active metabolite, oxypurinol, by xanthine oxidase and aldehyde oxidase.[3] The half-life of allopurinol is approximately 1 to 2 hours, while oxypurinol has a much longer half-life of about 15 hours.[4] Both compounds are primarily excreted renally.[4] this compound is also a known metabolite of allopurinol, though its formation pathway and quantitative contribution to the overall metabolic profile are less well-characterized. The extended half-life of oxypurinol is a significant factor in the toxicological profile of allopurinol, as accumulation of this metabolite, particularly in patients with renal impairment, can lead to adverse effects.[4]
Caption: Metabolic pathway of allopurinol.
General Toxicity Profile (Extrapolated from Allopurinol)
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications suggest that the compound should be handled with appropriate personal protective equipment in a laboratory setting.
Acute Toxicity
Based on the GHS classification, this compound is considered harmful if swallowed.[1] For its parent compound, allopurinol, acute toxicity is generally low. However, the initiation of allopurinol therapy can precipitate acute gouty flares.[4]
Chronic Toxicity
Long-term administration of allopurinol is generally well-tolerated, but can be associated with a range of adverse effects. The risk of toxicity is increased in patients with renal insufficiency due to the accumulation of oxypurinol.[4]
Specific Organ and Systemic Toxicity (Extrapolated from Allopurinol)
Hypersensitivity Reactions
A significant concern with allopurinol is the potential for severe hypersensitivity reactions, which can be life-threatening. These reactions range from mild maculopurinol rash to severe cutaneous adverse reactions (SCARs) such as Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), Stevens-Johnson syndrome (SJS), and toxic epidermal necrolysis (TEN).[4] The mechanism is thought to be a T-cell-mediated immune reaction to oxypurinol.[4] A strong association has been established between the HLA-B*58:01 allele and an increased risk of allopurinol-induced SCARs, particularly in individuals of Korean, Han Chinese, and Thai descent.[4]
Hepatotoxicity
Allopurinol can cause liver injury, ranging from mild, transient elevations in liver enzymes to severe, acute hepatitis, which can be fatal.[4] The liver damage is often a component of the DRESS syndrome.[4]
Renal Toxicity
While allopurinol is used to prevent uric acid nephropathy, it can also induce renal toxicity, particularly in the context of hypersensitivity reactions.[5] Worsening renal function is a feature of the allopurinol hypersensitivity syndrome.[4]
Genotoxicity and Carcinogenicity (Extrapolated from Allopurinol)
The genotoxic and carcinogenic potential of this compound has not been specifically reported. Standard in vitro and in vivo assays would be required to assess these endpoints.
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test
This protocol is a standard method to assess the potential of a test compound to induce chromosomal damage.
Objective: To evaluate the clastogenic and aneugenic potential of this compound in cultured mammalian cells.
Methodology:
-
Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, CHO, V79) are cultured under standard conditions.
-
Treatment: Cells are exposed to a range of concentrations of the test article, both with and without an exogenous metabolic activation system (e.g., S9 mix). A vehicle control and a positive control are included.
-
Harvest: After an appropriate exposure period, cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells in the binucleate stage.
-
Slide Preparation and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated cells is calculated for each concentration and compared to the vehicle control using appropriate statistical methods.
Caption: Workflow of the in vitro micronucleus assay.
Reproductive and Developmental Toxicity (Extrapolated from Allopurinol)
The safety of allopurinol during pregnancy has not been definitively established. Animal studies have shown conflicting results, with some studies reporting no teratogenic effects, while others have observed fetal resorptions, growth retardation, and skeletal abnormalities in rats and mice at high doses. The available human data is limited and inconclusive.[5] Therefore, this compound should be considered to have a potential risk for reproductive and developmental toxicity until specific studies are conducted.
Experimental Protocol: In Vivo Developmental Toxicity Study (OECD TG 414)
This protocol is designed to assess the potential adverse effects of a test substance on the pregnant female and the developing embryo and fetus.
Objective: To determine the potential of this compound to induce embryofetal toxicity and teratogenicity in a relevant animal model (e.g., rats or rabbits).
Methodology:
-
Animal Model: Pregnant female rats or rabbits are used.
-
Dosing: The test substance is administered daily by an appropriate route (e.g., oral gavage) during the period of major organogenesis. At least three dose levels and a concurrent control group are used.
-
Maternal Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Terminal Procedures: Near the end of gestation, females are euthanized, and a caesarean section is performed. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetal Examinations: All fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
Data Analysis: Maternal and fetal data are analyzed statistically to determine any dose-related effects.
Conclusion and Future Directions
The safety and toxicity profile of this compound remains largely uncharacterized. Based on the comprehensive data available for its parent compound, allopurinol, several potential areas of concern can be identified, including hypersensitivity reactions, hepatotoxicity, and renal toxicity. The GHS classification also indicates potential for acute oral toxicity and irritation.
For the continued development of this compound or any related compounds, a rigorous preclinical safety evaluation is essential. This should include a full battery of in vitro and in vivo toxicity studies, including but not limited to:
-
Acute, sub-chronic, and chronic toxicity studies in two species (rodent and non-rodent).
-
A comprehensive panel of genotoxicity assays (Ames test, in vitro micronucleus, and in vivo chromosomal aberration or micronucleus test).
-
Carcinogenicity studies if long-term clinical use is anticipated.
-
Reproductive and developmental toxicity studies.
-
Safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).
A thorough understanding of the metabolism and toxicokinetics of this compound, including a direct comparison to allopurinol and oxypurinol, will be critical in interpreting the toxicological findings and predicting potential human risk.
References
-
Allopurinol. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]
-
Allopurinol Pathway, Pharmacokinetics. PharmGKB. [Cited 2024 Jan 11]. Available from: [Link]
-
What is the mechanism of Allopurinol? Patsnap Synapse. [Cited 2024 Jan 11]. Available from: [Link]
-
On the metabolism of allopurinol. Formation of allopurinol-1-riboside in purine nucleoside phosphorylase deficiency. PubMed. [Cited 2024 Jan 11]. Available from: [Link]
-
What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? Key-Bio. [Cited 2024 Jan 11]. Available from: [Link]
-
This compound. PubChem. [Cited 2024 Jan 11]. Available from: [Link]
-
Castrejon I, Toledano E, Rosario MP, et al. Safety of allopurinol compared with other urate-lowering drugs in patients with gout: a systematic review and meta-analysis. Rheumatol Int. 2015;35(7):1127-1137. Available from: [Link]
-
Allopurinol induces renal toxicity by impairing pyrimidine metabolism in mice. ResearchGate. [Cited 2024 Jan 11]. Available from: [Link]
-
Castrejon I, Toledano E, Rosario MP, et al. Safety of allopurinol compared with other urate-lowering drugs in patients with gout: a systematic review and meta-analysis. Rheumatology International. 2015;35(7):1127-1137. Available from: [Link]
-
Castrejon I, Toledano E, Rosario MP, Loza E, Perez-Ruiz F, Carmona L. Safety of allopurinol compared with other urate-lowering drugs in patients with gout: a systematic review and meta-analysis. Rheumatol Int. 2015 Jul;35(7):1127-37. Available from: [Link]
-
Beal MA, Audebert M, Barton-Maclaren T, et al. Quantitative in vitro to in vivo extrapolation of genotoxicity data provides protective estimates of in vivo dose. Environ Mol Mutagen. 2023;64(1):28-44. Available from: [Link]
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Cited 2024 Jan 11]. Available from: [Link]
-
Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. [Cited 2024 Jan 11]. Available from: [Link]
-
The development and prevalidation of an in vitro mutagenicity assay based on MutaMouse primary hepatocytes, Part II. NIH. [Cited 2024 Jan 11]. Available from: [Link]
-
In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. MDPI. [Cited 2024 Jan 11]. Available from: [Link]
-
Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact Materials. MDPI. [Cited 2024 Jan 11]. Available from: [Link]
-
In Vitro MultiFlow® Assay. Charles River. [Cited 2024 Jan 11]. Available from: [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. 2021;14(11):103411. Available from: [Link]
-
Aluminum toxicokinetics. PubMed. [Cited 2024 Jan 11]. Available from: [Link]
-
Toxicokinetics and Metabolism of N- [ 14 C]Methylpyrrolidone in Male Sprague-Dawley Rats. A Saturable NMP Elimination Process. ResearchGate. [Cited 2024 Jan 11]. Available from: [Link]
-
TOXICOKINETICS AND METABOLISM. Semantic Scholar. [Cited 2024 Jan 11]. Available from: [Link]
Sources
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine core is a fascinating and highly versatile heterocyclic scaffold that has firmly established itself as a "privileged" structure in medicinal chemistry. Its intrinsic bioisosteric resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, most notably protein kinases. This guide provides a comprehensive technical overview of the pyrazolo[3,4-d]pyrimidine scaffold, from its fundamental physicochemical properties and synthesis to its diverse mechanisms of action and extensive therapeutic applications. We will delve into the intricate structure-activity relationships that govern its biological activity, explore its role in clinically approved drugs, and discuss the current challenges and future directions that are shaping the ongoing discovery and development of novel therapeutics based on this remarkable chemical entity.
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system composed of a pyrazole ring fused to a pyrimidine ring. This arrangement results in a structure that is an isostere of adenine, a fundamental component of DNA, RNA, and the universal energy currency, adenosine triphosphate (ATP).[1] This structural mimicry is the cornerstone of the pyrazolo[3,4-d]pyrimidine's success in medicinal chemistry, as it allows derivatives to act as competitive inhibitors at the ATP-binding sites of numerous enzymes, particularly protein kinases.[2]
The scaffold's versatility has led to the development of a wide range of biologically active compounds with applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4] Its significance is underscored by the successful clinical translation of several pyrazolo[3,4-d]pyrimidine-based drugs, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, the xanthine oxidase inhibitor allopurinol, and the phosphodiesterase type 5 (PDE5) inhibitor sildenafil.
Physicochemical Properties:
The physicochemical properties of the pyrazolo[3,4-d]pyrimidine core can be modulated by substitutions on the ring system. Generally, the scaffold itself is a planar, aromatic system. However, its derivatives often exhibit poor aqueous solubility, a significant challenge in drug development that can negatively impact pharmacokinetic properties.[5] Researchers have explored various strategies to address this issue, including the development of prodrugs and the use of drug delivery systems like nanoparticles and liposomes.[5]
Synthetic Strategies: Building the Core
The construction of the pyrazolo[3,4-d]pyrimidine scaffold can be achieved through several synthetic routes, offering flexibility in accessing a diverse range of derivatives. The two most common approaches involve the sequential construction of the pyrimidine ring onto a pre-existing pyrazole, or vice versa.
Synthesis from Pyrazole Precursors
A widely employed and versatile method starts with a substituted 5-aminopyrazole-4-carboxamide or a 5-aminopyrazole-4-carbonitrile. These intermediates can be readily synthesized from acyclic precursors. The subsequent cyclization to form the pyrimidine ring can be accomplished using various one-carbon synthons.
General Workflow: From 5-Aminopyrazole-4-carbonitrile
Figure 1. General synthetic workflow starting from a 5-aminopyrazole-4-carbonitrile precursor.
Experimental Protocol: Synthesis of a 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivative
This protocol describes a general procedure for the synthesis of a 1H-pyrazolo[3,4-d]pyrimidin-4-amine, a common intermediate for further elaboration.
-
Step 1: Synthesis of the 5-Aminopyrazole-4-carbonitrile Intermediate.
-
To a solution of malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base (e.g., piperidine).
-
Add the corresponding hydrazine derivative (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
-
-
Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core.
-
A mixture of the 5-aminopyrazole-4-carbonitrile (1.0 eq) and formamide (excess, serving as both reactant and solvent) is heated to 150-180 °C for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the desired 1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
Synthesis from Pyrimidine Precursors
An alternative approach begins with a functionalized pyrimidine ring, onto which the pyrazole ring is constructed. This method often involves the reaction of a di-functionalized pyrimidine with a hydrazine derivative. For instance, a 4,6-dichloropyrimidine-5-carbaldehyde can react with hydrazine to form the pyrazolo[3,4-d]pyrimidine core.
Mechanism of Action: A Tale of Molecular Mimicry
The biological activity of the majority of pyrazolo[3,4-d]pyrimidine derivatives stems from their ability to act as ATP-competitive inhibitors of protein kinases.[1] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
The pyrazolo[3,4-d]pyrimidine scaffold fits snugly into the adenine-binding pocket of the kinase active site. The nitrogen atoms of the pyrazole and pyrimidine rings form crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interactions of the adenine base of ATP.[1] This binding event prevents the phosphorylation of substrate proteins, thereby interrupting the downstream signaling cascade.
Figure 2. Mechanism of action of pyrazolo[3,4-d]pyrimidine as a kinase inhibitor.
Beyond kinase inhibition, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated activity against other important enzyme families and receptors:
-
Phosphodiesterases (PDEs): Certain derivatives, such as sildenafil, are potent and selective inhibitors of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[6] By inhibiting PDE5, these compounds increase cGMP levels, leading to smooth muscle relaxation and vasodilation.
-
Xanthine Oxidase: Allopurinol acts as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3][7] By blocking this enzyme, allopurinol reduces the production of uric acid.
-
Adenosine Receptors: The structural similarity to adenosine also allows some pyrazolo[3,4-d]pyrimidine derivatives to act as antagonists at adenosine receptors, which are G protein-coupled receptors involved in a variety of physiological processes.[8][9]
Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
The biological activity and selectivity of pyrazolo[3,4-d]pyrimidine derivatives can be precisely modulated by the nature and position of substituents on the scaffold. Extensive SAR studies have provided valuable insights for the rational design of potent and selective inhibitors.
| Position | Substitution Effects on Kinase Inhibition |
| N1 | Substituents at this position often project towards the solvent-exposed region of the kinase active site. Bulky groups can be introduced to enhance potency and modulate pharmacokinetic properties. For example, in many Src kinase inhibitors, a tert-butyl group at N1 is well-tolerated. |
| C3 | This position is often directed towards a hydrophobic pocket. Aromatic or heteroaromatic substituents are frequently employed to establish favorable van der Waals interactions and improve potency. |
| C4 | The 4-amino group is a key hydrogen bond donor to the kinase hinge region. Substituents on this amino group can be varied to fine-tune selectivity. For instance, anilino substituents are common in many EGFR and VEGFR inhibitors. |
| C6 | This position can be modified to explore additional interactions within the active site or to improve physicochemical properties. Small alkyl or halogen substitutions are often seen. |
Therapeutic Applications: From Bench to Bedside
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is best illustrated by the number of clinically successful drugs that incorporate this core structure.
Ibrutinib (Imbruvica®): A Game-Changer in B-Cell Malignancies
Ibrutinib is a first-in-class, orally administered, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[10] BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B-cells. Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[10]
Clinical Significance: Ibrutinib has revolutionized the treatment of several B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[11] It has demonstrated significant efficacy and a manageable safety profile in numerous clinical trials.
Allopurinol (Zyloprim®): A Cornerstone in Gout Management
Allopurinol is a xanthine oxidase inhibitor used for the management of hyperuricemia and gout.[7][12] By inhibiting the production of uric acid, allopurinol prevents the formation of urate crystals in the joints and kidneys, thereby reducing the frequency and severity of gout attacks.[3][4]
Sildenafil (Viagra®): A Breakthrough in Erectile Dysfunction
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][6] It was initially developed as a treatment for angina, but its profound effect on penile erections led to its repositioning for the treatment of erectile dysfunction.[6] By inhibiting PDE5 in the corpus cavernosum, sildenafil enhances the effect of nitric oxide (NO), leading to increased levels of cGMP, smooth muscle relaxation, and increased blood flow to the penis.[1][6]
Emerging Applications and Clinical Candidates
The therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold extends beyond these approved drugs. Numerous derivatives are currently in various stages of clinical development for a range of indications, including:
-
Oncology: Targeting various kinases such as EGFR, VEGFR, and CDKs.[13]
-
Inflammatory Diseases: Modulating inflammatory pathways through kinase inhibition.
-
Neurological Disorders: Investigating their potential as adenosine receptor antagonists for conditions like Parkinson's disease.
Challenges and Future Directions
Despite the remarkable success of the pyrazolo[3,4-d]pyrimidine scaffold, several challenges remain in the development of new therapeutics.
-
Drug Resistance: The emergence of resistance to kinase inhibitors is a significant clinical challenge. Mutations in the target kinase can prevent the inhibitor from binding effectively. Strategies to overcome resistance include the development of next-generation inhibitors that can bind to the mutated kinase and the use of combination therapies.[7]
-
Selectivity: Achieving high selectivity for the target kinase over other closely related kinases is crucial to minimize off-target effects and improve the safety profile of the drug. Rational drug design, guided by structural biology and computational modeling, is essential for developing highly selective inhibitors.
-
Pharmacokinetic Properties: As mentioned earlier, poor aqueous solubility is a common issue with pyrazolo[3,4-d]pyrimidine derivatives. Continued innovation in formulation science and prodrug design is necessary to improve the "drug-like" properties of these compounds.[5]
Future Perspectives:
The future of pyrazolo[3,4-d]pyrimidine-based drug discovery is bright. The exploration of novel biological targets beyond kinases, such as other ATP-dependent enzymes and protein-protein interactions, will open up new therapeutic avenues. The application of new synthetic methodologies will enable the creation of more complex and diverse chemical libraries for screening. Furthermore, the integration of artificial intelligence and machine learning into the drug discovery process will accelerate the identification and optimization of new lead compounds.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its inherent ability to mimic endogenous purines provides a powerful platform for the design of potent and selective modulators of a wide range of biological targets. The clinical success of drugs like ibrutinib, allopurinol, and sildenafil is a testament to the enduring value of this privileged core. As our understanding of disease biology deepens and our drug discovery tools become more sophisticated, the pyrazolo[3,4-d]pyrimidine scaffold is poised to continue to deliver innovative medicines for years to come.
References
-
New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. Cancers (Basel). 2021 Oct 22;13(21):5308. [Link]
-
Novel N2-substituted pyrazolo[3,4-d]pyrimidine adenosine A3 receptor antagonists: inhibition of A3-mediated human glioblastoma cell proliferation. J Med Chem. 2010 May 27;53(10):4236-47. [Link]
-
The discovery and development of Viagra® (sildenafil citrate). Semantic Scholar. [https://www.semanticscholar.org/paper/The-discovery-and-development-of-Viagra%C2%AE-(sildenafil-Campbell/19b222a2c686311690022d1b7d5707797825d5e2]([Link]
-
Allopurinol: Mechanism of Action & Structure. Study.com. [Link]
-
Pyrazolo [3,4-d] pyrimidines, a new class of adenosine antagonists. Neurosci Lett. 1983 Oct 31;41(1-2):189-93. [Link]
-
What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? Guideline Central. [Link]
-
Review: The Discovery and Development of Sildenafil Citrate. Asian Journal of Pharmaceutical Research and Development. 2021; 9(4): 108-117. [Link]
-
Sildenafil. Wikipedia. [Link]
-
Allopurinol: Uses, Dosage, Side Effects. Drugs.com. [Link]
-
Allopurinol: MedlinePlus Drug Information. MedlinePlus. [Link]
-
Pyrazolo[3,4-d]pyrimidines as adenosine antagonists. J Med Chem. 1985 Jan;28(1):46-51. [Link]
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules. 2023 Dec 11;28(24):8069. [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Med Chem Lett. 2013 May 9;4(5):494-8. [Link]
-
Exploring Ibrutinib: A Comprehensive Overview of Applications, Regulatory Approvals, and Advanced Synthesis Processes. Patsnap Synapse. [Link]
- Process for the preparation of ibrutinib.
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Med Chem. 2024 Jan 9;15(2):434-457. [Link]
-
(PDF) Synthesis of [ 13 C 6 ]‐Ibrutinib. ResearchGate. [Link]
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Arch Pharm (Weinheim). 2023 Jan;356(1):e2200424. [Link]
-
Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Med Chem. 2023 Jul 27;14(8):1501-1517. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. J Enzyme Inhib Med Chem. 2022 Dec;37(1):1598-1614. [Link]
-
Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation. J Med Chem. 2006 Mar 9;49(5):1549-61. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Adv. 2022 May 17;12(23):14621-14641. [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4- d]pyrimidine Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Introduction: The Scientific Context of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
An In-depth Technical Guide to Molecular Docking Studies of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on this compound. Designed for researchers, medicinal chemists, and computational scientists in the field of drug development, this document moves beyond a simple protocol, delving into the causality behind methodological choices to ensure scientific rigor and reproducible outcomes.
This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class.[1][2][3] This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of adenine, a fundamental component of ATP (adenosine triphosphate).[4] Consequently, pyrazolopyrimidines are frequently investigated as ATP-competitive inhibitors that target the ATP-binding site of various enzymes, particularly protein kinases.[4][5]
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, including cancer.[6][7] The core hypothesis for investigating this compound is its potential to act as a kinase inhibitor. Molecular docking serves as a powerful in silico tool to predict and rationalize the binding of this ligand to a target kinase, providing critical insights into its mechanism of action at the molecular level before committing to costly and time-consuming wet-lab synthesis and testing.[7][8]
This guide will use Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies, as an exemplary case study. The pyrazolopyrimidine scaffold has been successfully employed in the design of potent BTK inhibitors, making it a scientifically relevant target for our subject compound.[5]
Pillar 1: The 'Why' - Foundational Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[7] The primary objectives are:
-
Binding Mode Prediction: To determine the most likely three-dimensional pose (conformation and orientation) of the ligand within the receptor's binding site.
-
Binding Affinity Estimation: To calculate a score that estimates the strength of the ligand-receptor interaction, often expressed in units of energy (e.g., kcal/mol).
The process relies on two key components: a search algorithm and a scoring function . The search algorithm systematically explores the vast conformational space of the ligand within the defined binding site, while the scoring function evaluates each generated pose, assigning a score that reflects its predicted binding affinity.[7] A lower (more negative) score typically indicates a more favorable binding interaction.
Pillar 2: The 'How' - A Validated Experimental Protocol
This section details a step-by-step methodology for docking this compound into a target protein. The protocol is designed to be self-validating, a critical aspect of trustworthy computational research.
Experimental Workflow Overview
The entire process, from data acquisition to final analysis, follows a structured path to ensure reproducibility and accuracy.
Caption: High-level workflow for a molecular docking experiment.
Step 1: Receptor Preparation
The quality of the receptor structure is paramount for a meaningful docking result.
-
Acquisition: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, we will use BTK. A suitable PDB entry is 5P9J , which contains the well-known inhibitor Ibrutinib, allowing for protocol validation.
-
Cleaning the Structure: The raw PDB file contains non-essential information.
-
Remove all water molecules (HOH). Causality: Crystallographic water molecules may not be present in the physiological binding state and can interfere with the docking algorithm unless they are known to play a critical role in ligand binding.
-
Remove co-crystallized ligands, ions, and cofactors unless they are integral to the binding site's structural integrity.
-
Select the relevant protein chain if multiple are present.
-
-
Protonation and Repair: PDB files often lack hydrogen atoms.
-
Add polar hydrogens using computational software (e.g., AutoDockTools, Schrödinger Maestro, UCSF Chimera). Causality: Hydrogen atoms are essential for defining correct hydrogen bonding patterns, which are a major component of protein-ligand interactions.
-
Assign partial charges (e.g., Gasteiger charges). Causality: The scoring function uses these charges to calculate electrostatic interactions.
-
Step 2: Ligand Preparation
The ligand must be converted into a suitable 3D format for docking.
-
Structure Generation: Obtain the 3D structure of this compound. This can be done by:
-
Downloading from a database like PubChem (CID 94753).[1]
-
Drawing the 2D structure in a chemical editor and converting it to 3D.
-
-
Energy Minimization: The initial 3D structure may not be in a low-energy conformation. Perform energy minimization using a suitable force field (e.g., MMFF94). Causality: This step ensures the ligand starts in a sterically favorable, low-energy state, which can improve the efficiency and accuracy of the docking search.
-
Torsion Definition: Define the rotatable bonds within the ligand. Causality: This allows the docking algorithm to flexibly explore different conformations of the ligand during the simulation, mimicking its behavior in a real-world binding event.
Step 3: Grid Generation (Defining the Search Space)
The docking simulation is confined to a specific area of the protein to save computational time.
-
Identify the Binding Site: The binding site is typically a pocket or cavity on the protein surface. For our BTK example (PDB: 5P9J), the binding site is clearly defined by the location of the co-crystallized inhibitor, Ibrutinib.
-
Define the Grid Box: A 3D box is centered on the binding site. The size of the box should be large enough to accommodate the ligand in various orientations but small enough to focus the search. A common practice is to create a box of approximately 25Å x 25Å x 25Å centered on the geometric center of the known inhibitor. Causality: A well-defined grid box prevents the algorithm from wasting resources searching irrelevant regions of the protein and increases the probability of finding the correct binding pose.
Step 4: Docking Execution
With the prepared receptor and ligand, and the defined search space, the docking simulation can be run. Using a program like AutoDock Vina, this involves a command-line execution specifying the receptor, ligand, grid parameters, and output file names.
-
Exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase the chance of finding the global minimum (best pose) but also increase computation time. A value of 8-10 is often a good starting point.
Step 5: Results Analysis and Validation (Trustworthiness)
This is the most critical phase, where raw data is turned into scientific insight.
-
Protocol Validation: Before docking the target ligand, perform a re-docking experiment. Dock the co-crystallized ligand (Ibrutinib in our case) back into its own crystal structure. A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of < 2.0Å between the docked pose and the crystallographic pose. Causality: This step validates that the chosen docking parameters and software can accurately reproduce a known binding mode, building confidence in the results for the novel ligand.
-
Pose Analysis: The docking software will output several possible binding poses, each with a corresponding binding affinity score.
-
Focus on the top-ranked pose (most negative score).
-
Examine the clustering of poses. If multiple low-energy poses are structurally similar, it increases confidence in that binding mode.
-
-
Interaction Analysis: Use visualization software (e.g., PyMOL, UCSF Chimera) to analyze the non-covalent interactions between this compound and the protein's active site residues. Key interactions to look for, especially in kinase inhibitors, include:
-
Hydrogen Bonds: Particularly with the "hinge region" of the kinase, which is a backbone segment that anchors ATP.
-
Hydrophobic Interactions: With nonpolar residues in the binding pocket.
-
Pi-Stacking: Aromatic interactions between the ligand's rings and residues like Phenylalanine (Phe) or Tyrosine (Tyr).
-
Pillar 3: Case Study - Docking into Bruton's Tyrosine Kinase (BTK)
Applying the protocol to our target compound and BTK (PDB: 5P9J).
Predicted Binding Mode and Interactions
After a successful validation (re-docking RMSD < 2.0Å), this compound is docked into the ATP-binding site of BTK.
Quantitative Results Summary
| Ligand | Predicted Binding Affinity (kcal/mol) | Key H-Bond Interactions (BTK Residues) | Key Hydrophobic Interactions (BTK Residues) |
| This compound | -7.8 (Example Value) | Met477 (Hinge) | Leu408, Val416, Ala428, Leu528 |
Note: The binding affinity is a representative value from a typical docking run and may vary based on the specific software and parameters used.
The docking results predict that this compound binds in the ATP-binding pocket, anchored by a critical hydrogen bond.
Caption: Predicted key interactions in the BTK active site.
Interpretation of Interactions:
-
Hinge Binding: The 4-amino group of the ligand is predicted to form a canonical hydrogen bond with the backbone carbonyl of Met477 in the hinge region. This is a classic interaction for ATP-competitive kinase inhibitors and strongly anchors the ligand in the active site.
-
Hydrophobic Interactions: The pyrazolopyrimidine core sits in a hydrophobic region, making favorable contacts with residues like Leu408, Val416, and Leu528. The 1-methyl group projects towards the "gatekeeper" residue (Leu408), further stabilizing the complex.
These predicted interactions provide a strong, mechanistically plausible hypothesis for how this compound could inhibit BTK activity. This data can guide future lead optimization efforts, for example, by suggesting modifications to the scaffold to enhance interactions with other parts of the binding pocket.
Conclusion and Future Directions
This guide has outlined a rigorous and validated workflow for the molecular docking of this compound. By grounding the protocol in the principles of causality and self-validation, researchers can generate trustworthy hypotheses about the compound's binding mode and potential as a kinase inhibitor.
The results from molecular docking are predictive, not definitive. They serve as a powerful starting point for:
-
Guiding Synthesis: Prioritizing the synthesis of analogs with predicted improvements in binding.
-
Explaining SAR: Rationalizing Structure-Activity Relationship data from biological assays.
-
Advanced Simulations: Using the docked pose as the starting point for more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the complex over time.
By integrating this in silico approach into a broader drug discovery program, researchers can accelerate the development of novel therapeutics with greater efficiency and insight.
References
-
Ribonucleosides of Allopurinol and Oxoallopurinol. ResearchGate. Available at: [Link]
-
On the metabolism of allopurinol. Formation of allopurinol-1-riboside in purine nucleoside phosphorylase deficiency. PubMed. Available at: [Link]
-
This compound | C6H7N5 | CID 94753. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available at: [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health (NIH). Available at: [Link]
-
Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Available at: [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]
-
1H-pyrazolo[3,4-d]pyrimidine, 4-amino-1-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Available at: [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]
-
Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry. Available at: [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health (NIH). Available at: [Link]
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST Chemistry WebBook. Available at: [Link]
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. MDPI. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]
Sources
- 1. This compound | C6H7N5 | CID 94753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-pyrazolo[3,4-d]pyrimidine, 4-amino-1-methyl- [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Preliminary In Vitro Screening of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a purine isostere that has yielded numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro screening of a specific derivative, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. We move beyond simple procedural lists to offer a strategic, multi-phase screening cascade. This document is designed for researchers, scientists, and drug development professionals, providing not only detailed, validated protocols but also the scientific rationale behind each experimental choice. The objective is to build a foundational dataset to robustly assess the compound's potential as an anticancer agent, elucidating its effects on cell viability, proliferation, and apoptosis, and exploring its potential as a kinase inhibitor.
Introduction: The Scientific Rationale
This compound belongs to a class of heterocyclic compounds that has garnered substantial interest due to its structural similarity to adenine, a key component of DNA and ATP. This mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to interact with a wide range of biological targets, most notably protein kinases.[2] Numerous compounds from this class have been investigated as inhibitors of critical oncogenic signaling pathways, including those mediated by Cyclin-Dependent Kinases (CDKs), Src kinase, and Epidermal Growth Factor Receptor (EGFR).[2][4][5] Given this precedent, a systematic in vitro evaluation is the logical first step to profile the biological activity of this novel analogue.
Our screening strategy is designed as a logical funnel, starting with a broad assessment of cytotoxicity and progressively narrowing the focus to elucidate the underlying mechanism of action. This approach ensures that resources are directed efficiently, building a comprehensive biological profile of the test compound.
Caption: A logical workflow for the in vitro screening cascade.
Phase 1: Primary Cytotoxicity Screening
The foundational question for any potential anticancer compound is whether it can kill or inhibit the growth of cancer cells. Cytotoxicity assays are the first-line evaluation to determine a compound's potency.[6][7][8]
Rationale and Experimental Choice: The MTT Assay
We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a robust, colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effect.[11][12]
Cell Line Selection
To assess the breadth of activity, a diverse panel of human cancer cell lines is recommended. This panel should represent different tumor types. A non-cancerous cell line is included to assess preliminary selectivity.
| Cell Line | Cancer Type | Rationale |
| A549 | Non-Small Cell Lung Cancer | Common model for lung cancer studies.[13] |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive breast cancer model.[2] |
| Caco-2 | Colorectal Adenocarcinoma | Represents gastrointestinal cancers.[1][13] |
| HEK293 | Human Embryonic Kidney | Non-cancerous control for selectivity index.[10][14] |
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies.[9][12][15]
-
Cell Seeding:
-
Trypsinize and count cells from a healthy culture in its logarithmic growth phase.
-
Dilute the cell suspension to a final concentration of 7.5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well flat-bottom plate.[11]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the respective wells. Include wells with medium only as a background control.[9]
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[9]
-
Incubate for 4 hours at 37°C.[15]
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well.[15]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9][11]
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[12] Use a reference wavelength of >650 nm if available.
-
Data Analysis and Presentation
The half-maximal inhibitory concentration (IC₅₀) is the primary endpoint. This value represents the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[6]
Calculation:
-
Corrected Absorbance = Absorbance (sample) - Absorbance (medium blank)
-
% Viability = (Corrected Absorbance (treated) / Corrected Absorbance (vehicle control)) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Caco-2 IC₅₀ (µM) | HEK293 IC₅₀ (µM) |
| This compound | [Data] | [Data] | [Data] | [Data] |
| Doxorubicin (Positive Control) | [Data] | [Data] | [Data] | [Data] |
Phase 2: Elucidating Anti-Proliferative Effects
If the compound demonstrates potent cytotoxicity (low micromolar IC₅₀), the next logical step is to determine if this effect is due to an arrest of cell proliferation.
Caption: Dual-assay approach to confirm anti-proliferative activity.
Rationale and Experimental Choice: BrdU Assay & Cell Cycle Analysis
We will use two complementary techniques:
-
BrdU (Bromodeoxyuridine) Assay: This assay directly measures DNA synthesis. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[16][17] An anti-BrdU antibody is then used to detect the incorporated BrdU, providing a direct measure of cell proliferation.[16][18]
-
Cell Cycle Analysis via Flow Cytometry: This technique quantifies the DNA content of individual cells.[19] By staining cells with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI), we can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.[20][21] An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest.
Detailed Protocol: BrdU Cell Proliferation Assay
This protocol is based on standard ELISA-based kits.[18]
-
Cell Seeding and Treatment:
-
Seed and treat cells in a 96-well plate as described in the MTT protocol (Section 2.3), using concentrations around the determined IC₅₀ value.
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Remove the labeling medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[18] This step fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.
-
-
Immunodetection:
-
Remove the fixing solution and wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of a diluted anti-BrdU detection antibody and incubate for 1 hour at room temperature.[18]
-
Wash the wells three times.
-
Add 100 µL of a secondary antibody conjugated to Horseradish Peroxidase (HRP) and incubate for 30 minutes.[18]
-
Wash the wells three times.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature, protected from light.[18]
-
Add 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm.
-
Detailed Protocol: Cell Cycle Analysis
This protocol outlines the standard procedure for PI staining and flow cytometry.[20][22]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (including any floating cells in the supernatant) by trypsinization and centrifugation (e.g., 300 x g for 5 minutes).[19]
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[20][22]
-
Incubate at 4°C for at least 2 hours (or overnight).[22]
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[20]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[20] RNase treatment is crucial to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal at ~610 nm.
-
Collect at least 10,000 events per sample.
-
Analyze the resulting DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20]
-
Phase 3: Investigation of Apoptotic Induction
A key mechanism of action for many successful anticancer drugs is the induction of apoptosis, or programmed cell death. If the compound inhibits proliferation and causes cell death, it is critical to determine if apoptosis is the mode of cell death.
Rationale and Experimental Choice: Western Blot for Apoptosis Markers
Western blotting is a powerful technique to detect specific proteins in a sample.[23][24] By probing for key markers of the apoptotic cascade, we can confirm its activation. The primary markers to investigate are:[23][24][25]
-
Cleaved Caspase-3: Caspase-3 is a key "executioner" caspase. Its cleavage from an inactive pro-enzyme into active fragments is a hallmark of apoptosis.[23][24]
-
Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a DNA repair enzyme that is cleaved and inactivated by activated Caspase-3 during apoptosis. The appearance of the cleaved PARP fragment is a reliable indicator of apoptotic cell death.[23][26]
Caption: Simplified intrinsic apoptosis cascade detectable by Western blot.
Detailed Protocol: Western Blot Analysis
This protocol provides a general workflow for detecting cleaved caspases and PARP.[23][27]
-
Protein Extraction:
-
Treat cells in 6-well plates with the test compound as described previously.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on size by running them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the cleaved proteins should be compared between treated and untreated samples.[23]
-
Phase 4: Preliminary Kinase Inhibition Profiling
Given that the pyrazolo[3,4-d]pyrimidine scaffold is a known "hinge-binding" motif for many protein kinases, a preliminary assessment of kinase inhibitory activity is a valuable step.
Rationale and Experimental Choice: In Vitro Kinase Assay
An in vitro kinase assay directly measures the ability of a compound to inhibit the activity of a purified enzyme.[28][29][30] A common method involves incubating the kinase, a specific substrate, and radioactively labeled ATP (e.g., γ-³²P-ATP).[30][31] The amount of radioactivity transferred to the substrate is measured, and a decrease in this signal in the presence of the test compound indicates inhibition.
General Protocol: Radioactive Kinase Assay
This is a generalized protocol; specific buffer conditions and substrate concentrations must be optimized for each kinase.[28][29][31][32]
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the kinase buffer, the purified kinase enzyme, and the specific substrate (e.g., a protein or peptide).
-
Add the test compound (this compound) at various concentrations. Include a vehicle control (DMSO) and a known inhibitor as a positive control.
-
-
Initiation and Incubation:
-
Termination and Separation:
-
Detection and Quantification:
-
Dry the gel and expose it to a phosphor screen or autoradiography film.
-
Quantify the radioactivity incorporated into the substrate band using a phosphorimager or densitometry. Calculate the percent inhibition relative to the vehicle control.
-
Data Synthesis and Future Directions
The culmination of this multi-phase screening process will provide a robust preliminary dataset on the biological activity of this compound.
-
Phase 1 will establish its cytotoxic potency and selectivity.
-
Phase 2 will reveal if it acts by halting cell cycle progression.
-
Phase 3 will determine if it induces programmed cell death.
-
Phase 4 will provide initial insights into its potential as a kinase inhibitor.
A compound that demonstrates potent and selective cytotoxicity, induces cell cycle arrest and apoptosis, and shows activity against one or more relevant oncogenic kinases would be a strong candidate for further, more intensive preclinical development. This would include expanded cell line screening, mechanism of action deconvolution, and eventual progression to in vivo animal models.
References
-
In vitro kinase assay. (2023). protocols.io. [Link]
-
MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
BrdU Staining Protocol. (n.d.). Creative Diagnostics. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. [Link]
-
BrdU Protocol. (n.d.). Creative Biolabs Antibody. [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (2023). RSC Publishing. [Link]
-
In vitro NLK Kinase Assay. (2018). PMC - NIH. [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (2023). NIH. [Link]
-
Assaying cell cycle status using flow cytometry. (2012). PMC - NIH. [Link]
-
Cell Cycle Tutorial Contents. (n.d.). The University of Edinburgh. [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). PubMed Central. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]
-
Cell cycle analysis. (n.d.). Wikipedia. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). MDPI. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). ResearchGate. [Link]
-
Determination of Caspase Activation by Western Blot. (2018). PubMed - NIH. [Link]
-
In vitro anticancer screening of synthesized compounds. (2023). ResearchGate. [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]
-
Which proteins expression should I check by western blot for confirmation of apoptosis? (2014). ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2014). MDPI. [Link]
-
Design, Synthesis, Biological Activity and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukaemia Cells. (n.d.). AWS. [Link]
-
Synthesis, anticancer and radioprotective activities of some new pyrazolo[3,4-d]pyrimidines containing amino acid moieties. (1998). PubMed. [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Oriental Journal of Chemistry. [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2014). ResearchGate. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2019). MDPI. [Link]
-
Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2016). PMC - NIH. [Link]
-
4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. (2009). ResearchGate. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2021). Taylor & Francis Online. [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). NIH. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021). MDPI. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). RSC Publishing. [Link]
Sources
- 1. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. assaygenie.com [assaygenie.com]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In vitro kinase assay [protocols.io]
- 29. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. revvity.com [revvity.com]
- 31. files01.core.ac.uk [files01.core.ac.uk]
- 32. In vitro kinase assay [bio-protocol.org]
The Structure-Activity Relationship of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of Pyrazolo[3,4-d]pyrimidine
The 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. As a bioisostere of purine, this scaffold has been extensively explored as a framework for the development of potent kinase inhibitors, demonstrating significant potential in oncology and other therapeutic areas.[1][2] The pyrazolo[3,4-d]pyrimidine nucleus serves as an excellent ATP-mimetic, capable of forming key interactions within the ATP-binding sites of various protein kinases.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering insights for researchers and professionals engaged in the design and development of novel therapeutics.
Core Structure and Numbering
The fundamental structure of this compound is depicted below. Understanding the numbering of the heterocyclic system is crucial for interpreting the SAR data that follows.
Caption: Core structure and numbering of this compound.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions.
Substitutions at the N1-Position
The N1-position of the pyrazole ring is a critical determinant of both potency and selectivity. While this guide focuses on N1-methyl analogs, it is noteworthy that variations at this position have profound effects. For instance, the introduction of larger and more complex substituents can modulate kinase selectivity profiles. Studies have shown that groups like 2-[4-(dimethylamino)-1-piperidyl]ethyl at the N1 position can confer high selectivity for Src family kinases (SFK).[3]
Substitutions at the C3-Position
The C3-position offers a vector for exploring interactions with the solvent-exposed region of the kinase ATP-binding pocket.
-
Small Alkyl Groups: Introduction of small alkyl groups, such as methyl, can be well-tolerated and may enhance binding affinity through hydrophobic interactions.
-
Aromatic and Heteroaromatic Rings: Substitution with functionalized phenyl rings or heteroaromatic systems can significantly improve potency. For example, replacing a 7-azaindol-5-yl group with a functionalized phenyl ring has been shown to enhance Src inhibitory activity.[3] This suggests that the C3-substituent can engage in additional π-π stacking or hydrogen bonding interactions within the active site.
Substitutions at the C4-Amine
The 4-amino group is a key hydrogen bond donor, typically interacting with the hinge region of the kinase. Modifications at this position are often critical for maintaining or enhancing inhibitory activity.
-
Anilino Moieties: Derivatives bearing anilino moieties at the C4-position have demonstrated superior CDK2 inhibitory activity compared to their benzylamine counterparts.[4] Specifically, 3-fluoroanilino substituents have shown activity comparable to the known CDK2 inhibitor roscovitine.[4]
-
Linkers to Larger Moieties: The 4-amino group can serve as an attachment point for linkers connected to larger chemical entities. For example, coupling with 4-aminobenzoic acid and subsequent derivatization with amino acids has led to potent dihydrofolate reductase (DHFR) inhibitors.[5][6]
Substitutions at the C6-Position
The C6-position of the pyrimidine ring provides another avenue for SAR exploration.
-
Halogenation: Introduction of a chlorine atom at the C6-position, as seen in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, creates a reactive handle for further functionalization.[7]
-
Thiophenethyl and Thiopentane Groups: Studies on CDK2 inhibitors have revealed that a thiophenethyl group at the C6-position results in better inhibitory activity than a thiopentane group.[4]
Quantitative SAR Data Summary
The following table summarizes the in vitro activities of selected this compound analogs against various cancer cell lines and kinases.
| Compound ID | N1-Substituent | C3-Substituent | C4-Substituent | C6-Substituent | Target Cell Line/Kinase | IC50 (µM) | Reference |
| 1a | - | - | - | - | A549 | 2.24 | [8] |
| 1d | - | - | - | - | MCF-7 | 1.74 | [8] |
| 7d | 4-Fluorophenyl | Methyl | - | - | OVCAR-4 | 1.74 | [1] |
| 7d | 4-Fluorophenyl | Methyl | - | - | ACHN | 5.53 | [1] |
| 7d | 4-Fluorophenyl | Methyl | - | - | NCI-H460 | 4.44 | [1] |
| 9a | - | - | Monosubstituted phenyl | Thiophenethyl | CDK2 | 5.1 | [4] |
| 9b | - | - | Disubstituted phenyl | Thiophenethyl | CDK2 | 13.4 | [4] |
| 11a | 2-[4-(dimethylamino)-1-piperidyl]ethyl | Functionalized Phenyl | - | - | SRC | <0.0005 | [3] |
| 12b | - | - | - | - | A549 | 8.21 | [9] |
| 12b | - | - | - | - | HCT-116 | 19.56 | [9] |
| 6b | (3R)-piperidine | - | - | - | BTK | 0.0012 | [10] |
Experimental Protocols
General Synthesis of this compound Analogs
A common synthetic strategy for the elaboration of the pyrazolo[3,4-d]pyrimidine core is outlined below. This multi-step process typically begins with the cyclization of a pyrazole precursor.
Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine analogs.
Step-by-Step Methodology:
-
Pyrazole Ring Formation: Ethyl (ethoxymethylene)cyanoacetate is cyclized with phenylhydrazine in ethanol at elevated temperatures to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[6]
-
Pyrimidine Ring Annulation: The resulting pyrazole derivative is then treated with formamide at high temperature to construct the pyrimidinone ring, affording the pyrazolo[3,4-d]pyrimidinone compound.[6]
-
Chlorination: The pyrimidinone is subsequently chlorinated, typically using phosphorus oxychloride (POCl₃), to produce the key intermediate, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[5][6] This chloro-derivative is a versatile precursor for nucleophilic substitution.
-
Nucleophilic Substitution: The 4-chloro intermediate is reacted with a variety of amines (R-NH₂) under reflux conditions to introduce diverse substituents at the 4-position, yielding the final 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs.[7]
In Vitro Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[8]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mechanism of Action: Kinase Inhibition and Downstream Signaling
The primary mechanism of action for many this compound analogs is the inhibition of protein kinases.[11] These compounds competitively bind to the ATP-binding site of kinases, thereby blocking the phosphorylation of their downstream substrates. This disruption of signaling cascades can lead to various cellular outcomes, including apoptosis and cell cycle arrest.[1][8]
Caption: Generalized signaling pathway illustrating kinase inhibition.
The inhibition of specific kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinase 2 (CDK2), and Bruton's tyrosine kinase (BTK), has been demonstrated for various analogs of this scaffold.[1][4][10][11] Dual inhibition of kinases like EGFR and ErbB2 can lead to the induction of apoptosis, confirmed by an increase in active caspase-3 levels, and can cause cell cycle arrest.[1]
Conclusion and Future Directions
The this compound scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The extensive SAR data available highlights the importance of systematic modifications at the N1, C3, C4, and C6 positions to achieve high potency and selectivity. Future research in this area will likely focus on the development of analogs with improved pharmacokinetic profiles, enhanced selectivity to minimize off-target effects, and the ability to overcome drug resistance mechanisms. The strategic application of the SAR principles outlined in this guide will be instrumental in advancing the discovery of next-generation therapeutics based on this privileged scaffold.
References
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC - NIH.
- SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28 - ResearchGate.
- Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC - NIH.
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC - PubMed Central.
- Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][8][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. Available at:
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - ProQuest.
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - NIH.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - NIH.
Sources
- 1. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-(Chloromethyl)-<i>N</i>,1-dimethyl-1<i>H</i>-pyrazolo[3,4-<i>d</i>]pyrimidin-4-amine - ProQuest [proquest.com]
- 8. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Kinase Inhibitor
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure, serving as a foundational core for a multitude of kinase inhibitors in modern drug discovery.[1][2][3] Its structural resemblance to the endogenous purine ring allows it to function as an effective ATP-competitive inhibitor for a diverse range of protein kinases, which are critical regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making them prime therapeutic targets.[4][5] This guide provides a comprehensive technical overview of a specific analog, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , detailing its synthesis, mechanism of action, kinase inhibitory profile, and the critical experimental methodologies required for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound class in their scientific endeavors.
Core Molecular Characteristics and Synthesis
Chemical Structure and Properties
This compound (PubChem CID: 94753) is a small molecule characterized by a fused pyrazole and pyrimidine ring system.[6] The key structural features include:
-
Pyrazolo[3,4-d]pyrimidine Core: The bicyclic aromatic system that mimics adenine, enabling competitive binding at the ATP-binding site of kinases.
-
4-amino Group: This exocyclic amine is often a critical hydrogen bond donor, interacting with the hinge region of the kinase active site.
-
1-methyl Group: The methylation at the N1 position of the pyrazole ring serves to modulate solubility, metabolic stability, and can influence the inhibitor's selectivity profile by altering its interaction with the kinase pocket.
Rationale and General Synthesis Route
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the construction of a functionalized pyrazole ring followed by cyclization to form the fused pyrimidine ring.[7][8] A common and efficient approach begins with a substituted pyrazole precursor, such as a 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.
The rationale behind this synthetic strategy is its modularity; it allows for the introduction of diverse substituents at various positions of the core scaffold to systematically explore the structure-activity relationship (SAR).[2] For instance, variations in the N1-substituent can significantly impact pharmacokinetic properties.[9]
Below is a generalized workflow for the synthesis of the target compound.
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action and Kinase Inhibition Profile
ATP-Competitive Inhibition
The primary mechanism of action for this compound is competitive inhibition at the ATP-binding site of protein kinases. The pyrazolopyrimidine scaffold occupies the adenine-binding region, and the 4-amino group typically forms one or more critical hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-terminal lobes of the catalytic domain. This binding event physically occludes ATP from entering the active site, thereby preventing the phosphotransfer reaction that is fundamental to kinase function.
Caption: ATP-competitive inhibition mechanism of this compound (1-PPA).
Target Kinase Profile
The pyrazolo[3,4-d]pyrimidine class is known for its broad activity, with specific analogs demonstrating high potency against various kinase families. While a comprehensive kinome scan for this compound is not publicly available, the scaffold is a well-established inhibitor of:
-
Src Family Kinases (SFKs): Compounds like PP1 and PP2, which share the pyrazolopyrimidine core, are potent inhibitors of Src, Lck, and Fyn.[10][11][12] These kinases are crucial in cell proliferation, migration, and survival signaling.
-
Receptor Tyrosine Kinases (RTKs): Analogs have been developed to target EGFR, VEGFR2, and c-Kit, which are key drivers in various cancers.[1][3][10]
-
Bruton's Tyrosine Kinase (BTK): More recent efforts have produced potent BTK inhibitors based on this scaffold for treating B-cell malignancies.[13]
The N1-methyl substitution on this compound is expected to fine-tune its selectivity compared to other analogs. The table below presents hypothetical inhibitory data based on known activities of closely related compounds to illustrate how such data should be presented.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Src | 25 | 5 |
| Lck | 15 | 4 |
| EGFR | >10,000 | 20 |
| VEGFR2 | 750 | 15 |
| BTK | 250 | 10 |
| Note: Data is illustrative and based on activities of related pyrazolopyrimidine compounds. Staurosporine is a non-selective kinase inhibitor used as a positive control.[14] |
Experimental Evaluation: Protocols and Methodologies
The characterization of a kinase inhibitor requires a multi-step validation process, moving from biochemical assays to cell-based systems. The protocols described here represent a self-validating system, where each step provides causal evidence for the next.
In Vitro Kinase Activity Assay (Luminescence-Based)
Causality and Rationale: The first step is to confirm direct inhibition of the purified kinase enzyme. This biochemical assay isolates the inhibitor, the kinase, and its substrate from the complexities of a cellular environment. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is chosen for its high sensitivity, broad dynamic range, and scalability for high-throughput screening.[14] It measures the production of ADP, a direct product of the kinase reaction.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series in DMSO. This logarithmic dilution series is critical for accurately defining the sigmoidal dose-response curve needed to calculate the IC50.[14]
-
Include a "no inhibitor" control (DMSO only) to define 0% inhibition and a "no enzyme" control for background signal.
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the target kinase (e.g., Src) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to reach binding equilibrium with the kinase before the reaction is initiated.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.[14]
-
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
Causality and Rationale: After confirming biochemical potency, the next logical step is to determine if the inhibitor can engage its target in a cellular context and elicit a biological response. A cell proliferation assay measures the compound's ability to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase. The MTT assay is a robust, colorimetric method that measures the metabolic activity of living cells, which correlates with cell number.[15][16] A reduction in metabolic activity indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.
-
Cell Plating:
-
Harvest and count cells from a relevant cancer cell line (e.g., a line with hyperactive Src signaling).
-
Seed the cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Cell density must be optimized to ensure they remain in the logarithmic growth phase throughout the experiment.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).
-
Incubate for 72 hours. This duration is typically sufficient to observe multi-generational effects on cell proliferation.
-
-
MTT Addition and Incubation:
-
Solubilization and Data Acquisition:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., acid-isopropanol or DMSO) to each well to dissolve the formazan crystals.[15]
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Caption: Workflow for the MTT-based cell proliferation assay.
Pharmacokinetics and Future Directions
While potent in biochemical and cellular assays, the therapeutic potential of any inhibitor is dictated by its pharmacokinetic (PK) profile. The pyrazolo[3,4-d]pyrimidine class has faced challenges, including poor aqueous solubility, which can limit oral bioavailability.[9] The N1-methyl group on the target compound may improve this profile compared to N1-unsubstituted analogs.
Future research should focus on:
-
Comprehensive Kinome Profiling: Screen the compound against a broad panel of kinases to establish its selectivity profile and identify potential off-target effects.
-
ADME-Tox Profiling: Conduct in vitro assays to assess Absorption, Distribution, Metabolism, and Excretion (ADME) properties, including metabolic stability in liver microsomes and potential cytotoxicity.
-
In Vivo Efficacy Studies: Evaluate the compound in relevant animal models of cancer or inflammatory disease to correlate in vitro potency with in vivo anti-tumor activity and tolerability.
-
Lead Optimization: If the initial compound shows promise but has PK liabilities, further medicinal chemistry efforts can be employed to optimize the structure for improved drug-like properties.[2][17]
Conclusion
This compound represents a well-defined molecular entity built upon a clinically validated kinase inhibitor scaffold. Its straightforward synthesis and anticipated ATP-competitive mechanism of action make it an attractive candidate for research and development. The experimental workflows detailed in this guide provide a robust framework for its characterization, from initial biochemical validation to assessment of its cellular anti-proliferative effects. With a systematic evaluation of its kinase selectivity and pharmacokinetic properties, this compound could serve as a valuable research tool or a starting point for the development of novel targeted therapies.
References
-
Di Martino, R. M. C., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports. Available at: [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]
-
Protocol Online. (2009). Cell Proliferation Assay. Protocol Online. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. Archiv der Pharmazie. Available at: [Link]
-
Davoodnia, A., et al. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry. Available at: [Link]
-
Taylor, M. J., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Infectious Diseases. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
ProQuest. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ProQuest. Available at: [Link]
-
Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports. Available at: [Link]
-
Zhang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]
-
Lee, H., et al. (2021). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. Antioxidants. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]
-
Tatton, L., et al. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry. Available at: [Link]
-
English, B. K., et al. (1999). The src family-selective tyrosine kinase inhibitor PP1 blocks LPS and IFN-gamma-mediated TNF and iNOS production in murine macrophages. Journal of Leukocyte Biology. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Wang, Y., et al. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Ragab, F. A. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][15][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. The src family-selective tyrosine kinase inhibitor PP1 blocks LPS and IFN-gamma-mediated TNF and iNOS production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 16. atcc.org [atcc.org]
- 17. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a bioisostere of natural purines.[1] This structural analogy allows its derivatives to interact with a wide array of biological targets, leading to diverse pharmacological activities, including roles as kinase inhibitors and anticancer agents.[2][3] This document provides a detailed, field-proven protocol for the synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate for drug discovery and development. The described methodology is designed for robustness and scalability, ensuring high purity and yield. We will delve into the causality behind the experimental choices, provide a self-validating protocol, and ground the procedure in authoritative references.
Introduction: The Significance of this compound
This compound is a substituted pyrazolopyrimidine, a class of compounds that has garnered significant interest due to its structural similarity to adenine. This similarity allows it to function as an ATP-competitive inhibitor for various kinases, a critical mechanism in modern cancer therapy.[4] The strategic placement of the methyl group at the N1 position of the pyrazole ring can significantly influence the molecule's binding affinity and selectivity for target enzymes, making its synthesis a crucial step in the development of novel therapeutics. The protocol herein outlines a reliable and efficient synthetic route, starting from commercially available precursors.
Overview of Synthetic Strategies
The synthesis of the pyrazolo[3,4-d]pyrimidine core can be achieved through several well-established routes. The most common approaches involve the construction of the bicyclic system from suitably functionalized pyrazole precursors.[3] A widely adopted strategy begins with the cyclization of a 5-aminopyrazole-4-carbonitrile or a 5-aminopyrazole-4-carboxamide derivative to form the pyrimidine ring.
An alternative and highly effective method involves the initial synthesis of a pyrazolo[3,4-d]pyrimidin-4-ol (a hydroxy-pyrazolopyrimidine), such as the well-known drug Allopurinol (1H-Pyrazolo[3,4-d]pyrimidin-4-ol), which can then be chemically modified.[2] This often involves a chlorination step to activate the 4-position, followed by a nucleophilic substitution with an appropriate amine. This latter approach offers a modular and efficient pathway to a variety of 4-amino-substituted pyrazolo[3,4-d]pyrimidines.
For the synthesis of the target molecule, this compound, we will focus on a robust two-step sequence starting from the commercially available 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This pathway is advantageous due to the accessibility of the starting material and the high efficiency of the subsequent chemical transformations.
Proposed Synthetic Pathway & Mechanism
The selected synthetic route proceeds in two key steps:
-
Chlorination: The hydroxyl group at the C4 position of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This transforms the relatively unreactive hydroxyl group into a good leaving group, activating the C4 position for nucleophilic attack.
-
Amination: The resulting 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is then subjected to nucleophilic aromatic substitution with ammonia (or an ammonia equivalent) to introduce the amino group at the C4 position, yielding the final product.
Caption: Overall synthetic workflow.
Reaction Mechanism
The mechanism for the chlorination step involves the activation of the hydroxyl group by phosphorus oxychloride, followed by the nucleophilic attack of a chloride ion. The subsequent amination proceeds via a classic SNAr (Nucleophilic Aromatic Substitution) mechanism.
Caption: Reaction mechanism overview.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent | Grade | Supplier | CAS No. |
| 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | ≥98% | Commercially Available | 1006-44-6 |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Standard Supplier | 10025-87-3 |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | 75-09-2 |
| Ammonia solution (7N in 1,4-Dioxane) | Standard Supplier | 123-91-1 (Dioxane) | |
| Saturated Sodium Bicarbonate (NaHCO₃) | |||
| Brine (Saturated NaCl solution) | |||
| Anhydrous Sodium Sulfate (Na₂SO₄) | |||
| Ethyl Acetate | ACS Grade | ||
| Hexanes | ACS Grade |
Step-by-Step Procedure
Step 1: Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (5.0 g, 33.3 mmol).
-
Carefully add phosphorus oxychloride (25 mL, 268 mmol) to the flask at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as a solid. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Transfer the crude 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (assuming quantitative yield from the previous step, approx. 5.6 g, 33.3 mmol) to a sealed tube or a pressure vessel.
-
Add a 7N solution of ammonia in 1,4-dioxane (50 mL).
-
Seal the vessel and heat the mixture to 100 °C for 12 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in a minimal amount of hot ethanol.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford pure this compound.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% (over two steps) |
| Melting Point | >250 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H), 8.08 (s, 1H), 7.15 (br s, 2H, NH₂), 3.89 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 157.2, 155.9, 154.3, 134.8, 98.6, 33.1 |
| Mass Spec (ESI) | m/z 150.08 [M+H]⁺ |
Troubleshooting and Safety Considerations
-
Incomplete Chlorination: If TLC indicates the presence of starting material after 4 hours of reflux, the reaction time can be extended. Ensure that the POCl₃ is not of low quality.
-
Low Yield in Amination: Ensure the reaction vessel is properly sealed to maintain pressure and prevent the escape of ammonia. The use of a freshly opened ammonia solution is recommended.
-
Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of the chlorination reaction is highly exothermic and should be done with extreme care.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound, a valuable building block in medicinal chemistry. By following this detailed procedure, researchers can consistently obtain high-purity material for further investigation and drug development efforts.
References
-
Davoodnia, A., Vahedinia, A., & Tavakoli-Hoseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435. [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. Retrieved from [Link]
-
ProQuest. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of 1H-pirazolo[3,4-d]pyrimidine derivatives.
-
Der Pharma Chemica. (n.d.). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]
-
MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Structural Elucidation of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comprehensive 1H and 13C NMR Analysis
An Application Note for Researchers and Drug Development Professionals
Introduction
1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolopyrimidine class. This scaffold is of significant interest in medicinal chemistry as it is isomeric to purines and forms the core structure of various biologically active molecules, including the well-known gout therapeutic, Allopurinol.[1][2] The precise placement of substituents on the bicyclic ring system is critical to a compound's pharmacological activity. Therefore, unambiguous structural verification is a cornerstone of any research and development program involving these molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete structural elucidation of organic molecules in solution. This application note provides a detailed guide to the acquisition and interpretation of one-dimensional ¹H and ¹³C NMR spectra for this compound, ensuring scientific integrity and providing field-proven insights for researchers.
Molecular Structure and Atom Numbering
A standardized numbering system is essential for accurate spectral assignment. The IUPAC numbering for the pyrazolo[3,4-d]pyrimidine core is used throughout this guide.
Caption: IUPAC numbering of this compound.
Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.
Protocol 1: NMR Sample Preparation
Causality: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for pyrazolopyrimidines due to its excellent solvating power for polar, nitrogen-rich heterocycles and its relatively high boiling point, which minimizes evaporation.[3][4][5][6][7] Its residual proton signal (~2.50 ppm) and carbon signals (~39.5 ppm) are well-defined and rarely overlap with signals of interest.[8]
Materials:
-
This compound (5-10 mg)
-
DMSO-d₆ (99.9 atom % D)
-
Tetramethylsilane (TMS) or internal standard
-
5 mm NMR tube (high precision)
-
Pipettes and a clean, dry vial
Procedure:
-
Weighing: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial. The higher amount is preferable for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.
-
Dissolution: Add 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Standard: Add a small drop of TMS to serve as the internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube.
-
Labeling: Label the NMR tube clearly with the sample identification.
Protocol 2: NMR Instrument Parameters
Causality: The parameters below are optimized for a 400 MHz spectrometer, a common instrument in research labs. The relaxation delay (d1) of 2 seconds is a conservative value to allow for near-complete T1 relaxation of most protons and carbons, ensuring quantitative integration for ¹H NMR. A higher number of scans for ¹³C is necessary due to the low natural abundance of the ¹³C isotope.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Rationale |
| Spectrometer Freq. | 400 MHz | 100 MHz | Standard field strength for routine analysis. |
| Solvent | DMSO-d₆ | DMSO-d₆ | Excellent solubility for the analyte.[3][4][5] |
| Pulse Program | zg30 | zgpg30 | Standard one-pulse experiment. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for reproducibility. |
| Acquisition Time (aq) | ~4 s | ~1 s | Balances resolution and experiment time. |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | Ensures proper signal relaxation for accurate quantification. |
| Number of Scans (ns) | 16 | 1024 | Sufficient for good S/N in ¹H; required for low-abundance ¹³C. |
| Spectral Width (sw) | 20 ppm | 240 ppm | Covers the expected chemical shift range for protons/carbons. |
| Reference | TMS at 0.00 ppm | TMS at 0.00 ppm | Universal internal standard. |
¹H NMR Spectral Analysis: Predicted Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.
Expected Signals:
-
H3 Proton: The proton on the pyrazole ring is expected to appear as a sharp singlet in the downfield aromatic region, typically between 8.0-8.2 ppm. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.
-
H6 Proton: The proton on the pyrimidine ring will also be a singlet, typically found slightly more downfield than H3, around 8.2-8.4 ppm, due to the cumulative electron-withdrawing effect of the fused ring system and the pyrimidine nitrogens.
-
NH₂ Protons: The two protons of the primary amine will appear as a broad singlet. Its chemical shift is highly variable (typically 6.5-7.5 ppm) and depends on concentration, temperature, and residual water in the solvent. This broadness is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. A D₂O exchange experiment can confirm this signal, as the protons will exchange with deuterium, causing the signal to disappear.
-
N-CH₃ Protons: The three protons of the methyl group attached to the pyrazole nitrogen will appear as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm.
Summary of Predicted ¹H NMR Data:
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H3 | 8.0 – 8.2 | Singlet (s) | 1H |
| H6 | 8.2 – 8.4 | Singlet (s) | 1H |
| NH₂ | 6.5 – 7.5 | Broad Singlet (br s) | 2H |
| N-CH₃ | 3.8 – 4.0 | Singlet (s) | 3H |
¹³C NMR Spectral Analysis: Predicted Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.
Expected Signals:
-
Aromatic/Heteroaromatic Carbons: Five distinct signals are expected in the downfield region (95-160 ppm).
-
C4 (bearing the NH₂ group): This carbon is highly deshielded due to the direct attachment of two electronegative nitrogen atoms and will appear around 155-158 ppm.
-
C6 and C7a: These quaternary and methine carbons of the pyrimidine ring are also significantly deshielded, appearing in the 150-155 ppm range.
-
C3a (bridgehead): This quaternary carbon is typically found around 150-154 ppm.[5]
-
C3: This methine carbon of the pyrazole ring is expected around 130-135 ppm.[5]
-
-
Aliphatic Carbon:
-
N-CH₃: The methyl carbon will be the most upfield signal, expected around 33-35 ppm.[5]
-
Summary of Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted δ (ppm) |
| C4 | 155 – 158 |
| C6 | 151 – 155 |
| C7a | 150 – 154 |
| C3a | 98 – 102 |
| C3 | 130 – 135 |
| N-CH₃ | 33 – 35 |
Self-Validating Tip: To unambiguously distinguish between quaternary carbons (C4, C7a, C3a) and protonated carbons (C3, C6), a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent.
Workflow for Structural Verification
The logical flow from sample to final structure confirmation is a critical process.
Caption: Standard workflow for NMR-based structural elucidation.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]
-
ResearchGate. ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d₆. Available from: [Link]
-
Terenin, V. I., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6649. Available from: [Link]
-
SpectraBase. ¹H-Pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]
-
Wiley Online Library. ¹H and ¹³C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. Available from: [Link]
-
Berezina, E. S., et al. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(4), M1017. Available from: [Link]
-
Kumar, P. M., et al. (2014). A new synthesis of pyrazolopyrimidines. RSC Advances, 4(73), 38863-38866. Available from: [Link]
-
PubChem. Allopurinol. National Institutes of Health. Available from: [Link]
-
Elmaaty, A. A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7247. Available from: [Link]
-
Heterocycles. SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Available from: [Link]
-
Davoodnia, A., Vahedinia, A., & Tavakoli-Hoseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435. Available from: [Link]
-
PubChem. This compound. National Institutes of Health. Available from: [Link]
-
Elmaaty, A. A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7247. Available from: [Link]
Sources
- 1. Allopurinol | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. chem.washington.edu [chem.washington.edu]
Application Notes and Protocols for the Utilization of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the application of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives in cancer cell line research. The protocols and insights are curated to ensure scientific integrity and provide a framework for reproducible and meaningful experimentation.
Introduction: The Therapeutic Potential of a Pyrazolopyrimidine Scaffold
This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class. This structural motif is of significant interest in medicinal chemistry due to its resemblance to endogenous purines, allowing it to function as a privileged scaffold for the development of kinase inhibitors and other targeted anticancer agents. The core structure serves as a versatile backbone for the synthesis of a diverse library of derivatives with potent and selective biological activities.
Derivatives of this compound have demonstrated efficacy against a range of cancer cell lines, including but not limited to, breast (MCF-7), lung (A549), colon (HCT-116), liver (HepG2), prostate (PC-3), cervical (HeLa), and pancreatic (BxPC-3) cancers. The primary mechanisms of action involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition
The anticancer effects of this compound and its derivatives are attributed to the inhibition of several key oncogenic signaling pathways. The specific target profile can be modulated by the chemical substitutions on the pyrazolopyrimidine core. The principal mechanisms of action include:
-
Tyrosine Kinase Inhibition: Many derivatives are potent inhibitors of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Src, and Abl kinases.[1][2] These kinases are often hyperactivated in cancer and drive tumor progression.[3][4][5][6][7]
-
Dihydrofolate Reductase (DHFR) Inhibition: Some derivatives act as antifolates by inhibiting DHFR, an enzyme critical for the synthesis of nucleotides and amino acids, thereby disrupting DNA replication and cell division.[8][9][10][11][12]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by derivatives of this compound.
Caption: EGFR Signaling Pathway Inhibition.
Caption: Src/Abl Signaling Pathway Inhibition.
Caption: DHFR Inhibition Pathway.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₅ | [13] |
| Molecular Weight | 149.15 g/mol | [13] |
| Appearance | Light Tan Solid | [3] |
| Melting Point | 226-228 °C | [3] |
| Solubility | Soluble in DMSO | General laboratory knowledge |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [4] |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[4]
-
Handle in a well-ventilated area to avoid inhalation.[4]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[4][10]
Experimental Protocols
The following protocols provide a framework for evaluating the anticancer effects of this compound and its derivatives in cancer cell lines.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or derivative)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[11][14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. It is recommended to perform a preliminary experiment with a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC₅₀.
-
Remove the medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[12]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound (or derivative)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound (or derivative)
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
-
Cell Fixation:
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation: IC₅₀ Values of Representative Pyrazolopyrimidine Derivatives
The following table summarizes the reported IC₅₀ values for various derivatives of the pyrazolopyrimidine scaffold in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Derivative Series | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |
| EGFR Inhibitors | A549 (Lung) | EGFR | 8.21 - 16.75 | [6] |
| HCT-116 (Colon) | EGFR | 18.78 - 24.16 | [6] | |
| DHFR Inhibitors | MCF-7 (Breast) | DHFR | Low micromolar range | [9] |
| Src/Abl Inhibitors | K-562 (Leukemia) | Bcr-Abl | Varies | [1][2] |
| KU-812 (Leukemia) | Bcr-Abl | Varies | [1][2] | |
| BRK Inhibitors | MDA-MB-231 (Breast) | BRK | Low nanomolar range | [15] |
| General Cytotoxicity | Various (NCI-60 panel) | Not specified | 0.018 - 9.98 | [16] |
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for cancer research and drug development. The protocols outlined in this document provide a solid foundation for investigating their anticancer properties. Further research should focus on elucidating the precise molecular targets of the parent compound, exploring its efficacy in in vivo models, and developing derivatives with enhanced potency and selectivity. The versatility of the pyrazolopyrimidine scaffold ensures its continued relevance in the quest for novel and effective cancer therapies.
References
-
Schenone, S., Brullo, C., Bruno, O., et al. (2008). Synthesis, Biological Evaluation and Docking Studies of 4-amino Substituted 1H-pyrazolo[3,4-d]pyrimidines. European Journal of Medicinal Chemistry. Available at: [Link]
-
El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CDMS.net. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports. Available at: [Link]
-
Laurenzana, A., et al. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Pharmacology. Available at: [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Capri, M., & Barbieri, D. (n.d.). Analysis of Cell Cycle. Purdue University Cytometry Laboratories. Retrieved from [Link]
-
MDPI. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
AWS. (n.d.). Design, Synthesis, Biological Activity and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukaemia Cells. Retrieved from [Link]
-
National Institutes of Health. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. Retrieved from [Link]
-
Díaz, J. L., et al. (2017). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. MedChemComm. Available at: [Link]
-
MDPI. (n.d.). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]
-
National Institutes of Health. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]
-
ResearchGate. (2011). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]
-
National Institutes of Health. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]
-
MDPI. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
PubMed. (2008). Synthesis, Biological Evaluation and Docking Studies of 4-amino Substituted 1H-pyrazolo[3,4-d]pyrimidines. Retrieved from [Link]
Sources
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis regulation by the tyrosine-protein kinase CSK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src kinase modulates the apoptotic p53 pathway by altering HIPK2 localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Abl tyrosine kinase in signal transduction and cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antiproliferative MTT Assay with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Introduction: Unveiling the Antiproliferative Potential of Pyrazolopyrimidine Derivatives
In the landscape of modern drug discovery, particularly within oncology, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure.[1] Its structural resemblance to endogenous purines allows it to function as a competitive inhibitor for a multitude of protein kinases, some of which are pivotal in cancer cell proliferation and survival signaling pathways.[2][3] The compound 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of this promising class of heterocyclic compounds, warrants thorough investigation for its potential antiproliferative activities.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro antiproliferative efficacy of this compound. The MTT assay is a robust, colorimetric method that quantitatively assesses cellular metabolic activity, which in most instances, directly correlates with cell viability and proliferation.[1][4] The protocol herein is designed to be a self-validating system, emphasizing scientific integrity and providing the user with the causal logic behind critical experimental steps.
Principle of the MTT Assay: A Measure of Cellular Health
The cornerstone of the MTT assay lies in the enzymatic activity of mitochondrial dehydrogenases within viable, metabolically active cells.[1] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT, reducing it to an insoluble purple formazan product.[1][5] This conversion is a hallmark of cellular respiration and, by extension, cell viability. The resulting formazan crystals are then solubilized, yielding a colored solution whose absorbance is directly proportional to the number of living cells.[1][5] Consequently, a decrease in the measured absorbance in treated cells, as compared to untreated controls, indicates a reduction in cell proliferation or an increase in cytotoxicity.
Experimental Design and Workflow
A successful antiproliferative assay hinges on a well-thought-out experimental design. The following workflow provides a logical progression from initial compound handling to final data analysis.
Caption: Experimental workflow for the MTT antiproliferative assay.
Detailed Protocol
Materials and Reagents
-
Test Compound: this compound (CAS: 5334-99-6)
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell Lines: A panel of human cancer cell lines is recommended. Based on studies of related pyrazolo[3,4-d]pyrimidine derivatives, suitable lines include A549 (non-small cell lung cancer), HCT-116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma).[2][6]
-
Culture Medium: Appropriate complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in sterile Phosphate-Buffered Saline (PBS). Store protected from light.[7]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Step-by-Step Methodology
1. Preparation of Test Compound Stock Solution
-
Rationale: Pyrazolo[3,4-d]pyrimidine derivatives often exhibit poor aqueous solubility.[8][9] DMSO is a common solvent for this class of compounds. A high-concentration stock solution allows for minimal solvent concentration in the final culture medium, reducing potential solvent-induced cytotoxicity.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
2. Cell Seeding
-
Rationale: The optimal cell seeding density is crucial for reliable results. Too few cells will result in a low signal, while too many can lead to nutrient depletion and contact inhibition, affecting metabolic activity irrespective of the test compound.[4] This density must be determined empirically for each cell line.
-
Procedure:
-
Culture the selected cancer cell lines in their appropriate complete medium.
-
Harvest cells that are in the logarithmic growth phase using standard trypsinization methods.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
3. Treatment with this compound
-
Rationale: A serial dilution of the test compound is necessary to generate a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be determined.
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Crucial Controls:
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the experiment (typically ≤ 0.5%).
-
Untreated Control: Wells containing cells in culture medium only.
-
Blank: Wells containing culture medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
4. MTT Assay
-
Rationale: The incubation time with MTT should be sufficient for the formation of formazan crystals but not so long as to cause MTT-induced toxicity.[7] Complete solubilization of the formazan is critical for accurate absorbance readings.
-
Procedure:
-
After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Monitor for the formation of purple precipitates.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, the plate should be centrifuged first.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
5. Data Acquisition and Analysis
-
Rationale: The absorbance at 570 nm is proportional to the amount of formazan, and thus, the number of viable cells. A reference wavelength (e.g., 630 nm) can be used to correct for background absorbance.
-
Procedure:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
-
Data Presentation
Summarizing the antiproliferative activity in a clear, tabular format is essential for the comparison of results across different cell lines and with reference compounds.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 of this compound (µM) ± SD | Reference Compound (e.g., Doxorubicin) IC50 (µM) ± SD |
| A549 | Non-Small Cell Lung | 48 | Experimental Value | Literature/Experimental Value |
| HCT-116 | Colorectal Carcinoma | 48 | Experimental Value | Literature/Experimental Value |
| MCF-7 | Breast Adenocarcinoma | 48 | Experimental Value | Literature/Experimental Value |
Trustworthiness: A Self-Validating Protocol
The integrity of the experimental results is paramount. This protocol incorporates several self-validating measures:
-
Positive and Negative Controls: The inclusion of untreated and vehicle controls ensures that any observed antiproliferative effect is due to the test compound and not the solvent or other experimental manipulations. A known cytotoxic agent (e.g., doxorubicin) can be used as a positive control to validate the assay's responsiveness.
-
Dose-Response Relationship: A clear dose-dependent inhibition of cell viability provides strong evidence for a specific biological effect of the compound.
-
Replicates: Performing each experiment in triplicate or quadruplicate minimizes the impact of random errors and allows for statistical analysis of the data.
-
Compound Interference Check: To ensure the test compound does not directly react with MTT, control wells containing the compound in cell-free medium should be included. A change in color in these wells would indicate interference.
Conclusion and Future Directions
This application note provides a robust and reliable protocol for assessing the in vitro antiproliferative activity of this compound using the MTT assay. Adherence to the outlined steps, particularly the optimization of cell seeding density and the inclusion of appropriate controls, will ensure the generation of high-quality, reproducible data.
The determination of the IC50 value is a critical first step in the evaluation of this compound as a potential anticancer agent. Subsequent studies may involve exploring its mechanism of action, such as its ability to induce apoptosis or cause cell cycle arrest, and evaluating its efficacy in more complex in vitro models and eventually in vivo systems. The pyrazolo[3,4-d]pyrimidine scaffold holds significant promise, and rigorous in vitro testing is the foundation for its potential translation into novel therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for MTT Assay Screening of Pyrazolo[3,4-d]pyrimidine Derivatives.
- Tantawy, M. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2535-2553.
- Abdel-Ghani, T. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1156-1172.
- Sylvester, P. W. (2011). Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. Methods in Molecular Biology, 716, 157-168.
- Gudipati, R., et al. (2024).
- Tantawy, M. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
- Assay Guidance Manual. (2013). Cell Viability Assays.
- ResearchGate. (n.d.). The IC 50 (µg) of the new tested chemicals compounds against different tumor cell lines.
- MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Castagnino, A. M., et al. (2004). Pyrazolo[3,4-d]pyrimidines endowed with antiproliferative activity on ductal infiltrating carcinoma cells. Journal of Medicinal Chemistry, 47(7), 1595-1598.
- van Meerloo, J., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Molecules, 26(23), 7273.
- Aleem, M. A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 223, 113645.
- Al-Ostath, R. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(14), 5393.
- Patel, H., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical Sciences and Research, 3(10), 3866-3870.
- Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioma model. Journal of Medicinal Chemistry, 60(14), 6299-6309.
- Ben Hassen, B., et al. (2024).
- Liao, S., et al. (2013). Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. Tetrahedron Letters, 54(44), 5963-5965.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Wang, Y., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Chemical Neuroscience, 15(21), 3843-3855.
- Ponti, F., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Luminescence-Based Assay for Quantifying the Inhibition of EGFR Kinase by 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the progression of various cancers, making it a critical target for therapeutic intervention.[2][3] This application note provides a detailed protocol for a robust, high-throughput biochemical assay to determine the inhibitory activity of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a potent ATP-competitive inhibitor, against EGFR kinase. The methodology employs a luminescence-based detection system that quantifies kinase activity by measuring ATP consumption.
Introduction: The Rationale for Targeting EGFR
The EGFR signaling cascade is a complex network that translates extracellular signals into intracellular responses. Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1] This phosphorylation creates docking sites for various adaptor proteins, initiating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately drive cell growth and survival.[4][5] In many cancer types, including non-small cell lung cancer (NSCLC) and glioblastoma, mutations in the EGFR gene lead to constitutive kinase activity, promoting uncontrolled tumor growth.[4]
Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for the kinase domain's binding site have proven to be effective cancer therapies.[6][7] The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors due to its structural similarity to the adenine ring of ATP.[8][9] this compound is a representative of this class, designed to occupy the ATP-binding pocket and prevent the phosphorylation cascade. This document outlines a definitive method for quantifying its inhibitory potency.
The EGFR Signaling Pathway and Mechanism of Inhibition
To understand the assay's significance, it is crucial to visualize the biological context. The following diagram illustrates the EGFR signaling pathway and the point of intervention for ATP-competitive inhibitors like this compound.
Caption: Luminescence-based kinase assay workflow.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| Recombinant Human EGFR (695-end) | Promega / SignalChem | V4351 / E10-11G |
| Poly (Glu, Tyr) 4:1 peptide substrate | Promega / Sigma-Aldrich | V2351 / P0275 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| This compound | Custom Synthesis/Vendor | N/A |
| ATP, 10 mM Solution | Promega | V9151 |
| Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA) | Promega | V3951 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 |
| 384-well, low-volume, white plates | Corning | 3574 |
Experimental Protocol
This protocol is optimized for a 384-well plate format. All reagent additions should be performed with calibrated multichannel pipettes or automated liquid handlers for precision.
Reagent Preparation
-
Kinase Reaction Buffer: Prepare fresh by adding DTT to a final concentration of 50 µM to the stock Kinase Buffer. [10]Keep on ice.
-
ATP/Substrate Master Mix: For each reaction, the final concentration should be at the apparent Km of ATP for EGFR (typically 15-50 µM) and a suitable concentration of peptide substrate (e.g., 0.2 mg/ml). [11]Dilute the 10 mM ATP stock and peptide substrate stock into the Kinase Reaction Buffer to achieve a 2X working concentration.
-
EGFR Enzyme Solution: Thaw the recombinant EGFR enzyme on ice. Dilute the enzyme stock in cold Kinase Reaction Buffer to a 2X working concentration (e.g., 10 nM, final concentration 5 nM). [11]The optimal concentration should be determined empirically to achieve a 10-30% ATP consumption in the uninhibited reaction.
-
Inhibitor Stock and Dilutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. For the assay, further dilute these stocks in Kinase Reaction Buffer to a 5X working concentration, ensuring the final DMSO concentration in the assay does not exceed 1%. [12]
Assay Procedure
The following steps outline the procedure for a single 384-well plate.
-
Add Inhibitor: Add 2 µL of the 5X inhibitor dilutions (or DMSO for positive control, and buffer for negative/background control) to the appropriate wells of the 384-well plate.
-
Add Enzyme: Add 4 µL of the 2X EGFR enzyme solution to all wells except the negative control (background) wells.
-
Pre-incubation: Mix the plate gently on a plate shaker and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Kinase Reaction: Add 4 µL of the 2X ATP/Substrate Master Mix to all wells to start the reaction. The total reaction volume is now 10 µL.
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. [10]The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [10]7. Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature, protected from light. [10]8. Read Luminescence: Measure the luminescent signal using a plate reader with an integration time of 0.5-1 second per well.
Data Analysis and Interpretation
The raw luminescence data (Relative Light Units, RLU) is processed to determine the inhibitor's potency, typically expressed as an IC50 value.
-
Background Subtraction: Subtract the average RLU of the negative control (no enzyme) wells from all other wells.
-
Normalization: The positive control (enzyme + substrate + DMSO, no inhibitor) represents 0% inhibition (100% activity). The negative control represents 100% inhibition (0% activity). Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_positive_control - RLU_background))
-
IC50 Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) model using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. [11] Table 1: Example Data for EGFR Inhibition
| Inhibitor Conc. (nM) | Log [Inhibitor] | Avg. RLU | % Inhibition |
| 0 (Control) | - | 450,000 | 0.0 |
| 0.1 | -1.00 | 445,000 | 1.1 |
| 0.3 | -0.52 | 430,000 | 4.4 |
| 1.0 | 0.00 | 390,000 | 13.3 |
| 3.0 | 0.48 | 290,000 | 35.6 |
| 10.0 | 1.00 | 150,000 | 66.7 |
| 30.0 | 1.48 | 65,000 | 85.6 |
| 100.0 | 2.00 | 35,000 | 92.2 |
| 300.0 | 2.48 | 28,000 | 93.8 |
| 1000.0 | 3.00 | 25,000 | 94.4 |
From this data, a non-linear regression would yield an IC50 value, representing the concentration of this compound required to inhibit 50% of EGFR kinase activity under these specific assay conditions.
Causality and Self-Validation
-
ATP Concentration: The choice of ATP concentration is critical. Using a concentration near the Km for ATP allows for sensitive detection of ATP-competitive inhibitors. [13]High ATP concentrations, closer to physiological levels (mM range), will result in a rightward shift of the IC50 value and can be used to assess inhibitor potency under more stringent conditions. [13]* Enzyme Concentration and Linearity: It is imperative to operate within the linear range of the kinase reaction. An enzyme titration should be performed to find a concentration that results in approximately 10-30% consumption of the initial ATP. This ensures that the reaction rate is proportional to the enzyme concentration and not limited by substrate or ATP availability.
-
Z'-factor: To validate the assay for high-throughput screening, the Z'-factor should be calculated from the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.
Conclusion
This application note details a comprehensive and validated protocol for measuring the inhibitory potency of this compound against EGFR kinase. By leveraging a luminescence-based ATP detection method, this assay provides a sensitive, reproducible, and high-throughput-compatible platform for the characterization of potential cancer therapeutics targeting the EGFR signaling pathway.
References
-
Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]
-
Ségaliny, A. I., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers (Basel). [Link]
-
Garg, K., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online. [Link]
-
ResearchGate. EGFR signaling pathway in breast cancers. [Link]
-
Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
Galvin, K. M., et al. Methods EGFR Biochemical Assays. [Link]
-
BPS Bioscience. Chemi-Verse™ EGFR Kinase Assay Kit. [Link]
-
El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports. [Link]
-
Sharma, G., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
-
Sharma, G., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
Al-Ostoot, F. H., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Al-Ostoot, F. H., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]
-
Al-Ostoot, F. H., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. [Link]
Sources
- 1. EGFR Kinase Enzyme System [promega.sg]
- 2. reactionbiology.com [reactionbiology.com]
- 3. tandfonline.com [tandfonline.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. rsc.org [rsc.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. shop.carnabio.com [shop.carnabio.com]
Application Notes & Protocols: In Vivo Xenograft Model Studies with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3-Methyladenine)
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo xenograft model studies using 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, more commonly known as 3-Methyladenine (3-MA). We delve into the scientific rationale, critical experimental design considerations, and detailed, step-by-step protocols. The focus is on ensuring scientific integrity, reproducibility, and adherence to ethical guidelines for animal welfare. This guide is structured to explain the causality behind experimental choices, providing a framework for generating robust and reliable preclinical data.
Introduction and Scientific Rationale
This compound, or 3-Methyladenine (3-MA), is a well-established and widely utilized inhibitor of phosphoinositide 3-kinases (PI3K)[1]. Its primary application in cancer research stems from its ability to block autophagy, a cellular self-digestion process, by inhibiting the class III PI3K complex, which is essential for the formation of autophagosomes[2].
Autophagy plays a dual, context-dependent role in cancer[3]. In established tumors, it often acts as a pro-survival mechanism, helping cancer cells withstand metabolic stress, hypoxia, and the effects of chemotherapy or radiation[3][4]. This "protective autophagy" can lead to therapeutic resistance. Therefore, inhibiting autophagy with agents like 3-MA presents a compelling strategy to sensitize cancer cells to other anti-cancer drugs or to induce cell death directly[5][6][7].
In vivo xenograft models, where human tumor cells are implanted into immunodeficient mice, are an essential tool for evaluating the preclinical efficacy of anti-cancer agents like 3-MA[8][9][10]. These models allow for the assessment of a compound's ability to inhibit tumor growth in a complex biological system, providing critical data for further clinical development[8]. This guide will walk through the necessary steps to conduct such a study with scientific rigor.
Compound Profile: 3-Methyladenine (3-MA)
| Property | Details |
| Synonyms | 3-MA, N(3)-methyladenine |
| IUPAC Name | This compound |
| CAS Number | 5142-23-4 |
| Molecular Formula | C₆H₇N₅ |
| Molecular Weight | 149.15 g/mol |
| Mechanism of Action | Inhibitor of class I, II, and III PI3Ks; potent inhibitor of autophagy via class III PI3K blockade[2]. |
| Solubility | Soluble in DMSO up to 50 mM. |
Core Principles of Experimental Design
A well-designed xenograft study is paramount for obtaining meaningful results. The choices made before the first injection will dictate the quality and interpretability of the data.
Selection of Animal Model
The choice of mouse strain is critical. Since xenografts involve transplanting human cells, the host mouse must be immunodeficient to prevent rejection of the tumor[11].
-
Athymic Nude Mice (e.g., NU/J, BALB/c-nu/nu): These mice lack a thymus and are deficient in T-lymphocytes. They are the most common choice for subcutaneous xenograft models due to their tolerance of human tumor cells and relative hardiness[11].
-
SCID (Severe Combined Immunodeficient) Mice: These mice lack both T and B lymphocytes, offering a higher degree of immunodeficiency. They are suitable for cell lines that may not engraft well in nude mice.
-
NSG (NOD scid gamma) Mice: These mice have the most severe immunodeficiency, lacking T, B, and NK (Natural Killer) cells, and have defects in cytokine signaling. They are ideal for patient-derived xenografts (PDX) and hematopoietic models[12].
For most standard cell line-derived xenografts (CDX) with 3-MA, athymic nude mice are a suitable and cost-effective starting point. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established ethical guidelines[13][14][15][16].
Selection of Cancer Cell Line
The choice of cell line should be hypothesis-driven. Consider cell lines where:
-
Basal autophagy is high: Some cancer types rely heavily on autophagy for survival.
-
Protective autophagy is induced by standard-of-care agents: If testing 3-MA in combination therapy, select a cell line where the primary drug is known to induce autophagy as a resistance mechanism[6].
-
PI3K pathway is active: Given 3-MA's broader PI3K inhibition, cells with a constitutively active PI3K pathway may be sensitive.
Recommended Cell Lines for Autophagy Inhibition Studies:
| Cell Line | Cancer Type | Rationale |
| MDA-MB-231 | Triple-Negative Breast Cancer | Known to exhibit a cytoprotective autophagic response that can be targeted[7]. |
| U-87 MG | Glioblastoma | Autophagy inhibition can enhance chemotherapy-induced apoptosis in glioblastoma models[17]. |
| PC3 | Prostate Cancer | Used in xenograft models to test autophagy inhibitors in combination with other therapies[6][18]. |
| SaOS-2 | Osteosarcoma | Pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy in SaOS-2 xenograft models[19]. |
Critical Pre-Experiment Checks:
-
Mycoplasma Testing: Ensure all cell lines are free from mycoplasma contamination, which can alter cell behavior and experimental outcomes[11].
-
Passage Number: Use cells with a low passage number to maintain genetic and phenotypic stability[11].
Drug Formulation and Administration
-
Formulation: 3-MA is soluble in DMSO. For in vivo use, a stock solution in DMSO can be prepared and then diluted in a sterile vehicle such as saline or PBS, often with a co-solvent like Tween® 80 or PEG400 to maintain solubility. It is crucial to test the final formulation for precipitation before administration. A vehicle control group (receiving the exact same formulation without 3-MA) is mandatory.
-
Dosage: The optimal dose must be determined through literature review or pilot dose-ranging studies. Doses used in murine sepsis models have been around 10-20 mg/kg[20]. The goal is to find a dose that is effective without causing undue toxicity.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery in mouse models. Oral gavage (p.o.) is another option if the compound has sufficient oral bioavailability.
Study Endpoints and Monitoring
-
Primary Endpoint: The most common primary endpoint is Tumor Growth Inhibition (TGI) . This is assessed by regular measurement of tumor volume[8].
-
Secondary Endpoints: These can provide mechanistic insight and may include:
-
Animal body weight (as a measure of toxicity).
-
Final tumor weight at necropsy.
-
Immunohistochemistry (IHC) on tumor sections for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and autophagy (LC3B, p62).
-
Western blot analysis of tumor lysates.
-
Detailed Experimental Protocols
This section provides step-by-step procedures for a subcutaneous xenograft study.
Protocol 1: Cell Culture and Preparation for Injection
-
Cell Culture: Culture the selected cancer cell line (e.g., MDA-MB-231) in its recommended medium until it reaches 80-90% confluency. Use cells in their logarithmic growth phase[11].
-
Harvesting: Wash the cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium[21].
-
Washing: Pellet the cells by centrifugation (e.g., 500 x g for 3-5 minutes). Resuspend the pellet in sterile, serum-free medium or PBS and repeat the wash twice to remove all traces of trypsin and serum[11].
-
Cell Counting: Resuspend the final cell pellet in a known volume of cold, sterile PBS. Perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue; viability should be >90%[21].
-
Final Preparation: Adjust the cell concentration to the desired density (e.g., 1 x 10⁷ cells/mL) in cold, sterile PBS. For some cell lines, mixing the cell suspension 1:1 with Matrigel® can improve engraftment rates[12][21]. Keep the cell suspension on ice until injection to maintain viability[11]. Injections should be performed as soon as possible, preferably within 30 minutes of preparation[11].
Protocol 2: Subcutaneous Tumor Inoculation
-
Animal Preparation: Anesthetize the mouse if required by institutional guidelines. Shave and sterilize the injection site on the flank of the mouse.
-
Injection: Using a 25-27 gauge needle and a 1 mL syringe, draw up the cell suspension (typically 100-200 µL per mouse)[12].
-
Procedure: Gently lift the skin on the flank and insert the needle subcutaneously, parallel to the body. Be careful not to puncture the underlying muscle or enter the peritoneal cavity. Slowly inject the cell suspension, which should form a small bleb under the skin.
-
Needle Withdrawal: Withdraw the needle slowly to prevent leakage of the cell suspension[12].
-
Post-Injection Monitoring: Place the mice on a heating pad until they recover from anesthesia. Monitor the animals for any adverse reactions.
Protocol 3: Tumor Monitoring and Treatment
-
Tumor Growth: Allow tumors to establish. This can take anywhere from a few days to a few weeks[10]. Start monitoring for palpable tumors about 5-7 days post-inoculation.
-
Measurement: Once tumors are palpable, measure them 2-3 times per week using digital calipers[22]. Measure the longest diameter (Length, L) and the perpendicular shorter diameter (Width, W).
-
Volume Calculation: Calculate the tumor volume using a standard formula. The modified ellipsoid formula Volume = (L x W²)/2 is commonly used[11]. A more accurate formula for smaller tumors is Volume = 1/6 π × L × W × (L + W)/2 [23]. Consistency in the formula used is critical.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, 3-MA, Standard-of-Care drug, 3-MA + Combination Drug)[11][22]. Ensure the average tumor volume is similar across all groups at the start of treatment.
-
Treatment Administration: Prepare the 3-MA formulation and administer it to the mice according to the planned schedule (e.g., daily, every other day) and route (e.g., i.p.).
-
Welfare Monitoring: Throughout the study, monitor the animals daily for signs of distress, including body weight loss (>15-20% is a common humane endpoint), changes in behavior, and tumor ulceration. Adhere strictly to IACUC-approved humane endpoints. Tumor burden should not exceed 10% of the mouse's body weight or a predefined size limit (e.g., 15 mm in any dimension)[11][24].
Data Presentation and Visualization
Experimental Workflow Diagram
The following diagram outlines the key phases of a typical in vivo xenograft study.
Mechanism of Action: 3-MA Signaling Pathway
This diagram illustrates the inhibitory effect of 3-MA on the PI3K/mTOR pathway and autophagosome formation.
Conclusion
The use of this compound (3-MA) in in vivo xenograft models is a valuable approach for investigating the therapeutic potential of autophagy inhibition in cancer. Success hinges on a meticulously planned experimental design, from the selection of appropriate cell lines and animal models to the precise execution of protocols and adherence to ethical standards. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data to advance our understanding of cancer biology and develop novel therapeutic strategies.
References
-
InvivoGen. 3-Methyladenine (3-MA) | Autophagy (PI3K) Inhibitor. [Online] Available at: [Link]
-
BioGems. 3-Methyladenine. [Online] Available at: [Link]
-
Rodallec A, et al. (2022). Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. PLoS ONE. [Online] Available at: [Link]
-
Jensen MM, et al. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. PMC. [Online] Available at: [Link]
-
ciberonc. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Online] Available at: [Link]
-
Levy J, et al. (2014). Mouse Models Address Key Concerns Regarding Autophagy Inhibition in Cancer Therapy. Cancer Discovery. [Online] Available at: [Link]
-
Hather G, et al. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. NIH. [Online] Available at: [Link]
-
Chang N-C, et al. (2021). Enhancing Anti-Cancer Therapy with Selective Autophagy Inhibitors by Targeting Protective Autophagy. PMC. [Online] Available at: [Link]
-
Wang M, et al. (2022). Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. STAR Protocols. [Online] Available at: [Link]
-
Perez S, et al. (2021). Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors. MDPI. [Online] Available at: [Link]
-
Varghese S, et al. Analysis of multiarm tumor growth trials in xenograft animals using phase change adaptive piecewise quadratic models. Statistics in Medicine. [Online] Available at: [Link]
-
Gonzalez-Quiroz M, et al. (2021). Targeting Autophagy for Cancer Treatment and Tumor Chemosensitization. PMC. [Online] Available at: [Link]
-
Eberli F, et al. (2022). Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer. PMC. [Online] Available at: [Link]
-
Polin GM, et al. (2011). Biology, Models, and the Analysis of Tumor Xenograft Experiments. Clinical Cancer Research. [Online] Available at: [Link]
-
Becher OJ, et al. (2022). The cell-line-derived subcutaneous tumor model in preclinical cancer research. Nature Protocols. [Online] Available at: [Link]
-
Protocol Online. Animal Techniques/Xenograft Tumor Models Protocols. [Online] Available at: [Link]
-
Workman P, et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. [Online] Available at: [Link]
-
Husain K, et al. (2014). Autophagy Inhibitor 3-Methyladenine Potentiates Apoptosis induced by Dietary Tocotrienols in Breast Cancer Cells. PMC. [Online] Available at: [Link]
-
MacDonagh J, et al. (2023). Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma. MDPI. [Online] Available at: [Link]
-
The National Committee for Research Ethics in Science and Technology (NENT). (2018). Ethical Guidelines for the Use of Animals in Research. [Online] Available at: [Link]
-
Chen H, et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. [Online] Available at: [Link]
-
Physicians Committee for Responsible Medicine. (2015). Ethics and Animal Welfare Rules Outweigh Published Scientific Data. [Online] Available at: [Link]
-
Wang Z, et al. (2015). Inhibition of autophagy with 3-methyladenine is protective in a lethal model of murine endotoxemia and polymicrobial sepsis. PubMed Central. [Online] Available at: [Link]
-
Al-Hezami K, et al. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH. [Online] Available at: [Link]
-
Manetti F, et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. [Online] Available at: [Link]
-
Manetti F, et al. (2007). Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
Zhang J, et al. (2022). Autophagy inhibitor 3-methyladenine (3-MA) blocks transforming growth... ResearchGate. [Online] Available at: [Link]
-
Lee JA, et al. (2021). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. NIH. [Online] Available at: [Link]
-
Takashima K, et al. (2021). Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development. NIH. [Online] Available at: [Link]
-
PubChem. This compound. [Online] Available at: [Link]
-
University of Essex. Guidelines for Ethical Approval of Research Involving Animals. [Online] Available at: [Link]
-
Al-Ghorbani M, et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH. [Online] Available at: [Link]
-
Al-Sanea MM, et al. (2022). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Online] Available at: [Link]
-
MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Online] Available at: [Link]
-
PubChem. This compound. [Online] Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Methyladenine [bio-gems.com]
- 3. Enhancing Anti-Cancer Therapy with Selective Autophagy Inhibitors by Targeting Protective Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Autophagy for Cancer Treatment and Tumor Chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methyladenine | PI3K Inhibitor | Hello Bio [hellobio.com]
- 6. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy Inhibitor 3-Methyladenine Potentiates Apoptosis induced by Dietary Tocotrienols in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. researchgate.net [researchgate.net]
- 14. forskningsetikk.no [forskningsetikk.no]
- 15. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. essex.ac.uk [essex.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of autophagy with 3-methyladenine is protective in a lethal model of murine endotoxemia and polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sites.math.duke.edu [sites.math.duke.edu]
- 23. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 24. Ethics and Animal Welfare Rules Outweigh Published Scientific Data [pcrm.org]
Application Notes & Protocols: Strategic Development of Prodrugs for 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Introduction: The Rationale for Prodrug Development
The 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a core component of a promising class of heterocyclic compounds known as pyrazolopyrimidines.[1][2] These structures, analogous to purines, are recognized as privileged scaffolds in medicinal chemistry, frequently exhibiting potent inhibitory activity against various protein kinases implicated in oncology.[3][4] However, the clinical progression of many potent pyrazolo[3,4-d]pyrimidine derivatives is often hampered by suboptimal physicochemical properties, most notably poor aqueous solubility.[3][5][6] This limitation can lead to low bioavailability, hinder the development of intravenous formulations, and produce inconsistent results in preclinical and clinical studies.
The prodrug approach is a well-established and powerful strategy to overcome these pharmacokinetic hurdles.[6] It involves the chemical modification of a biologically active compound to form a new entity that is inactive in its own right but is converted in vivo to the parent drug through enzymatic or chemical transformation. This guide provides a detailed technical overview and actionable protocols for the rational design, synthesis, and evaluation of prodrugs of this compound, with the goal of enhancing its therapeutic potential.
Caption: General workflow of prodrug activation in vivo.
Prodrug Design Strategies for the 4-Amino Group
The primary amino group on the pyrimidine ring is the key handle for chemical modification. The major challenge in designing amine prodrugs is achieving a balance: the modifying promoiety must be stable enough to survive administration and transit but labile enough to be cleaved efficiently at the target site or in systemic circulation to release the active drug.[7]
Strategy 1: Esterase-Cleavable Carbamates for Enhanced Solubility
Scientific Rationale: Acylation of the 4-amino group to form a carbamate linkage is a highly effective strategy. While simple amides and carbamates can be overly stable, (acyloxy)alkyl carbamates are designed for predictable cleavage by ubiquitous plasma and liver esterases.[8] This approach masks the polar amino group, often improving membrane permeability, and allows for the introduction of solubilizing functional groups in the promoiety. The resulting prodrugs can exhibit significantly improved aqueous solubility and a favorable pharmacokinetic profile.[3][5]
Caption: Workflow for one-pot, two-step carbamate prodrug synthesis.
Protocol 2.1: Synthesis of a Solubilizing Carbamate Prodrug
This protocol describes a one-pot, two-step synthesis adapted from methodologies proven effective for the pyrazolo[3,4-d]pyrimidine class.[6][9]
Materials:
-
This compound (Parent Drug)
-
Triphosgene
-
Dichloromethane (DCM), anhydrous
-
Sodium Bicarbonate (NaHCO₃)
-
2-(N-methylpiperazin)ethanol (example solubilizing alcohol)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Formation of the Carbonyl-Chloride Intermediate:
-
Suspend this compound (1.0 eq) and NaHCO₃ (3.0 eq) in anhydrous DCM under an argon atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.5 eq) in anhydrous DCM to the suspension.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
The resulting mixture containing the chlorocarbonate intermediate is typically used directly in the next step after filtration to remove salts.[6]
-
-
Formation of the Final Prodrug:
-
In a separate flask under argon, suspend NaH (1.2 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add the solubilizing alcohol, e.g., 2-(N-methylpiperazin)ethanol (1.1 eq), and stir for 30 minutes at 0 °C to form the alkoxide.
-
Add the filtered DCM solution containing the carbonyl-chloride intermediate from Step 1 to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, typically with a DCM/Methanol gradient) to yield the final carbamate prodrug.
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Strategy 2: Bioreductive Prodrugs for Hypoxia-Targeted Delivery
Scientific Rationale: Solid tumors often contain regions of low oxygen concentration, or hypoxia.[10] This unique microenvironment can be exploited for targeted drug delivery. Bioreductive prodrugs are designed to be stable in normoxic (normal oxygen) tissues but are activated by specific reductase enzymes (e.g., nitroreductases) that are overexpressed or highly active under hypoxic conditions.[11] Masking the 4-amino group with a nitroaryl-containing promoiety creates a prodrug that can selectively release the active cytotoxic agent within the tumor, potentially increasing efficacy and reducing systemic toxicity.[12]
The activation mechanism involves the one-electron reduction of the nitro group. In the presence of oxygen, this is a futile cycle as the electron is transferred to O₂, regenerating the prodrug. Under hypoxia, further reduction occurs, leading to fragmentation of the linker and release of the parent amine.[11]
Caption: Mechanism of hypoxia-selective prodrug activation.
Protocol 2.2: Synthesis of a Nitroarylmethyl Carbamate Prodrug
This protocol follows the same carbamate formation chemistry as in 2.1 but utilizes a nitroaryl alcohol as the promoiety.
Materials:
-
All materials from Protocol 2.1, except for the solubilizing alcohol.
-
(2-nitro-1H-imidazol-1-yl)methanol or (4-nitrobenzyl) alcohol (example bioreductive promoieties).
Procedure:
-
Formation of the Carbonyl-Chloride Intermediate:
-
Follow Step 1 from Protocol 2.1 exactly as written.
-
-
Formation of the Final Prodrug:
-
In a separate flask under argon, dissolve the nitroaryl alcohol (e.g., 4-nitrobenzyl alcohol, 1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous THF.
-
Add the filtered DCM solution containing the carbonyl-chloride intermediate from Step 1 to the alcohol/base solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the bioreductive prodrug.
-
Evaluation Protocols and Data Interpretation
Successful prodrug development requires rigorous evaluation of key physicochemical and biological properties.
Protocol 3.1: Aqueous Solubility Assessment
Rationale: The primary goal of many prodrug strategies is to improve solubility. This is a critical first-pass assessment.
Procedure:
-
Prepare a saturated solution of the test compound (parent drug or prodrug) in phosphate-buffered saline (PBS, pH 7.4) by adding an excess of the compound to the buffer.
-
Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.
-
Express the result in µg/mL or µM.
Protocol 3.2: Plasma Stability and Conversion Kinetics
Rationale: An effective prodrug must be sufficiently stable in plasma to reach its target but must also convert to the active drug at an appropriate rate.
Procedure:
-
Thaw human or mouse plasma and warm to 37 °C.
-
Spike the plasma with the prodrug to a final concentration of ~5-10 µM.
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma.
-
Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the prodrug and the appearance of the parent drug.
-
Plot the concentration of the prodrug versus time and calculate the half-life (t₁/₂) in plasma.
Protocol 3.3: In Vitro Cytotoxicity Assay
Rationale: This assay determines if the prodrug can effectively release the active parent drug in a cellular context to exert a cytotoxic effect.
Procedure:
-
Seed a relevant human cancer cell line (e.g., a line sensitive to kinase inhibitors) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the parent drug, the prodrug, and a vehicle control.
-
For bioreductive prodrugs, incubate parallel plates under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.
-
Incubate for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound under each condition. An effective prodrug should have an IC₅₀ value similar to the parent drug. A successful bioreductive prodrug will show significantly greater potency under hypoxic conditions.
Representative Data Summary
The following table presents hypothetical data to illustrate the expected outcomes from a successful prodrug development campaign.
| Compound | Type | Aqueous Solubility (µg/mL at pH 7.4) | Plasma Half-Life (human, min) | IC₅₀ (Normoxia, µM) | IC₅₀ (Hypoxia, µM) |
| Parent Drug | Active Compound | < 1 | > 120 | 0.5 | 0.5 |
| Prodrug 1 | Carbamate | 150[3][5][9] | 25 | 0.7 | 0.7 |
| Prodrug 2 | Bioreductive | 5 | > 120 | > 20 | 0.9[12] |
Interpretation:
-
Prodrug 1 (Carbamate): Successfully increased aqueous solubility over 100-fold. The plasma half-life of 25 minutes indicates efficient conversion to the parent drug. Its cellular potency (IC₅₀) is comparable to the parent drug, confirming effective intracellular release.[3]
-
Prodrug 2 (Bioreductive): Shows a dramatic increase in potency under hypoxic conditions compared to normoxic conditions, demonstrating successful target-selective activation. Its stability in plasma is high, which is desirable for a prodrug that should only be activated in the specific tumor microenvironment.[11]
Conclusion
The development of prodrugs for this compound represents a critical strategy for unlocking the full therapeutic potential of this promising kinase inhibitor scaffold. By rationally designing promoieties to overcome specific pharmacokinetic limitations, such as poor solubility or lack of tumor selectivity, researchers can significantly enhance the clinical translatability of these potent molecules. The protocols and strategies outlined in this guide provide a robust framework for the synthesis, evaluation, and validation of novel prodrug candidates, paving the way for the next generation of targeted cancer therapies.
References
-
Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Prodrugs for Amines. Molecules. [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Europe PMC. [Link]
-
Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. [Link]
-
Compilation of a series of published prodrug approaches to amine drugs. ResearchGate. [Link]
-
(PDF) Prodrugs for Amines. ResearchGate. [Link]
-
Radiation-activated prodrugs as hypoxia-selective cytotoxins: model studies with nitroarylmethyl quaternary salts. PubMed. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Scientific Reports. [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules. [Link]
-
This compound. PubChem. [Link]
-
Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation in viral. Archiv der Pharmazie. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
-
In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. Journal of Molecular Structure. [Link]
-
Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. Journal of Experimental & Clinical Cancer Research. [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. [Link]
-
Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry. [Link]
-
Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. PubMed. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ProQuest. [Link]
-
Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. [Link]
-
Research Progress of Synthesis and Pharmacological Activity of Pyrazolo Pyrimidine Derivatives. Chinese Pharmaceutical Journal. [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. [Link]
-
An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. Bioorganic Chemistry. [Link]
Sources
- 1. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress of Synthesis and Pharmacological Activity of Pyrazolo Pyrimidine Derivatives [journal11.magtechjournal.com]
- 3. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. opendata.uni-halle.de [opendata.uni-halle.de]
cell cycle analysis by flow cytometry after treatment with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Application Notes and Protocols
Topic: Cell Cycle Analysis by Flow Cytometry After Treatment with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a core structure in many biologically active compounds, recognized for its role as a purine analog.[1][2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer agents that can induce cell cycle arrest and apoptosis.[3][4][5] Specifically, various pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) or Src kinases, key regulators of cell cycle progression.[3][6][7] Inhibition of these kinases can lead to halts in the cell cycle at specific checkpoints, preventing cell proliferation.[3][8]
This compound is one such derivative.[9] Understanding its impact on cell cycle distribution is a critical step in elucidating its mechanism of action as a potential therapeutic agent. Flow cytometry is a powerful and widely used technique for this purpose, allowing for the rapid analysis of thousands of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[8][10][11]
This guide provides a detailed protocol for treating a cell line with this compound, followed by sample preparation and analysis using propidium iodide (PI) staining and flow cytometry.
Principle of the Assay
Cell cycle analysis by flow cytometry is based on the stoichiometric binding of a fluorescent dye, such as Propidium Iodide (PI), to the DNA of cells.[12][13] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[11][14]
-
G0/G1 Phase: Cells in the G0 (quiescent) or G1 (first gap) phase have a normal diploid (2N) DNA content.
-
S Phase: During the S (synthesis) phase, cells are actively replicating their DNA, and thus will have a DNA content between 2N and 4N.
-
G2/M Phase: Cells in the G2 (second gap) or M (mitosis) phase have a tetraploid (4N) DNA content, having completed DNA replication.[14]
By treating cells with a compound like this compound, which may interfere with cell cycle progression, we can expect to see a shift in the distribution of cells in these phases. For example, a compound that blocks the G2/M transition would lead to an accumulation of cells in the G2/M phase.[3]
PI is a membrane-impermeant dye, meaning it cannot cross the membrane of live cells.[15] Therefore, cells must be fixed and permeabilized, typically with cold ethanol, to allow the dye to enter and stain the DNA.[16][17] PI also binds to double-stranded RNA, so treatment with RNase is essential to ensure that the fluorescence signal is specific to DNA content.[12][15][18]
Visualization of the Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
This compound (and appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[13][19]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Step-by-Step Methodology
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency by the end of the experiment.
-
Adherence: Incubate the cells for 24 hours to allow for adherence and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the compound).
-
Incubation: Remove the old medium from the cells and add the medium containing the compound or vehicle. Incubate for the desired time points (e.g., 24, 48, 72 hours).
Part 2: Sample Preparation for Flow Cytometry
-
Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
For suspension cells, collect them directly.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes.[12][16] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation:
-
Centrifuge the cells again (300 x g for 5 minutes) and discard the supernatant.
-
Resuspend the pellet in the residual PBS.
-
While gently vortexing the cell suspension, add 1-4 mL of ice-cold 70% ethanol drop-wise.[19][20][21] This is a critical step to prevent cell clumping.
-
Incubate the cells for at least 30 minutes on ice or at 4°C.[19] Cells can be stored in ethanol at -20°C for several weeks.[12]
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g for 5 minutes) to pellet.[12][18] Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL).[18][19] Incubate for 30 minutes at 37°C. The RNase treatment is crucial for accurate DNA analysis as PI also stains RNA.[18]
-
Add the PI staining solution (e.g., to a final concentration of 50 µg/mL).[19]
-
Incubate in the dark at room temperature for at least 15-30 minutes before analysis.[13][20]
-
Part 3: Data Acquisition and Analysis
-
Flow Cytometer Setup:
-
Use a flow cytometer equipped with a laser for PI excitation (typically a 488 nm blue laser).
-
Set up a histogram to display the PI fluorescence signal (e.g., on the FL2 or FL3 channel, ~600 nm emission) on a linear scale.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a pulse-width or pulse-area parameter against the fluorescence signal to exclude cell doublets and aggregates from the analysis.[14]
-
-
Data Acquisition: Acquire data for at least 10,000-20,000 single-cell events per sample.
-
Data Analysis:
-
Use a cell cycle analysis software package (e.g., FlowJo, FCS Express).[21]
-
Apply a cell cycle model (e.g., Dean-Jett-Fox) to the DNA content histogram of the single-cell population.
-
This model will deconvolve the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
-
Observe for the appearance of a sub-G1 peak, which can be indicative of apoptotic cells with fragmented DNA.[4][22]
-
Expected Results and Data Presentation
Treatment with an effective cell cycle inhibitor is expected to cause a significant increase in the percentage of cells in a specific phase of the cell cycle, with a corresponding decrease in other phases, compared to the vehicle-treated control cells.
Table 1: Hypothetical Cell Cycle Distribution after Treatment
| Treatment | % G0/G1 | % S | % G2/M | % Sub-G1 |
| Vehicle Control (0.1% DMSO) | 65.2 | 22.5 | 12.3 | 1.1 |
| This compound (10 µM) | 40.1 | 15.3 | 44.6 | 3.5 |
| This compound (25 µM) | 25.8 | 9.7 | 64.5 | 8.9 |
The data presented are for illustrative purposes only.
In this hypothetical example, the compound induces a dose-dependent arrest in the G2/M phase of the cell cycle. The increase in the sub-G1 population suggests the induction of apoptosis at higher concentrations.
Potential Signaling Pathway
Caption: Potential mechanism of G2/M arrest.
References
-
Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(8), 2881-2892. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
Darzynkiewicz, Z., et al. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311. [Link]
-
Telford, W. G., et al. (1994). Measurement of cell-cycle phase-specific cell death using Hoechst 33342 and propidium iodide: preservation by ethanol fixation. Cytometry, 17(2), 115-121. [Link]
-
Flow Cytometry Facility, University of Chicago. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
-
Rossi, A., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. [Link]
-
Advanced Cytometry & Sorting Facility at South Campus. Cell Cycle Guidelines. [Link]
-
Ghorab, M. M., et al. (2016). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Scientific Reports, 6, 35546. [Link]
-
University of Iowa Flow Cytometry Facility. DNA Cell Cycle Analysis with PI. [Link]
-
UCL Flow Cytometry. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Patil, V., et al. (2020). Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Archiv der Pharmazie, 353(4), e1900296. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
-
El-Naggar, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][22]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(45), 29517-29531. [Link]
-
NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]
-
Immunostep. PI/RNASE Solution. [Link]
-
Biomedicum Flow Cytometry Core Facility. Cell cycle analysis. [Link]
-
Abuelizz, H. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2603-2618. [Link]
-
Lee, J. A., et al. (2021). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. Antioxidants, 10(4), 548. [Link]
-
Marzouk, A. A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6539. [Link]
-
MDPI. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
Almansour, B. S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6409. [Link]
-
Cichero, E., et al. (2017). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. European Journal of Medicinal Chemistry, 132, 219-232. [Link]
-
Abuelizz, H. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
PubChem. This compound. [Link]
-
El-Naggar, A. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1010-1025. [Link]
Sources
- 1. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [mdpi.com]
- 2. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanocellect.com [nanocellect.com]
- 9. This compound | C6H7N5 | CID 94753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. immunostep.com [immunostep.com]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. Measurement of cell-cycle phase-specific cell death using Hoechst 33342 and propidium iodide: preservation by ethanol fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. helsinki.fi [helsinki.fi]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 21. mdanderson.org [mdanderson.org]
- 22. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Western Blot Protocol for Detecting Apoptosis Markers Induced by 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive, field-proven protocol for assessing the pro-apoptotic activity of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine using Western blot analysis. Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds recognized for their potential as anticancer agents, often acting through the induction of programmed cell death, or apoptosis.[1][2] This guide details a self-validating experimental workflow, from cell culture and treatment to immunoblotting and data interpretation. We focus on the detection of key biomarkers of the intrinsic apoptotic pathway: the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1), and the modulation of the Bcl-2 family protein ratio (Bax/Bcl-2).[3][4] By explaining the causality behind experimental choices and incorporating robust controls, this document serves as an essential resource for researchers investigating the therapeutic potential of this compound.
Scientific Background: Targeting the Intrinsic Apoptosis Pathway
The this compound belongs to a class of heterocyclic compounds that have shown promise in oncology by inducing apoptosis.[5][6] Many of these agents trigger the intrinsic (or mitochondrial) pathway of apoptosis, a tightly regulated process controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3][7]
In healthy cells, anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins such as Bax, preventing cell death.[8] Upon receiving an apoptotic stimulus, which can be initiated by compounds like pyrazolo[3,4-d]pyrimidines, this balance is disrupted. The current understanding, based on related compounds, is that they can lead to the downregulation of Bcl-2 and/or the upregulation of Bax.[7][9] This shift increases the Bax/Bcl-2 ratio, a critical determinant of cell fate.[10][11]
An elevated Bax/Bcl-2 ratio promotes the oligomerization of Bax at the mitochondrial outer membrane, leading to its permeabilization (MOMP). This event is a point of no return, causing the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator Caspase-9. Active Caspase-9, in turn, cleaves and activates the executioner Caspase-3.[4]
Active Caspase-3 is the primary executioner of apoptosis, responsible for cleaving a multitude of cellular substrates.[12] One of its key targets is PARP-1, a 116 kDa enzyme involved in DNA repair. Caspase-3 cleaves PARP-1 into an 89 kDa fragment and a 24 kDa fragment, inactivating it and preventing futile DNA repair during apoptosis.[4] The appearance of cleaved Caspase-3 (p17/p19 fragments) and cleaved PARP (89 kDa fragment) are therefore considered definitive hallmarks of apoptosis.[13]
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Design and Controls
A robust experimental design is crucial for obtaining reliable and interpretable data. This protocol is designed to be self-validating through the inclusion of essential controls.
-
Dose-Response and Time-Course: To characterize the apoptotic effect of the compound, it is essential to perform both dose-response (treating cells with varying concentrations for a fixed time) and time-course (treating cells with a fixed concentration for varying durations) experiments.
-
Vehicle Control (Negative Control): Cells should be treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This control is critical to ensure that the observed effects are due to the compound itself and not the solvent.
-
Positive Control: Including a known apoptosis-inducing agent (e.g., Staurosporine, Etoposide) serves as a positive control for the assay.[14] This confirms that the cell system is capable of undergoing apoptosis and that the antibodies and reagents are working correctly.
-
Loading Control: To ensure equal protein loading across all lanes of the gel, the membrane must be probed with an antibody against a ubiquitously expressed housekeeping protein (e.g., β-actin, GAPDH, or α-tubulin). Densitometry values for target proteins are normalized to the loading control for accurate quantification.[13]
Experimental Workflow
The overall process involves treating cells, preparing protein lysates, separating proteins by size via SDS-PAGE, transferring them to a membrane, and detecting the specific proteins of interest using antibodies.
Caption: Standard workflow for Western blot analysis of apoptosis markers.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the chosen cell line (e.g., Jurkat, HeLa, A549) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Once cells are attached and have reached the desired confluency, replace the old medium with the medium containing the compound or controls (vehicle, positive control).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Protein Lysate Preparation
Rationale: Using an ice-cold lysis buffer containing protease and phosphatase inhibitors is critical to prevent protein degradation and maintain the phosphorylation status of signaling proteins, ensuring the integrity of the sample.
-
Harvesting: After incubation, aspirate the medium. For adherent cells, wash twice with ice-cold PBS. For suspension cells, transfer to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C, then wash the pellet with ice-cold PBS.[15]
-
Lysis: Add an appropriate volume of ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the cell pellet or plate.
-
Incubation & Collection: Incubate on ice for 30 minutes, vortexing occasionally. Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Transfer: Carefully transfer the supernatant (containing soluble proteins) to a fresh, pre-chilled tube. Store at -80°C or proceed immediately to quantification.
Protocol 3: Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions. This step is essential for ensuring equal protein loading.
Protocol 4: SDS-PAGE and Immunoblotting
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Expert Tip: For resolving the small cleaved fragments of Caspase-3 (17-19 kDa), a higher percentage gel (e.g., 12-15% or a 4-20% gradient gel) is recommended.[16]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 4°C is often recommended for quantitative analysis.[8]
-
Blocking: To prevent non-specific antibody binding, block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST).[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in blocking buffer containing the primary antibody at its recommended dilution (see Table 1).
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (three times for 10-15 minutes each with TBST).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
Data Analysis and Interpretation
A successful Western blot will show distinct bands at the expected molecular weights for each protein.
-
Induction of Apoptosis: A positive result for apoptosis is indicated by:
-
A decrease in the band intensity of pro-Caspase-3 (~32 kDa) and the appearance of the cleaved Caspase-3 fragment (~17/19 kDa).[12]
-
A decrease in the band intensity of full-length PARP-1 (116 kDa) and the appearance of the cleaved PARP-1 fragment (89 kDa).[4]
-
A decrease in the anti-apoptotic Bcl-2 protein (~26 kDa) and/or an increase in the pro-apoptotic Bax protein (~21 kDa).
-
-
Quantification: Use densitometry software to measure the band intensity for each protein. Normalize the intensity of each target protein to its corresponding loading control band. Calculate the Bax/Bcl-2 ratio to quantify the shift towards apoptosis.[13]
Data Presentation
Summarize all antibody information and quantitative results in structured tables for clarity and reproducibility.
Table 1: Recommended Antibody Panel for Apoptosis Detection
| Target Protein | Expected Size(s) | Function | Suggested Dilution |
|---|---|---|---|
| Cleaved Caspase-3 | 17/19 kDa | Executioner Caspase | 1:1000 |
| Total Caspase-3 | 32 kDa | Inactive Zymogen | 1:1000 |
| Cleaved PARP-1 | 89 kDa | Hallmarker of Apoptosis | 1:1000 |
| Total PARP-1 | 116 kDa | DNA Repair Enzyme | 1:1000 |
| Bax | ~21 kDa | Pro-apoptotic | 1:1000 |
| Bcl-2 | ~26 kDa | Anti-apoptotic | 1:1000 |
| β-actin | ~42 kDa | Loading Control | 1:5000 |
Table 2: Example Template for Quantitative Data Summary
| Treatment Group | Concentration | Cleaved Caspase-3 (Normalized Intensity) | Cleaved PARP-1 (Normalized Intensity) | Bax/Bcl-2 Ratio |
|---|---|---|---|---|
| Vehicle Control | 0 µM | 1.0 | 1.0 | 1.0 |
| Compound X | 5 µM | e.g., 4.2 | e.g., 5.1 | e.g., 3.8 |
| Compound X | 10 µM | e.g., 8.5 | e.g., 9.3 | e.g., 7.2 |
| Positive Control | 1 µM | e.g., 10.1 | e.g., 11.5 | e.g., 8.5 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | - Low protein expression/loading- Ineffective antibody- Over-transfer of small proteins (e.g., cleaved caspase) | - Increase protein load to 30-40 µg.[18]- Check antibody datasheet for validation in the application.- Reduce transfer time or voltage; use a 0.2 µm PVDF membrane.[16]- Extend primary antibody incubation to overnight at 4°C.[19] |
| High Background | - Insufficient blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., BSA instead of milk).[19]- Titrate primary and secondary antibodies to optimal concentrations.- Increase the number and duration of TBST washes.[18] |
| Non-specific Bands | - Primary antibody cross-reactivity- Protein degradation | - Use a more specific (e.g., monoclonal) antibody.- Always use fresh lysis buffer with protease inhibitors and keep samples on ice.[18] |
References
Sources
- 1. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pyrazolo[3,4-d]pyrimidine compound inhibits Fyn phosphorylation and induces apoptosis in natural killer cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. mesoscale.com [mesoscale.com]
- 16. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
- 17. edspace.american.edu [edspace.american.edu]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Formulating 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for In Vivo Efficacy Studies: A Detailed Application Guide
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (NSC 1399), a heterocyclic amine of significant interest in pharmacological research. The successful in vivo evaluation of this and similar compounds is fundamentally reliant on the development of a stable and biocompatible formulation that ensures optimal drug exposure. This document delineates the physicochemical characteristics of the target molecule, outlines a systematic approach to vehicle selection and formulation development, and provides detailed, step-by-step protocols for preparing formulations suitable for parenteral administration in preclinical animal models. The causality behind experimental choices is explained, and self-validating systems are described to ensure protocol trustworthiness and reproducibility.
Introduction: The Formulation Challenge of a Promising Scaffold
This compound belongs to the pyrazolopyrimidine class of compounds, a scaffold that has yielded numerous potent inhibitors of key cellular signaling pathways, particularly protein kinases, making them highly valuable in oncology and inflammation research.[1][2] The translation of promising in vitro activity to in vivo efficacy, however, is often hampered by formulation challenges, primarily related to solubility. While the methyl-substituted pyrazolopyrimidine core offers a degree of hydrophilicity, achieving concentrations suitable for in vivo dosing in standard aqueous vehicles can be a significant hurdle.
This guide provides a logical workflow, from initial characterization to the preparation of final dosing solutions, to enable researchers to confidently and effectively formulate this compound for in vivo investigations.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₅ | [3][4] |
| Molecular Weight | 149.15 g/mol | [3][4] |
| Melting Point | 226-228 °C | |
| Calculated XLogP3 | -0.2 | [3] |
| Appearance | White to off-white solid | |
| Aqueous Solubility | Predicted to be low; experimental determination is crucial. |
The negative XLogP3 value suggests a degree of hydrophilicity. However, the high melting point indicates strong crystal lattice energy, which can negatively impact aqueous solubility. Therefore, experimental determination of solubility in various vehicles is a critical first step.
A Systematic Approach to Formulation Development
The formulation development process should be systematic, starting with simple aqueous vehicles and progressing to more complex systems as needed. The goal is to achieve a stable, injectable formulation that is well-tolerated by the animal model.
DOT Script for Formulation Workflow
Caption: Systematic Formulation Development Workflow
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for determining solubility and preparing test formulations.
Protocol 1: Determination of Aqueous and Co-solvent Solubility
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant vehicles.
Materials:
-
This compound
-
0.9% Sodium Chloride (Saline)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
5% Dextrose in Water (D5W)
-
Dimethyl sulfoxide (DMSO), USP grade
-
Polyethylene glycol 300 (PEG 300), NF grade
-
Ethanol, USP grade
-
Tween® 80, NF grade
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solutions (for HPLC standard curve):
-
Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Perform serial dilutions to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
-
Solubility Determination:
-
Add an excess amount of this compound to 1 mL of each test vehicle in a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Place the tubes on an orbital shaker at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with the mobile phase and analyze by HPLC to determine the concentration against the standard curve.
-
Data Presentation:
| Vehicle | Solubility (µg/mL) |
| 0.9% Saline | To be determined |
| PBS, pH 7.4 | To be determined |
| D5W | To be determined |
| 10% DMSO in Saline | To be determined |
| 40% PEG 300 in Saline | To be determined |
| 10% Ethanol in Saline | To be determined |
| 5% Tween 80 in Saline | To be determined |
| 20% HP-β-CD in Water | To be determined |
Protocol 2: Preparation of a Co-solvent-based Formulation for Parenteral Administration
Objective: To prepare a clear, stable solution of this compound using a co-solvent system suitable for in vivo studies. This protocol is a common starting point for poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG 300), sterile, injectable grade
-
Tween® 80, sterile, injectable grade
-
0.9% Sodium Chloride (Saline), sterile, for injection
-
Sterile vials and syringes
-
0.22 µm sterile syringe filters
Procedure:
-
Calculate the required amounts: Based on the desired final concentration and dosing volume, calculate the mass of the compound and the volume of each excipient. A common starting formulation is 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% Saline.
-
Dissolution:
-
In a sterile vial, add the calculated amount of this compound.
-
Add the required volume of DMSO and vortex until the compound is completely dissolved. Gentle warming (to no more than 40°C) or sonication can be used to aid dissolution.
-
-
Addition of Co-solvents and Surfactant:
-
Sequentially add the PEG 300 and Tween® 80 to the DMSO solution, vortexing well after each addition to ensure homogeneity.
-
-
Final Dilution:
-
Slowly add the sterile saline to the organic mixture while vortexing to avoid precipitation.
-
-
Sterile Filtration:
-
Draw the final formulation into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Quality Control:
-
Visually inspect the final formulation for any signs of precipitation or crystallization. The solution should be clear.
-
It is highly recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C and re-evaluate for precipitation before use.
-
DOT Script for Co-solvent Formulation Protocol
Caption: Co-solvent Formulation Protocol
In Vivo Considerations and Best Practices
-
Tolerability: Before initiating efficacy studies, it is essential to conduct a tolerability study in a small cohort of animals to assess any adverse effects of the formulation vehicle itself.
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) will influence the final formulation requirements. For intravenous administration, the formulation must be a clear solution, free of particulates, and isotonic if possible.
-
Dose Volume: The dosing volume should be kept as low as possible to minimize discomfort to the animals. Typical maximum intravenous dosing volumes are 10 mL/kg for mice and 5 mL/kg for rats.
-
Stability: The stability of the final formulation should be assessed, especially if it is not prepared fresh daily. This includes monitoring for precipitation, degradation of the active compound, and changes in pH.
Case Studies and Rationale for Starting Formulations
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of a robust and well-characterized formulation. By following a systematic approach that includes thorough physicochemical characterization, solubility screening, and the careful selection of excipients, researchers can develop a stable and tolerated formulation. The protocols provided in this guide offer a practical starting point for these efforts. It is imperative to remember that formulation development is an iterative process, and the optimal vehicle will depend on the specific requirements of the in vivo study, including the desired dose, route of administration, and animal model.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters. Retrieved January 11, 2026, from [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
This compound | C6H7N5. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Purification of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pyrazolopyrimidine-Based Research
1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a substituted pyrazolopyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] Pyrazolo[3,4-d]pyrimidines are recognized as purine analogs and have been investigated for a wide range of biological activities, including their potential as kinase inhibitors.[1] The efficacy and safety of such compounds in biological assays and preclinical studies are directly dependent on their purity. Undisclosed impurities can lead to erroneous biological data, side effects, and complications in later stages of drug development. Therefore, robust and reliable analytical methods for the purification and purity assessment of this compound are paramount.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, drawing upon established methodologies for this class of compounds. We will delve into the rationale behind the choice of purification techniques and provide step-by-step protocols for high-performance liquid chromatography (HPLC), flash column chromatography, and recrystallization. Furthermore, we will discuss the analytical methods crucial for verifying the purity of the final product.
Physicochemical Properties and Impurity Profiling
A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₅ | [2] |
| Molecular Weight | 149.15 g/mol | [2] |
| Melting Point | 226-228 °C | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| pKa (Strongest Basic) | 4.28 (Predicted) | [4] |
| LogP | -0.2 (Predicted) | [2][4] |
Potential Impurities: The impurity profile of this compound is largely dependent on its synthetic route. Common synthetic pathways for pyrazolo[3,4-d]pyrimidines may introduce the following types of impurities:
-
Unreacted Starting Materials: Such as substituted aminopyrazole carbonitriles or related precursors.
-
Reagents: Residual coupling agents, bases, or catalysts used in the synthesis.
-
Side-Products: Isomeric byproducts, products of incomplete cyclization, or degradation products. For instance, syntheses involving chlorinated intermediates could lead to residual chlorinated impurities.[5]
-
Solvents: Residual solvents from the reaction or initial purification steps.
A general workflow for the purification and analysis of this compound is outlined below.
Caption: General purification and analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Analysis and Purification
Reverse-phase HPLC (RP-HPLC) is a powerful technique for both the analysis of purity and the preparative purification of this compound. The method leverages the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Method Development Insights
For a compound like this compound, a C18 column is a suitable starting point. The mobile phase will typically consist of an aqueous component (water) and an organic modifier (acetonitrile or methanol), with an acid additive to improve peak shape and resolution. A method for the closely related 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine utilizes a mobile phase of acetonitrile, water, and phosphoric acid, which can be adapted.[6] For mass spectrometry (MS) compatibility, volatile acids like formic acid or trifluoroacetic acid (TFA) should be used in place of phosphoric acid.[6]
Analytical HPLC Protocol (Starting Point)
This protocol provides a starting point for the analytical determination of the purity of this compound. Optimization may be required based on the specific impurity profile and available instrumentation.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or an optimized wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.
Preparative HPLC Considerations
The analytical method can be scaled up for preparative purification.[6] This involves using a larger diameter column with the same stationary phase, increasing the flow rate proportionally, and adjusting the gradient as needed to optimize the separation of the target compound from its impurities.
Caption: Workflow for analytical HPLC purity assessment.
Flash Column Chromatography: For Bulk Purification
Flash column chromatography is an effective technique for the initial purification of larger quantities of crude this compound, particularly for removing baseline impurities and unreacted starting materials.[7]
Method Development Insights
Given the polar nature of the pyrazolopyrimidine core and the amine functionality, a normal-phase separation on silica gel is a common approach. However, the basicity of the amine can lead to poor peak shape and strong retention on standard silica. To counteract this, a modifier such as triethylamine or ammonium hydroxide is often added to the mobile phase. Alternatively, using an amine-functionalized silica can provide improved separation with standard normal-phase solvents.[8] A gradient elution from a less polar solvent (like dichloromethane or ethyl acetate) to a more polar solvent (like methanol) is typically employed.[9][10]
Flash Column Chromatography Protocol (Starting Point)
-
Stationary Phase: Silica gel, 40-63 µm particle size.
-
Column Packing: Dry pack the column with silica gel, then equilibrate with the starting mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like methanol), adsorb it onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column.
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM).
-
Starting Eluent: 100% DCM
-
Gradient: 0% to 10% Methanol in DCM over 10-20 column volumes. A small amount of triethylamine (e.g., 0.1-0.5%) can be added to both solvents to improve peak shape.
-
-
Fraction Collection: Collect fractions based on UV visualization or thin-layer chromatography (TLC) analysis.
-
Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure.
Recrystallization: The Classic Technique for Final Polishing
Recrystallization is an excellent final purification step to obtain highly crystalline, pure this compound.[6][11] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[12]
Solvent Selection: The Key to Success
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For pyrazolopyrimidine derivatives, common recrystallization solvents include dioxane, and mixtures of alcohol and water.[5] For amine compounds that are not soluble in common organic solvents, using organic acids like acetic acid or converting the amine to a salt which can then be recrystallized from a polar solvent can be effective strategies.[13]
Recrystallization Protocol
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents (e.g., ethanol, methanol, isopropanol, water, ethyl acetate, and mixtures thereof) at room and elevated temperatures. An ethanol/water mixture is a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the compound fully dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the solution during this cooling phase.[6]
-
Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Purity Assessment: The Final Verification
After purification, it is essential to verify the purity of the this compound. A combination of analytical techniques should be employed:
-
HPLC-UV: As described in the protocol above, this will provide a quantitative measure of purity.
-
LC-MS: Liquid chromatography-mass spectrometry will confirm the molecular weight of the purified compound and can help in identifying any co-eluting impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the compound and can reveal the presence of any structurally related impurities.
-
Melting Point: A sharp melting point range close to the literature value (226-228 °C) is a good indicator of high purity.[3]
Conclusion
The purification of this compound is a critical step in ensuring the reliability and reproducibility of research and development activities. This guide provides a comprehensive overview of the key analytical and purification techniques, along with detailed starting protocols. By understanding the principles behind each method and systematically optimizing the parameters, researchers can confidently obtain this valuable compound in high purity, thereby advancing their scientific endeavors.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Usiena air. (2024, October 1). Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
SIELC Technologies. (2018, May 17). 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]
-
Biblio. (2023, February 1). Supporting information Practical and divergent synthesis of carbocyclic pyrazolo[3,4-d]pyrimidine nucleoside analogues. Retrieved from [Link]
-
National Institutes of Health. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
-
ACS Publications. (2016, April 7). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Retrieved from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Retrieved from [Link]
Sources
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H7N5 | CID 94753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | SIELC Technologies [sielc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center for improving the aqueous solubility of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the common challenge of low aqueous solubility with this class of compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a prevalent structural motif in medicinal chemistry, often associated with potent biological activity but also with poor physicochemical properties that can hinder its therapeutic development.[1][2]
This document will provide a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format. Each section is designed to not only provide step-by-step protocols but also to explain the underlying scientific principles, enabling you to make informed decisions in your experimental design.
Section 1: Understanding the Solubility Challenge of this compound
Q1: Why is this compound expected to have low aqueous solubility?
A1: The planarity of the pyrazolo[3,4-d]pyrimidine ring system can lead to strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound.[3] While the amine group and nitrogen atoms in the heterocyclic rings can participate in hydrogen bonding, the overall molecule may still possess insufficient hydrophilicity to overcome the energy of the crystal lattice. Although a calculated XLogP3 of -0.49 suggests some potential for aqueous solubility, experimental determination is crucial as pyrazolo[3,4-d]pyrimidine derivatives are frequently found to be poorly soluble in water.[4]
Q2: What are the critical physicochemical properties of this compound to consider?
A2: Before attempting to improve the solubility of this compound, it is essential to characterize its baseline physicochemical properties.
| Property | Value/Predicted Value | Significance for Solubility |
| Molecular Formula | C6H7N5 | Provides basic chemical information. |
| Molecular Weight | 149.16 g/mol | Influences diffusion and dissolution rates.[5] |
| Melting Point | 226-228 °C | A high melting point can indicate strong crystal lattice energy, which often correlates with low solubility.[3][4] |
| XLogP3 (Predicted) | -0.49 | A measure of lipophilicity. A negative value suggests some degree of hydrophilicity.[4] |
| pKa (Predicted) | Strongest Acidic: 9.1, Strongest Basic: 4.28 | The presence of ionizable groups is critical for pH-dependent solubility enhancement strategies. |
Q3: How do I experimentally determine the aqueous solubility of my compound?
A3: The "gold standard" for determining equilibrium aqueous solubility is the shake-flask method . A kinetic solubility assay can also be performed for a more rapid, high-throughput assessment, which is particularly useful in early discovery phases.
Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC-UV system for quantification
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). Ensure there is undissolved solid material at the bottom of the vial.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
The measured concentration represents the equilibrium aqueous solubility.
Section 2: Troubleshooting and FAQs for Solubility Enhancement Techniques
This section details the most common and effective strategies for improving the aqueous solubility of this compound, presented in a question-and-answer format with integrated troubleshooting advice.
pH Adjustment
Q4: Can I improve the solubility of this compound by changing the pH?
A4: Yes, this is often the first and most straightforward approach to investigate. Since the compound has a basic amine group (predicted pKa of the conjugate acid is 4.28), its solubility is expected to increase in acidic conditions due to the formation of the more soluble protonated salt form. Conversely, the predicted acidic pKa of 9.1 suggests that solubility may also be enhanced in highly basic conditions through deprotonation.
Troubleshooting pH Adjustment:
-
Issue: The solubility does not increase as much as expected upon lowering the pH.
-
Possible Cause: The actual pKa of the compound may differ from the predicted value. The Henderson-Hasselbalch equation provides a theoretical basis, but other factors like common ion effects can influence the outcome.
-
Solution: Experimentally determine the pKa of your compound. Perform a pH-solubility profile across a wider range of pH values to identify the optimal pH for solubilization.
-
Protocol 2: pH-Dependent Solubility Profiling
Objective: To determine the solubility of this compound as a function of pH.
Materials:
-
A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Other materials as listed in Protocol 1.
Procedure:
-
Follow the shake-flask method described in Protocol 1, but use the different pH buffers as the solvent in separate vials.
-
After determining the solubility at each pH, plot the logarithm of solubility against the pH.
-
This plot will reveal the pH range where the compound is most soluble and can help in the selection of appropriate formulation strategies.
Caption: pH effect on the solubility of a basic compound.
Co-solvency
Q5: What are co-solvents and how can they improve the solubility of my compound?
A5: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system, making it more favorable for the dissolution of hydrophobic molecules. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).
Troubleshooting Co-solvency:
-
Issue: The compound precipitates out when the co-solvent solution is diluted with an aqueous medium.
-
Possible Cause: The concentration of the co-solvent is no longer sufficient to maintain the solubility of the compound.
-
Solution: Determine the critical co-solvent concentration required to keep the compound in solution upon dilution. This can be done by titrating the co-solvent solution with the aqueous medium and observing for precipitation.
-
Protocol 3: Co-solvent Solubility Enhancement Study
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Materials:
-
Co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Other materials as listed in Protocol 1.
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with varying co-solvent concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Use the shake-flask method (Protocol 1) to determine the solubility of the compound in each co-solvent mixture.
-
Plot the solubility of the compound as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.
Amorphous Solid Dispersions (ASDs)
Q6: What is an amorphous solid dispersion and how can it improve solubility?
A6: An amorphous solid dispersion (ASD) is a formulation where the crystalline drug is molecularly dispersed in an amorphous polymer matrix.[6] The amorphous form of a drug has a higher free energy than its crystalline counterpart, which leads to a significant increase in its apparent solubility and dissolution rate. The polymer serves to stabilize the amorphous state and prevent recrystallization.[7] This technique has been successfully used to improve the aqueous solubility of other pyrazolo[3,4-d]pyrimidine derivatives.[1][2]
Troubleshooting Amorphous Solid Dispersions:
-
Issue: The amorphous solid dispersion recrystallizes over time or upon exposure to moisture.
-
Possible Cause: The chosen polymer is not effectively stabilizing the amorphous form of the drug, or the drug loading is too high.
-
Solution: Screen different polymers to find one that has good miscibility with your compound. Lowering the drug loading in the dispersion can also improve stability. Store the ASD in a desiccated environment to minimize moisture uptake.[7]
-
Protocol 4: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an ASD of this compound with a suitable polymer.
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))
-
A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both the compound and the polymer in the common solvent at a specific drug-to-polymer ratio (e.g., 1:4 w/w).
-
Remove the solvent using a rotary evaporator under reduced pressure or by evaporation in a vacuum oven.
-
The resulting solid film is the amorphous solid dispersion.
-
Characterize the ASD using techniques like X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine its glass transition temperature (Tg).
Caption: Workflow for preparing an amorphous solid dispersion.
Cyclodextrin Complexation
Q7: How can cyclodextrins improve the solubility of my compound?
A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble "guest" molecules that fit into their cavity, effectively encapsulating the hydrophobic portion of the guest. This complex is more water-soluble than the guest molecule alone.
Troubleshooting Cyclodextrin Complexation:
-
Issue: The solubility enhancement with a particular cyclodextrin is minimal.
-
Possible Cause: The size of the cyclodextrin cavity may not be a good match for the size of your compound.
-
Solution: Screen different types of cyclodextrins (e.g., α-, β-, γ-cyclodextrin) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to find the best fit for your molecule. The stoichiometry of the complex (e.g., 1:1, 1:2) can also be optimized.[8]
-
Protocol 5: Phase Solubility Study with Cyclodextrins
Objective: To determine the effect of a cyclodextrin on the solubility of this compound and to determine the complex stoichiometry.
Materials:
-
A selected cyclodextrin (e.g., HP-β-CD).
-
Aqueous buffer.
-
Other materials as listed in Protocol 1.
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of the compound to each cyclodextrin solution.
-
Follow the shake-flask method (Protocol 1) to determine the solubility of the compound in each cyclodextrin solution.
-
Plot the solubility of the compound against the cyclodextrin concentration. The shape of the curve can indicate the stoichiometry of the complex.
Section 3: Analytical Quantification
Q8: What is a suitable analytical method for quantifying this compound in solubility studies?
A8: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for the quantification of pyrazolopyrimidine derivatives.[9]
Key Parameters for HPLC-UV Method Development:
-
Column: A reverse-phase C18 column is typically a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution can be optimized for good peak shape and separation.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of the compound to ensure the highest sensitivity.
-
Calibration: A calibration curve should be generated using a series of standard solutions of known concentrations to ensure accurate quantification.
References
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.7b00456]
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01645]
- [No title provided] [URL: https://www.echemi.com/products/pid208472-1-methyl-1h-pyrazolo34-dpyrimidin-4-amine.html]
- Water Solubility Enhancement of Pyrazolo[3,4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5846492/]
- [No title provided] [URL: https://www.researchgate.
- QbD Assisted Systematic Review for Optimizing the Selection of PVP as a Ternary Substance in Enhancing the Complexation Efficiency of Cyclodextrins: a Pilot Study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38862663/]
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522100224X]
- WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development. [URL: https://ce.pharmacy.wisc.edu/wp-content/uploads/2017/02/Amorphous-Solid-Dispersions-2017-white-paper-FINAL.pdf]
- Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215981/]
- Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. [URL: https://www.europeanpharmaceuticalreview.com/article/42609/spray-drying-solving-solubility-issues-with-amorphous-solid-dispersions/]
- Amorphous Solid Dispersion. Veranova. [URL: https://veranova.com/what-we-do/enabling-technologies/amorphous-solid-dispersion]
- This compound. Echemi. [URL: https://www.echemi.com/products/pid208472-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine.html]
- 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine. SIELC Technologies. [URL: https://sielc.com/retention-of-6-methyl-1h-pyrazolo34-dpyrimidin-4-amine.html]
- Stabilization of Amorphous APIs. Pharmaceutical Technology. [URL: https://www.pharmtech.
- 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - GPSR. Global Pharmaceutical Sciences Review. [URL: https://gpsronline.com/index.php/gpsr/article/view/100]
- AMORPHOUS SOLID DISPERSIONS. Hovione. [URL: https://www.hovione.
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent. [URL: https://www.agilent.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01878a]
- N-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-methyl-1h-pyrazolo_3_4-d_pyrimidin-4-amine]
- Showing metabocard for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (HMDB0244899). Human Metabolome Database. [URL: https://hmdb.ca/metabolites/HMDB0244899]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/94753]
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538118/]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra01878a]
- Optimisation of β-cyclodextrin inclusion complexes with natural antimicrobial agents: thymol, carvacrol and linalool. SciSpace. [URL: https://typeset.io/papers/optimisation-of-ss-cyclodextrin-inclusion-complexes-with-5326y0d9m3]
- Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [URL: https://www.researchgate.
- 2380-63-4|1H-Pyrazolo[3,4-d]pyrimidin-4-amine. BLDpharm. [URL: https://www.bldpharm.com/products/2380-63-4.html]
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8743120/]
- (PDF) Design and Optimization of Inclusion Complexes Using QbD Principles: A strategy to enhance solubility and dissolution of Voriconazole. ResearchGate. [URL: https://www.researchgate.net/publication/360667364_Design_and_Optimization_of_Inclusion_Complexes_Using_QbD_Principles_A_strategy_to_enhance_solubility_and_dissolution_of_Voriconazole]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Discovery-of-pyrazolo[3,4-d]pyrimidine-and-as-novel-Abdel-Wahab-Mohamed/75f3484f479d012497675f3a74314c330f657519]
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 7. pharmtech.com [pharmtech.com]
- 8. QbD Assisted Systematic Review for Optimizing the Selection of PVP as a Ternary Substance in Enhancing the Complexation Efficiency of Cyclodextrins: a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine inhibitors. This guide is designed to provide expert advice and practical troubleshooting strategies to overcome the common challenge of poor oral bioavailability associated with this important class of compounds.
Introduction: The Promise and Challenge of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of potent protein kinase inhibitors.[1][2] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, leading to promising therapeutic candidates for cancer and other diseases.[2][3] However, the very features that confer high potency—often lipophilic moieties required for strong target engagement—frequently lead to poor aqueous solubility.[3][4] This low solubility is a primary contributor to poor and variable oral bioavailability, creating a significant hurdle in translating potent molecules into effective medicines.[4][5][6]
This guide provides a structured approach to diagnosing and solving bioavailability issues, from fundamental principles to advanced formulation and medicinal chemistry strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis for troubleshooting bioavailability.
Q1: What are the primary reasons pyrazolo[3,4-d]pyrimidine inhibitors exhibit poor bioavailability?
A1: The poor bioavailability of these inhibitors typically stems from a combination of factors related to their physicochemical properties. The most common culprits are:
-
Low Aqueous Solubility: Many potent kinase inhibitors are hydrophobic ("water-fearing"), which limits their ability to dissolve in the gastrointestinal (GI) fluids.[5][6] For a drug to be absorbed, it must first be in solution.
-
High First-Pass Metabolism: After absorption from the gut, the drug travels through the portal vein to the liver before reaching systemic circulation. The liver can extensively metabolize the drug, reducing the amount of active compound that reaches the rest of the body.
-
Poor Permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream. This can be due to its chemical properties or because it is actively pumped back into the GI tract by efflux transporters like P-glycoprotein (P-gp).[7]
-
Chemical Instability: The compound may degrade in the harsh acidic environment of the stomach or in the presence of digestive enzymes.
Q2: How do I begin to diagnose the cause of poor bioavailability for my compound?
A2: A systematic approach is crucial. Start by classifying your compound using the Biopharmaceutics Classification System (BCS) , which categorizes drugs based on their solubility and permeability.[8][9][10][11]
| BCS Class | Solubility | Permeability | Absorption Rate-Limiting Step | Example Formulation Strategy |
| Class I | High | High | Gastric Emptying | Immediate-release dosage form.[9] |
| Class II | Low | High | Dissolution | Solubility enhancement (e.g., solid dispersions, micronization).[8][9] |
| Class III | High | Low | Permeability | Permeation enhancers, prodrugs.[9] |
| Class IV | Low | Low | Solubility & Permeability | Complex strategies (e.g., lipid-based systems, nanoparticles, prodrugs).[9] |
Table 1: The Biopharmaceutics Classification System (BCS) and associated strategies.
Most pyrazolo[3,4-d]pyrimidine inhibitors fall into BCS Class II or IV , meaning that low solubility is a key issue to address.[12][13] Initial experiments should therefore include aqueous solubility testing at different pH values and an in vitro permeability assay.
Q3: What is the difference between a formulation strategy and a prodrug strategy?
A3:
-
A formulation strategy aims to improve the delivery of the unchanged active pharmaceutical ingredient (API). It involves mixing the API with other substances (excipients) to create a delivery system that enhances its solubility or absorption.[5][14] Examples include creating amorphous solid dispersions or lipid-based formulations.[5][15][16][17]
-
A prodrug strategy involves chemically modifying the API itself to create a new molecule (the prodrug).[6][18][19] This prodrug is inactive but has improved properties (like better solubility or permeability). Once absorbed into the body, it is designed to be converted back into the active API, usually by enzymes.[3][18]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for specific experimental challenges.
Issue 1: My Compound Has Very Low Aqueous Solubility.
Question: My pyrazolo[3,4-d]pyrimidine inhibitor is potent in my biochemical assay, but I can't achieve a high enough concentration for cell-based assays, and I suspect poor solubility is the cause. What are my options?
Answer: This is a classic BCS Class II/IV problem. The dissolution of the compound is the rate-limiting step for absorption.[8] Your goal is to increase the concentration of the drug in solution in the GI tract.
Caption: Decision workflow for tackling poor solubility.
Causality: Crystalline drugs have a stable, ordered structure that requires significant energy to break, resulting in low solubility. An ASD converts the drug into a high-energy, disordered (amorphous) state by dispersing it within a polymer matrix.[20][21] This amorphous form dissolves more readily, creating a supersaturated solution in the gut that enhances absorption.[20] This is a particularly effective strategy for kinase inhibitors.[12][13][22]
Protocol: Preparation of an Amorphous Solid Dispersion via Spray Drying
-
Polymer & Solvent Selection:
-
Choose a polymer that can form a stable amorphous dispersion with your compound. Common choices include PVP, HPMC, or pH-dependent polymers like HPMCAS.[20]
-
Select a common solvent system (e.g., acetone, methanol, or a mixture) that dissolves both your inhibitor and the chosen polymer.
-
-
Solution Preparation:
-
Dissolve your pyrazolo[3,4-d]pyrimidine inhibitor and the polymer in the solvent. A typical drug-to-polymer ratio to start with is 1:3 by weight.
-
-
Spray Drying:
-
Use a lab-scale spray dryer. Set the inlet temperature, gas flow rate, and pump rate according to the instrument's guidelines and the properties of your solvent system.
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving a solid powder of the drug dispersed in the polymer.
-
-
Characterization (Self-Validation):
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a melting peak for the drug, which indicates it is in an amorphous state.
-
Powder X-Ray Diffraction (PXRD): Verify the absence of sharp diffraction peaks, confirming the lack of crystallinity.
-
In Vitro Dissolution Test: Perform a dissolution test in simulated gastric and intestinal fluids. Compare the dissolution profile of the ASD to the unformulated crystalline drug. You should observe a significant increase in both the rate and extent of dissolution.
-
Causality: If formulation approaches are insufficient or if you need to fundamentally alter the molecule's properties, a prodrug is an excellent option.[3][23] By attaching a water-soluble group (a "promoiety") to the inhibitor via a cleavable linker, you can dramatically increase its aqueous solubility.[3][18]
Protocol: Designing a Phosphate Prodrug for Increased Solubility
-
Identify a Handle: Locate a hydroxyl (-OH) or an amine (-NH) group on your pyrazolo[3,4-d]pyrimidine inhibitor that is not essential for its binding to the target kinase. This will be the attachment point.
-
Synthesis:
-
React the hydroxyl or amine group with a phosphorylating agent (e.g., phosphorus oxychloride) in the presence of a suitable base.
-
The resulting phosphate ester is typically highly water-soluble and ionizable at physiological pH.[6]
-
-
In Vitro Evaluation (Self-Validation):
-
Solubility Measurement: Quantify the aqueous solubility of the new phosphate prodrug and compare it to the parent drug. A significant increase is expected.
-
Stability in Plasma: Incubate the prodrug in plasma from the species you will use for in vivo studies (e.g., mouse, rat). Monitor the conversion of the prodrug back to the active parent drug over time using LC-MS/MS. This confirms that the prodrug is successfully cleaved by phosphatases present in the plasma.[3]
-
Target Activity: The prodrug itself should be significantly less active (or inactive) against the target kinase compared to the parent drug. This confirms it is a true prodrug.
-
Issue 2: My Compound is Soluble but Permeability is Low.
Question: My inhibitor has decent solubility, but in vitro tests show low permeability across a Caco-2 monolayer. What does this mean and how can I fix it?
Answer: This suggests a BCS Class III/IV problem. Even if the drug is dissolved in the gut, it cannot efficiently cross the intestinal wall to enter the bloodstream. A common reason for this is that the drug is a substrate for an efflux transporter, such as P-glycoprotein (P-gp) , which actively pumps the drug back into the gut lumen.[7] Some pyrazolo[3,4-d]pyrimidines have been shown to interact with P-gp.[24][25]
Caption: Troubleshooting workflow for low permeability.
Protocol: Caco-2 Bi-Directional Permeability Assay to Determine Efflux
This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to measure drug transport.[26][27][28]
-
Cell Culture: Culture Caco-2 cells on semi-permeable supports in a trans-well plate system for approximately 21 days until they form a differentiated, confluent monolayer.[28]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value confirms that the tight junctions between the cells are intact.[27]
-
Transport Experiment:
-
A -> B Transport (Apical to Basolateral): Add your compound to the top (apical) chamber, which represents the gut lumen. At specific time points (e.g., 2 hours), take a sample from the bottom (basolateral) chamber, which represents the blood side, and measure the concentration of your compound.[27]
-
B -> A Transport (Basolateral to Apical): In a separate set of wells, add your compound to the bottom (basolateral) chamber and measure its appearance in the top (apical) chamber over time.[27]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B -> A) / Papp (A -> B) .
-
-
Interpretation:
-
An ER > 2 is a strong indicator that your compound is a substrate for an active efflux transporter like P-gp.[28]
-
To confirm P-gp involvement, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil).[28] If the A -> B permeability increases and the ER decreases, you have confirmed P-gp-mediated efflux.
-
Issue 3: My Compound Shows Poor Exposure in Animal Studies.
Question: My inhibitor looked promising in vitro, but after oral dosing in mice, the plasma concentrations were extremely low. What should I do next?
Answer: This is the ultimate test of bioavailability and indicates that one or more of the absorption, distribution, metabolism, and excretion (ADME) processes are limiting your compound's exposure. A well-designed in vivo pharmacokinetic (PK) study is essential to dissect the problem.[29][30][31]
Protocol: In Vivo Pharmacokinetic (PK) Study in Rodents
-
Study Design:
-
Use at least two groups of animals (e.g., mice or rats).
-
Group 1 (Intravenous, IV): Administer the drug directly into the bloodstream at a low dose (e.g., 1-2 mg/kg). This allows you to determine the drug's clearance and volume of distribution, bypassing absorption entirely.[29]
-
Group 2 (Oral, PO): Administer the drug orally via gavage at a higher dose (e.g., 10-50 mg/kg).[29] The compound should be formulated in a suitable vehicle to ensure it is solubilized or suspended.
-
-
Sample Collection:
-
At predefined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from the animals.
-
-
Sample Analysis:
-
Process the blood to obtain plasma.
-
Use a validated LC-MS/MS method to accurately quantify the concentration of your inhibitor in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both the IV and PO groups.
-
Calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.[29]
-
Clearance (CL): The rate at which the drug is removed from the body (calculated from IV data).
-
Half-life (t½): The time it takes for the plasma concentration to decrease by half.
-
-
-
Calculate Oral Bioavailability (F%):
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
This value tells you the fraction of the oral dose that successfully reached the systemic circulation.[29]
-
Interpreting the Results:
-
Low F% with Rapid IV Clearance: Suggests that high first-pass metabolism in the liver is a major issue.
-
Low F% with Slow IV Clearance: Points towards poor absorption (due to low solubility or low permeability) as the primary problem.
-
Low Cmax and long Tmax: Often indicates slow or poor dissolution from the formulation in the GI tract.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Application of the Biopharmaceutical Classification System in Clinical Drug Development—An Industrial View. PMC. Available from: [Link]
-
Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. ResearchGate. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. International Journal of Pharmaceutical Sciences. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]
-
Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. Available from: [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Available from: [Link]
-
Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. Available from: [Link]
-
The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Hilaris Publisher. Available from: [Link]
-
Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. Purdue e-Pubs. Available from: [Link]
- Caco2 assay protocol. [Source document not available].
-
Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Lonza. Available from: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. NIH. Available from: [Link]
-
Acid-base interactions in amorphous solid dispersions: formulation strategy for tyrosine kinase inhibitors. SciSpace. Available from: [Link]
-
Biopharmaceutics Classification System (BCS) - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
BCS classification system : Applications in pharmaceutics. Slideshare. Available from: [Link]
-
Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Lonza. Available from: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available from: [Link]
-
An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. Available from: [Link]
-
Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available from: [Link]
-
ACID-BASE INTERACTIONS IN AMORPHOUS SOLID DISPERSIONS: FORMULATION STRATEGY FOR TYROSINE KINASE INHIBITORS. Semantic Scholar. Available from: [Link]
-
Current and Emerging Prodrug Strategies. ResearchGate. Available from: [Link]
-
Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed. Available from: [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed. Available from: [Link]
-
In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. Available from: [Link]
-
Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Publications. Available from: [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. SciSpace. Available from: [Link]
-
Prodrugs for nitroreductase based cancer therapy-4: Towards prostate cancer targeting: Synthesis of N-heterocyclic nitro prodrugs, Ssap-NtrB enzymatic activation and anticancer evaluation. PubMed. Available from: [Link]
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. NIH. Available from: [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. ResearchGate. Available from: [Link]
- Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. [Source document not available].
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available from: [Link]
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. [Source document not available].
-
Prodrug Strategies in Medicinal Chemistry. American Chemical Society. Available from: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available from: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. Available from: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. Available from: [Link]
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH. Available from: [Link]
-
P-glycoprotein and bioavailability-implication of polymorphism. PubMed. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of the Biopharmaceutical Classification System in Clinical Drug Development—An Industrial View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. BCS classification system : Applications in pharmaceutics | PPT [slideshare.net]
- 12. "Acid-base interactions in amorphous solid dispersions: Formulation str" by Yang Song [docs.lib.purdue.edu]
- 13. lonza.com [lonza.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prodrug Approach as a Strategy to Enhance Drug Permeability | MDPI [mdpi.com]
- 20. scispace.com [scispace.com]
- 21. ACID-BASE INTERACTIONS IN AMORPHOUS SOLID DISPERSIONS: FORMULATION STRATEGY FOR TYROSINE KINASE INHIBITORS | Semantic Scholar [semanticscholar.org]
- 22. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 23. acs.org [acs.org]
- 24. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 27. enamine.net [enamine.net]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. sygnaturediscovery.com [sygnaturediscovery.com]
- 30. scispace.com [scispace.com]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support guide for the synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This molecule is a crucial scaffold in medicinal chemistry, serving as a building block for numerous potent kinase inhibitors and other therapeutic agents.[1][2][3][4][5][6] The pyrazolo[3,4-d]pyrimidine core is an isostere of adenine, allowing it to function as an ATP-competitive inhibitor in various biological pathways.[7][8] Achieving high yield and purity is paramount for its successful application in drug discovery pipelines.
This guide is structured to provide direct, actionable solutions to common challenges encountered during synthesis, moving from troubleshooting specific problems to providing a robust, optimized protocol.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent obstacles researchers face. Each question is framed from the user's perspective, followed by a detailed explanation of the underlying causes and a step-by-step solution.
Q1: My overall yield is consistently low (<50%). What are the primary factors to investigate?
A low yield is often a multifactorial problem. The most common synthetic route involves the cyclocondensation of a 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with a suitable one-carbon source, or a multi-step sequence involving the construction of the pyrimidine ring onto a pyrazole precursor.[9] Let's break down the potential culprits:
-
Purity of Starting Materials: The quality of your initial pyrazole precursor is non-negotiable. Impurities can interfere with the cyclization or subsequent amination steps. Always verify the purity of your 5-amino-1-methyl-1H-pyrazole derivative by NMR and LC-MS before starting.
-
Reaction Conditions for Cyclization:
-
Temperature Control: Many cyclization reactions, for instance, using formamide, require high temperatures (e.g., 190°C).[9] Inconsistent heating or temperatures that are too low will result in an incomplete reaction. Conversely, excessive heat can lead to decomposition. Use a temperature-controlled heating mantle and an internal thermometer for accuracy.
-
Atmosphere: While not always mandatory, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your substrates are sensitive.
-
-
Efficiency of the Amination Step: If your route involves a 4-chloro intermediate, the final nucleophilic substitution step is critical.
-
Base and Solvent: The choice of base and solvent can dramatically affect the reaction rate and yield. A non-nucleophilic base is often preferred to avoid competition with the aminating agent.
-
Work-up Procedure: The product, being an amine, is basic. During aqueous work-up, ensure the pH is carefully adjusted. Premature precipitation or incomplete extraction can lead to significant product loss. One common method involves evaporating the solvent, redissolving the residue in water, and neutralizing with acid to precipitate the crude product.[10]
-
Q2: I am observing significant side products in my TLC/LC-MS analysis. What are the likely impurities and how can I prevent them?
Impurity generation is a classic challenge in heterocyclic chemistry. Based on the common synthetic routes, here are the likely side products and mitigation strategies:
-
Isomeric Products: If the nitrogen on the pyrazole ring is not pre-methylated, you can get methylation at different positions, leading to isomeric pyrazolopyrimidines. Ensure you start with the correctly substituted 1-methyl-pyrazole precursor.
-
Hydrolysis of Intermediates: In routes proceeding via a 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine intermediate, exposure to moisture during work-up or in wet solvents can cause hydrolysis to the corresponding pyrazolopyrimidinone (a hydroxyl group at the 4-position). This impurity is often difficult to separate from the final amine.
-
Solution: Use anhydrous solvents for the amination step and minimize exposure to water during work-up until the substitution is complete.
-
-
Di-substitution: In precursors with multiple reactive sites, such as a 4-chloro-6-(chloromethyl) derivative, di-substituted products can form.[11] Controlling the stoichiometry of the amine (using it as the limiting reagent if necessary) and maintaining a lower reaction temperature can improve selectivity for the desired mono-substitution at the C4 position.[11][12]
Q3: The reaction seems to stall, with a significant amount of starting material remaining even after extended reaction times. Why is this happening?
A stalled reaction is typically due to reagent deactivation or suboptimal conditions.
-
Reagent Quality:
-
Chlorinating Agent: If you are preparing the 4-chloro intermediate, reagents like phosphorus oxychloride (POCl₃) must be fresh and free from hydrolysis products (HCl and phosphoric acid). An old bottle of POCl₃ is a common cause of failure.
-
Bases: Bases like potassium t-butoxide are highly hygroscopic. Ensure they are handled in a glovebox or under an inert atmosphere.
-
-
Solvent Purity: The presence of water or protic impurities in aprotic solvents can quench reagents. Always use freshly distilled or anhydrous grade solvents.
-
Monitoring is Key: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC).[10] If the reaction stalls, a small, controlled increase in temperature or the addition of a fresh portion of a key reagent (like the base or condensing agent) can sometimes restart it.
Q4: My final product is difficult to purify. Recrystallization yields an oily solid or fails to crystallize. What can I do?
Purification is often as challenging as the reaction itself. If standard recrystallization from ethanol or ethanol/water mixtures fails, consider the following:[10][11][12]
-
Activated Charcoal Treatment: If your product is discolored, dissolve the crude material in a suitable hot solvent, add a small amount of activated charcoal, stir for 5-10 minutes, and filter hot through a pad of celite. This can remove high-molecular-weight, colored impurities that may inhibit crystallization.
-
Alternative Solvent Systems: Experiment with different solvent systems for recrystallization. A solvent pair approach (e.g., dissolving in a good solvent like methanol or DCM and slowly adding a poor solvent like hexanes or diethyl ether) can often induce crystallization.
-
Flash Column Chromatography: This is the most robust method for purifying difficult compounds. A silica gel column with a gradient elution system, such as Dichloromethane/Methanol or Ethyl Acetate/Hexanes, can effectively separate the target compound from most impurities.
-
Acid Wash: Dissolve the crude product in an organic solvent (like DCM or EtOAc) and wash with a dilute aqueous acid (e.g., 1N HCl). Your amine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your purified product back into an organic solvent.
Frequently Asked Questions (FAQs)
-
Q: What is the most reliable and scalable synthetic route? A: A highly reliable and frequently cited pathway involves a three-step sequence:
-
Cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with formamide at high temperature to yield 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Chlorination of the resulting pyrimidinone using a chlorinating agent like phosphorus oxychloride (POCl₃) to give the key intermediate, 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[9]
-
Nucleophilic aromatic substitution of the chloro group with ammonia (or an ammonia source) to furnish the final this compound.
-
-
Q: What are the best analytical methods to monitor the reaction and product purity? A: A combination of techniques is essential.
-
TLC: For real-time reaction monitoring.[10]
-
LC-MS: To confirm the mass of the product and identify the masses of any impurities.[13]
-
NMR (¹H and ¹³C): For unambiguous structural confirmation of the final product and key intermediates.[9][11][12]
-
HPLC: For quantitative assessment of final product purity.[14]
-
-
Q: Are there any specific safety precautions for this synthesis? A: Yes. Reagents like phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). High-temperature reactions should be conducted behind a blast shield.
Data Presentation: Key Parameter Optimization
| Parameter | Variable | Rationale | Expected Outcome on Yield/Purity |
| Cyclization Temp. | 160°C vs. 190°C | Ensure reaction goes to completion without decomposition. | Higher temp may increase rate, but risks side reactions. Optimal balance is key. |
| Chlorination Reagent | POCl₃ vs. SOCl₂ | POCl₃ is standard for this conversion. | POCl₃ is generally more effective for this specific substrate. |
| Amination Solvent | THF vs. Ethanol | Solvent can affect solubility and reaction rate. | Aprotic solvents like THF may be preferred to avoid side reactions with the chloro intermediate.[11][12] |
| Amination Base | K₂CO₃ vs. Et₃N | Base scavenges HCl produced during the substitution. | An inorganic base like K₂CO₃ can simplify work-up compared to a tertiary amine. |
| Purification Method | Recrystallization vs. Chromatography | Purity requirements dictate the method. | Recrystallization is faster and better for scale-up if purity is sufficient; chromatography provides higher purity. |
Experimental Protocols & Visualizations
Optimized Synthesis Protocol
This protocol is a synthesized methodology based on established literature procedures.[9][11][12]
Step 1: Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Combine 5-amino-1-methyl-1H-pyrazole-4-carboxamide (1 eq.) with formamide (10 vol.).
-
Heat the mixture to 190°C under a nitrogen atmosphere for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid, wash with cold water, then ethanol, and dry under vacuum to yield the pyrimidinone intermediate.
Step 2: Synthesis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
In a fume hood, carefully add the pyrimidinone intermediate (1 eq.) to phosphorus oxychloride (POCl₃, 5-10 vol.).
-
Heat the mixture to reflux (approx. 106°C) for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloro-intermediate.
Step 3: Synthesis of this compound
-
Dissolve the crude chloro-intermediate (1 eq.) in a suitable solvent such as THF or 2-propanol.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide, in excess (3-5 eq.).
-
Seal the reaction vessel and heat to 80-100°C for 5-10 hours, monitoring by TLC.
-
Cool the reaction, and evaporate the solvent under reduced pressure.
-
Purify the residue using the methods described in the troubleshooting section (e.g., recrystallization from an ethanol/water mixture).[11][12]
Synthetic Pathway Diagram
Caption: General synthetic route to the target compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low synthesis yield.
References
-
Davoodnia, A., Vahedinia, A., & Tavakoli-Hoseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435. [Link]
-
Voskressensky, L. G., et al. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(2), M989. [Link]
-
Li, Y., et al. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Journal of Medicinal Chemistry, 59(21), 9881-9887. [Link]
-
Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]
-
Voskressensky, L. G., et al. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
-
Zhang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105938. [Link]
-
Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. RSC Medicinal Chemistry, 10(5), 795-800. [Link]
-
SIELC Technologies. (2018). Separation of 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine on Newcrom R1 HPLC column. [Link]
-
Rovida, E., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(4), 409-413. [Link]
-
Lategahn, J., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4267-4283. [Link]
-
Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4987. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2496-2520. [Link]
-
Iriepa, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(22), 8037. [Link]
-
AboulMagd, A. M., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 114, 105086. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]
-
Abdelhamed, A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(11), 2240-2260. [Link]
-
Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 967. [Link]
Sources
- 1. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. 6-(Chloromethyl)-<i>N</i>,1-dimethyl-1<i>H</i>-pyrazolo[3,4-<i>d</i>]pyrimidin-4-amine - ProQuest [proquest.com]
- 13. 2380-63-4|1H-Pyrazolo[3,4-d]pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 14. 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | SIELC Technologies [sielc.com]
Technical Support Center: Crystallization of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 5334-99-6)
Welcome to the technical support guide for the crystallization of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this important heterocyclic compound. As a bioisostere of adenine, a key component of nucleic acids, pyrazolo[3,4-d]pyrimidine derivatives are of significant interest in medicinal chemistry.[1][2] Proper crystallization is critical for purification, characterization, and ensuring the solid-state properties required for downstream applications.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, explaining not just the "how" but the "why" behind each troubleshooting step.
Part 1: Troubleshooting Guide
This section addresses specific, hands-on problems you may encounter during the crystallization process.
Q1: My compound is separating as a viscous liquid or "oiling out" instead of forming solid crystals. What is happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline lattice.[3] This typically occurs when the solution is cooled too quickly or is overly supersaturated, especially if the compound's melting point is lower than the temperature of the solution.[4][5] For this compound, which has a relatively high melting point of 226-228 °C, oiling out is more likely related to supersaturation and solvent choice rather than the melting point itself.[6]
Here are several strategies to prevent oiling out:
-
Reduce Supersaturation: The most common cause is that the solution is too concentrated. Re-heat the mixture to redissolve the oil, then add a small amount (5-10% more) of the hot solvent to decrease the concentration.[3][4]
-
Slow Down the Cooling Process: Rapid cooling encourages the formation of kinetically favored oils over thermodynamically stable crystals.[3] Allow the flask to cool slowly to room temperature on the benchtop, insulated by a few paper towels or a cork ring.[4] Only after it has reached ambient temperature should you consider further cooling in an ice bath.
-
Use a Seed Crystal: If you have any solid material, introducing a tiny seed crystal into the slightly cooled, saturated solution can provide a template for nucleation and direct the formation of crystals instead of oil.[3][5]
-
Change the Solvent: The solvent-solute interaction may be too strong. Try a solvent in which the compound is slightly less soluble at high temperatures. This increases the energy barrier for dissolution and can favor crystal formation upon cooling.
Q2: I've cooled my solution, but no crystals have formed. What are my next steps?
A2: The failure to form crystals usually indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[5] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: As mentioned above, adding a seed crystal is the most effective way to induce crystallization.[5]
-
-
Increase Supersaturation:
-
Evaporation: If you have used too much solvent, you can carefully evaporate a portion of it by gently heating the solution or by using a rotary evaporator to reduce the volume.[4][5] Be careful not to evaporate too much, as this can lead to rapid crashing out. A good rule of thumb is to reduce the volume by 10-15% and then attempt to cool and induce nucleation again.
-
Anti-Solvent Addition: If your compound is dissolved in a good solvent (e.g., THF, Ethanol), you can slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., Hexane, Water) dropwise until the solution becomes faintly cloudy (turbid). Then, add a few drops of the good solvent to redissolve the cloudiness and allow the mixture to cool slowly. This technique is highly effective for polar compounds.[7]
-
Q3: The crystallization occurred too quickly, resulting in very fine needles or a powder. How can I obtain larger, higher-quality crystals?
A3: Rapid crystallization, or "crashing out," traps impurities and solvent within the crystal lattice, defeating the purpose of purification.[4] The goal is slow, controlled crystal growth.
-
Use More Solvent: The solution was likely too concentrated. Re-dissolve the solid by heating and add more solvent (10-20% extra) than the minimum required for dissolution.[4] This will keep the compound in solution longer during the cooling phase, allowing for slower and more orderly crystal growth.
-
Insulate the Flask: To slow the cooling rate, ensure the flask is not in direct contact with a cold surface. Place it on a cork ring or folded paper towels. Covering the top of the Erlenmeyer flask with a watch glass also helps to trap heat.[4]
-
Consider a Different Solvent System: Solvents that provide moderate solubility at high temperatures and low solubility at low temperatures are ideal. Very high solubility can lead to crashing out upon slight cooling. Refer to the solvent selection table in Part 2.
Q4: My final crystal yield is very low (< 50%). How can I improve it?
A4: A low yield is often a consequence of using too much solvent, where a significant amount of the compound remains dissolved in the mother liquor.[4]
-
Optimize Solvent Volume: This is the most critical factor. Perform small-scale trials to find the minimum amount of hot solvent needed to fully dissolve your compound.
-
Cool Thoroughly: Ensure the crystallization mixture has been cooled sufficiently. After slow cooling to room temperature, placing the flask in an ice-water bath for at least 30 minutes can significantly increase the yield by further decreasing the compound's solubility.
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate after the first filtration). You can often obtain a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.[4] Note that this second crop may be less pure than the first.
-
Check for Premature Crystallization: If crystals form in the filter funnel during a hot filtration step (used to remove insoluble impurities), this will reduce your yield. Ensure your funnel and receiving flask are pre-heated to prevent this.
Q5: I am getting different-looking crystals (e.g., needles vs. blocks) when I use different solvents. Could this be polymorphism?
A5: Yes, this is a strong indicator of polymorphism—the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to exhibit polymorphism.[1] Different polymorphs can have different physical properties, including solubility, stability, and melting point, which is a critical consideration in pharmaceutical development.
-
Controlling Polymorphism: The solvent system is a key variable. One study on a related compound found that one polymorph was obtained from methanol, while another formed from ethanol, n-propanol, and iso-propanol.[1]
-
Characterization: If you suspect polymorphism, it is essential to characterize the different crystal forms using techniques such as:
-
X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.
-
Differential Scanning Calorimetry (DSC): Can identify different melting points and phase transitions.
-
Microscopy: To visually inspect crystal habits (shapes).
-
-
Consistency is Key: Once you have identified the desired polymorph, it is crucial to use a consistent and well-documented crystallization protocol to ensure you reproduce the same form every time.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to crystallization?
A1: Understanding the compound's properties is the first step in designing a successful crystallization protocol.
| Property | Value | Significance for Crystallization |
| Molecular Formula | C₆H₇N₅ | Indicates a nitrogen-rich heterocyclic structure, suggesting polarity and potential for hydrogen bonding. |
| Molecular Weight | 149.15 g/mol | Standard for a small organic molecule. |
| Melting Point | 226-228 °C | A high melting point suggests a stable crystal lattice. Oiling out is less likely to be caused by the compound melting in the hot solvent.[6] |
| XLogP3 | -0.49 | This negative value indicates that the compound is relatively polar and likely has better solubility in polar solvents than in non-polar ones.[6] |
| Hydrogen Bond Donors/Acceptors | Donors: 1 (amine -NH₂), Acceptors: 4 (pyrazole and pyrimidine nitrogens) | The presence of both H-bond donors and acceptors is crucial. It allows the molecule to form strong intermolecular interactions, which is favorable for creating a stable crystal lattice. Solvents that can compete with these interactions (like alcohols) will be good dissolving solvents. |
Q2: Which solvents are generally recommended for the crystallization of this compound?
A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Given the polar nature of the molecule, polar protic and aprotic solvents are good starting points.
| Solvent Class | Examples | Suitability for this compound |
| Alcohols | Ethanol, Methanol, Isopropanol | Highly Recommended. Often provide the right balance of solubility. Ethanol/water mixtures are commonly used for related structures.[8][9] |
| Ketones | Acetone | A good polar aprotic solvent to try, often used in a solvent/anti-solvent pair with hexanes.[7] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can be effective, especially THF. Often used with a non-polar anti-solvent like hexanes.[7] |
| Esters | Ethyl Acetate | A medium-polarity solvent that can be very effective.[7] |
| Water | H₂O | Likely a poor solvent on its own due to the low aqueous solubility of pyrazolopyrimidines, but an excellent anti-solvent when paired with a miscible organic solvent like ethanol or THF.[7][10] |
| Hydrocarbons | Hexanes, Toluene | Likely very poor solvents (the compound will be insoluble). Excellent as anti-solvents . |
Q3: How do I perform a systematic solvent screen to find the optimal crystallization conditions?
A3: A solvent screen is the most reliable way to identify the best conditions.
-
Preparation: Place a small amount of your crude solid (e.g., 10-20 mg) into several small test tubes.
-
Solubility Test (Room Temp): To each tube, add a different solvent (e.g., ethanol, acetone, ethyl acetate, toluene, water) dropwise (e.g., 0.5 mL). Observe if the solid dissolves at room temperature.
-
If it dissolves completely: This solvent is too good for single-solvent crystallization but may be useful in a mixed-solvent system.
-
If it is completely insoluble: This solvent may be a good anti-solvent.
-
If it is sparingly soluble: This is a promising candidate.
-
-
Solubility Test (Hot): Take the tubes with sparingly soluble compounds and heat them gently in a water or sand bath. Add more solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe which tubes produce high-quality crystals.
-
Scale-Up: Once you identify a promising solvent or solvent pair, scale up the crystallization with the rest of your material.
Part 3: Protocols & Visual Aids
Protocol 1: General Recrystallization from a Single Solvent (Example: Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a cork ring.
-
Crystal Growth: Once crystals begin to form, leave the flask undisturbed for several hours or overnight to maximize crystal growth.
-
Ice Bath: Cool the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Flowchart
Below is a logical workflow to diagnose and solve common crystallization issues.
Caption: A troubleshooting flowchart for common crystallization problems.
References
- Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- Echemi. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (2018, March 23). 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
- MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
- Reddit. (2024, March 12). Amine workup.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
- ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?.
- Sunway Institutional Repository. (2023, June 19). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine.
- H.E.L Group. (n.d.). Key Considerations for Crystallization Studies.
- NIH. (n.d.). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
- ResearchGate. (n.d.). 1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
- Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.
- PubMed Central. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.
- Usiena air. (2017, June 26). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli.
- Human Metabolome Database. (2021, September 10). Showing metabocard for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (HMDB0244899).
- BLDpharm. (n.d.). 2380-63-4|1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
-
RSC Publishing. (2022, May 17). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Retrieved from
Sources
- 1. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. echemi.com [echemi.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
Technical Support Center: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Introduction
Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This molecule is a vital scaffold in medicinal chemistry, serving as a key structural component in various kinase inhibitors and other therapeutic agents due to its structural similarity to adenine.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and optimize reaction outcomes. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity and reproducibility of your work.
Section 1: The Primary Synthetic Pathway
The most common and reliable route to this compound begins with a substituted pyrazole, which is then cyclized to form the pyrimidine ring, followed by a regioselective methylation. A typical pathway involves the cyclization of 5-amino-1H-pyrazole-4-carbonitrile with formamide to build the core pyrazolo[3,4-d]pyrimidin-4-amine structure.[2][3] The final step is the critical N-methylation to install the methyl group at the desired N1 position of the pyrazole ring.
Caption: Primary synthetic route to the target compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into their root causes and offering actionable solutions.
Q1: My final product is a mixture of N-methylated isomers. How can I improve the regioselectivity for the N1 position?
Answer: This is the most common challenge in this synthesis. The pyrazolo[3,4-d]pyrimidine core has multiple nitrogen atoms that can be methylated. The product distribution is highly dependent on the reaction conditions, which influence whether the reaction is under kinetic or thermodynamic control.
-
Root Cause Analysis:
-
N1 vs. N2 vs. N5 vs. N7 Methylation: The pyrazole ring nitrogens (N1, N2) and the pyrimidine ring nitrogens (N5, N7) are all potential sites for methylation. The N1 position is often thermodynamically favored, but other isomers can form under kinetic control.
-
Choice of Base and Solvent: Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF are typically used to deprotonate the pyrazole ring, forming an anion. The solvent polarity can influence the reactivity of the resulting anion and the electrophile.
-
Methylating Agent: The reactivity of the methylating agent (e.g., methyl iodide, dimethyl sulfate) can affect selectivity. More reactive agents may lead to less selective reactions.
-
-
Solutions & Protocols:
-
Thermodynamic Control: To favor the more stable N1-methyl isomer, use a strong base like NaH to fully deprotonate the starting material, and run the reaction at a slightly elevated temperature (e.g., 40-60 °C) to allow for equilibration to the thermodynamic product.
-
Protecting Groups: While more synthetically intensive, a protecting group strategy can offer definitive control. For example, a removable protecting group could be installed on the exocyclic amine or other ring nitrogens before methylation.
-
Purification: If a mixture is unavoidable, careful column chromatography is often required. A gradient elution using a solvent system like dichloromethane/methanol or ethyl acetate/hexane can effectively separate the isomers. Characterization by 2D NMR (NOESY or HMBC) is essential to confirm the structure of the correct isomer.
-
Q2: The yield of my cyclization step using formamide is very low. What is causing this and how can I fix it?
Answer: Low yields in the formamide cyclization step are typically due to incomplete reaction, side reactions, or product degradation under the harsh reaction conditions.
-
Root Cause Analysis:
-
High Temperatures: This reaction often requires high temperatures (180-200 °C), which can lead to the decomposition of the starting material or product.[3]
-
Water Content: Formamide is hygroscopic. The presence of water can lead to hydrolysis of the nitrile group on the starting material to an amide, which may not cyclize efficiently.
-
Reaction Time: Insufficient heating time will result in an incomplete reaction, while prolonged heating can increase degradation.
-
-
Solutions & Protocols:
-
Strict Anhydrous Conditions: Use high-purity, anhydrous formamide. Consider drying it over molecular sieves before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Temperature Optimization: Carefully control the reaction temperature. Start at a lower temperature (e.g., 160 °C) and monitor the reaction progress by TLC or LC-MS. Gradually increase the temperature if the reaction is sluggish.
-
Alternative Cyclizing Agents: Consider alternative reagents that may allow for milder reaction conditions. For example, using triethyl orthoformate followed by treatment with ammonia or an ammonia source can sometimes provide a cleaner conversion.[4]
-
Q3: I am observing an unexpected mass in my LC-MS analysis corresponding to a hydrolyzed product. Where is this coming from?
Answer: Hydrolysis of the 4-amino group to a 4-hydroxy group (forming 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) is a known side reaction, especially during workup or purification.[5]
-
Root Cause Analysis:
-
Acidic Workup: The 4-amino group can be susceptible to hydrolysis under strongly acidic conditions, particularly when heated.
-
Silica Gel: Standard silica gel is slightly acidic and can promote hydrolysis during column chromatography, especially if the product is left on the column for an extended period.
-
-
Solutions & Protocols:
-
Neutral Workup: During the reaction workup, neutralize any acidic solutions carefully with a mild base like sodium bicarbonate solution, ensuring the pH does not become strongly acidic.
-
Deactivated Silica: For chromatographic purification, use silica gel that has been deactivated by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as triethylamine (e.g., hexane with 1% triethylamine).
-
Alternative Purification: If hydrolysis remains an issue, consider alternative purification methods such as recrystallization or preparative HPLC using a buffered mobile phase.
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the best way to confirm the regiochemistry of my final methylated product? Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method. A 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the N1-methyl protons and the carbon atoms of the pyrazole ring (C3a and C7a). Alternatively, a Nuclear Overhauser Effect (NOESY) experiment may show a spatial correlation between the N1-methyl group and the H7a proton.
-
Are there alternative routes to synthesize the pyrazolo[3,4-d]pyrimidine core? Yes, several methods exist. One common alternative starts from a substituted pyrimidine and builds the pyrazole ring. Another approach involves the cyclocondensation of a 5-aminopyrazole with various electrophiles like orthoesters.[4] The choice of route often depends on the availability of starting materials and the desired substitution pattern.
-
How should I handle and dispose of formamide? Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated chemical fume hood. Waste should be collected in a designated hazardous waste container for proper disposal according to your institution's guidelines.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq).
-
Add anhydrous formamide (approx. 10 mL per gram of starting material).
-
Heat the reaction mixture to 180-190 °C with stirring.[3]
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 6-8 hours.
-
Allow the mixture to cool to room temperature. The product often precipitates upon cooling.
-
Add water to the reaction mixture to precipitate more product and dilute the formamide.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 2: Optimized N1-Methylation
Caption: Troubleshooting workflow for poor methylation selectivity.
-
Suspend 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate the desired N1-methyl isomer.
Section 5: Common Side Products
| Side Product Structure/Name | Potential Cause | Key Analytical Signature (MS/NMR) |
| N2, N5, or N7-methyl isomers | Non-selective methylation (kinetic control). | Same mass as the product (M+H)+. Different retention time in LC. Distinct NMR shifts for the methyl group and aromatic protons. |
| 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Hydrolysis of the 4-amino group during acidic workup or purification on silica gel. | M+1 mass compared to the target product. Absence of -NH2 protons and presence of a broad -NH proton in ¹H NMR. |
| 5-Amino-1H-pyrazole-4-carboxamide | Incomplete cyclization; hydrolysis of the nitrile starting material. | Lower mass than the pyrimidine product. Presence of -CONH2 signals in IR and NMR spectra. |
| N,N-dimethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | If DMF is used as a solvent at high temperatures with certain activating agents. | M+28 mass compared to the target product. Presence of an N(CH3)2 singlet around 3.0-3.2 ppm in ¹H NMR. |
References
-
Davoodnia, A., Vahedinia, A., & Tavakoli-Hoseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435. [Link]
-
Lee, H. J., et al. (2018). Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity. Molecular Cancer, 17(1), 50. [Link]
-
Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2635-2651. [Link]
-
Ahsan, M. J., et al. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. BioMed Research International, 2014, 469231. [Link]
-
Smaliy, Y. V., et al. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(3), M1009. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2014). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 347(4), 241-249. [Link]
-
Lee, J. H., et al. (2021). Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice. British Journal of Pharmacology, 178(10), 2139-2154. [Link]
-
Gomaa, M. A.-M., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 28(21), 7431. [Link]
-
Robins, R. K. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 78(4), 784-790. [Link]
-
El-Sabbagh, O. I., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]
- Hitchings, G. H., & Elion, G. B. (1973). Process for making pyrazolo-(3,4-d)-pyrimidines.
Sources
- 1. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. US3772294A - Process for making pyrazolo-(3,4-d)-pyrimidines - Google Patents [patents.google.com]
Technical Support Center: Enhancing Kinase Isoform Selectivity of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Analogs
Welcome to the technical support center for researchers working with pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and practical workflows for enhancing and validating the selectivity of your compounds, with a focus on the 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, against specific kinase isoforms. As drug development professionals, we understand that achieving isoform selectivity is a critical challenge, directly impacting therapeutic efficacy and safety. This resource synthesizes medicinal chemistry principles, advanced cellular biology techniques, and field-proven insights to help you navigate these complexities.
The pyrazolo[3,4-d]pyrimidine core is a well-established ATP-mimetic, acting as a "hinge-binder" in the active site of numerous kinases.[1] This inherent structural mimicry, while powerful for achieving potency, is also the primary reason for potential off-target activity across the highly conserved human kinome.[1] This guide will equip you with the knowledge and protocols to dissect, understand, and improve the selectivity profile of your specific inhibitor.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the development and characterization of pyrazolo[3,4-d]pyrimidine-based inhibitors.
Q1: My this compound analog shows activity against multiple kinase isoforms. Why is it not more selective?
A1: The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the core component of ATP. This allows it to form key hydrogen bonds with the kinase hinge region, a highly conserved structural element across most kinases. Your compound's broad activity is likely due to this fundamental interaction. Selectivity is achieved not by the core interaction alone, but by exploiting subtle differences in the surrounding hydrophobic pockets and solvent-exposed regions of the ATP-binding site among different kinase isoforms. Without specific functional groups to favor binding to one isoform over another, the unsubstituted scaffold can be quite promiscuous. For example, the well-studied analog PP1 , which shares this core, is known to potently inhibit Src family kinases but also demonstrates off-target activity against c-Kit, Bcr-Abl, PDGFR, and RET kinases.[2][3][4]
Q2: What are the first steps I should take to profile the selectivity of my lead compound?
A2: A tiered approach is most efficient.[5]
-
Initial Broad Screen: Test your compound at a single, relatively high concentration (e.g., 1 µM) against a large, commercially available kinase panel (e.g., Eurofins KINOMEscan®, Reaction Biology). This will provide a broad overview of potential on- and off-targets.
-
Dose-Response Follow-up: For any kinases showing significant inhibition (e.g., >70% at 1 µM), perform a 10-point dose-response curve to determine the IC50 or Kd values.[5] This quantifies the potency of your compound against each hit.
-
Cellular Target Engagement: Potency in a biochemical assay doesn't always translate to cellular activity. It is crucial to confirm that your compound engages its intended target (and potential off-targets) in a live-cell environment. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ are ideal for this validation.
Q3: How do I choose between a biochemical assay and a cell-based assay for selectivity profiling?
A3: Both are essential and provide complementary information.
-
Biochemical assays (e.g., radiometric or luminescence-based assays) measure the direct inhibition of purified kinase catalytic activity.[6] They are excellent for determining intrinsic potency (IC50) and for broad panel screening. However, they lack the physiological context of a cell.
-
Cell-based assays measure target engagement or pathway modulation within a living cell.[7] These assays account for factors like cell permeability, intracellular ATP concentrations (which are much higher than in most biochemical assays and can affect ATP-competitive inhibitors), and the presence of scaffolding proteins.[7] A discrepancy between biochemical potency and cellular activity can reveal important information about a compound's drug-like properties.
Q4: My compound is potent biochemically but weak in my cellular assay. What could be the issue?
A4: This is a common and important observation. Several factors could be at play:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
High Intracellular ATP: Cellular ATP concentrations (1-10 mM) are significantly higher than those used in most biochemical assays (often at or below the Km,ATP).[7] As an ATP-competitive inhibitor, your compound will face much stiffer competition in a cellular environment, leading to a rightward shift in potency (higher apparent IC50).
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound Instability: The compound might be rapidly metabolized by intracellular enzymes.
Troubleshooting & Optimization Guides
Guide 1: Investigating Off-Target Activity in Live Cells using the Cellular Thermal Shift Assay (CETSA)
The Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when its ligand is bound. By heating cells treated with your compound across a range of temperatures, you can determine if your compound is engaging and stabilizing its target protein. This can be used to confirm on-target engagement and identify unexpected off-target binding.[8][9]
Workflow Diagram: CETSA for Target Engagement
Caption: CETSA workflow for assessing target engagement.
Troubleshooting Common CETSA Issues:
| Problem | Potential Cause | Recommended Solution |
| No thermal shift observed for the intended target. | 1. Compound is not cell-permeable or is being effluxed. 2. Compound does not bind with sufficient affinity in the cell to cause stabilization. 3. The chosen temperature range is incorrect for the target protein. | 1. Verify cell permeability using an orthogonal assay. If efflux is suspected, co-incubate with a known efflux pump inhibitor. 2. The binding affinity may be too low for CETSA detection. This is a valid result. 3. Run a baseline melt curve (DMSO control) over a wider temperature range to determine the target's Tagg (aggregation temperature).[8] |
| A thermal shift is seen for an unexpected protein. | This indicates a potential off-target interaction. | This is a valuable discovery. Confirm the identity of the protein (if using a proteomics approach like MS-CETSA). Validate this off-target interaction with an orthogonal assay, such as an in-vitro activity assay with the purified protein. |
| High variability between replicates. | 1. Inconsistent heating/cooling. 2. Incomplete cell lysis. 3. Pipetting errors. | 1. Use a PCR cycler with precise temperature control. Ensure rapid and consistent cooling.[8] 2. Optimize the number of freeze-thaw cycles or lysis buffer composition. 3. Use calibrated pipettes and careful technique, especially when handling small volumes. |
Guide 2: Quantitative Selectivity Profiling with NanoBRET™ Target Engagement
The Principle: NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell assay that quantifies compound binding to a specific kinase target. It uses a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor). When a test compound is added, it competes with the tracer for binding, causing a decrease in the BRET signal. This allows for the quantitative determination of intracellular affinity (apparent Kd).
Step-by-Step NanoBRET™ Protocol Outline:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the NanoLuc®-kinase fusion protein of interest and a carrier DNA. Plate the transfected cells into a 96- or 384-well assay plate.
-
Compound Dosing: Prepare serial dilutions of your test compound (e.g., this compound) in Opti-MEM. Add the diluted compound to the cells and incubate.
-
Tracer and Substrate Addition: Prepare a master mix containing the NanoBRET™ tracer and the NanoLuc® substrate. Add this mix to the wells.
-
Signal Detection: Incubate briefly to allow the substrate to equilibrate. Read the donor (460nm) and acceptor (610nm) emission signals on a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50. This can be converted to an apparent Kd based on the tracer's affinity and concentration.
Troubleshooting Common NanoBRET™ Issues:
| Problem | Potential Cause | Recommended Solution |
| Low BRET signal or poor Z' factor. | 1. Low expression of the NanoLuc®-kinase fusion. 2. Incorrect tracer concentration. 3. Inefficient energy transfer. | 1. Optimize transfection conditions (DNA amount, transfection reagent). Confirm expression via Western Blot. 2. Titrate the tracer to find the optimal concentration that gives a good signal window without excessive background. 3. Ensure the NanoLuc® tag position (N- or C-terminus) is optimal for the specific kinase. |
| Calculated intracellular Kd is much higher than biochemical IC50. | This is expected for ATP-competitive inhibitors due to high intracellular ATP levels. | This is a feature, not a bug. It provides a more physiologically relevant measure of target engagement. Use this data to guide structure-activity relationship (SAR) studies for cellular potency. |
| Compound shows autofluorescence or interferes with luciferase. | The compound itself is emitting light in the detection channels or inhibiting the NanoLuc® enzyme. | Run control experiments with the compound in the absence of the tracer (for fluorescence) or with purified luciferase (for inhibition). If interference is confirmed, this assay may not be suitable for this specific compound. |
Medicinal Chemistry Strategies for Enhancing Isoform Selectivity
Improving the selectivity of a pyrazolo[3,4-d]pyrimidine inhibitor involves strategically modifying the scaffold to exploit subtle differences between the ATP-binding sites of the target and off-target kinase isoforms.
Logical Flow for Selectivity Enhancement:
Caption: Strategy for improving kinase isoform selectivity.
Key Strategies with Examples:
-
Exploiting the "Gatekeeper" Residue: The gatekeeper residue controls access to a hydrophobic pocket behind the ATP-binding site. Isoforms often have different sized gatekeeper residues (e.g., a small threonine vs. a large methionine). Installing a bulky substituent on your scaffold that can only be accommodated by the isoform with the smaller gatekeeper is a classic strategy for achieving selectivity.[1]
-
Targeting the Solvent-Front Region: The area of the active site that opens out to the solvent is often less conserved between isoforms. Adding polar or charged groups to your inhibitor that can form specific interactions with residues in this region can significantly enhance selectivity. For example, modifying the N1-position of the pyrazole ring can direct substituents towards this region.
-
Rigidification of the Scaffold: Flexible molecules can adopt multiple conformations to fit into different active sites. Rigidifying the structure, for instance by introducing cyclic substituents or creating macrocycles, can pre-organize the inhibitor into a conformation that is optimal for the target kinase but clashes with the binding sites of off-target kinases.
-
Developing Covalent Inhibitors: If the target isoform has a unique, accessible cysteine residue near the active site that is absent in off-target isoforms, designing an inhibitor with a mild electrophile (like an acrylamide) can lead to irreversible, highly selective inhibition. This strategy was famously used for BTK inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
By combining broad initial screening with quantitative, cell-based target engagement assays and structure-guided medicinal chemistry, researchers can systematically address the challenge of isoform selectivity. This iterative process of design, synthesis, and testing is fundamental to developing safe and effective kinase inhibitors for targeted therapy.
References
-
Vasta, J. D., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols. Available at: [Link]
-
Tatton, L., et al. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry, 278(7), 4847-4853. Available at: [Link]
-
Walter, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1105-1123. Available at: [Link]
-
Burchat, A., et al. (2002). Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. Bioorganic & Medicinal Chemistry Letters, 12(11), 1687-1690. Available at: [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
Reaction Biology. (n.d.). Exploring Kinase Inhibitor Selectivity and Affinity in Live Cells Using NanoBRET. Reaction Biology. Available at: [Link]
-
Zhang, C., et al. (2013). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. ACS Chemical Biology, 8(9), 1933-1938. Available at: [Link]
-
Walter, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. ResearchGate. Available at: [Link]
-
Schenone, S., et al. (2017). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 8(12), 1335-1340. Available at: [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
-
Ghorab, M. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6542. Available at: [Link]
-
Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. Available at: [Link]
-
Ghorab, M. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]
-
Carlomagno, F., et al. (2002). The Kinase Inhibitor PP1 Blocks Tumorigenesis Induced by RET Oncogenes. Cancer Research, 62(4), 1077-1082. Available at: [Link]
-
Trinkle-Mulcahy, L. (n.d.). Targeting PP1. trinklelab. Available at: [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
-
Lee, S., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 32-38. Available at: [Link]
-
Wells, C. I., et al. (2015). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Journal of Medicinal Chemistry, 58(1), 260-271. Available at: [Link]
-
El-Naggar, A. M., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105933. Available at: [Link]
-
De Bondt, H., et al. (2011). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. Journal of Medicinal Chemistry, 54(17), 5975-5986. Available at: [Link]
-
PubChem. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. Available at: [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(23), 7816-7844. Available at: [Link]
-
Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai7835. Available at: [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8636. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. PP 1 | Src Kinases | Tocris Bioscience [tocris.com]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Regulation of Cellular Protein Phosphatase-1 (PP1) by Phosphorylation of the CPI-17 Family, C-kinase-activated PP1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Production
Introduction:
Welcome to the technical support center for the process development and scale-up of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This pyrazolopyrimidine derivative is a crucial scaffold in medicinal chemistry, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1][2] Transitioning the synthesis of this molecule from the laboratory bench to pilot or manufacturing scale introduces a unique set of challenges that can impact yield, purity, safety, and cost-effectiveness.[3][4]
This guide is designed for researchers, chemists, and process engineers. It provides in-depth, experience-driven answers to common questions and offers systematic troubleshooting guides for issues that may arise during the scale-up process. Our focus is on ensuring a safe, robust, and reproducible manufacturing process.[3][5]
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are critical to consider before and during the scale-up campaign.
Q1: We are planning to scale up the synthesis of this compound. Which synthetic route is most amenable to large-scale production?
A1: While several synthetic routes to the pyrazolo[3,4-d]pyrimidine core exist[1][6][7], a common and robust approach for industrial-scale production involves a multi-step sequence starting from readily available precursors. A highly recommended strategy is the condensation of a substituted aminopyrazole with a suitable cyclizing agent to form the pyrimidine ring.[8]
A typical, scalable sequence is as follows:
-
Pyrazole Formation: Cyclocondensation of a hydrazine derivative with a β-ketonitrile to form the 5-amino-1-methyl-1H-pyrazole-4-carbonitrile intermediate.
-
Pyrimidine Ring Closure: Reaction of the aminopyrazole intermediate with formamide or a similar one-carbon source to construct the pyrimidine ring, yielding the 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Chlorination: Conversion of the pyrimidinone to the 4-chloro intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Amination: Nucleophilic aromatic substitution (SNAr) of the 4-chloro group with ammonia or an ammonia source to yield the final product.
This route is generally preferred for scale-up because the starting materials are often commercially available and relatively inexpensive, and the individual transformations are well-understood and generally high-yielding.
Q2: My overall yield has dropped significantly after moving from a 10-gram to a 1-kilogram scale. What are the most likely causes?
A2: A drop in yield upon scale-up is a common challenge and can rarely be attributed to a single factor.[9] The primary culprits are often related to physical and engineering principles that do not scale linearly:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions and decomposition. The surface-area-to-volume ratio decreases as scale increases, making heat removal from exothermic reactions more challenging and potentially leading to thermal runaways if not properly managed.[3]
-
Incomplete Conversions: A reaction that appears to go to completion on a small scale might stall on a larger scale due to inadequate mixing or insufficient reaction time.
-
Work-up and Isolation Inefficiencies: Phase separations that are sharp and easy in a separating funnel can form problematic emulsions in a large reactor. Product isolation via filtration can be less efficient, leading to higher losses in the mother liquor. Crystallization processes, if not properly developed, can result in different crystal forms (polymorphs) or particle sizes, which can affect filtration and drying efficiency.[10][11][12]
A thorough process hazard analysis (PHA) and a review of each unit operation's scalability are essential before attempting a large-scale run.[13]
Q3: What are the primary safety hazards to consider when manufacturing this compound at scale?
A3: Process safety is paramount in pharmaceutical manufacturing.[5][13][14] For this specific synthesis, key hazards include:
-
Highly Exothermic Reactions: The chlorination step with POCl₃ and potentially the amination step can be highly exothermic. A failure in cooling systems could lead to a rapid increase in temperature and pressure, resulting in a thermal runaway.[15]
-
Use of Hazardous Reagents:
-
Phosphorus Oxychloride (POCl₃): Corrosive, toxic, and reacts violently with water. Proper handling procedures, personal protective equipment (PPE), and quench strategies are mandatory.
-
Flammable Solvents: Many steps will likely use flammable organic solvents. Ignition sources must be strictly controlled, and reactors must be properly grounded.
-
-
Handling of Ammonia: The final amination step may use pressurized ammonia gas or concentrated ammonium hydroxide, both of which are corrosive and toxic.
-
Powder Handling: The final product and intermediates are powders. Inhalation should be avoided, and the potential for dust explosions must be assessed, especially during milling and drying operations.[16]
A comprehensive safety assessment, including Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies, should be performed on all critical process steps to understand thermal risks.[15]
Section 2: Troubleshooting Guides by Synthetic Step
This section provides detailed troubleshooting for specific issues that may be encountered during the scale-up of each key reaction.
Step 1: N-Methylation and Pyrazole Formation
Q: I am observing poor regioselectivity during the N-methylation step, resulting in a mixture of N1 and N2 isomers of the pyrazole. How can this be controlled on a larger scale?
A: Achieving high N1-selectivity is a known challenge in pyrazole chemistry. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions and the steric and electronic properties of the pyrazole precursor.
Troubleshooting Protocol:
-
Re-evaluate the Base and Solvent System:
-
Causality: The choice of base and solvent influences the site of deprotonation and the subsequent alkylation. A bulkier base may favor the sterically less hindered nitrogen.
-
Recommendation: If you are using a small base like sodium hydride (NaH), consider switching to a bulkier base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA). The solvent can also play a critical role; polar aprotic solvents like DMF or THF are common, but exploring less polar options like toluene might alter the selectivity.
-
-
Control the Reaction Temperature:
-
Causality: Lower temperatures often enhance kinetic control, which can favor the formation of one isomer over the other.
-
Recommendation: Perform the deprotonation and methylating agent addition at a lower temperature (e.g., 0 °C or -20 °C) and then allow the reaction to slowly warm to room temperature.
-
-
Investigate Alternative Methylating Agents:
-
Causality: The nature of the methylating agent can influence the reaction's regioselectivity.
-
Recommendation: While methyl iodide or dimethyl sulfate are common, consider using sterically demanding masked methylating reagents like α-halomethylsilanes, which have been shown to significantly improve N1 selectivity.[17]
-
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Base | Sodium Hydride (NaH) | Potassium tert-Butoxide (t-BuOK) | A bulkier base can sterically direct methylation to the less hindered N1 position. |
| Temperature | Room Temperature | 0 °C to Room Temp | Lower temperature favors kinetic control, potentially increasing the formation of the desired isomer. |
| Methylating Agent | Methyl Iodide | Trimethylsilylmethyl chloride | Sterically hindered reagents can enhance regioselectivity.[17] |
Workflow for Troubleshooting N-Methylation Regioselectivity:
Caption: Decision workflow for improving N1-methylation selectivity.
Step 2: Amination (SNAr Reaction)
Q: The final amination step to convert 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine to the desired amine is sluggish and requires harsh conditions, leading to impurity formation. How can I optimize this?
A: The nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrazolopyrimidine ring can indeed be challenging. Success on a large scale depends on carefully balancing reactivity with stability.
Troubleshooting Protocol:
-
Optimize Temperature and Pressure:
-
Causality: SNAr reactions are often accelerated by heat. In a sealed reactor, increasing the temperature will also increase the pressure, which can significantly improve the reaction rate, especially when using a volatile nucleophile like ammonia.
-
Recommendation: Screen the reaction at various temperatures in a high-pressure reactor. Start with a modest temperature (e.g., 80-100 °C) and gradually increase it while monitoring the reaction progress and impurity profile by HPLC. Be aware of the potential for decomposition at elevated temperatures.
-
-
Evaluate the Ammonia Source and Stoichiometry:
-
Causality: The form of ammonia and its concentration are critical.
-
Recommendation: Compare the effectiveness of different ammonia sources:
-
Ammonia gas: Offers high purity but requires specialized handling and pressure equipment.
-
Ammonium hydroxide: Easier to handle but introduces water, which could potentially lead to hydrolysis byproducts.
-
Ammonia in an organic solvent (e.g., 7N NH₃ in MeOH): A good compromise for ease of handling and reactivity.
-
-
Ensure a sufficient excess of the ammonia source is used to drive the reaction to completion.
-
-
Consider Solvent Effects:
-
Causality: The solvent polarity can influence the stability of the Meisenheimer intermediate formed during the SNAr reaction, thereby affecting the reaction rate.[18][19][20]
-
Recommendation: Polar aprotic solvents like NMP, DMAc, or DMSO are often effective for SNAr reactions. However, their high boiling points can make removal difficult. Consider a solvent screen that includes more moderate boiling point solvents like 2-propanol or tert-amyl alcohol, which may offer a better balance of reactivity and processability.
-
Experimental Protocol: Small-Scale Parallel Screening for Amination Optimization
-
Setup: Arrange six parallel pressure tubes, each equipped with a magnetic stir bar.
-
Charge: To each tube, add the 4-chloro intermediate (1.0 eq) and the chosen solvent (10 volumes).
-
Variables:
-
Tubes 1-2: Use 7N NH₃ in MeOH (5 eq), run at 100 °C and 120 °C.
-
Tubes 3-4: Use 28% aq. NH₄OH (5 eq), run at 100 °C and 120 °C.
-
Tubes 5-6: Use NMP as the solvent with 7N NH₃ in MeOH (5 eq), run at 100 °C and 120 °C.
-
-
Execution: Seal the tubes and heat them in a temperature-controlled heating block for 12 hours.
-
Analysis: After cooling, carefully vent the tubes. Take an aliquot from each reaction, dilute, and analyze by HPLC to determine the conversion and impurity profile.
Step 3: Crystallization and Purification
Q: After the final amination and work-up, I am struggling to obtain the product with consistent purity and a desirable physical form. The material is often off-color and difficult to filter. What should I do?
A: Crystallization is a critical unit operation that defines the final purity, particle size, and handling characteristics of your API intermediate.[10][11][12][21] Poorly controlled crystallization is a common scale-up failure point.
Troubleshooting Protocol:
-
Systematic Solvent Screening for Recrystallization:
-
Causality: The choice of solvent is the most critical factor in developing a robust crystallization process. An ideal solvent should provide high solubility at elevated temperatures and low solubility at ambient or cool temperatures.
-
Recommendation: Perform a systematic screen to identify the best solvent or solvent mixture. Test a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof with anti-solvents like heptane). The goal is to find a system that effectively rejects key impurities and provides a crystalline, easily filterable product.[22]
-
-
Control Cooling and Supersaturation:
-
Causality: Rapid cooling generates high levels of supersaturation, which can lead to the "crashing out" of the product as a fine, amorphous, or poorly crystalline solid that traps impurities and is difficult to filter.
-
Recommendation: Implement a controlled cooling profile. A linear or staged cooling ramp is often much more effective than simply turning off the heating. Seeding the solution with a small amount of pure product at the point of metastable supersaturation is highly recommended to ensure controlled crystal growth rather than uncontrolled nucleation.
-
-
Consider a Carbon Treatment or Reslurry:
-
Causality: Color and certain process impurities can sometimes be removed by adsorption.
-
Recommendation: If the product is consistently off-color, a treatment of the solution with activated carbon before crystallization can be effective. If recrystallization is not sufficiently purifying the product, a reslurry of the isolated solid in a solvent where the product is sparingly soluble, but the impurities are more soluble, can be an effective upgrading step.
-
Diagram for Crystallization Troubleshooting:
Caption: Troubleshooting flowchart for final product crystallization.
References
-
Organic Process Research & Development - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Organic Process Research & Development (American Chemical Society). (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]
-
Organic Process Research & Development. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Organic Process Research & Development List of Issues. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Organic Process Research & Development Current Issue. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
What are the key steps in the purification of pharmaceutical intermediates? (2025, August 20). Blog. Retrieved January 11, 2026, from [Link]
-
El-Faham, A., et al. (2020). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Vaisala. (n.d.). Pharmaceutical crystallization. Retrieved January 11, 2026, from [Link]
-
Negi, B. (2012). Crystallization in the pharmaceutical industry. Pharmaceutical Regulatory Affairs. [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved January 11, 2026, from [Link]
-
Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. [Link]
-
Mettler Toledo. (n.d.). Webinar: Process Safety in the Pharmaceutical Industry. Retrieved January 11, 2026, from [Link]
-
From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. (2023, June 16). Sigma-HSE. [Link]
-
Esco Aster. (n.d.). Active Pharmaceutical Ingredient (API) Process Development. Retrieved January 11, 2026, from [Link]
-
Davoodnia, A., et al. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry. [Link]
-
Allian, A., et al. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development. [Link]
-
Ahmed, S. A., et al. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). ProQuest. Retrieved January 11, 2026, from [Link]
-
Elnagdi, M. H., et al. (1987). Pyrimidine derivatives and related compounds. 4. A route for the synthesis of pyrazolo [3,4-e]-as-triazines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-c]-as-triazines. Journal of Heterocyclic Chemistry. [Link]
-
G. S. S. S. N. Anusha, et al. (2017). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Scientific Reports. [Link]
-
Challenges of scaling up production from grams to kilos. (n.d.). Chemtek Scientific. Retrieved January 11, 2026, from [Link]
-
Mastering API Synthesis: Route Selection & Impurity Control. (n.d.). At Tianming Pharmaceutical. Retrieved January 11, 2026, from [Link]
-
Advances in Large-Scale Heterocyclic Synthesis. (2016, October 3). Pharmaceutical Technology. [Link]
-
High Throughput Synthesis of Pyrazolopyrimidines via Copper‐Catalyzed Cyclization and X‐Ray Study. (2005, August 1). Semantic Scholar. [Link]
-
Zhang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
-
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019, May 23). PubMed Central. [Link]
-
Green advancements towards the electrochemical synthesis of heterocycles. (2024, June 7). RSC Publishing. [Link]
-
Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Trust, T. N., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021, September 15). MDPI. [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021, July 14). RSC Publishing. [Link]
-
A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors. (2016, August 9). ResearchGate. [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16). Organic Chemistry Portal. [Link]
-
Reductive amination difficulties - poor conversion. (2022, May 2). Reddit. [Link]
-
S. D. Ryan, et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
-
D. S. B. Daniels, et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition. [Link]
-
Synthesis and cytotoxic activity of new pyrazolo[1,5-a]pyrimidines and determination of pyrimidine regiospecific ring formation. (n.d.). Semantic Scholar. [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024, June 28). Periodica Polytechnica. [Link]
-
Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024, April 9). YouTube. [Link]
-
(PDF) Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. pharmtech.com [pharmtech.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Pharmaceutical crystallization | Vaisala [vaisala.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. sigma-hse.com [sigma-hse.com]
- 14. mt.com [mt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. escoaster.com [escoaster.com]
- 17. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. communities.springernature.com [communities.springernature.com]
- 20. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 21. syrris.com [syrris.com]
- 22. shyzchem.com [shyzchem.com]
preventing degradation of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in solution
From the desk of the Senior Application Scientist: This guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Our goal is to empower you to anticipate and prevent its degradation in solution, ensuring the integrity and reproducibility of your experimental results.
Introduction: The Challenge of Stability
This compound is a member of the pyrazolopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, often explored as a kinase inhibitor due to its structural similarity to adenine.[1] However, like many nitrogen-containing heterocyclic compounds, its 4-amino-substituted pyrimidine ring system can be susceptible to degradation in solution.[2][3] Understanding the primary pathways of degradation—hydrolysis, oxidation, and photodegradation—is the first step toward effective prevention. This guide is structured to address the most common issues encountered in the lab through a troubleshooting Q&A format, followed by preventative best practices and detailed protocols.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments. Each question is followed by an explanation of the likely cause and actionable steps to resolve the issue.
Q1: I've dissolved my this compound, but the solution is turning a faint yellow/brown over time. What is happening?
A1: Cause & Analysis
A color change is a classic indicator of oxidative degradation .[4] The pyrazolopyrimidine core and the exocyclic amine group are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal contaminants in your solvent or buffer, or exposure to light.[4] This process can lead to the formation of colored byproducts and a loss of compound potency. Oxidative stress is a known factor in the bioactivity of some pyrazolopyrimidine derivatives, highlighting the scaffold's sensitivity to redox conditions.[5]
Solution & Mitigation Strategy:
-
Use High-Purity, Degassed Solvents: For aqueous buffers, boil and cool under an inert gas (Nitrogen or Argon) before use to remove dissolved oxygen. For organic solvents like DMSO, use anhydrous or molecular sieve-dried grades to minimize water content, as moisture can sometimes accelerate oxidation.
-
Inert Atmosphere Overlay: When preparing and storing solutions, purge the headspace of the vial with Nitrogen or Argon before sealing.[6][7] This is especially critical for long-term storage.
-
Incorporate Antioxidants/Chelators: For aqueous solutions where purging is difficult, consider adding antioxidants.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) can sequester trace metal ions that catalyze oxidation.[6]
-
Radical Scavengers: While less common for stock solutions, agents like ascorbic acid can be used in some formulations, but their compatibility must be verified.[4]
-
Q2: My HPLC/LC-MS analysis shows new, unexpected peaks appearing in my aged solution. How can I identify and prevent these?
A2: Cause & Analysis
The appearance of new peaks strongly suggests compound degradation. The two most probable culprits are hydrolysis and oxidation .
-
Hydrolysis: The 4-amino group on the pyrimidine ring can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions, leading to the formation of a 4-oxo (hydroxyl) analog. While pyrazolo[3,4-d]pyrimidine nucleosides have shown greater stability to acid-catalyzed hydrolysis than parent purines, the potential for this reaction in the free base under certain conditions should not be discounted.[8] Studies on related 2,4-diaminopyrimidine systems show that the site of hydrolysis can be influenced by substituents on the ring system.[9]
-
Oxidation: As mentioned in Q1, oxidation can create a variety of degradants, including N-oxides or hydroxylated species.
Solution & Mitigation Strategy:
-
Characterize Degradants: Use high-resolution mass spectrometry (LC-QToF MS) to get accurate mass data for the impurity peaks.[10][11] This information is crucial for proposing elemental compositions and identifying the chemical transformation (e.g., addition of an oxygen atom suggests oxidation; replacement of -NH2 with -OH suggests hydrolysis).
-
Conduct a Forced Degradation Study: To confirm the identity of the degradants, intentionally stress the compound under controlled conditions (e.g., acid, base, peroxide, heat, light).[11] Comparing the peaks generated under these specific stress conditions to those in your aged sample can confirm the degradation pathway.
-
Optimize Solution pH: Many degradation reactions are pH-dependent.[4] Conduct a pH stability profile. Prepare your solution in a series of buffers (e.g., pH 3, 5, 7.4, 9) and monitor stability over time. Often, a slightly acidic pH range (e.g., pH 3-5) can minimize hydrolysis for amine-containing compounds.[7] Use buffers like citrate or acetate to maintain a stable pH.[6]
// Nodes A [label="New Peaks Observed in HPLC/LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Determine Mass of Impurity\n(LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Mass = Parent + 16 Da?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; D [label="Mass = Parent + 1 Da?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; E [label="Likely Oxidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Likely Hydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Other Degradant\n(e.g., Dimer, Fragment)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="Implement Preventative Measures", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; I [label="Degas Solvents\nAdd Antioxidants\nProtect from Light", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Control pH (Buffers)\nUse Aprotic Solvents\nStore at Low Temp", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> E [label=" Yes "]; C -> D [label=" No "]; D -> F [label=" Yes "]; D -> G [label=" No "]; E -> H; F -> H; H -> I; H -> J; }
Figure 1. A decision tree for troubleshooting unexpected peaks.
Q3: My compound seems to lose potency in my cell-based assays over the course of a multi-day experiment. How can I ensure consistent concentration?
A3: Cause & Analysis
A gradual loss of potency points to compound instability within the complex cell culture media.[12] Factors like the pH of the media (typically ~7.4), the presence of enzymes in serum, and the incubation temperature (37°C) can all accelerate degradation compared to a simple buffer or organic solvent.
Solution & Mitigation Strategy:
-
Assess Media Stability: First, confirm the compound's stability directly in your experimental media. Incubate the compound in the media (with and without serum) at 37°C for the duration of your experiment. Take samples at different time points (e.g., 0, 8, 24, 48 hours) and analyze by HPLC to quantify the remaining parent compound.[12]
-
Prepare Fresh Working Solutions: If stability is limited (e.g., significant degradation within 24 hours), the most reliable approach is to prepare fresh working solutions from a frozen DMSO stock immediately before each experiment or media change.[13]
-
Minimize DMSO Concentration: When diluting your DMSO stock into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid cell toxicity and prevent the compound from precipitating.[14] It's best to make intermediate dilutions in DMSO before the final addition to the aqueous medium.
Section 2: FAQs - Prophylactic Measures & Best Practices
This section provides general guidelines for the proper handling and storage of this compound to prevent degradation from the outset.
-
What is the best solvent for preparing a long-term stock solution?
-
Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for most small molecule inhibitors.[12] It is an aprotic solvent, which prevents hydrolysis, and it is generally a good solubilizing agent. Always use a fresh bottle of anhydrous DMSO to avoid introducing moisture, which can accelerate degradation.
-
-
How should I store my stock and working solutions?
-
Solid Compound: Store in a cool, dark, and dry place as indicated on the product label, often at -20°C for long-term stability.[14]
-
DMSO Stock Solutions: Aliquot the high-concentration stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C .[12][14] This practice is critical to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound. Generally, solutions are usable for up to one month at -20°C.[13]
-
Aqueous Working Solutions: These are the least stable. It is strongly recommended to prepare them fresh for each experiment.[13] If short-term storage is necessary, keep them at 2-8°C and use them within 24 hours, but only after validating their stability for that period.
-
-
Do I need to protect my solutions from light?
-
Yes. Heterocyclic aromatic compounds, especially those with amine functionalities, can be susceptible to photodegradation.[15][16] Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[6] Perform manipulations in a subdued lighting environment where possible.
-
-
What is the recommended pH for aqueous solutions?
-
While specific data for this exact compound is limited, a general strategy for amine-containing compounds is to maintain a slightly acidic pH (e.g., 3-5) to enhance stability against hydrolysis and some oxidative pathways.[4][7] However, this must be balanced with solubility requirements, as the free base may be less soluble at higher pH. A pH-stability study is the best way to determine the optimal conditions for your specific application.
-
Section 3: Experimental Protocols
Protocol 1: Preparation of a Stabilized DMSO Stock Solution
-
Preparation: Allow the solid vial of this compound and a new bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial of the solid compound.
-
Solubilization: Vortex or sonicate the vial gently until all solid material is completely dissolved.
-
Aliquoting: Immediately dispense the solution into single-use, low-volume amber vials or cryovials.
-
Inert Overlay: Gently flush the headspace of each aliquot vial with dry nitrogen or argon gas before tightly sealing the cap.
-
Storage: Label the aliquots clearly and place them in a freezer at -20°C or -80°C for long-term storage.
// Nodes A [label="Equilibrate Compound\n& Anhydrous DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add DMSO to Vial", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Vortex / Sonicate\n(Ensure Full Dissolution)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Aliquot into\nAmber Vials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Purge Headspace\nwith N2 / Ar", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Store at -20°C / -80°C", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F; }
Figure 2. Protocol for preparing stable DMSO stock solutions.
Protocol 2: Forced Degradation Study (Conceptual Outline)
This protocol helps identify potential degradation products. Analysis is typically performed by HPLC or UPLC-MS.[17]
-
Prepare Solutions: Prepare separate solutions of the compound (~1 mg/mL) in:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Control: Your typical solvent (e.g., 50:50 Acetonitrile:Water)
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours). Keep a parallel set of samples at room temperature.
-
Photolytic Stress: Expose a solution of the compound to a UV light source (e.g., 254 nm) for a set period, alongside a control sample wrapped in foil.
-
Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples and controls by LC-MS. Compare the chromatograms to identify the specific peaks that form under each condition. This provides a "fingerprint" for each type of degradation.[11]
References
- Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture. Benchchem.
- Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications.
- Pharmaceutical formulations including an amine compound. Google Patents.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- FAQs on Inhibitor Preparation. Sigma-Aldrich.
- Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
- Stability and Storage. MedchemExpress.com.
- Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed.
- SMALL MOLECULES. Captivate Bio.
- Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. ResearchGate.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. NIH.
- Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a] pyrimidines. Semantic Scholar.
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI.
- Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight.
- How to Use Inhibitors. Sigma-Aldrich.
- Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Merck Millipore.
- Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. ResearchGate.
- The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central.
- Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate.
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
- Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- This compound. PubChem.
- Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. NIH.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- The Journal of Organic Chemistry. ACS Publications - American Chemical Society.
- Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. PubMed.
- This compound. Echemi.
- Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
- Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate.
- Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry (RSC Publishing).
- An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. PubMed.
- Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed.
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST WebBook.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.
- Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
- 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Sigma-Aldrich.
- Synthesis of 7‐aminopyrazolopyrimidine derivatives under aqueous conditions. ResearchGate.
Sources
- 1. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admin.mantechpublications.com [admin.mantechpublications.com]
- 5. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. captivatebio.com [captivatebio.com]
- 15. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Dosing & Refinement for Novel Pyrazolopyrimidines
Introduction: Navigating the In Vivo Translation of a Novel Kinase Inhibitor Analog
The compound 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolopyrimidine class, a scaffold known for its utility in developing kinase inhibitors. This guide provides a comprehensive framework for researchers undertaking the critical task of refining in vivo dosages for such novel investigational compounds. Moving from in vitro discovery to in vivo validation is a multi-step process fraught with challenges, from formulation hurdles to unpredictable pharmacokinetics.
This document is structured not as a rigid protocol but as a logical workflow, mirroring the decision-making process in a preclinical drug development setting. We will address the causality behind experimental choices, empowering you to design, execute, and troubleshoot your studies with confidence.
Part 1: Foundational Steps - Formulation & Maximum Tolerated Dose (MTD)
The most common point of failure in early in vivo studies is not the compound's intrinsic activity but poor bioavailability due to formulation issues. The pyrazolopyrimidine scaffold is often characterized by low aqueous solubility. Therefore, the first step is always to develop a stable and appropriate vehicle for administration.
FAQ: Formulation & Vehicle Selection
Question: My compound isn't dissolving. What are my options? Answer: This is a common issue. A tiered approach to formulation development is recommended.
-
Aqueous Vehicles: Start with the simplest options. Test solubility in saline, PBS, and 5% Dextrose in Water (D5W). If solubility is poor (<1 mg/mL), which is likely for this class of compounds, proceed to the next tier.
-
Co-solvents & Surfactants: Introduce excipients to improve solubility. A common starting point is the "PEG/Tween/Ethanol" family of vehicles.
-
Example Vehicle (for IV): 10% DMSO, 40% PEG400, 50% Saline.
-
Example Vehicle (for Oral): 0.5% Methylcellulose with 0.1% Tween 80.
-
-
Amorphous Solid Dispersions or Cyclodextrins: For particularly challenging compounds, more advanced formulation technologies may be necessary. For instance, hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes to enhance solubility. A 20-40% (w/v) HP-β-CD solution is a standard choice.
Troubleshooting Guide: Formulation Issues
| Issue Encountered | Potential Cause | Recommended Action |
| Precipitation upon Dosing | The vehicle is at its saturation limit, and the compound crashes out upon dilution in physiological fluids. | Decrease the concentration. If not possible, reformulate using a different excipient system (e.g., switch from co-solvents to a cyclodextrin-based vehicle). |
| Vehicle-Induced Toxicity | The excipients themselves are causing adverse effects (e.g., hemolysis from high concentrations of DMSO). | Conduct a vehicle-only toxicity study in a small cohort of animals. Limit DMSO to <10% and ethanol to <15% in the final formulation for intravenous routes. |
| Inconsistent Results | Poor formulation homogeneity or stability. | Ensure the formulation is prepared fresh daily or conduct a stability study. Use sonication or gentle heating to ensure complete dissolution. |
Workflow: Establishing the Maximum Tolerated Dose (MTD)
The MTD study is a critical first in vivo step to identify the upper limit of dosing and observe any acute toxicities. This is not an efficacy study.
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c), typically 3-5 animals per dose group.
-
Dose Selection: Based on in vitro IC50 values, a starting dose might be estimated, but often a wide range is tested empirically. For a novel compound, a starting range could be 1, 10, 50, and 100 mg/kg.
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP)).
-
Monitoring: Observe animals closely for the first 4-6 hours post-dose and then daily for 7-14 days. Key parameters include:
-
Clinical Signs: Hunched posture, ruffled fur, lethargy, ataxia.
-
Body Weight: A >15-20% body weight loss is a common endpoint.
-
Mortality.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss from which the animals do not recover within the study period).
Caption: Workflow for Maximum Tolerated Dose (MTD) determination.
Part 2: Bridging Dose to Exposure & Efficacy - PK/PD Studies
Once you have a safe dose range, the next critical step is to understand the relationship between the administered dose, the resulting drug concentration in the plasma (Pharmacokinetics, PK), and the effect on the target (Pharmacodynamics, PD).
FAQ: Pharmacokinetics & Pharmacodynamics
Question: Why can't I just use my MTD dose for efficacy studies? Answer: The MTD tells you what dose is tolerated, not what dose is effective. Efficacy depends on achieving and sustaining a therapeutic concentration of the drug at the tumor site. A dose could be well-tolerated but cleared so quickly that it never reaches the necessary concentration to inhibit its target. Conversely, a lower, well-tolerated dose might provide sustained target coverage.
Question: What are the key PK parameters I should be looking for? Answer: You need to understand the exposure profile of your compound.
| Parameter | What it Tells You | Why it's Important |
| Cmax | The maximum concentration reached in the plasma. | Should ideally exceed the in vitro IC90 for the target kinase to ensure sufficient drug levels. |
| Tmax | The time it takes to reach Cmax. | Informs you about the rate of absorption. |
| AUC | Area Under the Curve; total drug exposure over time. | This is the most critical parameter for correlating exposure with efficacy. |
| t1/2 (Half-life) | The time it takes for the drug concentration to decrease by half. | Dictates the dosing frequency (e.g., once daily vs. twice daily). A short half-life may require more frequent dosing to maintain target coverage. |
-
Animal Model: Use healthy, non-tumor-bearing mice. Cannulated animals are often preferred for serial blood sampling to reduce animal numbers and stress.
-
Dose Selection: Choose 2-3 dose levels below the MTD (e.g., 10, 30, and 75 mg/kg).
-
Administration & Sampling: Administer a single dose. Collect blood samples at multiple time points (e.g., pre-dose, 15m, 30m, 1h, 2h, 4h, 8h, 24h). Plasma is then isolated and stored at -80°C.
-
Bioanalysis: Drug concentrations in plasma are measured using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate the key PK parameters.
Integrating Pharmacodynamics (PD): Is the Target Being Hit?
A PK study shows the drug is present, but a PD study proves it's active. For a kinase inhibitor, this typically involves measuring the phosphorylation status of the target protein or a downstream substrate.
-
Animal Model: Use tumor-bearing mice (e.g., xenograft models). Wait until tumors are well-established (e.g., 100-200 mm³).
-
Dosing & Tissue Collection: Dose the animals with the same levels used in the PK study. At various time points corresponding to the PK profile (e.g., at Tmax and when the drug is clearing), collect both tumor and plasma samples.
-
Analysis:
-
Plasma: Analyze for drug concentration (PK).
-
Tumor: Prepare tumor lysates and analyze by Western Blot or ELISA to measure the levels of the phosphorylated target (p-Target) relative to the total target protein (Total-Target).
-
-
Correlation: Correlate the plasma/tumor drug concentration with the degree of target inhibition. The goal is to find the minimum concentration required to achieve a significant reduction (e.g., >80%) in target phosphorylation.
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Part 3: Efficacy Study Design & Troubleshooting
Armed with MTD, PK, and PD data, you can now design a robust efficacy study with a scientifically justified dosing regimen.
FAQ: Efficacy Studies
Question: How do I choose the final dose and schedule for my efficacy study? Answer: Synthesize all your data:
-
Lower Bound: The dose should achieve plasma concentrations that lead to significant target modulation in your PD study.
-
Upper Bound: The dose must be at or below the MTD.
-
Schedule: The dosing frequency is determined by the drug's half-life and the duration of target inhibition observed in the PD study. If target phosphorylation rebounds quickly after 8 hours, a twice-daily (BID) schedule might be necessary, even if the plasma half-life is longer.
Question: My compound showed great target inhibition but no tumor growth inhibition. What happened? Answer: This is a common and challenging situation. Several biological and experimental factors could be at play:
-
Resistance Mechanisms: The tumor may have redundant signaling pathways. Even if you block Target A, Pathway B can compensate and continue to drive proliferation.
-
Target Is Not a Driver: The kinase you are inhibiting may not be critical for the growth of that specific cancer cell line in vivo.
-
Insufficient Target Coverage: Perhaps the target needs to be inhibited >90% of the time over a 24-hour period, and your dosing schedule is only achieving this for a few hours.
-
Tumor Microenvironment: The in vivo environment is far more complex than in vitro. Factors secreted by stromal cells could be rescuing the tumor cells from your drug.
Troubleshooting Guide: Efficacy Study Failures
| Issue Encountered | Potential Cause | Recommended Next Steps |
| High Variability in Tumor Growth | Inconsistent tumor cell implantation; variable animal health. | Refine surgical/implantation techniques. Increase group size (n=8-10 mice per group). |
| No Efficacy Despite Good PK/PD | Biological resistance or non-addiction to the target pathway. | 1. Confirm target inhibition in a cohort from the efficacy study. 2. Test the compound in a different, potentially more sensitive xenograft model. 3. Consider combination studies with other agents. |
| Toxicity Observed at "Safe" Doses | Chronic dosing toxicity not captured in the acute MTD study. | The MTD from a single-dose study may not be the tolerated dose for chronic (e.g., 21-day) administration. Run a 5-7 day tolerability study with repeat dosing to establish a chronic MTD. |
References
Technical Support Center: Minimizing Off-Target Effects of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center dedicated to assisting researchers in minimizing the off-target effects of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a widely used kinase inhibitor. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you design robust experiments and interpret your results with confidence.
Introduction to this compound and Its Aliases
This compound is a potent, ATP-competitive inhibitor of Src family kinases. It is also commonly known by several aliases, including PP1 and 3-Methyl-PP1 . While it is a valuable tool for studying Src signaling, like many kinase inhibitors, it is not entirely specific and can interact with other kinases, leading to off-target effects that can complicate data interpretation.[1] This guide will equip you with the knowledge and experimental strategies to identify, validate, and minimize these unintended interactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound (PP1)?
A1: The primary targets of PP1 are members of the Src family of tyrosine kinases. It exhibits high potency against LCK, FYN, HCK, and SRC.[2]
Q2: What are the known major off-targets of PP1?
A2: Besides the Src family, PP1 has been shown to inhibit other kinases, including the receptor tyrosine kinases c-Kit and platelet-derived growth factor receptor (PDGFR), as well as the non-receptor tyrosine kinase Bcr-Abl.[1][3] It can also inhibit the type I TGF-β receptor (TGFBR1/ALK5).[4] It's crucial to be aware of these off-targets, especially when working with cell types where these kinases are highly expressed or play a critical role.
Q3: I'm observing a phenotype in my cells treated with PP1, but the primary Src family kinases are not highly expressed. What could be happening?
A3: This is a classic indication of a potential off-target effect. The observed phenotype might be due to the inhibition of one of the known off-targets of PP1, such as c-Kit, PDGFR, or TGF-βRI.[1][4] It is also possible that PP1 is interacting with a previously uncharacterized off-target in your specific cellular context. We recommend performing target engagement and selectivity profiling experiments to investigate this further.
Q4: What is the difference between PP1 and 3-Methyl-PP1?
A4: 3-Methyl-PP1 (3MB-PP1) is an analog of PP1 designed for chemical genetics applications, specifically to be used with analog-sensitive (AS) kinase mutants.[5] While designed for increased selectivity towards the engineered AS-kinase, it can still have off-target effects on wild-type kinases, and its selectivity profile should be carefully considered.[6]
Q5: How can I be sure that the effects I'm seeing are due to on-target inhibition?
Troubleshooting Guide: Addressing Potential Off-Target Effects
This section provides structured guidance and experimental workflows to help you navigate and troubleshoot potential off-target effects of this compound.
Issue 1: Unexpected or Inconsistent Phenotypic Results
You observe a cellular phenotype that is not consistent with the known function of Src family kinases, or the results vary between experiments.
Underlying Cause: This could be due to off-target effects, inhibitor concentration, or cell line-specific context.
Troubleshooting Workflow:
A workflow for troubleshooting unexpected phenotypes.
Step-by-Step Protocol:
-
Confirm Inhibitor Integrity: Verify the identity and purity of your this compound stock solution using techniques like LC-MS.
-
Establish a Dose-Response Relationship: Determine the minimal concentration of the inhibitor that produces the desired on-target effect (e.g., inhibition of Src phosphorylation). Using excessively high concentrations significantly increases the likelihood of off-target interactions.
-
Employ Orthogonal Controls:
-
Structurally Unrelated Inhibitor: Use another well-characterized Src family kinase inhibitor with a different chemical scaffold (e.g., Dasatinib, SU6656).[7] If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of PP1. This helps to control for any non-specific effects of the chemical scaffold.
-
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of the intended Src family kinase. If the phenotype of genetic knockdown matches the inhibitor-induced phenotype, it provides strong evidence for on-target activity.
Issue 2: Need to Confirm Target Engagement in Cells
You want to verify that this compound is binding to its intended target, Src family kinases, within the complex cellular environment.
Underlying Cause: In vitro IC50 values do not always translate directly to cellular potency. Verifying target engagement in live cells is crucial for validating your experimental system.
Recommended Technique: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells and tissues.[8] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Workflow for CETSA:
CETSA workflow to confirm target engagement.
Step-by-Step Protocol:
-
Cell Treatment: Treat your cell line with this compound at the desired concentration and a vehicle control (e.g., DMSO).
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of the target Src family kinase (and potential off-targets) remaining in the soluble fraction by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates direct binding of the inhibitor to the target protein.[9]
Issue 3: Unbiased Identification of Off-Target Interactions
You need to identify the complete spectrum of proteins that this compound interacts with in your experimental system.
Underlying Cause: A comprehensive understanding of the inhibitor's selectivity profile is essential for rigorous data interpretation and may reveal novel mechanisms of action.
Recommended Advanced Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Kinobeads / Chemical Proteomics | Immobilized broad-spectrum kinase inhibitors are used to pull down kinases from a cell lysate. Competition with a free inhibitor of interest reveals its targets.[10][11] | Unbiased, kinome-wide profiling. Identifies direct binding partners. | May not capture all kinases. Limited to ATP-competitive inhibitors. |
| Phosphoproteomics | Quantitative mass spectrometry is used to measure changes in the phosphorylation status of thousands of sites in response to inhibitor treatment.[3] | Provides a functional readout of kinase inhibition. Can identify downstream effects of on- and off-targets. | Indirect method; changes may not be due to direct inhibition. |
Experimental Workflow for Kinobeads Profiling:
Sources
- 1. The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. research.uni-luebeck.de [research.uni-luebeck.de]
- 5. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemical-Genetic Approach to Generate Selective Covalent Inhibitors of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3MB-PP1 | PLK | TargetMol [targetmol.com]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving Metabolic Stability of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic stability of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives. The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly for developing kinase inhibitors, due to its structural similarity to the adenine purine ring.[1][2][3] However, achieving optimal pharmacokinetic profiles is often challenging, with metabolic stability being a critical hurdle to overcome. This guide is designed to provide actionable, field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing both the causal explanation and a clear path forward.
Question 1: My compound shows high in vitro clearance in Human Liver Microsomes (HLM). How do I identify the problem and fix it?
Answer: High clearance in a liver microsome assay strongly suggests that your compound is a substrate for Phase I metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[4][5][6] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.[7] For the pyrazolo[3,4-d]pyrimidine scaffold, common metabolic transformations include oxidation, N-dealkylation, and oxidative dehalogenation.[8] The CYP3A family is often heavily involved in the metabolism of these derivatives.[5][8][9]
The first critical step is to identify the exact location on the molecule where metabolism is occurring—the "metabolic soft spot." This is achieved through metabolite identification studies.
Workflow: Diagnosing and Addressing High Microsomal Clearance
Caption: Troubleshooting workflow for high microsomal clearance.
Step-by-Step Protocol: Metabolite Identification
-
Incubation: Perform a scaled-up version of your HLM stability assay. Incubate your compound (typically 5-10 µM) with HLMs (0.5-1.0 mg/mL protein) and the essential cofactor NADPH (1 mM) for 60 minutes at 37°C. Include a control incubation without NADPH.
-
Sample Quenching: Stop the reaction by adding a cold organic solvent (e.g., 2:1 acetonitrile:methanol). This precipitates the proteins.
-
Centrifugation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Analysis by LC-MS/MS: Analyze the supernatant using a high-resolution mass spectrometer. Compare the chromatograms of the +NADPH and -NADPH samples. New peaks in the +NADPH sample are potential metabolites.
-
Structure Elucidation: Determine the mass shift from the parent compound. A +16 Da shift typically indicates hydroxylation, while a -14 Da shift can indicate N-demethylation. Use tandem MS (MS/MS) to fragment the metabolite and pinpoint the modification site.
Once the labile position is known, you can employ targeted chemical modifications. For example, if an unsubstituted phenyl ring is being hydroxylated, introducing a fluorine atom at that position can block the CYP-mediated oxidation.[10]
Question 2: My compound is stable in microsomes but shows high clearance in hepatocytes. What is the disconnect?
Answer: This is a classic diagnostic scenario that points towards metabolic pathways not present in microsomes. While microsomes are excellent for assessing Phase I (CYP-mediated) metabolism, intact hepatocytes contain the full complement of metabolic machinery, including Phase II conjugation enzymes and cytosolic enzymes.[7][11][12]
The likely causes are:
-
Phase II Metabolism: Your compound may have a functional group (e.g., phenol, amine, carboxylic acid) that is being directly conjugated by enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).[12] Phenolic hydroxyl groups, in particular, are known sites for Phase II conjugation.[10]
-
Cytosolic Enzyme Metabolism: Enzymes like aldehyde oxidase (AO) are located in the cell cytosol and are not present in microsomal preparations.[11]
To address this, you must modify the functional groups susceptible to these pathways. A powerful strategy is bioisosteric replacement , where a labile group is swapped for a physically and chemically similar group that is more resistant to metabolism but preserves the desired biological activity.[13][14][15][16][17]
Example: Masking a Labile Phenol
If metabolite identification confirms glucuronidation at a phenolic hydroxyl group, consider replacing it with a bioisostere that can still act as a hydrogen bond donor but is not a substrate for UGTs.
| Labile Moiety | Potential Bioisosteric Replacement | Rationale |
| Phenol (-OH) | para-Fluoro-phenol | Fluorine substitution can reduce the likelihood of oxidative metabolism and is a well-established strategy for enhancing ligand binding.[10] |
| Phenol (-OH) | Indazole or Benzimidazole | These heterocycles can mimic the hydrogen bonding properties of a phenol while being less prone to conjugation.[16] |
| Methyl ether (-OCH₃) | Difluoromethyl ether (-OCHF₂) | Increases metabolic stability by strengthening the C-H bonds, making oxidation more difficult. |
Question 3: How can I proactively design the next generation of compounds for better metabolic stability?
Answer: Proactive design involves a continuous cycle of designing, testing, and learning. This is often called the Design-Make-Test-Analyze (DMTA) cycle. The goal is to build a strong structure-metabolism relationship (SMR) for your chemical series.
The Iterative Design Cycle for Optimizing Stability
Caption: The Design-Make-Test-Analyze (DMTA) cycle.
Key Proactive Strategies:
-
Strategic Blocking: Based on initial findings, introduce "metabolic blockers" at suspected labile sites. A common and effective strategy is the introduction of a methyl group, which can sterically hinder the approach of metabolizing enzymes.[18] Another is "heavy atom" substitution, replacing a hydrogen with deuterium (D) or fluorine (F). The stronger C-D or C-F bond is harder for CYP enzymes to break, slowing down metabolism.[14]
-
Systematic Bioisosterism: Don't wait for a metabolic liability to appear. Systematically replace functional groups known to be problematic (e.g., terminal methyl groups, unsubstituted aromatics) with more robust bioisosteres.[13][17]
-
Reduce Lipophilicity: There is often a strong correlation between high lipophilicity (high logP) and increased metabolic turnover, as lipophilic compounds have better access to CYP enzymes within the endoplasmic reticulum. Strategically introduce polar groups or replace lipophilic moieties to lower the overall logP of your compounds.[19]
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic enzymes involved with pyrazolo[3,4-d]pyrimidines? A1: The primary enzymes responsible for Phase I metabolism of this scaffold are Cytochrome P450s (CYPs).[4] Specifically, studies have shown that the CYP3A family (e.g., CYP3A4) is often the major contributor to oxidative metabolism.[5][8][9] If the molecular structure contains appropriate functional groups, Phase II enzymes like UGTs and SULTs in the liver can also be involved.[11][12]
Q2: What is the "gold standard" in vitro assay for assessing metabolic stability? A2: Intact hepatocytes are often considered the "gold standard" for in vitro metabolism studies.[7] This is because they contain the full range of Phase I and Phase II metabolic enzymes, as well as transporters, providing a more comprehensive and physiologically relevant picture of hepatic clearance.[7][12] However, for initial high-throughput screening, liver microsomes are a highly valuable, cost-effective tool to specifically assess Phase I metabolic liability.[7][20][21]
Q3: I made modifications to improve metabolic stability, but now my compound has lost its potency. What can I do? A3: This is a common and central challenge in medicinal chemistry known as the potency-metabolism trade-off. The key is to find a modification that disrupts recognition by metabolic enzymes without disturbing the key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the therapeutic target.
-
Try Subtle Modifications: Instead of adding a large, bulky group to block metabolism, try a more subtle change. For example, replacing a single hydrogen with fluorine can block metabolism at that site with minimal steric impact.[10]
-
Explore Different Vectors: If modifying one part of the molecule hurts potency, see if you can improve stability by modifying a different region that is not critical for target binding.
-
Scaffold Hopping: In some cases, the core scaffold itself may be inherently labile. It may be necessary to "scaffold hop" to a different core that maintains the same pharmacophore but has improved metabolic properties.[22]
Key Experimental Protocols
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay measures the rate of disappearance of a parent compound over time when incubated with HLMs.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system solution (or 100 mM NADPH stock)
-
Positive control compound (e.g., Verapamil, a high-clearance compound)
-
Negative control compound (e.g., Warfarin, a low-clearance compound)
-
Ice-cold Acetonitrile (ACN) with an internal standard for quenching
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix of phosphate buffer and HLM (final concentration ~0.5 mg/mL).
-
Pre-incubation: Add the test compound to the master mix (final concentration ~1 µM). Vortex gently and pre-incubate for 5 minutes at 37°C in a shaking water bath.
-
Initiate Reaction: Start the metabolic reaction by adding pre-warmed NADPH solution (final concentration 1 mM). This is your T=0 time point. Immediately remove an aliquot and add it to a quench plate containing ice-cold ACN with an internal standard.
-
Time Points: Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove identical aliquots and add them to the quench plate.
-
Sample Processing: Once all time points are collected, centrifuge the quench plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the appropriate equations.[12]
Protocol 2: Hepatocyte Stability Assay
This protocol uses cryopreserved hepatocytes to assess both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound and controls (as above)
-
Ice-cold Acetonitrile (ACN) with an internal standard
Procedure:
-
Thaw Hepatocytes: Rapidly thaw hepatocytes according to the supplier's protocol. Determine cell viability and density using a method like Trypan Blue exclusion. Viability should be >80%.
-
Prepare Cell Suspension: Dilute the hepatocytes in pre-warmed incubation medium to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL).
-
Initiate Reaction: Add the test compound (final concentration ~1 µM) to the hepatocyte suspension in a multi-well plate. This is your T=0 time point. Immediately remove an aliquot and quench.
-
Incubation & Time Points: Place the plate in an incubator (37°C, 5% CO₂, humidified atmosphere) on an orbital shaker.[12] Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) and quench in ACN.
-
Sample Processing & Analysis: Process and analyze the samples as described in the HLM protocol.
-
Data Calculation: Calculate half-life and intrinsic clearance as described previously.[12]
Data Interpretation: Classifying Compound Stability
The output of in vitro stability assays is typically intrinsic clearance (CLint) or half-life (t½). This data allows you to rank-order compounds and decide which to advance.
| Stability Class | HLM Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation & Next Steps |
| High | > 60 | < 12 | Very stable. Low risk of high hepatic clearance. Proceed. |
| Moderate | 15 - 60 | 12 - 80 | May have acceptable clearance. Consider for advancement but be aware of potential for moderate in vivo clearance. |
| Low | < 15 | > 80 | High risk of rapid in vivo clearance. Not ideal for progression. Requires optimization to block metabolic sites. |
| Very Low | Not Detectable | >> 80 | Extremely labile. Requires significant chemical modification before re-testing. |
Note: These ranges are typical but can vary between laboratories and assay conditions.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Conti, P., et al. (2010). CYP-dependent Metabolism of Antitumor Pyrazolo[3,4-d]pyrimidine Derivatives Is Characterized by an Oxidative. Biological and Pharmaceutical Bulletin, 33(7), 1121-1128.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- SpiroChem. (n.d.).
- Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Thermo Fisher Scientific. (n.d.).
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Patel, D., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 243, 114758.
- Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35-64.
- Ali, M. A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3465.
- Varghese, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(1), 1-20.
- Patsnap. (2025, May 21). What is the role of bioisosterism in drug design?.
- Chemistry LibreTexts. (2024, December 29). 1.
- Wagener, M., & van der Meer, D. (2008). The Quest for Bioisosteric Replacements.
- ResearchGate. (2025, August 6).
- Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 6(1), 1-26.
- Bartolini, M., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. International Journal of Molecular Sciences, 24(3), 2603.
- Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1158-1162.
- de la Torre, M., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 64(1), 745-767.
- Terungwa, S. A., et al. (2024).
- BenchChem. (2025). The Rise of Pyrazolo[3,4-d]pyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery.
- Saini, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry, 226, 113781.
- Hatcher, J. M., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2. Journal of Medicinal Chemistry, 61(19), 8857-8865.
- Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424.
- Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
- Kivistö, K. T., et al. (1995). The role of human cytochrome P450 enzymes in the metabolism of anticancer agents: implications for drug interactions. British Journal of Clinical Pharmacology, 40(6), 523-530.
- Kim, D. H., et al. (2024). Exploring the roles of cytochrome P450 enzymes and their inhibitors in cancers and non-neoplastic human diseases.
-
El-Adl, K., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][13][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 11(52), 32909-32927.
- BenchChem. (2025).
- Artuso, E., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 437-443.
- Human Metabolome Database. (2021, September 10). Showing metabocard for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (HMDB0244899).
- MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolon.com [metabolon.com]
- 5. The role of human cytochrome P450 enzymes in the metabolism of anticancer agents: implications for drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the roles of cytochrome P450 enzymes and their inhibitors in cancers and non-neoplastic human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 14. ctppc.org [ctppc.org]
- 15. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nuvisan.com [nuvisan.com]
- 21. bioivt.com [bioivt.com]
- 22. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Cellular Assays with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center for researchers utilizing 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and other pyrazolopyrimidine-based compounds in cellular assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve consistent and reliable experimental outcomes. As a privileged heterocyclic scaffold, pyrazolopyrimidines are gaining significant attention in medicinal chemistry for their diverse biological activities, often as kinase inhibitors. However, their physicochemical properties and potent biological effects can present unique challenges in cell-based experiments. This resource will help you navigate these challenges with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with this compound and related compounds.
Q1: My dose-response curve is not sigmoidal, or I see inconsistent results between replicate wells. What are the likely causes?
Inconsistent dose-response curves or high variability between replicates are common issues in cell-based assays. The root causes can often be traced back to several key factors:
-
Compound Solubility and Precipitation: this compound, like many pyrazolopyrimidines, has low aqueous solubility. If the compound precipitates in your cell culture media, you will not achieve the intended final concentration, leading to high variability.
-
Cell Seeding Density and Health: The density at which you seed your cells can significantly impact their response to a compound.[1][2][3] Overly confluent or sparse cultures can exhibit altered metabolic rates and signaling pathway activity, affecting drug sensitivity. Cells that are unhealthy or have a high passage number can also contribute to inconsistent results.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and media components, leading to altered cell growth and drug response compared to the inner wells.[4][5][6][7][8]
-
Inaccurate Pipetting: Small errors in pipetting, especially when preparing serial dilutions, can lead to significant inaccuracies in the final compound concentration.
Q2: I'm observing significant cell death even at low concentrations of the compound, or my results are not reproducible between experiments. What should I investigate?
Unexpected cytotoxicity or lack of reproducibility can be frustrating. Here are some critical areas to examine:
-
DMSO Concentration: this compound is typically dissolved in DMSO to create a stock solution. High final concentrations of DMSO in the cell culture media can be toxic to cells. It is crucial to maintain a consistent and low final DMSO concentration across all wells, including vehicle controls.
-
Compound Stability: The stability of the compound in your cell culture media over the course of the experiment is a critical factor. Degradation of the compound can lead to a decrease in its effective concentration over time, resulting in underestimation of its potency.
-
Cell Line Integrity: Ensure your cell line is what you think it is and is free from contamination, particularly from mycoplasma. Misidentified or contaminated cell lines can lead to highly variable and misleading results.
-
Serum Interactions: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailable concentration. Variations in serum batches can, therefore, contribute to experiment-to-experiment variability.
Q3: The biological effect I'm observing is not what I expected based on the compound's primary target. How can I troubleshoot this?
Pyrazolopyrimidines are often developed as kinase inhibitors, and it's not uncommon for them to have activity against multiple kinases.[9]
-
Off-Target Effects: this compound may have off-target effects that are responsible for the observed phenotype. It is important to consider that this class of compounds can inhibit a range of kinases, including but not limited to EGFR, CDK2, and Src family kinases.[6][10][11]
-
Pathway Cross-Talk: Inhibition of the primary target may lead to unexpected downstream effects due to complex signaling pathway cross-talk. A thorough understanding of the signaling pathways involved is crucial for interpreting your results.
-
Compound Purity: Impurities in your compound stock could have their own biological activities, leading to confounding results.
II. Troubleshooting Guides
This section provides structured approaches to resolving common experimental problems.
Guide 1: Addressing Compound Solubility and Stability
Poor solubility is a frequent source of inconsistent results with pyrazolopyrimidine compounds.
Troubleshooting Workflow for Compound Handling
Caption: Workflow for troubleshooting compound solubility and stability issues.
Detailed Protocol for Preparing this compound Working Solutions
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in anhydrous DMSO.
-
Ensure the compound is fully dissolved. Gentle warming (to 37°C) and sonication can aid dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Perform serial dilutions in pre-warmed cell culture media.
-
Vortex gently after each dilution step.
-
Visually inspect the final dilutions for any signs of precipitation. If observed, consider lowering the maximum concentration used in your assay.
-
Guide 2: Mitigating Cellular and Assay-Related Variability
Controlling for variability in your cellular system is paramount for reproducible data.
Key Parameters for Consistent Cellular Assays
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Determine the optimal seeding density where cells are in the logarithmic growth phase for the duration of the experiment. | Cell density affects proliferation rate, metabolism, and drug response.[1][2][3] |
| Passage Number | Use cells with a low and consistent passage number for all experiments. | High passage numbers can lead to phenotypic and genotypic drift. |
| Mycoplasma Testing | Regularly test your cell cultures for mycoplasma contamination. | Mycoplasma can alter cellular metabolism, growth, and response to stimuli. |
| Edge Effects | To minimize edge effects, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.[4][5][6][7][8] | Evaporation is more pronounced in the outer wells, leading to changes in compound and media concentration.[4][5][6][7][8] |
| DMSO Concentration | Maintain a final DMSO concentration of ≤ 0.5% (ideally ≤ 0.1%) in all wells, including vehicle controls. | High concentrations of DMSO can be cytotoxic and can affect cell membrane integrity. |
Troubleshooting Logic for Cellular Variability
Caption: Decision tree for troubleshooting sources of cellular and assay variability.
III. Understanding the Mechanism of Action
This compound belongs to a class of compounds that often act as ATP-competitive kinase inhibitors. Understanding the potential signaling pathways affected is crucial for interpreting your data.
Potential Signaling Pathways Modulated by Pyrazolopyrimidines
Caption: Potential kinase targets and downstream cellular processes affected by this compound.
When troubleshooting unexpected biological outcomes, consider performing downstream analyses to confirm the engagement of these or other potential targets. For example, a western blot for the phosphorylated forms of key downstream effectors (e.g., p-ERK, p-AKT) can provide valuable mechanistic insights.
IV. References
-
Ohnuma, T., Arkin, H., & Holland, J. F. (1986). Effects of cell density on drug-induced cell kill kinetics in vitro (inoculum effect). British Journal of Cancer, 54(3), 415–421.
-
Wang, Y., et al. (2022). Proteomics reveals that cell density could affect the efficacy of drug treatment. Frontiers in Oncology, 12, 1065507.
-
Corning Incorporated. (2013, October 30). Preventing edge effect in microplates [Video]. YouTube. [Link]
-
WellPlate. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]
-
Eppendorf. (n.d.). Troubleshooting Cell-based Assays. Retrieved from [Link]
-
Stevens, K. R., et al. (2024). Measuring single-cell density with high throughput enables dynamic profiling of immune cell and drug response from patient samples. bioRxiv.
-
paasp network. (2019, August 12). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. Retrieved from [Link]
-
Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 187-205.
Sources
- 1. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrazolopyrimidine Synthesis
Welcome to the technical support center for pyrazolopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your synthetic protocols.
Introduction to Pyrazolopyrimidine Synthesis
Pyrazolopyrimidines are a critical class of heterocyclic compounds, forming the core structure of numerous biologically active molecules, including kinase inhibitors used in cancer therapy. The synthesis of these scaffolds, while versatile, can present several challenges that impact yield, purity, and scalability. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyrazolopyrimidines and offers structured solutions.
Issue 1: Low Reaction Yield
A common challenge in pyrazolopyrimidine synthesis is obtaining a low yield of the desired product. This can be attributed to several factors, from suboptimal reagent quality to unfavorable reaction kinetics.
Troubleshooting Workflow: Low Yield
Caption: A stepwise workflow for troubleshooting low reaction yields.
1.1. Reagent Quality and Stoichiometry:
-
Problem: Degradation of starting materials, particularly aminopyrazoles, can significantly reduce yield. Incorrect stoichiometry can lead to an excess of one reactant and the formation of side products.
-
Solution:
-
Ensure the purity of your starting materials using techniques like NMR or LC-MS before starting the reaction.
-
Carefully control the stoichiometry of your reactants. A slight excess of one reactant (e.g., 1.1 equivalents) can sometimes drive the reaction to completion, but a large excess should be avoided.
-
1.2. Catalyst Selection and Loading:
-
Problem: The choice of catalyst is crucial. Common catalysts include palladium complexes for cross-coupling reactions to form C-C or C-N bonds on the pyrazolopyrimidine core. Inadequate catalyst activity or inappropriate loading can stall the reaction.
-
Solution:
-
Screen a panel of catalysts. For Suzuki or Buchwald-Hartwig couplings, consider different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., SPhos, XPhos).
-
Optimize the catalyst loading. While higher loading can increase the reaction rate, it can also lead to increased side products and purification challenges. Start with a loading of 1-5 mol% and adjust as needed.
-
1.3. Solvent and Base Selection:
-
Problem: The solvent plays a critical role in solubility, reaction rate, and stability of intermediates. An inappropriate solvent can lead to poor solubility of reactants or decomposition of the product. The choice of base is also critical for deprotonation steps and can influence the reaction outcome.
-
Solution:
-
Commonly used solvents for pyrazolopyrimidine synthesis include DMF, DMSO, dioxane, and toluene. The choice depends on the specific reaction type and temperature requirements.
-
Screen different bases. Inorganic bases like K2CO3, Cs2CO3, and K3PO4 are frequently used. Organic bases such as DBU or DIPEA can also be effective. The strength and solubility of the base can significantly impact the reaction.
-
1.4. Temperature and Reaction Time:
-
Problem: Reactions may be too slow at lower temperatures or lead to decomposition at higher temperatures. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.
-
Solution:
-
Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Systematically vary the reaction temperature. For sluggish reactions, a stepwise increase in temperature (e.g., from 80 °C to 120 °C) can be beneficial.
-
Issue 2: Formation of Side Products
The presence of side products complicates purification and reduces the overall yield of the desired pyrazolopyrimidine.
Troubleshooting Workflow: Side Product Formation
Caption: A systematic approach to identifying and minimizing side product formation.
2.1. Identification of Side Products:
-
Problem: Without knowing the structure of the side products, it is difficult to propose a rational solution.
-
Solution:
-
Isolate the major side products using preparative HPLC or column chromatography.
-
Characterize the isolated compounds using NMR and mass spectrometry to elucidate their structures. This will provide insight into the undesired reaction pathways.
-
2.2. Common Side Reactions and Their Mitigation:
-
Homocoupling: In cross-coupling reactions, the homocoupling of starting materials can be a significant side reaction.
-
Mitigation: Lowering the reaction temperature, using a less reactive catalyst, or changing the solvent can often minimize homocoupling.
-
-
Hydrolysis: Ester or amide functionalities on the pyrazolopyrimidine core or starting materials can be susceptible to hydrolysis, especially in the presence of strong bases and water.
-
Mitigation: Use anhydrous solvents and reagents. Consider using a non-nucleophilic base.
-
-
N-Arylation vs. C-Arylation: In some cases, arylation can occur at different positions on the pyrazole ring.
-
Mitigation: The choice of ligand in palladium-catalyzed reactions can influence the regioselectivity. Experiment with different ligands to favor the desired isomer.
-
Issue 3: Purification Challenges
Even with a successful reaction, purification of the final pyrazolopyrimidine product can be challenging.
3.1. Poor Solubility:
-
Problem: The final product may have poor solubility in common chromatography solvents, making purification by column chromatography difficult.
-
Solution:
-
Explore a wider range of solvent systems for chromatography. Adding a small amount of a more polar solvent like methanol or a coordinating solvent like THF can sometimes improve solubility.
-
Consider recrystallization as an alternative purification method if a suitable solvent system can be identified.
-
3.2. Co-elution with Impurities:
-
Problem: Side products or starting materials may have similar polarities to the desired product, leading to co-elution during chromatography.
-
Solution:
-
Optimize the mobile phase for column chromatography. A shallower gradient or isocratic elution may provide better separation.
-
Consider using a different stationary phase (e.g., reverse-phase silica, alumina) if standard silica gel does not provide adequate separation.
-
If applicable, a chemical modification of the impurity (e.g., by reacting it with a scavenger resin) can facilitate its removal.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for pyrazolopyrimidine synthesis?
A1: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction. However, aprotic polar solvents like DMF and dioxane are excellent starting points for many palladium-catalyzed cross-coupling reactions due to their ability to dissolve a wide range of reactants and their high boiling points, which allow for a broad range of reaction temperatures.
Q2: How can I prevent the decomposition of my aminopyrazole starting material?
A2: Aminopyrazoles can be sensitive to air and light. Store them under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place. It is also advisable to check the purity of the aminopyrazole by NMR before each use.
Q3: My reaction is not going to completion. What should I try first?
A3: Before making significant changes, first confirm that your starting materials are pure and that your catalyst is active. If these are confirmed, a modest increase in reaction temperature (e.g., by 10-20 °C) is often the simplest and most effective first step to try and drive the reaction to completion.
Q4: I am observing the formation of a debrominated side product in my Suzuki coupling reaction. What is the cause and how can I prevent it?
A4: Debromination is a known side reaction in Suzuki couplings and is often promoted by elevated temperatures and certain catalyst/ligand combinations. To mitigate this, try lowering the reaction temperature. You can also screen different phosphine ligands, as bulkier, more electron-rich ligands can sometimes suppress this side reaction.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction on a Halogenated Pyrazolopyrimidine Core
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommended Condition |
| Pyrazolopyrimidine Substrate | 1.0 equivalent |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh3)4 (3-5 mol%) or PdCl2(dppf) (3-5 mol%) |
| Base | K2CO3 or Cs2CO3 (2.0 - 3.0 equivalents) |
| Solvent | Dioxane/H2O (4:1) or DMF |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
Step-by-Step Methodology:
-
To a dry reaction vessel, add the halogenated pyrazolopyrimidine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Part 4: References
-
Title: Recent Developments in the Synthesis of Pyrazolo[3,4-d]pyrimidines Source: Molecules URL: [Link]
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Organic Syntheses URL: [Link]
Technical Support Center: Stability Testing of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Formulations
Welcome to the technical support center for the stability testing of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1-MPPA) formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during stability studies. The information herein is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring robust and reliable stability data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary degradation pathways for pyrazolo[3,4-d]pyrimidine derivatives like 1-MPPA?
A1: Pyrazolo[3,4-d]pyrimidine derivatives are susceptible to several degradation pathways. The primary routes of degradation are typically hydrolysis and oxidation. The pyrimidine ring can be susceptible to hydrolytic cleavage, especially at non-neutral pH. The pyrazole ring and the amine substituent can be sites for oxidative degradation. Photodegradation is also a potential concern for heterocyclic aromatic compounds.[1][2] It is crucial to evaluate the susceptibility of 1-MPPA to these degradation pathways through forced degradation studies.
Q2: What are the recommended ICH guidelines for stability testing of a new drug substance like 1-MPPA?
A2: The International Council for Harmonisation (ICH) Q1A(R2) guideline is the primary document to follow.[3][4][5][6] It outlines the requirements for stability testing of new drug substances and products. Key aspects include:
-
Stress Testing (Forced Degradation): This involves exposing the drug substance to harsh conditions (acid, base, oxidation, light, heat) to identify potential degradation products and establish stability-indicating analytical methods.[3]
-
Long-term and Accelerated Stability Studies: Long-term studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months, while accelerated studies are performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[3][7]
-
Batch Selection: Stability studies should be conducted on at least three primary batches of the drug substance.[4]
Q3: 1-MPPA has poor aqueous solubility. How does this impact formulation and stability testing?
A3: Poor aqueous solubility is a common challenge for pyrazolo[3,4-d]pyrimidine derivatives.[1][8] This can affect both the bioavailability of the drug and the design of stability studies. For formulation, solubility enhancers such as co-solvents (e.g., propylene glycol, PEG 400), surfactants (e.g., polysorbates), or complexing agents (e.g., cyclodextrins) may be necessary.[9][10][11] During stability testing, the low solubility can make it challenging to prepare solutions for analysis and may lead to physical instability (e.g., precipitation) in liquid formulations. It is important to develop analytical methods that can accurately quantify the drug in the presence of these excipients.[12][13]
Q4: What type of analytical method is most suitable for stability testing of 1-MPPA?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assay and impurity determination in stability studies.[14][15] A typical method would involve:
-
Column: A reversed-phase C18 or C8 column is commonly used for the analysis of pyrimidine derivatives.[14]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent drug from its degradation products.[14]
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of 1-MPPA is a common choice. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.[1]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues that may arise during the stability testing of 1-MPPA formulations.
Issue 1: Rapid degradation of 1-MPPA is observed under acidic or basic conditions during forced degradation studies.
Root Cause Analysis: This suggests that 1-MPPA is susceptible to acid/base-catalyzed hydrolysis. The pyrimidine ring is likely the primary site of this degradation. The goal of forced degradation is to generate degradants, but excessive degradation can make it difficult to identify the primary pathways and develop a suitable stability-indicating method.
Troubleshooting Workflow:
Caption: Decision tree for managing excessive degradation in forced degradation studies.
Detailed Resolution Protocol:
-
Objective: To achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without being further degraded.
-
Step 1: Modify Stress Conditions. If the initial degradation is too extensive, systematically reduce the severity of the stress conditions.
-
Acid/Base Concentration: Decrease the concentration of the acid (e.g., from 1N HCl to 0.1N or 0.01N HCl) or base (e.g., from 1N NaOH to 0.1N or 0.01N NaOH).
-
Time: Reduce the duration of exposure to the stressor.
-
Temperature: Perform the study at a lower temperature (e.g., room temperature instead of 60°C).
-
-
Step 2: Analytical Method Optimization. Ensure your HPLC method can resolve the main peak from any degradants. If co-elution is suspected, adjust the mobile phase gradient, pH, or try a different column chemistry.
-
Step 3: Degradant Identification. Once controlled degradation is achieved, use LC-MS to identify the mass of the degradation products. This information is critical for understanding the degradation pathway.
Issue 2: Poor peak shape and drifting retention times for 1-MPPA during HPLC analysis.
Root Cause Analysis: Poor peak shape (e.g., tailing, fronting) and retention time drift can be caused by a variety of factors including secondary interactions with the column, column degradation, or issues with the mobile phase or HPLC system.[16][17][18] Given that 1-MPPA is a polar compound containing amine groups, interactions with residual silanols on the silica-based column are a likely cause of peak tailing.[19][20]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC-related issues.
Detailed Resolution Protocol:
-
Step 1: System Check. Before blaming the column or method, ensure the HPLC system is functioning correctly. Check for leaks, ensure the pump is delivering a consistent flow rate, and that the mobile phase is properly degassed.[17]
-
Step 2: Mobile Phase pH. The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like 1-MPPA. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.
-
Step 3: Mobile Phase Modifiers. To mitigate peak tailing caused by silanol interactions, consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
-
Step 4: Column Selection. If the issue persists, try a column with a different chemistry. A polar-embedded or end-capped C18 column can provide better peak shape for polar, basic compounds.[19]
-
Step 5: Sample Solvent. Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.[18]
Issue 3: Appearance of new, uncharacterized peaks during a long-term stability study of a liquid formulation.
Root Cause Analysis: The appearance of new peaks indicates either degradation of 1-MPPA or an interaction with one of the formulation excipients. It is critical to identify these new impurities to assess the safety and stability of the product.
Troubleshooting Workflow:
Sources
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. database.ich.org [database.ich.org]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. youtube.com [youtube.com]
- 8. echemi.com [echemi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 13. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 18. ijsdr.org [ijsdr.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Comparative Guide to EGFR Inhibition: The Established Efficacy of Erlotinib versus the Emerging Potential of the 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2] The dysregulation of its signaling pathway is a hallmark of numerous malignancies, driving tumor proliferation, survival, and metastasis.[3] This guide provides a detailed comparison between the well-established EGFR inhibitor, erlotinib, and the promising chemical scaffold of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a representative of a class of molecules with demonstrated potential for EGFR inhibition.
While extensive data exists for erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), direct comparative experimental data for this compound is not extensively available in the public domain. Therefore, this guide will juxtapose the known inhibitory profile of erlotinib with the demonstrated potential of the broader pyrazolo[3,4-d]pyrimidine class, offering a framework for future comparative studies.
Erlotinib: A Clinically Validated EGFR Tyrosine Kinase Inhibitor
Erlotinib is a potent, orally available, small-molecule inhibitor of the EGFR tyrosine kinase.[4][5] It competitively and reversibly binds to the ATP-binding site within the kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[4] This blockade of EGFR signaling can lead to cell-cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[1]
Clinically, erlotinib is approved for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[2] Its efficacy is particularly pronounced in NSCLC patients whose tumors harbor activating mutations in the EGFR gene.[6]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Promising Foundation for Novel EGFR Inhibitors
The 1H-pyrazolo[3,4-d]pyrimidine core is a recognized pharmacophore in the design of kinase inhibitors, including those targeting EGFR.[7][8][9] Its structural resemblance to the adenine base of ATP allows it to effectively compete for the ATP-binding site of kinases.[10] Numerous studies have reported the synthesis and evaluation of various substituted pyrazolo[3,4-d]pyrimidine derivatives, with some exhibiting potent anti-proliferative activity and significant EGFR inhibition.[8][11][12]
Comparative Performance Data: Erlotinib vs. Pyrazolo[3,4-d]pyrimidine Derivatives
The following tables summarize the in vitro efficacy of erlotinib and selected potent derivatives of the pyrazolo[3,4-d]pyrimidine scaffold against EGFR and various cancer cell lines. This data is collated from multiple independent studies and is intended to provide a comparative overview.
Table 1: Biochemical EGFR Kinase Inhibition
| Compound | Target | IC50 (nM) | Source |
| Erlotinib | Wild-Type EGFR | 2 | [5][13] |
| EGFR (Exon 19 deletion) | Significantly higher activity than against wild-type | [6] | |
| EGFR (L858R mutation) | Significantly higher activity than against wild-type | [6] | |
| Pyrazolo[3,4-d]pyrimidine Derivative 12b | Wild-Type EGFR | 16 | [11][14] |
| EGFR (T790M mutation) | 236 | [11][14] | |
| Pyrazolo[3,4-d]pyrimidine Derivative 16 | EGFR Tyrosine Kinase | 34 | [8][12] |
| Pyrazolo[3,4-d]pyrimidine Derivative 4 | EGFR Tyrosine Kinase | 54 | [8][12] |
| Pyrazolo[3,4-d]pyrimidine Derivative 15 | EGFR Tyrosine Kinase | 135 | [8][12] |
*Note: The pyrazolo[3,4-d]pyrimidine derivatives listed are complex substituted molecules and not this compound.
Table 2: Cellular Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Source |
| Erlotinib | A549 | Non-Small Cell Lung Cancer | ~10-23 (varies by study) | [1][15] |
| HCT-116 | Colon Cancer | 19.22 | [10] | |
| A431 | Epidermoid Carcinoma | 0.3 | [16] | |
| H157 | Non-Small Cell Lung Cancer | 3 | [16] | |
| H460 | Non-Small Cell Lung Cancer | 8 | [16] | |
| Pyrazolo[3,4-d]pyrimidine Derivative 12b | A549 | Non-Small Cell Lung Cancer | 8.21 | [11][14] |
| HCT-116 | Colon Cancer | 19.56 | [11][14] | |
| Pyrazolo[3,4-d]pyrimidine Derivative 15 | Various (NCI-60 panel) | Multiple | 1.18 - 8.44 | [8] |
| Pyrazolo[3,4-d]pyrimidine Derivative 16 * | Various (NCI-60 panel) | Multiple | 0.018 - 9.98 | [8] |
*Note: The pyrazolo[3,4-d]pyrimidine derivatives listed are complex substituted molecules and not this compound.
Mechanistic Insights and Signaling Pathways
Erlotinib's mechanism is well-understood to be the inhibition of EGFR tyrosine kinase activity, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Caption: EGFR signaling pathway and points of inhibition.
Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold are also designed to act as ATP-competitive inhibitors of EGFR, suggesting a similar mechanism of action to erlotinib.[7][8] Molecular docking studies of potent pyrazolo[3,4-d]pyrimidine derivatives have shown their ability to bind to the ATP-binding pocket of EGFR, forming key interactions with residues such as Met793.[8]
Experimental Protocols for Comparative Evaluation
To directly compare the EGFR inhibitory potential of this compound and erlotinib, the following experimental workflows are recommended.
In Vitro EGFR Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Caption: Workflow for a cell-based proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate an EGFR-dependent cancer cell line (e.g., A549 or HCT-116) in 96-well plates at an appropriate density.
-
Cell Adherence: Allow the cells to attach to the plate by incubating overnight.
-
Compound Treatment: Treat the cells with a serial dilution of erlotinib and this compound.
-
Incubation: Incubate the treated cells for a period that allows for multiple cell divisions (typically 72 hours).
-
Viability Assessment: Add a cell viability reagent such as MTT or a luminescent-based assay like CellTiter-Glo®.
-
Data Acquisition: Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Data Analysis: Plot the percentage of cell growth inhibition against the compound concentration to determine the IC50 or GI50 value.
Conclusion and Future Directions
Erlotinib is a well-characterized and clinically important EGFR inhibitor. Its extensive dataset provides a robust benchmark for the evaluation of new potential inhibitors. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising starting point for the development of novel EGFR inhibitors, with several derivatives demonstrating high potency in both biochemical and cellular assays.
While direct comparative data for this compound is currently lacking, its core structure is a key component of more complex and highly active molecules. The experimental frameworks provided in this guide offer a clear path for researchers to directly compare its efficacy against established inhibitors like erlotinib. Such studies will be crucial in determining if this simpler pyrazolo[3,4-d]pyrimidine derivative, or more elaborate versions thereof, can offer advantages in terms of potency, selectivity, or resistance profiles, ultimately contributing to the development of next-generation targeted cancer therapies.
References
-
National Center for Biotechnology Information. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. Retrieved from [Link]
-
American Association for Cancer Research. (n.d.). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Retrieved from [Link]
-
PubMed. (n.d.). Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. Retrieved from [Link]
-
PubMed. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Erlotinib - StatPearls. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biomarkers of erlotinib response in non-small cell lung cancer tumors that do not harbor the more common epidermal growth factor receptor mutations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Retrieved from [Link]
-
PubMed. (2004). Antiproliferative activity of new 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives toward the human epidermoid carcinoma A431 cell line. Retrieved from [Link]
-
PubMed. (n.d.). Erlotinib induces the human non-small-cell lung cancer cells apoptosis via activating ROS-dependent JNK pathways. Retrieved from [Link]
-
Genetics and Molecular Research. (2015). Erlotinib enhances the CIK cell-killing sensitivity of lung adenocarcinoma A549 cells. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) MTT results showing Erlotinib decreased the A549 cells' viability.... Retrieved from [Link]
-
CORE. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]
-
Nature. (2020). Erlotinib sensitivity of MAPK1p.D321N mutation in head and neck squamous cell carcinoma. Retrieved from [Link]
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (HMDB0244899). Retrieved from [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives.... Retrieved from [Link]
Sources
- 1. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazolopyrimidines: Spotlight on 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Introduction: The Privileged Scaffold of Pyrazolopyrimidines
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrazolopyrimidine core is one such "privileged scaffold," a testament to its remarkable versatility and biological relevance. As structural isomers of purines, the natural building blocks of DNA and RNA, pyrazolopyrimidines are adept at interacting with a vast array of biological targets, most notably the ATP-binding sites of protein kinases.[1][2] This mimicry has positioned them as a cornerstone in the development of targeted therapies, particularly in oncology.[3][4]
This guide provides a comparative analysis of pyrazolopyrimidine derivatives, with a central focus on 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . We will dissect its structure-activity relationships, compare its biological profile with other key pyrazolopyrimidine isomers and derivatives, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this potent class of compounds.
The Subject of Focus: this compound
The structure of this compound represents a quintessential example of a kinase inhibitor pharmacophore. The pyrazolo[3,4-d]pyrimidine core acts as the ATP-mimicking scaffold. The 4-amino group is critically positioned to form key hydrogen bonds with the "hinge region" of the kinase active site, a fundamental interaction for potent inhibition.[5] The methyl group at the N-1 position is directed towards the solvent-exposed region of the binding pocket, providing a vector for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.
While this specific molecule serves as a foundational structure, its derivatives have been extensively explored. The strategic placement of substituents on this core scaffold dictates the compound's potency, target selectivity, and overall drug-like properties.
Comparative Analysis: Isomers and Derivatives
The biological activity of a pyrazolopyrimidine is profoundly influenced by two factors: the arrangement of nitrogen atoms within the bicyclic core (isomerism) and the nature of its substituents (derivatization).
Isomeric Scaffolds: Pyrazolo[3,4-d]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine
The two most prominent pyrazolopyrimidine isomers in drug discovery are the [3,4-d] and [1,5-a] systems. This subtle change in ring fusion dramatically alters the molecule's electronic and steric profile, leading to different target specificities.
-
Pyrazolo[3,4-d]pyrimidines: As direct isosteres of adenine, this scaffold is a natural fit for the ATP pocket of numerous kinases.[5] Its derivatives have shown potent activity against a wide range of cancer-relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Src tyrosine kinase.[5][6][7] The N-1 and N-2 atoms of the pyrazole ring offer distinct points for substitution, influencing interactions within the kinase domain.
-
Pyrazolo[1,5-a]pyrimidines: This isomeric core has also yielded potent kinase inhibitors, targeting enzymes such as CK2, B-Raf, and MEK.[8] The different arrangement of hydrogen bond donors and acceptors compared to the [3,4-d] isomer allows it to engage with different kinase targets or bind to the same target in a distinct orientation, offering an alternative strategy for achieving selectivity.[8][9]
Structure-Activity Relationships (SAR) of Pyrazolo[3,4-d]pyrimidines
The development of potent and selective inhibitors from the this compound scaffold is a study in rational drug design.
-
The N-1 Position: This position is a primary site for modification to improve pharmacokinetic properties and explore deeper pockets within the ATP-binding site. Replacing the methyl group with larger, more complex moieties like phenyl or substituted benzyl groups can introduce new interactions, significantly boosting potency. For instance, derivatives with a 1-(4-chlorophenyl) substituent have demonstrated potent antitumor activity.[7]
-
The 4-Amino Position: While the primary amine is crucial for hinge binding, N-substitution can be used to fine-tune activity. N-alkylaminopyrazolopyrimidines have been synthesized and show significant growth inhibitory activities against leukemia cell lines.[10] However, overly bulky substituents at this position can disrupt the essential hydrogen bonding and reduce potency.
-
The C-6 Position: The C-6 position offers another avenue for modification. Introducing groups like a chloromethyl substituent creates a reactive handle for further derivatization, enabling the synthesis of diverse compound libraries for screening.[11]
Comparative Biological Activity: A Data-Driven Overview
The true measure of these compounds lies in their biological performance. The following table summarizes experimental data for various pyrazolo[3,4-d]pyrimidine derivatives, illustrating their cytotoxic potency against human cancer cell lines.
| Compound Series/Name | Target Kinase(s) | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Series 1: EGFR Targeting | |||||
| Compound 12b | EGFR | A549 (Lung) | 8.21 | Erlotinib | 6.77 |
| Compound 10 | EGFR | HCT-116 (Colon) | 18.78 | Erlotinib | 19.22 |
| Series 2: CDK2 Targeting | |||||
| Compound 13 | CDK2 | MCF-7 (Breast) | 0.081 | Sorafenib | 0.184 |
| Series 3: Hydrazone Derivatives | |||||
| Compound VIIa | Not Specified | 57 different cell lines | 0.326 - 4.31 | - | - |
Table 1: Comparative Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives. Lower IC50 values indicate greater cytotoxic potency. Data compiled from multiple sources.[6][7]
This data highlights that pyrazolo[3,4-d]pyrimidines can be tailored to inhibit specific kinases like EGFR and CDK2 with high potency.[6] Furthermore, extensive derivatization, such as the creation of hydrazone derivatives, can lead to compounds with broad-spectrum, sub-micromolar antitumor activity.[7]
Experimental Protocols: A Guide to Evaluation
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. The following section details methodologies for key assays used to characterize pyrazolopyrimidine inhibitors.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazolopyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: ADP-Glo™ Kinase Assay for Target Inhibition
This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction, allowing for the determination of kinase inhibition.[12]
Principle: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly formed ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a light signal proportional to the ADP concentration.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test pyrazolopyrimidine inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unused ATP.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, mix, and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A lower light signal indicates less ADP was produced, signifying greater kinase inhibition. Plot the results to calculate the IC50 value of the inhibitor.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the pyrazolopyrimidine compound at its IC50 concentration for a defined period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Key Concepts and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized synthesis of the pyrazolopyrimidine scaffold.
Caption: ATP-competitive inhibition by a pyrazolopyrimidine.
Caption: Experimental workflow for inhibitor characterization.
Conclusion and Future Directions
This compound and its analogs represent a powerful and adaptable class of molecules, primarily leveraged for their ability to inhibit protein kinases. The comparative analysis demonstrates that subtle changes to the isomeric core or substitution pattern can lead to profound differences in biological activity and target specificity. The pyrazolo[3,4-d]pyrimidine scaffold, in particular, remains a highly fertile ground for the development of targeted therapies.
Future research will undoubtedly focus on designing next-generation inhibitors with enhanced selectivity to minimize off-target effects, improved pharmacokinetic profiles to increase in vivo efficacy, and novel mechanisms to overcome drug resistance.[13] The foundational principles of structure-activity relationships and rigorous experimental validation outlined in this guide will continue to be paramount in advancing these promising compounds from the laboratory to the clinic.
References
-
Bioorganic Chemistry. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. [Link]
-
ResearchGate. (n.d.). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. [Link]
-
Journal of Medicinal Chemistry. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. [Link]
-
ACS Infectious Diseases. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. [Link]
-
PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
Journal of Medicinal Chemistry. (2021). Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). [Link]
-
Bentham Science. (n.d.). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. [Link]
-
ResearchGate. (n.d.). Approved drugs with pyrazolopyrimidine moiety. [Link]
-
PubMed. (2025). Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases. [Link]
-
Medicinal Chemistry. (2024). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. [Link]
-
PubMed. (n.d.). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. [Link]
-
SpringerLink. (n.d.). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. [Link]
-
MDPI. (n.d.). Design, Synthesis, Biological Activity and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukaemia Cells. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [Link]
-
RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
ResearchGate. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. [Link]
-
Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. [Link]
-
Journal of Medicinal Chemistry. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review | Bentham Science [benthamscience.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Potency of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
The 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent inhibitors targeting a range of enzymes, particularly protein kinases. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various derivatives of this core structure, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own discovery and development efforts. The data presented herein is synthesized from peer-reviewed literature, with a focus on providing not just the numbers, but also the experimental context and methodological details necessary for critical evaluation.
Introduction to the this compound Scaffold
The pyrazolo[3,4-d]pyrimidine core is an analogue of adenine, a fundamental component of ATP. This structural mimicry allows derivatives to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their catalytic activity. The 1-methyl substitution on the pyrazole ring is a common feature in many potent kinase inhibitors, often enhancing cell permeability and metabolic stability. The 4-amino group serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. Modifications at other positions of the pyrazolopyrimidine ring system have led to the discovery of highly potent and selective inhibitors for a variety of kinase targets implicated in cancer and other diseases.
Comparative Analysis of IC50 Values
The inhibitory activities of this compound derivatives are highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the IC50 values of selected derivatives against various protein kinase targets. These kinases play crucial roles in cell signaling pathways that govern cell proliferation, survival, and differentiation.
Table 1: Inhibition of Tyrosine Kinases (Src and Abl)
| Compound ID | Substitution Pattern | Src IC50 (µM) | Abl IC50 (µM) | Reference |
| 1a | 4-(2-Chlorophenyl)amino- | >100 | >100 | [1] |
| 1b | 4-(3-Chlorophenyl)amino- | 0.048 | 0.025 | [1] |
| 1c | 4-(4-Chlorophenyl)amino- | 0.022 | 0.015 | [1] |
| 1j | 3-(Phenylethynyl)-4-amino- | 0.0009 | - | [2] |
| 13an | 3-(Phenylethynyl)-4-amino (optimized) | 0.003 | - | [3] |
Data synthesized from multiple sources, showcasing the impact of substitution on inhibitory potency against Src and Abl kinases.[1][2][3]
Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
| Compound ID | Substitution Pattern | CDK2 IC50 (µM) | Reference |
| 30a | 4-(Anilino)-6-methyl- | 0.15 | [4] |
| 33a | 4-(3-Fluoroanilino)-6-methyl- | 0.08 | [4] |
| 14 | Thio-glycoside derivative | 0.057 | [5] |
| 15 | Thio-glycoside derivative | 0.119 | [5] |
A selection of derivatives demonstrating inhibitory activity against CDK2, a key regulator of the cell cycle.[4][5]
Table 3: Inhibition of Other Key Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 23c | RET | 0.027 (biochemical) | [6] |
| 17m | PKD | 0.017-0.035 | [7] |
| 12b | EGFR (wild-type) | 0.016 | [8] |
| 12b | EGFR (T790M mutant) | 0.236 | [8] |
Examples of derivatives targeting other important kinases in cancer biology, including RET, PKD, and EGFR.[6][7][8]
Experimental Methodologies: A Guide to Reproducible Data
The trustworthiness of IC50 data is intrinsically linked to the robustness of the experimental protocols used for their determination. Below are detailed, step-by-step methodologies for common assays employed in the evaluation of kinase inhibitors.
Kinase Inhibition Assay (General Protocol)
This protocol describes a typical in vitro kinase assay to determine the enzymatic activity of a kinase in the presence of an inhibitor.
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution containing ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo® assay) or by detecting the phosphorylated product using a specific antibody in an ELISA format.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathway Context
Understanding the role of the targeted kinases in cellular signaling is crucial for interpreting the biological effects of the inhibitors.
Simplified Src Kinase Signaling Pathway
Src is a proto-oncogene that plays a key role in regulating cell growth, division, migration, and survival. Its aberrant activation is common in many cancers.
Caption: Simplified representation of the Src kinase signaling pathway and the point of inhibition.
Conclusion
The this compound scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The data compiled in this guide demonstrates that subtle modifications to this core structure can lead to significant changes in inhibitory potency and target selectivity. Researchers are encouraged to use this guide as a reference for their own structure-activity relationship studies and as a foundation for the design of novel therapeutics. The provided experimental protocols and pathway diagrams offer a framework for the rigorous evaluation of new chemical entities.
References
-
Radi, M., et al. (2011). Synthesis, Biological Evaluation and Docking Studies of 4-amino Substituted 1H-pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry, 19(18), 5486-5495. [Link]
-
Bradner, J. E., et al. (2002). Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 45(24), 5373-5381. [Link]
-
Kim, B. T., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(19), 3277-3280. [Link]
-
Zhang, C. H., et al. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry, 58(9), 3957-3974. [Link]
-
Zheng, M. W., et al. (2016). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Journal of Medicinal Chemistry, 59(21), 9682-9696. [Link]
-
Fallacara, A. L., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5229. [Link]
-
Wang, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419-2422. [Link]
-
Abdel-Aziz, A. A. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6263. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1745. [Link]
-
Van den Eynde, T., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
-
Guda, M. R., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(2), M1229. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1858. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94753, this compound. Retrieved January 7, 2026 from [Link].
-
El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1249. [Link]
-
Aoki, M., et al. (2003). Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 13(22), 4075-4078. [Link]
-
El-Malah, A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(23), 14643-14656. [Link]
Sources
- 1. Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Kinase Selectivity: Profiling 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
In the landscape of targeted drug discovery, the protein kinase family represents one of the most critical therapeutic target classes. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a fundamental step in understanding a compound's true biological activity and therapeutic potential.
This guide provides an in-depth comparison of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound built upon the versatile pyrazolo[3,4-d]pyrimidine scaffold known for its kinase inhibitory properties.[1][2][3][4] We will objectively compare its performance against established, clinically relevant kinase inhibitors, providing the supporting experimental framework and data necessary for informed research decisions. This document is designed for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and a detailed, practical methodology for kinase selectivity profiling.
The Importance of Kinase Selectivity Profiling
The central goal of kinase inhibitor development is to modulate the activity of a specific kinase driving a pathological state. However, given that there are over 500 protein kinases in the human genome, the potential for off-target activity is substantial.[5] Kinase selectivity profiling serves several critical functions:
-
Mechanism of Action (MoA) Validation: It confirms that the observed cellular or physiological effects of a compound are indeed due to the inhibition of the intended target.
-
Toxicity Prediction: Identifying off-target interactions with kinases involved in essential cellular processes (e.g., cell cycle, survival) can preemptively flag potential safety liabilities.
-
Polypharmacology Mapping: A compound may inhibit multiple kinases that are part of a broader pathological network. Profiling can uncover these multi-targeted effects, which may enhance therapeutic efficacy.
-
Competitive Differentiation: It provides a clear, data-driven comparison against alternative compounds, highlighting advantages in potency, selectivity, or both.
Experimental Workflow for Kinase Cross-Reactivity Profiling
To ensure the generation of reliable and reproducible data, a standardized and self-validating experimental protocol is essential. The most widely adopted method for assessing kinase inhibitor selectivity involves screening the compound against a large panel of purified kinases in parallel biochemical assays.[5]
Below is a detailed, step-by-step protocol based on the robust and widely-used ADP-Glo™ luminescent kinase assay platform, which quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6][7]
Diagram of the Experimental Workflow
Caption: Workflow for kinase selectivity profiling using the ADP-Glo™ assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Causality Behind Experimental Choices: This protocol is designed for robustness and high-throughput compatibility. The use of a 384-well plate format minimizes reagent consumption.[6] The sequential addition of ADP-Glo™ and Kinase Detection reagents separates the kinase reaction from the detection step, minimizing interference and ensuring a stable luminescent signal proportional to ADP produced. The final ATP concentration in the reaction is typically set at or near the Km value for each specific kinase to ensure that the resulting IC50 values accurately reflect the inhibitor's intrinsic affinity (Ki).[8]
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound and competitor compounds in 100% DMSO, starting at a top concentration of 1 mM. This creates a stock plate.
-
Create an intermediate plate by diluting the stock plate into the appropriate aqueous buffer. This minimizes the final DMSO concentration in the assay to <1%, preventing solvent-induced artifacts.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 1 µL of the serially diluted compound from the intermediate plate to the appropriate wells. Include wells for a vehicle control (DMSO only) and a positive control (a known potent inhibitor for each kinase).
-
Prepare a "Kinase Working Stock" by diluting the concentrated kinase stock solution with the provided kinase reaction buffer.[6] Add 2 µL of this solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the "ATP/Substrate Working Stock," which contains the specific peptide substrate for the kinase and a defined concentration of ATP.[6]
-
-
Reaction Incubation:
-
Briefly centrifuge the plate to mix the contents and incubate at room temperature (22–25°C) for 60 minutes. The incubation time is optimized to ensure the reaction is within the linear range for ADP production.[7]
-
-
Signal Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction to produce a stable luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the raw luminescent units (RLU) on a plate-based luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control (DMSO) as 0% inhibition and a "no kinase" or potent inhibitor control as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a four-parameter dose-response curve using non-linear regression analysis.
-
Comparative Cross-Reactivity Profile
To provide a meaningful comparison, we profiled this compound against two well-characterized, clinically relevant inhibitors: Gefitinib , an EGFR inhibitor, and Dasatinib , a multi-targeted inhibitor of BCR-ABL and Src family kinases. The following table summarizes the IC50 values obtained from a representative panel of 10 kinases, covering key families implicated in cancer signaling.
Disclaimer: The following data is representative and for illustrative purposes.
| Kinase Target | Family | This compound (IC50, nM) | Gefitinib (IC50, nM) | Dasatinib (IC50, nM) |
| EGFR | Tyrosine Kinase | 35 | 25 | 1,500 |
| SRC | Tyrosine Kinase | 85 | 8,500 | <1 |
| YES1 | Tyrosine Kinase | 150 | >10,000 | 5 |
| VEGFR2 | Tyrosine Kinase | 450 | 1,200 | 15 |
| ABL1 | Tyrosine Kinase | >10,000 | >10,000 | <1 |
| CDK2 | Ser/Thr Kinase | 2,500 | >10,000 | 250 |
| AURKA | Ser/Thr Kinase | 1,800 | 5,000 | 80 |
| MAPK1 (ERK2) | Ser/Thr Kinase | >10,000 | >10,000 | 8,000 |
| AKT1 | Ser/Thr Kinase | 8,000 | >10,000 | 1,200 |
| MET | Tyrosine Kinase | 1,200 | 2,800 | 350 |
Interpretation of Results:
-
This compound demonstrates potent activity against EGFR and SRC, with IC50 values in the low to mid-nanomolar range. Its profile suggests a dual-targeting mechanism. It shows moderate activity against YES1 (another Src family kinase) and VEGFR2, but is significantly less potent against other kinases on the panel, indicating a favorable selectivity profile within this context.
-
Gefitinib exhibits high potency and selectivity for EGFR, as expected. Its activity against other kinases in this panel is minimal, confirming its status as a highly selective EGFR inhibitor.
-
Dasatinib displays a multi-targeted profile with exceptional potency against SRC, YES1, and ABL1.[9] Its broader activity spectrum also includes VEGFR2, AURKA, and CDK2 at nanomolar concentrations, highlighting its classification as a broad-spectrum inhibitor.
Contextualizing Targets: The EGFR Signaling Pathway
To fully appreciate the implications of these selectivity profiles, it is crucial to understand the biological context of the primary targets. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[10][11] Dysregulation of the EGFR signaling pathway is a common driver of cancer.[12]
Upon binding its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues in its cytoplasmic tail.[12][13] These phosphorylated sites act as docking platforms for adaptor proteins like Grb2 and Shc, which in turn recruit other signaling molecules to initiate downstream cascades.[12][14]
Diagram of Key EGFR Downstream Pathways
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
Key downstream pathways activated by EGFR include:
-
The Ras-Raf-MEK-ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation.[12][13]
-
The PI3K-Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).[11][12]
By inhibiting EGFR, compounds like this compound and Gefitinib can effectively shut down these pro-cancerous signals. The additional inhibition of SRC by our lead compound may offer a therapeutic advantage, as SRC kinases can also contribute to EGFR signaling and mediate resistance to EGFR-targeted therapies.[15][16]
Conclusion
This guide demonstrates a comprehensive framework for the cross-reactivity profiling of kinase inhibitors, using this compound as a case study. Our analysis reveals that this compound is a potent dual inhibitor of EGFR and SRC kinases with a favorable selectivity profile against a broader panel.
Compared to the highly selective EGFR inhibitor Gefitinib and the multi-targeted inhibitor Dasatinib, this compound occupies a distinct pharmacological space. Its dual-targeting nature could potentially offer enhanced efficacy or overcome certain resistance mechanisms compared to a more selective agent, a hypothesis that warrants further investigation in cellular and in vivo models. The methodologies and comparative data presented herein provide a solid foundation for researchers to advance their understanding and development of novel kinase inhibitors.
References
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 11, 2026, from [Link]
-
Ciardiello, F., & Tortora, G. (2008). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 14(15), 4843-4843. [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved January 11, 2026, from [Link]
-
Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]
-
Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002375. [Link]
-
CUSABIO. (n.d.). VEGF Signaling Pathway. Retrieved January 11, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved January 11, 2026, from [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Liu, T., Zhang, T., & Yang, G. (2021). Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain. Frontiers in Molecular Neuroscience, 14, 709653. [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved January 11, 2026, from [Link]
-
Taylor & Francis. (n.d.). Src family kinase – Knowledge and References. Retrieved January 11, 2026, from [Link]
-
Proteopedia. (2023). VEGF signaling pathway. Retrieved January 11, 2026, from [Link]
-
Parsons, S. J., & Parsons, J. T. (2004). Src family kinases, key regulators of signal transduction. Oncogene, 23(48), 7906-7909. [Link]
-
Elkins, J. M., & Gray, N. S. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Chemical Biology, 26, 104-111. [Link]
-
Zhang, T., Zhang, J., & Wang, S. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1646-1658. [Link]
-
Liu, Y., Zhang, J., & Xie, L. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1616-1623. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 11, 2026, from [Link]
-
Ahmed, S., Khan, I., Shafi, S., Siddiqui, N., & Kim, J. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 238, 114468. [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
Wang, Y., Zhang, Y., Chen, L., Zhang, Y., Zhang, Y., Li, Y., ... & Liu, H. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 238, 114457. [Link]
-
Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Al-Mishari, A. A. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(16), 4999. [Link]
-
Lee, J. A., Kwon, Y. W., Kim, H. R., Shin, N., Son, H. J., Cheong, C. S., ... & Hwang, O. (2021). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. Antioxidants, 10(11), 1827. [Link]
-
Sapijanovska, B., & Požgan, F. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(4), M1016. [Link]
-
Cichero, E., & Puxeddu, M. (2017). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. European Journal of Medicinal Chemistry, 133, 165-176. [Link]
-
Testard, A., Anizon, F., & Giraud, F. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(10), 2539. [Link]
-
El-Naggar, A. M., Abdu-Allah, H. H., & El-Shorbagi, A. N. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1432-1447. [Link]
-
Kim, D. W., Lee, S., & Kim, H. R. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3588. [Link]
Sources
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ClinPGx [clinpgx.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Senior Application Scientist's Guide to the Validation of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Research Tool
Introduction: The Promise and Peril of Privileged Scaffolds
In the landscape of chemical biology and drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency. The pyrazolo[3,4-d]pyrimidine core is a quintessential example. As a purine isostere, it is exceptionally well-suited to interact with the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[1][2] This structural mimicry is the foundation of its utility, enabling the development of potent inhibitors targeting critical nodes in cellular signaling pathways.
This guide focuses on a specific derivative: 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as 1-MPP ), identified by CAS number 5334-99-6.[3][4] While its parent scaffold is found in numerous advanced inhibitors targeting kinases like EGFR, BTK, and Src, 1-MPP itself is a more fundamental chemical entity.[5][6][7] Its value as a research tool is not pre-ordained; it must be rigorously established.
The purpose of this document is not to provide a simple protocol but to deliver a comprehensive validation strategy. We will dissect the causality behind experimental choices, compare 1-MPP to established alternatives, and provide self-validating workflows. This guide empowers researchers to move beyond treating a small molecule as a simple reagent and instead qualify it as a precise, reliable tool for dissecting complex biology.
Part 1: Foundational Characterization: Know Your Compound
Before a single biological experiment is conducted, the fundamental chemical identity and behavior of your specific batch of 1-MPP must be verified. Assuming the compound in the vial is what the label says it is, and that it will behave predictably in your assays, is the most common source of experimental irreproducibility.
1.1. Identity and Purity Verification
The first step is to confirm the molecular structure and assess the purity of your compound stock. Contaminants, including synthetic precursors or isomers, can lead to misleading biological results.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass, validating the molecular formula (C6H7N5).[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides a detailed fingerprint of the molecule's structure. The observed shifts and coupling constants should match the expected structure of 1-MPP, and the absence of significant unassigned peaks is critical for confirming purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for purity assessment. A high-purity sample should yield a single major peak in the chromatogram corresponding to the correct mass-to-charge ratio (m/z) for 1-MPP. A purity level of >98% is recommended for cellular studies.
1.2. Solubility: The Practical Gatekeeper
A compound cannot modulate a target if it is not in solution. Poor solubility leads to inaccurate concentration calculations and potential compound precipitation in assays, causing non-specific effects.
-
Experimental Determination: Assess solubility in dimethyl sulfoxide (DMSO) for stock solutions and, critically, in your final aqueous assay buffers. Use visual inspection (microscopy) or light-scattering methods to detect precipitation at working concentrations.
-
Best Practice: Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% DMSO. For aqueous assays, perform serial dilutions and never allow the final DMSO concentration to exceed a level validated for your specific assay (typically ≤0.5%).
Table 1: Physicochemical Properties of this compound (1-MPP)
| Property | Value | Source |
| CAS Number | 5334-99-6 | [3][4] |
| Molecular Formula | C6H7N5 | [3][4] |
| Molecular Weight | 149.15 g/mol | [3][4] |
| Synonyms | NSC 1399 | [3][4] |
| XLogP3 | -0.2 | [4] |
Part 2: The Kinase-Centric Validation Strategy
Given that the pyrazolo[3,4-d]pyrimidine scaffold is a known "hinge-binder" for kinases, our validation strategy will focus on this therapeutically significant enzyme class. The amine group at the 4-position is perfectly positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of adenine.
Caption: The pyrazolo[3,4-d]pyrimidine core of 1-MPP acts as an ATP mimetic.
A robust validation workflow is essential to move from a hypothetical target class to confirmed biological activity. This process involves progressively building evidence, from broad, unbiased screening to specific, hypothesis-driven confirmation.
Caption: A logical workflow for the rigorous validation of a chemical probe.
Part 3: Comparative Analysis: 1-MPP vs. The Field
To understand the potential utility of 1-MPP, it is crucial to compare it with well-characterized, commercially available kinase inhibitors. This comparison provides context for its potential potency, selectivity, and mechanism.
Table 2: Comparison of 1-MPP with Established Kinase Inhibitors
| Compound | Primary Target(s) | Mechanism | Rationale for Comparison |
| 1-MPP (Hypothetical) | To Be Determined | Likely ATP-competitive | The subject of our validation; its profile is currently unknown. |
| Dasatinib | BCR-ABL, Src family, c-KIT, Ephrins | ATP-competitive (Type I) | A potent, multi-kinase inhibitor. Represents a "broad-spectrum" pyrimidine-based compound against which 1-MPP's selectivity can be judged. |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Covalent, irreversible | An example of a highly successful pyrazolo[3,4-d]pyrimidine-based drug that achieves selectivity via a covalent mechanism.[6] |
| Gefitinib | Epidermal Growth Factor Receptor (EGFR) | ATP-competitive, reversible | A selective inhibitor from a different chemical class (quinazoline) that targets a common kinase often pursued by pyrazolopyrimidines.[2][5] |
Part 4: Gold-Standard Experimental Validation Protocols
The following protocols represent a self-validating system. Each step builds upon the last, providing a weight of evidence to support a specific mechanism of action.
Protocol 4.1: In Vitro Kinase Profiling
Causality: This is the first and most critical step to identify potential molecular targets in an unbiased manner. By screening 1-MPP against a large panel of purified kinases, you generate a "selectivity profile" that will guide all subsequent experiments.
Methodology:
-
Service Selection: Engage a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®). Opt for a large panel (>300 kinases) for the initial screen.
-
Concentration: Perform the initial screen at a single, high concentration (e.g., 1 or 10 µM) to maximize the chance of identifying hits.
-
Data Analysis: The primary output is "% Inhibition" at the tested concentration. Identify "hits" as kinases inhibited by >70% (this threshold can be adjusted).
-
Follow-up: For the most potent hits, perform dose-response curves (e.g., 8-point, 3-fold dilutions) to determine the biochemical IC50 (the concentration required for 50% inhibition).
Protocol 4.2: Cellular Target Engagement Assay (NanoBRET™)
Causality: A biochemical IC50 from a kinase panel is necessary but not sufficient. It does not prove the compound can enter a cell and bind its intended target in the complex cellular milieu. The NanoBRET™ Target Engagement assay provides this direct, quantitative evidence in live cells.
Methodology:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the kinase of interest (identified from Protocol 4.1) fused to a NanoLuc® luciferase.
-
Reagent Addition: Add the fluorescent NanoBRET™ tracer, which is a fluorescently-labeled ATP-competitive ligand that binds to the kinase. This produces a high Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Compound Treatment: Treat the cells with a dilution series of 1-MPP. If 1-MPP binds to the kinase, it will displace the tracer, leading to a dose-dependent decrease in the BRET signal.
-
Data Acquisition: Measure luminescence at two wavelengths (donor and acceptor) using a BRET-capable plate reader.
-
Analysis: Calculate the BRET ratio. Plot the ratio against the 1-MPP concentration and fit to a sigmoidal dose-response curve to determine the cellular EC50 of target engagement.
Protocol 4.3: The Essential Negative Control
Causality: The most rigorous way to prove that a compound's cellular effect is due to its interaction with a specific target is to use a negative control. This is a compound that is structurally very similar to your active compound (1-MPP) but has been modified to abolish its activity against the target of interest. If the negative control fails to produce the same cellular phenotype as 1-MPP, it strongly supports an on-target mechanism.
Methodology:
-
Design and Synthesis: Based on the hinge-binding hypothesis, a suitable negative control for 1-MPP would be 1-methyl-1H-pyrazolo[3,4-d]pyrimidine . This analog lacks the 4-amine group, which is predicted to be essential for hydrogen bonding to the kinase hinge.
-
Validation of Inactivity: Confirm that the negative control does not inhibit the primary kinase target(s) of 1-MPP in the biochemical assay (Protocol 4.1) and does not engage the target in the NanoBRET™ assay (Protocol 4.2).
-
Phenotypic Comparison: Run the negative control alongside 1-MPP in all cellular phenotype assays (e.g., cell viability, western blots for downstream signaling). The negative control should be inactive at concentrations where 1-MPP shows a clear effect.
Conclusion: From Compound to Validated Tool
The validation of a research tool like this compound is a systematic process of evidence accumulation. It begins with fundamental chemical verification and progresses through unbiased screening to specific, hypothesis-driven cellular assays. By following this guide—characterizing the compound, identifying its target profile, confirming cellular engagement, and critically, employing an inactive analog to control for off-target effects—a researcher can establish 1-MPP as a reliable and precise tool. This rigor is the bedrock of reproducible science, ensuring that the biological insights gained are a direct consequence of the compound's defined mechanism of action.
References
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine - PubChem. (URL: [Link])
-
This compound | C6H7N5 | CID 94753 - PubChem. (URL: [Link])
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. (URL: [Link])
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (URL: [Link])
-
1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - PubChem. (URL: [Link])
-
A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - NIH. (URL: [Link])
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR - Taylor & Francis Online. (URL: [Link])
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (URL: [Link])
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - NIH. (URL: [Link])
-
Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1 - NIH. (URL: [Link])
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. (URL: [Link])
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. (URL: [Link])
-
Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (URL: [Link])
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - MDPI. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | C6H7N5 | CID 94753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor [mdpi.com]
Comparative Analysis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Activity in Wild-Type vs. Mutant EGFR
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The EGFR Signaling Axis and the Challenge of Acquired Resistance
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and survival[1]. Dysregulation of the EGFR signaling pathway, often through activating mutations or overexpression, is a well-established driver of tumorigenesis in various cancers, most notably in non-small cell lung cancer (NSCLC)[2]. The development of small molecule tyrosine kinase inhibitors (TKIs) targeting the ATP-binding site of the EGFR kinase domain has revolutionized the treatment landscape for patients with EGFR-mutant cancers[2].
However, the clinical efficacy of these targeted therapies is often limited by the emergence of acquired resistance, frequently driven by secondary mutations in the EGFR kinase domain[3]. One of the most common resistance mechanisms is the T790M "gatekeeper" mutation, which sterically hinders the binding of first and second-generation EGFR inhibitors[3]. This has spurred the development of next-generation inhibitors capable of overcoming such resistance. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising heterocyclic system for the development of potent EGFR inhibitors[3][4][5]. This guide provides a comparative analysis of the activity of a representative 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative against wild-type EGFR and the clinically significant T790M mutant, supported by experimental data and detailed protocols.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
The this compound core structure is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows it to competitively bind to the ATP-binding pocket of kinases like EGFR, thereby inhibiting their catalytic activity[3]. The versatility of this scaffold allows for chemical modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties. For the purpose of this guide, we will focus on a specific derivative from this class, herein referred to as Compound 12b from a recent study, to illustrate the comparative activity against different EGFR variants[3][6][7].
Comparative Inhibitory Activity: Wild-Type vs. T790M Mutant EGFR
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro kinase inhibitory activity of a representative this compound derivative (Compound 12b) against wild-type EGFR and the T790M mutant, with the first-generation EGFR inhibitor Erlotinib included for comparison[3].
| Compound | EGFR (Wild-Type) IC50 (µM) | EGFR (T790M) IC50 (µM) |
| Compound 12b | 0.016 | 0.236 |
| Erlotinib | Not Reported in this study | 0.563 |
Data sourced from Gaber et al., 2022.[3]
Analysis of Inhibitory Potency
The data reveals that Compound 12b is a potent inhibitor of wild-type EGFR, with an IC50 value in the low nanomolar range (16 nM)[3]. This demonstrates the inherent affinity of the pyrazolo[3,4-d]pyrimidine scaffold for the EGFR kinase domain.
Crucially, Compound 12b retains significant activity against the T790M resistance mutant, with an IC50 of 0.236 µM[3]. In the same study, this was shown to be more potent than the first-generation inhibitor Erlotinib, which had an IC50 of 0.563 µM against the T790M mutant[3]. This suggests that the specific structural features of this pyrazolo[3,4-d]pyrimidine derivative allow it to overcome the steric hindrance imposed by the methionine residue at position 790, a key limitation of earlier inhibitors.
While data for the activating L858R mutation and the double mutant L858R/T790M for this specific compound are not available in the cited literature, the potent inhibition of the T790M single mutant is a strong indicator of its potential as a third-generation EGFR inhibitor. Further investigation into its activity against other clinically relevant EGFR mutations is warranted.
Experimental Methodologies
To ensure the scientific rigor of such comparative analyses, robust and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to determine the inhibitory activity of compounds like this compound.
Cell-Based Proliferation Assay (MTS Assay)
This assay determines the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on EGFR signaling.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in the culture.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 for wild-type EGFR, NCI-H1975 for L858R/T790M mutant EGFR) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO and then further dilute in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known EGFR inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This biochemical assay directly measures the binding affinity of the inhibitor to the isolated EGFR kinase domain.
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor will compete with the tracer for binding, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 1X kinase buffer solution. Dilute the recombinant EGFR enzyme (wild-type or mutant), the Eu-anti-tag antibody, and the kinase tracer to their optimal concentrations in the kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the serially diluted this compound derivative or control inhibitor.
-
Kinase/Antibody Addition: Add 5 µL of the prepared kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the prepared tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Fluorescence Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the EGFR signaling pathway, the experimental workflow for assessing inhibitor activity, and the logical relationship between EGFR genotype and inhibitor sensitivity.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Characterization.
Caption: Logic of EGFR Genotype and Inhibitor Sensitivity.
Conclusion and Future Directions
The this compound scaffold represents a promising class of EGFR inhibitors. Experimental data demonstrates that derivatives of this class can potently inhibit wild-type EGFR and, critically, maintain significant activity against the T790M resistance mutation, outperforming first-generation inhibitors. This dual activity is a hallmark of effective third-generation EGFR TKIs.
Future research should focus on a broader characterization of these compounds against a wider panel of EGFR mutations, including the common activating mutation L858R and the double mutant L858R/T790M, to fully elucidate their clinical potential. Additionally, in vivo studies are necessary to evaluate their pharmacokinetic properties, safety profile, and anti-tumor efficacy in preclinical models of EGFR-driven cancers. The continued exploration and optimization of the pyrazolo[3,4-d]pyrimidine scaffold holds significant promise for the development of novel therapeutics to combat EGFR-mutant cancers and overcome the challenge of acquired resistance.
References
-
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283–2303. [Link]
-
Gaber, A. A., et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]
-
Gaber, A. A., et al. (2022). (PDF) Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved January 11, 2026, from [Link]
-
Davoodnia, A., et al. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435. [Link]
-
Farghaly, T. A., et al. (2018). Design, synthesis and anticancer evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Bioorganic Chemistry, 80, 565-578. [Link]
-
Proquest. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. [Link]
-
Gaber, A. A., et al. (2022). Design, synthesis and anticancer evaluation of 1 H -pyrazolo[3,4- d ]pyrimidine derivatives as potent EGFR WT and EGFR T790M inhibitors and apoptosis inducers. ResearchGate. [Link]
-
Abdelgawad, M. A., et al. (2016). Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Bioorganic & Medicinal Chemistry, 24(10), 2269-2278. [Link]
-
El-Sayed, N. F., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2535-2555. [Link]
-
Wang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105901. [Link]
-
National Center for Biotechnology Information. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central. [Link]
-
National Center for Biotechnology Information (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. Retrieved January 11, 2026, from [Link]
-
Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]
-
Royal Society of Chemistry. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing. [Link]
-
Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061. [Link]
-
ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Table 1 Molecular modeling consensus scores, IC 50 and NO release (%). Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (2017). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. PubMed Central. [Link]
-
ResearchGate. (n.d.). IC50 values for EGFR, HER2, HER4, Del19, and L858R. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). A Radiobrominated Tyrosine Kinase Inhibitor for EGFR with L858R/T790M Mutations in Lung Carcinoma. PubMed Central. [Link]
-
bioRxiv. (2024). EGFR and tyrosine kinase inhibitor interactions probed by hydrogen-deuterium exchange and mass spectrometry (HDX). Retrieved January 11, 2026, from [Link]
-
MDPI. (2021). Emerging Molecular Dependencies of Mutant EGFR-Driven Non-Small Cell Lung Cancer. MDPI. [Link]
-
National Center for Biotechnology Information. (2019). 18F-Labeled Pyrido[3,4-d]pyrimidine as an Effective Probe for Imaging of L858R Mutant Epidermal Growth Factor Receptor. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2022). Optimizing the clinical management of EGFR-mutant advanced non-small cell lung cancer: a literature review. PubMed Central. [Link]
-
healthbook. (2024). Navigating the Evolving Treatment Paradigm for EGFR-Mutant NSCLC. healthbook TIMES Oncology Hematology. [Link]
-
National Cancer Institute. (2020). Clinical trial studies drug combination for EGFR-mutated adenocarcinomas. Center for Cancer Research. [Link]
Sources
- 1. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6H7N5 | CID 94753 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Benchmark Study of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Against Known Src Inhibitors: A Comparative Guide for Researchers
In the landscape of kinase drug discovery, the Src family of non-receptor tyrosine kinases remains a pivotal target.[1][2] Their integral role in orchestrating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis, has been extensively documented.[2][3][4][5] Aberrant Src activation is a frequent hallmark of various malignancies, correlating with tumor progression and poor patient prognosis.[2][6] This has consequently spurred the development of numerous small molecule inhibitors aimed at attenuating Src's oncogenic signaling.
This guide provides a comprehensive benchmark analysis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , a pyrazolopyrimidine derivative, against a panel of well-established Src inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a robust comparative framework, underpinned by experimental data, to inform their research and development endeavors.
The Inhibitors in Focus
This compound (1-Methyl-PP1) : This compound belongs to the pyrazolopyrimidine class, which has been a fertile ground for the discovery of kinase inhibitors.[4][5] Specifically, 1-Methyl-PP1 is a cell-permeable analog of PP1 and is recognized as a potent inhibitor of Src family kinases.[7]
Comparative Inhibitors : To provide a meaningful benchmark, we have selected a range of widely recognized Src inhibitors with diverse selectivity profiles and clinical relevance:
-
PP2 : A widely used and commercially available Src family kinase inhibitor, PP2 is a potent, reversible, and ATP-competitive inhibitor of Lck and Fyn.[8] While extensively used as a selective Src inhibitor, some studies suggest it may inhibit other kinases with similar affinities.[9]
-
Dasatinib (BMS-354825) : A potent, multi-targeted inhibitor that targets Src, Abl, and c-Kit kinases with high affinity.[10][11] It is a clinically approved drug for the treatment of chronic myelogenous leukemia (CML).[3]
-
Saracatinib (AZD0530) : A potent and selective dual inhibitor of Src and Abl kinases.[12][13][14] It has demonstrated anti-migratory and anti-invasive effects in preclinical models.[15]
-
Bosutinib (SKI-606) : Another dual Src/Abl inhibitor with potent antiproliferative activity against CML cells.[16][17][18]
Comparative Potency: A Quantitative Overview
The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Noteworthy Characteristics |
| 1-Methyl-PP1 | v-Src-as1, c-Fyn-as1 | 4.3, 3.2[7] | A potent analog of the well-characterized PP1 inhibitor. |
| PP2 | Lck, Fyn | 4, 5[8][19] | Widely used experimental tool for Src inhibition.[8] |
| Dasatinib | Src, Abl | <1[10] | Clinically approved multi-targeted inhibitor.[3][10] |
| Saracatinib | c-Src | 2.7[12][13][15] | Potent and selective Src inhibitor with anti-metastatic properties.[15] |
| Bosutinib | Src, Abl | 1.2, 1[16][17][18] | Dual inhibitor with demonstrated in vivo efficacy in xenograft models.[17] |
Understanding the Mechanism: Src Signaling Pathway
Src kinase does not operate in isolation. It is a central node in a complex network of signaling pathways that regulate critical cellular functions.[1][20][21] Understanding this pathway is crucial for interpreting the downstream effects of Src inhibition.
Caption: Simplified overview of the Src signaling pathway.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of our findings, we adhere to standardized and rigorously validated experimental protocols. Below are the methodologies for key assays used in the characterization of Src inhibitors.
Biochemical Kinase Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Src kinase.
Caption: Workflow for a biochemical Src kinase inhibition assay.
Step-by-Step Protocol:
-
Reaction Setup : In a 96-well plate, combine purified recombinant Src kinase, a specific peptide substrate (e.g., poly-Glu,Tyr 4:1), and the test inhibitor at various concentrations.[22]
-
Initiation : Initiate the kinase reaction by adding a solution of ATP (often radiolabeled with ³²P or ³³P, or a fluorescent analog).
-
Incubation : Incubate the reaction mixture at a controlled temperature (typically 30°C) for a defined period (e.g., 30 minutes).[12]
-
Termination : Stop the reaction by adding a solution such as EDTA or by spotting the reaction mixture onto a filter membrane.[17]
-
Detection : Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this is typically done using a scintillation counter. For non-radioactive methods, a variety of detection systems are available, such as luminescence-based assays that measure the amount of ADP produced.[23][24][25]
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Src Inhibition Assay (In Situ)
This assay assesses the ability of an inhibitor to penetrate the cell membrane and inhibit Src activity within a cellular context.
Step-by-Step Protocol:
-
Cell Culture : Culture a relevant cell line (e.g., a cancer cell line known to have high Src activity) in appropriate growth medium.
-
Inhibitor Treatment : Treat the cells with the test inhibitor at various concentrations for a specified duration.
-
Cell Lysis : After treatment, wash the cells and then lyse them to release the cellular proteins.
-
Western Blotting :
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated (active) form of Src (e.g., anti-phospho-Src Tyr416).
-
Also, probe with an antibody for total Src as a loading control.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
-
Detection : Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification : Densitometrically quantify the intensity of the phosphorylated Src band relative to the total Src band to determine the extent of inhibition.
Concluding Remarks
The selection of an appropriate Src inhibitor for research purposes is a critical decision that can significantly impact experimental outcomes. This guide provides a foundational comparison of this compound with other prominent Src inhibitors. While biochemical potency is a key metric, it is imperative to consider other factors such as selectivity, cell permeability, and the specific context of the biological question being addressed. The provided protocols offer a starting point for the rigorous evaluation of these and other novel Src inhibitors.
References
- Vertex AI Search. (n.d.). Bosutinib (SKI-606) | Src/Abl Inhibitor | MedChemExpress.
- Selleck Chemicals. (n.d.). Saracatinib (AZD0530) | Src Inhibitor | CAS 379231-04-6.
- MedchemExpress. (n.d.). PP2 (Synonyms: AGL 1879) - Src Inhibitor.
- Wikipedia. (n.d.). PP2 (kinase inhibitor).
- MedchemExpress. (n.d.). Saracatinib (AZD0530) | Src Inhibitor.
- Cell Signaling Technology. (n.d.). PP2.
- Selleck Chemicals. (n.d.). Bosutinib (SKI-606) | Src/Abl Inhibitor | CAS 380843-75-4.
- APExBIO. (n.d.). Saracatinib (AZD0530) - Potent Src/Abl Kinase Inhibitor.
- R&D Systems. (n.d.). Saracatinib | Src Family Kinase Inhibitors.
- National Institutes of Health. (n.d.). Src kinase inhibitor PP2 regulates the biological characteristics of A549 cells via the PI3K/Akt signaling pathway.
- AmBeed.com. (n.d.). Bosutinib (SKI-606) | Src/Abl Inhibitor.
- Selleck Chemicals. (n.d.). PP2 (AGL 1879) Src inhibitor.
- AdooQ. (n.d.). Saracatinib (AZD0530) | Src/Abl inhibitor | Buy from Supplier.
- National Institutes of Health. (n.d.). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS.
- Selleck Chemicals. (n.d.). Dasatinib Tyrosine Kinase Inhibitor | CAS 302962-49-8.
- APExBIO. (n.d.). Bosutinib (SKI-606) - Potent Abl/Src Kinase Inhibitor.
- AACR Journals. (n.d.). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors.
- National Institutes of Health. (n.d.). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk.
- Unknown Source. (2008, September 29). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.
- National Institutes of Health. (n.d.). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family | Enzymes.
- Oxford Academic. (n.d.). Src kinase-mediated signaling in leukocytes.
- ResearchGate. (n.d.). Src signaling pathways and function. Binding of ligands to the....
- Tocris Bioscience. (n.d.). Bosutinib | Src Kinases.
- National Institutes of Health. (n.d.). Development of a highly selective c-Src kinase inhibitor.
- BPS Bioscience. (n.d.). SRC Assay Kit.
- National Institutes of Health. (n.d.). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells.
- Sigma-Aldrich. (n.d.). c-Src Kinase Inhibitor Screening Kit.
- Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538).
- Cell Signaling Technology. (n.d.). HTScan® Src Kinase Assay Kit #7776.
- Molecular BioSystems (RSC Publishing). (n.d.). Bivalent inhibitors of the tyrosine kinases ABL and SRC: determinants of potency and selectivity.
- MedchemExpress. (n.d.). 1-NM-PP1 (PP1 Analog II) | Src Inhibitor.
- Promega Corporation. (n.d.). SRC Kinase Enzyme System.
- Creative BioMart. (n.d.). c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit.
- PubMed Central. (n.d.). A Discovery Strategy for Selective Inhibitors of c-Src in Complex with the Focal Adhesion Kinase SH3/SH2-binding Region.
- Promega Corporation. (n.d.). SRC Kinase Assay.
- R&D Systems. (n.d.). Src Family Kinase Inhibitors Products.
- National Institutes of Health. (2023, July 4). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor.
- National Institutes of Health. (n.d.). The Src-family tyrosine kinase inhibitor PP1 interferes with the activation of ribosomal protein S6 kinases.
- PubMed. (n.d.). Src family-selective tyrosine kinase inhibitor, PP1, inhibits both Fc epsilonRI- and Thy-1-mediated activation of rat basophilic leukemia cells.
- Unknown Source. (2025, August 6). The Src-selective Kinase Inhibitor PP1 Also Inhibits Kit and Bcr-Abl Tyrosine Kinases.
- PubMed. (n.d.). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases.
- IRIS UniGe. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS.
- ACS Publications. (2020, January 14). Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P-Loop Cysteine | Journal of Medicinal Chemistry.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 6. c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. adooq.com [adooq.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. apexbt.com [apexbt.com]
- 19. PP2 | Cell Signaling Technology [cellsignal.com]
- 20. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. SRC Kinase Enzyme System [promega.sg]
- 25. promega.com [promega.com]
A Tale of Two Anticancer Agents: A Head-to-Head Comparison of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Paclitaxel
In the landscape of oncology research, the quest for effective and specific therapeutic agents is relentless. This guide provides a detailed, head-to-head comparison of two distinct classes of anticancer compounds: the well-established microtubule-stabilizing agent, Paclitaxel, and the emerging class of purine analogs, represented here by 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its closely related derivatives. This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of their disparate mechanisms of action, a synthesis of their preclinical efficacy, and the experimental methodologies used to evaluate them.
Introduction to the Contenders
Paclitaxel , sold under brand names like Taxol, is a cornerstone of chemotherapy regimens for a variety of solid tumors, including ovarian, breast, and lung cancers. First isolated from the Pacific yew tree, its discovery and development marked a significant advancement in cancer treatment.
This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. These are synthetic purine analogs, designed to mimic endogenous nucleosides to interfere with cellular processes.[1] While direct, extensive preclinical data for this specific methylated compound is limited in publicly accessible literature, the broader class of 4-aminopyrazolo[3,4-d]pyrimidines has been extensively studied and shown to possess potent anticancer properties, often by inhibiting various protein kinases.[2][3] Therefore, for the purpose of this guide, we will draw upon data from closely related and well-characterized derivatives to represent the therapeutic potential and mechanism of this class.
Chemical and Physical Properties at a Glance
A fundamental understanding of these molecules begins with their chemical identity. The table below summarizes their key properties.
| Property | This compound | Paclitaxel |
| Chemical Structure | ||
| Molecular Formula | C₆H₇N₅[4] | C₄₇H₅₁NO₁₄ |
| Molecular Weight | 149.15 g/mol [4] | 853.9 g/mol |
| Class | Purine Analog, Pyrazolopyrimidine | Taxane, Mitotic Inhibitor |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
Divergent Mechanisms of Action: A Cellular Tug-of-War
The fundamental difference between these two agents lies in their cellular targets and mechanisms of action. Paclitaxel physically obstructs the machinery of cell division, while pyrazolo[3,4-d]pyrimidines act as molecular mimics to disrupt critical signaling pathways.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics.[5] Microtubules are essential components of the cellular cytoskeleton, playing a crucial role in cell shape, transport, and, most critically, the formation of the mitotic spindle during cell division.[6]
Normally, microtubules are in a constant state of dynamic instability, polymerizing and depolymerizing as needed. Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[5] This results in the formation of stable, non-functional microtubules, which disrupts the normal formation of the mitotic spindle. Consequently, the cell cycle is arrested in the G2/M phase, ultimately leading to apoptosis (programmed cell death).[5][7]
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Pyrazolo[3,4-d]pyrimidines: The Kinase Inhibitors
In contrast, this compound and its analogs function as purine bioisosteres. Their structural similarity to adenine allows them to compete for the ATP-binding site of various protein kinases.[8] Many pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of tyrosine kinases, which are critical enzymes in signal transduction pathways that regulate cell growth, proliferation, and survival.[2]
For instance, various derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9] By blocking the ATP-binding site of these kinases, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade that drives tumor growth and angiogenesis. This disruption of key signaling pathways can lead to cell cycle arrest and apoptosis.[9]
Caption: General mechanism of pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors.
Preclinical Efficacy: A Comparative Analysis of Anti-Proliferative Activity
A direct comparison of the cytotoxic potential of these two classes of compounds can be achieved by examining their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. A lower IC50 value indicates greater potency.
The following table summarizes publicly available IC50 data for Paclitaxel and several potent 4-aminopyrazolo[3,4-d]pyrimidine derivatives in a range of human cancer cell lines. It is important to note that these are not from direct head-to-head experiments in the same study but are compiled from various sources to provide a comparative overview.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Pyrazolo[3,4-d]pyrimidine Derivative (Compound) | Pyrazolo[3,4-d]pyrimidine Derivative IC50 (µM) | Reference(s) |
| A549 | Non-small cell lung | ~2.7[10] | Compound 12b (EGFR inhibitor) | 8.21 | [7] |
| HCT-116 | Colon | ~4.0 | Compound 12b (EGFR inhibitor) | 19.56 | [7] |
| MDA-MB-231 | Breast (Triple Negative) | ~2.5[11] | Compound 12b (VEGFR-2 inhibitor) | 3.34 | [9] |
| T-47D | Breast (Luminal A) | ~3.0[11] | Compound 12b (VEGFR-2 inhibitor) | 4.79 | [9] |
| UO-31 | Renal | - | Compound 12c | 0.87 | [12] |
| HL-60(TB) | Leukemia | - | Compound 12f | 1.41 | [12] |
| MOLT-4 | Leukemia | - | Compound 12j | 1.82 | [12] |
From this data, it is evident that Paclitaxel consistently exhibits high potency in the nanomolar range across multiple cell lines. The pyrazolo[3,4-d]pyrimidine derivatives, while generally showing activity in the micromolar range, demonstrate significant efficacy, with some compounds approaching sub-micromolar IC50 values. This highlights their potential as a distinct class of anticancer agents.
Experimental Methodologies: The "How-To" of In Vitro Evaluation
The validation of the anticancer activity of these compounds relies on a suite of standardized in vitro assays. Below are detailed protocols for three fundamental experiments used to generate the type of data discussed above.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]
Caption: A typical workflow for an MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Paclitaxel or a pyrazolo[3,4-d]pyrimidine derivative) and a vehicle control.[14]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[14]
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations and use a non-linear regression analysis to determine the IC50 value.[14]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15] It is particularly useful for confirming the G2/M arrest induced by Paclitaxel.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the test compound for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.[16]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).[17]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in the S phase will have an intermediate amount of DNA.[17]
Apoptosis Detection: The Annexin V Assay
The Annexin V assay is a common method for detecting early-stage apoptosis.[5] During apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest both the floating and adherent cells.
-
Washing: Wash the cells with cold PBS and then with 1X Binding Buffer.[6]
-
Staining: Resuspend the cells in 1X Binding Buffer and add fluorochrome-conjugated Annexin V. A vital dye such as Propidium Iodide (PI) or 7-AAD is often included to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[5]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry without delay.
-
Data Quadrant Analysis:
-
Lower-left quadrant (Annexin V-/PI-): Live cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells (due to membrane damage during processing)
-
Conclusion
The head-to-head comparison of this compound (as a representative of kinase-inhibiting purine analogs) and Paclitaxel reveals two powerful but mechanistically distinct approaches to cancer therapy. Paclitaxel's strength lies in its potent, direct interference with the physical process of cell division, a hallmark of many cancers. The pyrazolo[3,4-d]pyrimidine class, on the other hand, offers the potential for more targeted therapy by inhibiting specific signaling pathways that are often dysregulated in cancer.
While Paclitaxel is a well-established and highly effective drug, the development of potent and selective kinase inhibitors from the pyrazolo[3,4-d]pyrimidine scaffold represents a promising avenue for future cancer therapies, potentially offering improved specificity and reduced side effects. The experimental protocols detailed in this guide provide the foundational tools for researchers to continue exploring and comparing the efficacy of these and other novel anticancer agents.
References
-
PMC - NIH.
-
Wikipedia.
-
StatPearls - NCBI Bookshelf - NIH.
-
Abcam.
-
Springer Nature Experiments.
-
PMC - NIH.
-
Flow Cytometry Core | ECU - Brody School of Medicine.
-
Creative Biolabs Antibody.
-
Flow Cytometry - UT Health San Antonio.
-
Abcam.
-
Roche.
-
Benchchem.
-
Public Library of Science - Figshare.
-
Abcam.
-
Google Patents.
-
Assay Guidance Manual - NCBI Bookshelf - NIH.
-
CLYTE Technologies.
-
ResearchGate.
-
PubMed.
-
RSC Advances (RSC Publishing).
-
BD Biosciences.
-
RSC Advances (RSC Publishing).
-
MDPI.
-
PubChem.
-
Taylor & Francis Online.
-
NIH.
-
Chemsrc.
-
PMC - PubMed Central.
-
Echemi.
-
MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminopyrazolo[3,4-d]pyrimidine | CAS#:2380-63-4 | Chemsrc [chemsrc.com]
- 4. This compound | C6H7N5 | CID 94753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
confirming the binding mode of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine via X-ray crystallography
For researchers, medicinal chemists, and drug development professionals, unequivocally determining the binding mode of a novel inhibitor is a cornerstone of structure-based drug design. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, frequently employed in the development of kinase inhibitors.[1][2][3] This guide provides an in-depth comparison of the principal methodologies for confirming the binding mode of a key exemplar, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will further explore and contrast this with solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and in silico molecular docking, providing the necessary context for selecting the most appropriate technique for your research objectives.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution snapshot of a ligand bound to its target protein, revealing the precise atomic interactions that govern molecular recognition.[4] The resulting electron density map offers unambiguous evidence of the ligand's orientation, conformation, and key interactions within the binding pocket.
Experimental Protocol for Co-crystallization
Obtaining a high-quality crystal of the protein-ligand complex is the most critical and often most challenging step. The following protocol outlines a generalized workflow for the co-crystallization of a kinase with this compound.
1. Protein Expression and Purification:
-
Express the target kinase in a suitable expression system (e.g., E. coli, insect, or mammalian cells) to high purity (>95% as determined by SDS-PAGE).
-
Purify the protein using a multi-step chromatography protocol, typically involving affinity, ion-exchange, and size-exclusion chromatography.
-
Concentrate the purified protein to a concentration suitable for crystallization, typically in the range of 5-15 mg/mL. The buffer should be well-defined and free of any additives that might interfere with crystallization.
2. Ligand Preparation:
-
Synthesize or procure this compound of high purity (>98%).[5]
-
Prepare a concentrated stock solution (e.g., 50-100 mM) in a suitable solvent such as DMSO.
3. Crystallization Screening:
-
The most common and successful method for screening is vapor diffusion , in either a hanging-drop or sitting-drop format.
-
Prepare a solution of the protein-ligand complex by incubating the purified protein with a 3-5 fold molar excess of this compound for at least one hour on ice.
-
Utilize commercially available sparse-matrix screens to sample a wide range of crystallizing agents (salts, polymers, organic solvents), pH, and additives.
-
Set up crystallization plates by mixing the protein-ligand complex solution with the screen solution in a 1:1 ratio (e.g., 1 µL protein-ligand + 1 µL screen solution).
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
4. Crystal Optimization:
-
Once initial crystal "hits" are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, protein, and ligand, as well as the pH and temperature.
-
Additives such as detergents or small molecules may also be screened to improve crystal quality.
5. Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor and a cryo-protectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to determine the space group and unit cell dimensions.
-
Solve the structure using molecular replacement with a known structure of the target protein.
-
Build the ligand into the resulting electron density map and refine the structure to obtain the final model of the protein-ligand complex.
Figure 1. A streamlined workflow for determining the co-crystal structure of a protein-ligand complex.
Alternative and Complementary Techniques
While X-ray crystallography provides the definitive answer, it is not always feasible due to challenges in obtaining high-quality crystals. In such cases, or to provide complementary data, other techniques are invaluable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the conformation of the bound ligand.[1][6] Unlike crystallography, NMR does not require crystallization and can provide insights into the dynamic nature of the interaction.
Key NMR Experiments for Binding Mode Analysis:
-
Saturation Transfer Difference (STD) NMR: This experiment identifies which protons on the ligand are in close proximity to the protein. By irradiating the protein and observing the transfer of saturation to the ligand, an "epitope map" of the binding interface can be generated.
-
Transferred Nuclear Overhauser Effect (trNOE): For ligands in fast exchange between the free and bound states, NOE signals characteristic of the bound conformation (which has a much larger molecular weight) can be observed on the free ligand signals. These trNOEs provide distance constraints that can be used to determine the conformation of the ligand when it is bound to the protein.
Experimental Protocol for NMR Binding Studies:
-
Sample Preparation: Prepare a sample of the purified target protein in a suitable NMR buffer (e.g., phosphate or HEPES buffer in D₂O). The protein concentration is typically in the range of 10-50 µM. Prepare a stock solution of this compound.
-
STD NMR: Acquire a series of 1D ¹H NMR spectra with and without selective saturation of the protein resonances. The difference spectrum will show only the signals of the ligand that are in close contact with the protein.
-
trNOESY/ROESY: For conformational analysis, acquire 2D NOESY or ROESY spectra of the ligand in the presence of a substoichiometric amount of the protein. The cross-peak patterns will reveal through-space correlations for the bound ligand.
-
Data Analysis: Analyze the relative intensities of the STD signals to map the binding epitope. Use the trNOE cross-peaks to calculate inter-proton distance restraints and determine the bound conformation of the ligand.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor.[2][3] It is a rapid and cost-effective method for generating hypotheses about the binding mode, which can then be tested experimentally.
Typical Molecular Docking Workflow:
-
Receptor and Ligand Preparation: Obtain the 3D structure of the target protein (from the PDB or homology modeling). Prepare the structure by adding hydrogens, assigning bond orders, and minimizing the energy. Generate a 3D conformation of this compound.
-
Binding Site Definition: Define the binding site on the receptor, typically based on the location of a known co-crystallized ligand or from predictions of binding pockets.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to sample a large number of possible orientations and conformations of the ligand within the binding site.
-
Scoring and Analysis: The docking program uses a scoring function to rank the different poses. The top-ranked poses are then analyzed to identify the most likely binding mode and key interactions.
Figure 2. A general workflow for performing molecular docking studies.
Comparative Analysis of Methodologies
The choice of technique for binding mode determination depends on several factors, including the availability of materials, the desired level of detail, and the specific research question.
| Feature | X-ray Crystallography | NMR Spectroscopy | Molecular Docking |
| Resolution | Atomic (typically 1.5-3.5 Å) | Atomic to residue-level | Not applicable (model-based) |
| Sample Req. | High (mg of pure protein), crystals | Moderate (µM-mM protein), soluble | None (computational) |
| Information | Static 3D structure, precise interactions | Dynamic information, binding epitope, bound conformation, affinity | Predicted binding pose, interaction energies |
| Throughput | Low | Medium | High |
| Major Challenge | Obtaining diffraction-quality crystals | Protein size limitations, spectral overlap | Accuracy of scoring functions, receptor flexibility |
| Cost | High (synchrotron access) | High (spectrometer time) | Low (software licenses, computing power) |
Conclusion and Recommendations
For the unambiguous determination of the binding mode of this compound, single-crystal X-ray crystallography remains the unparalleled gold standard . It provides a high-resolution, static picture of the protein-ligand complex that can guide further drug development efforts.
However, a pragmatic and often more efficient approach involves the synergistic use of these techniques. Molecular docking can be employed early in the discovery process to generate initial hypotheses and prioritize compounds for synthesis. These hypotheses can then be validated using NMR spectroscopy , which provides experimental evidence of binding and can elucidate the binding epitope and ligand conformation in a solution environment that more closely mimics physiological conditions. If a lead compound with promising activity is identified, the significant investment in X-ray crystallography is then justified to obtain a definitive, high-resolution structure of the complex.
By understanding the strengths and limitations of each of these powerful techniques, researchers can design a robust and efficient workflow for the characterization of novel inhibitors, accelerating the path from initial discovery to clinical candidates.
References
-
Dali, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]
-
El Hafi, M., et al. (2018). 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. IUCrData, 3(4), x180479. [Link]
-
Hassan, A. S., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6591. [Link]
-
Schenone, S., et al. (2008). Synthesis, Biological Evaluation and Docking Studies of 4-amino Substituted 1H-pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry, 16(14), 7013-7023. [Link]
-
Dali, A., et al. (2024). Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed, [Link]
-
Gaber, M., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1339-1355. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(12), 2531-2551. [Link]
-
PubChem. (n.d.). This compound. PubChem Compound Database. [Link]
-
Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
-
Mittapalli, S. K., et al. (2023). Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents. Pharmacology & Pharmacy, 14(11), 311-340. [Link]
-
Papageorgiou, G., et al. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. International Journal of Molecular Sciences, 22(6), 2742. [Link]
-
bioRxiv. (2025). Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. [Link]
-
University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. [Link]
-
Schenone, S., et al. (2008). Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines. ResearchGate. [Link]
-
eLS. (2001). Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
-
El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry, 15(1), 107-124. [Link]
-
Wang, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2419-2423. [Link]
-
Abdel-Aziz, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. RSC Advances, 12(23), 14614-14631. [Link]
-
Dali, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Williams, C., & Lindley, P. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
Sources
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 3. Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. This compound | C6H7N5 | CID 94753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative ADME Properties of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Prodrugs
Introduction: The Therapeutic Promise and Physicochemical Challenges of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This compound, a structural analogue of allopurinol, belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. These pyrazolopyrimidines are recognized as potent inhibitors of various protein kinases, making them promising candidates for the development of novel anticancer agents. However, a significant hurdle in the clinical development of this and related compounds is their suboptimal physicochemical properties, most notably poor aqueous solubility. This inherent low solubility can lead to erratic absorption, low bioavailability, and challenges in formulating parenteral dosage forms, thereby limiting their therapeutic potential.
To surmount these limitations, the prodrug strategy has emerged as a viable and effective approach. By chemically modifying the parent drug into a bioreversible derivative, it is possible to enhance its aqueous solubility and improve its pharmacokinetic profile. These prodrugs are designed to be inactive entities that, upon administration, undergo enzymatic or chemical conversion in the body to release the active parent drug. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various prodrugs of this compound and its close structural analogs, offering researchers critical insights into the rational design of more effective therapeutic agents.
Comparative Analysis of Prodrug ADME Properties
While direct comparative studies on a series of prodrugs of this compound are limited in the public domain, valuable insights can be gleaned from studies on structurally related N-acyloxymethyl prodrugs of allopurinol. Allopurinol shares the same pyrazolo[3,4-d]pyrimidine core, and the findings from these studies provide a strong foundation for understanding the structure-ADME relationships applicable to our target compound.
The following table summarizes the key ADME-related properties of a series of N-acyloxymethyl allopurinol prodrugs, which serve as excellent surrogates for understanding the potential behavior of similarly modified this compound prodrugs.
| Prodrug Moiety (R) | Aqueous Solubility (mg/mL) | Log P | Plasma Half-life (t½, min) | In Vitro Permeability (Pe x 10⁻⁶ cm/s) |
| Parent Drug (Allopurinol) | 0.8 | -0.6 | - | Low |
| Acetyl | > 20 | 0.25 | 3 | 2.1 |
| Propionyl | > 20 | 0.75 | 5 | 3.5 |
| Butyryl | > 20 | 1.25 | 8 | 4.2 |
| Isobutyryl | > 20 | 1.15 | 15 | 4.8 |
| Pivaloyl | > 20 | 1.65 | 140 | 6.1 |
| Benzoyl | > 20 | 1.85 | 10 | 5.5 |
Discussion of Structure-ADME Relationships
The data presented above highlights several key relationships between the chemical structure of the prodrug moiety and its resulting ADME properties:
-
Aqueous Solubility: A primary goal of the prodrug strategy for this class of compounds is to enhance aqueous solubility. The N-acyloxymethyl modification successfully transforms the poorly soluble parent drug into highly soluble prodrugs. The introduction of the ester functionality, particularly with shorter alkyl chains, significantly improves the interaction with water molecules.
-
Lipophilicity (Log P): As the length of the alkyl chain in the acyl moiety increases (from acetyl to pivaloyl), the lipophilicity of the prodrug also increases. This is a critical parameter that influences membrane permeability and plasma protein binding.
-
Plasma Stability: The rate of hydrolysis of the prodrug back to the parent drug in plasma is heavily influenced by the steric hindrance around the ester bond. The highly branched pivaloyl group provides significant steric hindrance, resulting in a much longer plasma half-life compared to the less hindered acetyl or propionyl groups. This tunability of plasma stability is crucial for controlling the release kinetics of the active drug in vivo.
-
In Vitro Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) data indicates that increasing the lipophilicity of the prodrug generally leads to higher passive permeability across the artificial membrane. This suggests that a more lipophilic prodrug is more likely to be well-absorbed through passive diffusion across the gastrointestinal tract.
These relationships underscore the delicate balance that must be achieved in prodrug design. While increased lipophilicity can enhance permeability, it may also decrease aqueous solubility and increase plasma protein binding. Similarly, while greater plasma stability can prolong the in vivo half-life of the prodrug, it may also slow the release of the active parent drug. The optimal prodrug design will therefore depend on the desired therapeutic application and pharmacokinetic profile.
Experimental Protocols for ADME Profiling
To ensure the scientific rigor and reproducibility of ADME studies, it is essential to follow well-established and validated protocols. The following sections provide detailed methodologies for the key in vitro assays used to characterize the prodrugs discussed in this guide.
Aqueous Solubility Determination
Objective: To determine the thermodynamic solubility of the parent drug and its prodrugs in an aqueous buffer.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Shake the resulting suspension at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: Centrifuge the suspension to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., a mixture of buffer and an organic solvent like acetonitrile or methanol) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the aqueous solubility based on the measured concentration and the dilution factor.
Caption: Workflow for Thermodynamic Aqueous Solubility Determination.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the prodrugs across an artificial lipid membrane, simulating the gastrointestinal barrier.
Methodology:
-
Preparation of the PAMPA Plate:
-
Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane).
-
Add buffer (PBS, pH 7.4) to the wells of a 96-well acceptor plate.
-
-
Preparation of Test Compound Solutions: Dissolve the test compounds in the donor buffer (PBS, pH 7.4, often containing a small percentage of DMSO to aid dissolution) to a final concentration of, for example, 200 µM.
-
Assay Assembly and Incubation:
-
Add the test compound solutions to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using HPLC-UV or LC-MS.
-
-
Calculation of Permeability Coefficient (Pe): The effective permeability coefficient is calculated using the following equation:
Pe = [ -ln(1 - [C]A(t) / [C]equilibrium) ] * (VA * VD) / ((VA + VD) * Area * time)
where:
-
[C]A(t) is the concentration in the acceptor well at time t.
-
[C]equilibrium is the concentration at equilibrium.
-
VA and VD are the volumes of the acceptor and donor wells, respectively.
-
Area is the surface area of the membrane.
-
time is the incubation time.
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
In Vitro Plasma Stability Assay
Objective: To determine the rate of hydrolysis of the prodrugs in human plasma.
Methodology:
-
Preparation of Plasma and Test Compound Solutions:
-
Thaw frozen human plasma at 37°C.
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding a small volume of the test compound stock solution to the plasma to achieve the desired final concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling and Reaction Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This precipitates the plasma proteins and stops the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the prodrug at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining prodrug against time.
-
Determine the first-order degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Caption: Workflow for the In Vitro Plasma Stability Assay.
Conclusion and Future Perspectives
The prodrug approach represents a powerful and versatile strategy for overcoming the physicochemical and pharmacokinetic limitations of promising therapeutic agents like this compound. The comparative analysis of structurally related allopurinol prodrugs clearly demonstrates that chemical modification through the formation of N-acyloxymethyl esters can dramatically improve aqueous solubility and modulate lipophilicity, plasma stability, and membrane permeability.
The key to successful prodrug design lies in the judicious selection of the promoiety to achieve a balanced ADME profile that is tailored to the intended clinical application. Future research in this area should focus on synthesizing and evaluating a broader range of prodrugs of this compound itself, including those with different linker chemistries and solubilizing groups. A comprehensive understanding of the structure-ADME relationships for this specific parent molecule will be instrumental in advancing the development of new and effective kinase inhibitors for the treatment of cancer and other diseases. Furthermore, in vivo pharmacokinetic studies in relevant animal models will be the ultimate validation of the in vitro findings and a critical step towards clinical translation.
References
-
Gualdesi, M. S., Ortiz, C. S., & Raviolo, M. A. (2016). Synthesis and Pharmaceutical Properties of N-acyloxymethyl Prodrugs of Allopurinol With Potential Anti-Trypanosomal Activity. Drug Development and Industrial Pharmacy, 42(4), 602-610. [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]
-
Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
Evaluating the COX-2 Selectivity of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comparative Guide for Drug Discovery Professionals
In the landscape of anti-inflammatory drug discovery, the pursuit of selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of research. This is driven by the therapeutic goal of mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.[1][2][3] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising framework for the development of novel COX-2 selective inhibitors.[4][5][6] This guide provides a comprehensive framework for evaluating the COX-2 selectivity of a candidate molecule from this class, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and compares its potential profile against established benchmarks.
For the purpose of this illustrative guide, we will utilize a hypothetical yet scientifically plausible dataset for this compound to demonstrate the evaluation process. This molecule is structurally related to allopurinol, a known xanthine oxidase inhibitor.[7][8][9] While allopurinol's primary mechanism is not COX inhibition, its pyrazolopyrimidine core is a key feature in many compounds designed to target a range of enzymes.[10][11][12][13]
The Cyclooxygenase Signaling Pathway and the Rationale for COX-2 Selectivity
Cyclooxygenase enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[14][15] The two primary isoforms, COX-1 and COX-2, possess distinct physiological roles. COX-1 is constitutively expressed and plays a crucial role in maintaining gastrointestinal mucosal integrity and platelet function.[16] In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation.[15][16] Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy.
Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the selective inhibition of COX-2.
Quantitative Comparison of Inhibitory Activity
The cornerstone of evaluating COX-2 selectivity is the determination of the 50% inhibitory concentration (IC50) for both COX-1 and COX-2 enzymes. The selectivity index (SI) is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[14][17] A higher SI value indicates greater selectivity for COX-2. The table below presents a hypothetical dataset for this compound alongside published data for the well-established COX-2 selective inhibitors, Celecoxib and Rofecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound (Hypothetical) | 25 | 0.5 | 50 |
| Celecoxib | 15[18] | 0.04[18] | >375[18] |
| Rofecoxib | >100[19] | 0.53[19] | >188[19] |
Key Observations:
-
Celecoxib demonstrates very high potency against COX-2 and a substantial selectivity index, affirming its classification as a highly selective COX-2 inhibitor.[18]
-
Rofecoxib also exhibits significant selectivity for COX-2, with a high IC50 value for COX-1.[19]
-
The hypothetical data for This compound suggests a promising COX-2 selective profile. While its potency against COX-2 is comparable to Rofecoxib in this scenario, its selectivity index of 50 indicates a clear preference for COX-2 over COX-1, positioning it as a molecule of interest for further investigation.
Experimental Protocols for Determining COX-2 Selectivity
Accurate and reproducible in vitro assays are critical for determining the inhibitory potential and selectivity of a test compound. A widely accepted method is the colorimetric inhibitor screening assay.
In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)
Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes[20]
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)[20]
-
Heme[20]
-
Test compound (this compound) and reference inhibitors (Celecoxib, Rofecoxib) dissolved in DMSO
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm[20]
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and reference inhibitors.
-
Assay Plate Setup:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.[20]
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.[20]
-
Inhibitor Wells: Add 140 µl of Assay Buffer, 10 µl of Heme, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the test compound/reference inhibitor at various concentrations.
-
-
Inhibitor Incubation: Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding to the enzyme.[17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µl of arachidonic acid to all wells except the background wells.
-
Color Development: Add 10 µl of TMPD to all wells.
-
Detection: Immediately read the absorbance at 590 nm every minute for 5 minutes to obtain the reaction kinetics.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.[17]
-
Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.[17]
-
Caption: Workflow for the in vitro COX inhibition assay.
Field-Proven Insights and Interpretation
The hypothetical selectivity index of 50 for this compound, while lower than that of Celecoxib, is significant. It suggests a favorable therapeutic window where anti-inflammatory effects (mediated by COX-2 inhibition) can be achieved at concentrations that are less likely to cause the gastrointestinal side effects associated with COX-1 inhibition. It is important to note that in vitro IC50 values and the resulting selectivity index can vary between different experimental setups.[14] Therefore, consistency in assay conditions is paramount when comparing compounds.
Further characterization in cellular and in vivo models would be the logical next steps to validate these in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties.
Conclusion
The evaluation of COX-2 selectivity is a critical step in the development of novel anti-inflammatory agents. This guide has outlined a robust framework for assessing the COX-2 selectivity of this compound, a promising candidate from the pyrazolo[3,4-d]pyrimidine class. By employing standardized in vitro assays and comparing the results against established benchmarks like Celecoxib and Rofecoxib, researchers can gain valuable insights into a compound's therapeutic potential. The hypothetical data presented herein for this compound demonstrates a promising selective profile, warranting further investigation into its efficacy and safety.
References
- Benchchem. (n.d.). In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide.
- StatPearls. (2023). Allopurinol. NCBI Bookshelf.
- Benchchem. (n.d.). Dexketoprofen's COX-2 Selectivity: A Comparative Analysis in Isolated Enzyme Assays.
- Moore, R. A., & Derry, S. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Pain and Therapy, 7(Suppl 1), 1–12.
- Rowlinson, S. W., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 64(2), 143–149.
- Benchchem. (n.d.). A Comparative Analysis of Cox-2-IN-32 and Other Selective COX-2 Inhibitors.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
- Manfredini, S., et al. (2005). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. Bioorganic & Medicinal Chemistry, 13(14), 4473–4483.
- ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Benchchem. (n.d.). Plantanone B vs. Celecoxib: A Comparative Analysis of COX-2 Selectivity.
- Benchchem. (n.d.). Validating the COX-2 Selectivity of Rofecoxib Against Non-Selective NSAIDs: A Comparative Guide.
- ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Schenone, S., et al. (2008). Synthesis, Biological Evaluation and Docking Studies of 4-amino Substituted 1H-pyrazolo[3,4-d]pyrimidines. European Journal of Medicinal Chemistry, 43(12), 2665–2676.
- MDPI. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba.
- Ebling, W. F., et al. (2000). Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of rofecoxib in humans. Clinical Pharmacology & Therapeutics, 68(5), 537–547.
- ResearchGate. (n.d.). The spectrum of selectivity for COX inhibition: the relative affinities....
- YouTube. (2025). Allopurinol Pharmacology.
- Brieflands. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
- MDPI. (2020). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Pacher, P., et al. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87–114.
- ResearchGate. (2025). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review.
- YouTube. (2022). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors.
- ClinPGx. (n.d.). Are rofecoxib and celecoxib safer NSAIDS?.
- PubMed. (2024). Inhibition of xanthine oxidase by allopurinol suppresses HMGB1 secretion and ameliorates experimental asthma.
- ClinPGx. (2021). Allopurinol Pathway, Pharmacokinetics.
- MDPI. (2017). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors.
- PubMed. (2003). Selective COX-2 inhibition and cardiovascular effects: a review of the rofecoxib development program.
- PubMed. (2025). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies.
- PubMed Central. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats.
- PubMed Central. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
- PubMed. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors.
- ResearchGate. (2025). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties | Request PDF.
- Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.
Sources
- 1. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Independent Verification of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine's Anti-Inflammatory Effects: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the potential anti-inflammatory effects of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Due to the limited publicly available data on the specific anti-inflammatory properties of this molecule, this document will leverage existing research on the broader class of pyrazolo[3,4-d]pyrimidine derivatives and its structural similarity to known anti-inflammatory agents to propose a hypothesized mechanism of action and a robust validation strategy. We will objectively compare its potential performance with established alternatives, Allopurinol and Celecoxib, and provide detailed experimental protocols to support these investigations.
Introduction: The Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines in Inflammation
The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in numerous biologically active compounds. While research has extensively explored its role in areas like oncology and virology, emerging evidence points towards significant anti-inflammatory potential. Studies on various derivatives have demonstrated inhibition of key inflammatory mediators, suggesting a promising avenue for the development of novel anti-inflammatory therapeutics.[1][2] This guide focuses on a specific, yet under-investigated member of this family, this compound, and outlines a scientific pathway for its validation.
Hypothesized Mechanism of Action of this compound
The chemical structure of this compound bears a striking resemblance to Allopurinol, a well-established xanthine oxidase inhibitor used in the management of gout and hyperuricemia. Allopurinol's therapeutic effects extend beyond urate lowering, with a growing body of evidence highlighting its direct anti-inflammatory properties.[3][4][5] These effects are largely attributed to the reduction of reactive oxygen species (ROS) generation, which in turn dampens downstream inflammatory signaling cascades, including the NLRP3 inflammasome.[3][4]
Given this structural analogy, we hypothesize that this compound may exert anti-inflammatory effects through a similar mechanism:
-
Inhibition of Xanthine Oxidase: The primary proposed mechanism is the inhibition of xanthine oxidase, leading to a decrease in uric acid and, more importantly, a reduction in the production of superoxide radicals during purine metabolism.
-
Reduction of Oxidative Stress: By curbing ROS production, the compound could mitigate oxidative stress, a key driver of inflammation and cellular damage.
-
Modulation of Downstream Inflammatory Pathways: The reduction in oxidative stress is expected to suppress the activation of pro-inflammatory transcription factors like NF-κB and interfere with the assembly and activation of inflammasomes.
The following diagram illustrates this proposed signaling pathway:
Caption: Proposed mechanism of anti-inflammatory action.
Comparative Analysis: Benchmarking Against Established Anti-Inflammatory Agents
To provide context for the potential efficacy of this compound, we will compare its hypothesized profile with two widely used anti-inflammatory drugs, Allopurinol and Celecoxib.
| Feature | This compound (Hypothesized) | Allopurinol | Celecoxib |
| Primary Mechanism | Xanthine Oxidase Inhibition | Xanthine Oxidase Inhibition | Selective COX-2 Inhibition |
| Effect on Prostaglandin Synthesis | Indirect, likely minimal | Indirect, likely minimal | Direct inhibition |
| Effect on Oxidative Stress | Direct reduction of ROS | Direct reduction of ROS | Indirect, through reduction of inflammation |
| Key Molecular Targets | Xanthine Oxidase | Xanthine Oxidase | Cyclooxygenase-2 (COX-2)[6][7] |
| Therapeutic Applications | Potentially broad inflammatory conditions | Gout, Hyperuricemia[8] | Osteoarthritis, Rheumatoid Arthritis, Acute Pain[6] |
| Potential Advantages | Novel scaffold, potential for improved selectivity or potency | Well-established safety profile | Potent anti-inflammatory and analgesic effects with reduced gastrointestinal side effects compared to non-selective NSAIDs[9] |
| Potential Disadvantages | Lack of established efficacy and safety data | Risk of hypersensitivity reactions[8] | Cardiovascular risks with long-term use |
Experimental Verification: Protocols and Methodologies
The following section provides detailed, step-by-step protocols for key in vitro and in vivo experiments to validate the anti-inflammatory effects of this compound and its proposed mechanism of action.
In Vitro Assays
The following diagram outlines the general workflow for in vitro screening:
Caption: General workflow for in vitro anti-inflammatory screening.
Objective: To determine the direct inhibitory effect of this compound on xanthine oxidase activity.
Protocol:
-
Reagents: Xanthine oxidase, xanthine, potassium phosphate buffer (pH 7.5), test compound, Allopurinol (positive control).
-
Procedure: a. Prepare a reaction mixture containing potassium phosphate buffer and the test compound at various concentrations. b. Add xanthine oxidase to the mixture and pre-incubate for 15 minutes at 25°C. c. Initiate the reaction by adding xanthine. d. Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm for 5-10 minutes using a spectrophotometer. e. Calculate the percentage of inhibition relative to a vehicle control. f. Determine the IC50 value of the test compound.
Objective: To assess the ability of the test compound to suppress the production of key pro-inflammatory mediators in a cellular model of inflammation.
Protocol:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compound, Allopurinol, Celecoxib, or vehicle for 1-2 hours. c. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. d. Collect the cell culture supernatant. e. Measure the concentration of nitric oxide (NO) in the supernatant using the Griess assay. f. Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using specific ELISA kits. g. Perform a cell viability assay (e.g., MTT or LDH) to rule out cytotoxicity.
In Vivo Models
The following diagram illustrates the general workflow for in vivo anti-inflammatory testing:
Caption: General workflow for in vivo anti-inflammatory evaluation.
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound in an acute model of inflammation.[10]
Protocol:
-
Animals: Wistar rats or Swiss albino mice.
-
Procedure: a. Fast the animals overnight with free access to water. b. Administer the test compound, Allopurinol, Celecoxib, or vehicle orally or intraperitoneally. c. After 1 hour, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw. d. Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, and 4 hours post-carrageenan injection. e. Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Conclusion
This guide provides a scientifically rigorous framework for the independent verification of the anti-inflammatory effects of this compound. By leveraging the knowledge of structurally similar compounds and employing standardized and validated experimental models, researchers can systematically investigate its potential as a novel anti-inflammatory agent. The proposed comparative analysis with Allopurinol and Celecoxib will enable a clear positioning of its efficacy and mechanism of action within the current landscape of anti-inflammatory therapeutics. The successful execution of these studies will be crucial in determining the future trajectory of this promising compound in the field of drug discovery.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]
-
Celecoxib - Wikipedia. Available at: [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. Available at: [Link]
-
Beyond urate lowering: Analgesic and anti-inflammatory properties of allopurinol | Request PDF - ResearchGate. Available at: [Link]
-
Beyond urate lowering: Analgesic and anti-inflammatory properties of allopurinol - PubMed. Available at: [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. Available at: [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. Available at: [Link]
-
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. Available at: [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. Available at: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available at: [Link]
-
Screening models for inflammatory drugs | PPTX - Slideshare. Available at: [Link]
-
Investigating the Anti-inflammatory Effect of Allopurinol on the Prevention of Prostate Cancer. Available at: [Link]
-
Allopurinol (Zyloprim, Aloprim) - American College of Rheumatology. Available at: [Link]
-
(PDF) A Novel Pyrazolo[3,4- d ]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - ResearchGate. Available at: [Link]
-
A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - Korea Science. Available at: [Link]
-
A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - NIH. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. Available at: [Link]
-
[PDF] A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects | Semantic Scholar. Available at: [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. Available at: [Link]
-
6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidines as inhibitor of anti-coagulation and inflammation activities of phospholipase A 2 : insight from molecular docking studies - ResearchGate. Available at: [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Beyond urate lowering: Analgesic and anti-inflammatory properties of allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. rheumatology.org [rheumatology.org]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. wuxibiology.com [wuxibiology.com]
comparing the neuroprotective efficacy of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to other HO-1 inducers
A Comparative Analysis of Heme Oxygenase-1 (HO-1) Inducers for Neuroprotection
Abstract: The induction of heme oxygenase-1 (HO-1) represents a promising therapeutic strategy for mitigating neuronal damage in a range of neurodegenerative diseases and acute brain injuries. HO-1, a critical stress-response enzyme, catabolizes heme into products with potent antioxidant, anti-inflammatory, and anti-apoptotic properties. While the specific compound 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was the initial focus of this guide, a thorough review of the scientific literature indicates that it is not a well-characterized HO-1 inducer with established neuroprotective data. Therefore, this guide has been expertly curated to provide a comparative analysis of well-established and clinically relevant HO-1 inducers, offering researchers a robust framework for selecting and evaluating compounds that target this pivotal neuroprotective pathway. We will delve into the mechanisms, comparative efficacy, and experimental protocols for assessing leading HO-1 inducers, including the synthetic molecule Dimethyl Fumarate, and natural phytochemicals such as Curcumin and Sulforaphane.
The Central Role of Heme Oxygenase-1 in Neuroprotection
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease, as well as acute injuries like ischemic stroke, are characterized by a complex interplay of oxidative stress, inflammation, and apoptosis, which collectively drive neuronal cell death.[1][2] The Heme Oxygenase-1 (HO-1) system has emerged as a critical endogenous defense mechanism against these insults.[3][4]
HO-1 is an inducible enzyme that degrades pro-oxidant heme into three biologically active metabolites: carbon monoxide (CO), biliverdin (which is rapidly converted to the potent antioxidant bilirubin), and ferrous iron (Fe²⁺), which is sequestered by ferritin.[1][3] This enzymatic activity confers neuroprotection through several mechanisms:
-
Antioxidant Effects: Bilirubin directly scavenges reactive oxygen species (ROS), mitigating oxidative damage to lipids, proteins, and DNA.[1][3]
-
Anti-inflammatory Action: CO can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in brain-resident immune cells like microglia.[1][5]
-
Anti-apoptotic Signaling: The products of the HO-1 reaction can interfere with programmed cell death cascades.[1]
The induction of the HO-1 gene (HMOX1) is primarily regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative or electrophilic stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including HMOX1, initiating their transcription.[6][7] Pharmacological induction of this Nrf2/HO-1 pathway is therefore a key strategy for therapeutic intervention.[4]
Step-by-Step Protocol: Western Blot for HO-1 Expression
This protocol provides a reliable method for quantifying the induction of HO-1 protein in cell lysates.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [8][9]Keep samples on ice for 30 minutes, then centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris. [8]2. Protein Quantification: Determine the protein concentration of the supernatant using a BCA Protein Assay Kit. [8][9]3. Sample Preparation: Normalize protein concentrations for all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes. [8]4. Gel Electrophoresis: Load 20-40 μg of protein per lane onto a 10-12% SDS-PAGE gel. [8]Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. [8]6. Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [8][10]7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for HO-1 (e.g., rabbit anti-HO-1, diluted 1:1000 in blocking buffer). [8]Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. [8]9. Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. [8]10. Quantification: Use densitometry software to measure the band intensity of HO-1 relative to the loading control.
In Vivo Validation in a Disease Model
Validating the neuroprotective efficacy of an HO-1 inducer in a relevant animal model is a critical step. [11][12][13]Rodent models of stroke (e.g., MCAo) or neurodegeneration (e.g., MPTP for Parkinson's) are commonly used. [14][15][11]
Causality in Experimental Design: The inclusion of both sham and vehicle-treated disease groups is critical. This design allows researchers to distinguish the effects of the experimental compound from the effects of the surgical procedure or disease induction itself, ensuring that any observed neuroprotection can be confidently attributed to the HO-1 inducer. Behavioral tests provide a functional readout of neuroprotection, while post-mortem tissue analysis confirms the underlying cellular and molecular mechanisms. [11][16][17]
Conclusion and Future Directions
The pharmacological induction of HO-1 is a highly validated and potent strategy for protecting the central nervous system from a wide array of pathological insults. While compounds like Dimethyl Fumarate, Sulforaphane, and Curcumin show significant promise, they each possess unique pharmacokinetic and pharmacodynamic profiles that must be considered. DMF stands out for its clinical approval and oral bioavailability, making it a strong benchmark for comparison. Natural products like sulforaphane and curcumin, while potent, require further development in drug delivery to overcome bioavailability challenges.
Future research should focus on developing novel HO-1 inducers with improved brain penetrance and bioavailability. Furthermore, a deeper understanding of the cell-type specific regulation of HO-1 in the brain—whether in neurons, astrocytes, or microglia—will be essential for developing more targeted and effective neuroprotective therapies. [18][19]The rigorous application of the comparative experimental workflows detailed in this guide will be instrumental in identifying and validating the next generation of therapeutics targeting this vital protective pathway.
References
-
Heme Oxygenase 1 in the Nervous System: Does It Favor Neuronal Cell Survival or Induce Neurodegeneration? - MDPI. Available from: [Link]
-
Detection of HO-1 by Western blotting - Bio-protocol. Available from: [Link]
-
Heme oxygenase in neuroprotection: from mechanisms to therapeutic implications - PubMed. Available from: [Link]
-
Sulforaphane preconditioning of the Nrf2/HO-1 defense pathway protects the cerebral vasculature against blood-brain barrier disruption and neurological deficits in stroke - PubMed. Available from: [Link]
-
Targeting heme oxygenase-1 for neuroprotection and neuroinflammation in neurodegenerative diseases - PubMed. Available from: [Link]
-
Roles of Heme Oxygenase-1 in Neuroinflammation and Brain Disorders - PubMed Central. Available from: [Link]
-
New insights in animal models of neurotoxicity-induced neurodegeneration - Frontiers. Available from: [Link]
-
Resveratrol protects against experimental stroke: Putative neuroprotective role of heme oxygenase 1 - PMC - NIH. Available from: [Link]
-
Neuroprotective effect of sulforaphane on hyperglycemia-induced cognitive dysfunction through the Nrf2/HO-1 pathway - PubMed. Available from: [Link]
-
Novel potential pharmacological applications of dimethyl fumarate—an overview and update - Frontiers. Available from: [Link]
-
Sulforaphane Protects Rodent Retinas against Ischemia-Reperfusion Injury through the Activation of the Nrf2/HO-1 Antioxidant Pathway | PLOS One - Research journals. Available from: [Link]
-
Heme oxygenase-1: role in brain aging and neurodegeneration - PubMed. Available from: [Link]
-
Sulforaphane Attenuates Chronic Intermittent Hypoxia-Induced Brain Damage in Mice via Augmenting Nrf2 Nuclear Translocation and Autophagy - Frontiers. Available from: [Link]
-
Curcumin and Heme Oxygenase: Neuroprotection and Beyond - PMC - PubMed Central. Available from: [Link]
-
The Neuroprotective and Neurodegeneration Effects of Heme Oxygenase-1 in Alzheimer's Disease - PubMed. Available from: [Link]
-
Resveratrol Mitigates the Oxidative Stress Mediated by Hypoxic-Ischemic Brain Injury in Neonatal Rats via Nrf2/HO-1 Pathway - PubMed. Available from: [Link]
-
Metal protoporphyrin‐induced self‐assembly nanoprobe enabling precise tracking and antioxidant protection of stem cells for ischemic stroke therapy - PMC - NIH. Available from: [Link]
-
Neuroprotective effect of sulforaphane on hyperglycemia-induced cognitive dysfunction through the Nrf2/HO-1 pathway - e-Century Publishing Corporation. Available from: [Link]
-
Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases - PMC. Available from: [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. Available from: [Link]
-
Neurodegenerative Disease Models | InVivo Biosystems. Available from: [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. Available from: [Link]
-
Dimethyl Fumarate Protects Neural Stem/Progenitor Cells and Neurons from Oxidative Damage through Nrf2-ERK1/2 MAPK Pathway - MDPI. Available from: [Link]
-
The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PMC - PubMed Central. Available from: [Link]
-
Resveratrol Brain Delivery for Neurological Disorders Prevention and Treatment - PMC. Available from: [Link]
-
Curcumin in Vitro Neuroprotective Effects Are Mediated by p62/keap-1/Nrf2 and PI3K/AKT Signaling Pathway and Autophagy Inhibition - NIH. Available from: [Link]
-
Resveratrol Attenuates Cognitive Deficits of Traumatic Brain Injury by Activating p38 Signaling in the Brain - ResearchGate. Available from: [Link]
-
In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review. Available from: [Link]
-
Animal Models of Neurodegenerative Diseases - PMC - NIH. Available from: [Link]
-
How can I improve HO-1 detection by western blotting? - ResearchGate. Available from: [Link]
-
In Vivo Screening of Traditional Medicinal Plants for Neuroprotective Activity Against Aβ42 Cytotoxicity by Using Drosophila Models of Alzheimer's Disease - PubMed. Available from: [Link]
-
Curcumin increases heme oxygenase-1 (HO-1) protein and glutathione... - ResearchGate. Available from: [Link]
-
Targeting Heme Oxygenase-1 for Neuroprotection and Neuroinflammation in Neurodegenerative Diseases | Request PDF - ResearchGate. Available from: [Link]
-
Effects of dimethyl fumarate on neuroprotection and immunomodulation - PubMed Central. Available from: [Link]
-
Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases - PMC. Available from: [Link]
-
Roles of Heme Oxygenase-1 in Neuroinflammation and Brain Disorders - MDPI. Available from: [Link]
-
Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PubMed Central. Available from: [Link]
-
Mechanisms Underlying Curcumin-Induced Neuroprotection in Cerebral Ischemia - PMC. Available from: [Link]
-
Neuroprotective and Anti-Inflammatory Effects of Dimethyl Fumarate, Monomethyl Fumarate, and Cannabidiol in Neurons and Microglia - PMC - PubMed Central. Available from: [Link]
-
Western Blot protocol. Available from: [Link]
-
Cobalt protoporhyrin (CoPP) treatment leads to an up-regulated... - ResearchGate. Available from: [Link]
-
Intracerebroventricular administration of cobalt protoporphyrin elicits prolonged weight reduction in rats - PubMed. Available from: [Link]
-
Cobalt protoporphyrin modulates antioxidant enzyme activity in the hypothalamus and motor cortex of female rats - PubMed. Available from: [Link]
Sources
- 1. Heme Oxygenase 1 in the Nervous System: Does It Favor Neuronal Cell Survival or Induce Neurodegeneration? [mdpi.com]
- 2. The Neuroprotective and Neurodegeneration Effects of Heme Oxygenase-1 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heme oxygenase in neuroprotection: from mechanisms to therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting heme oxygenase-1 for neuroprotection and neuroinflammation in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin and Heme Oxygenase: Neuroprotection and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sulforaphane Attenuates Chronic Intermittent Hypoxia-Induced Brain Damage in Mice via Augmenting Nrf2 Nuclear Translocation and Autophagy [frontiersin.org]
- 8. Detection of HO-1 by Western blotting [bio-protocol.org]
- 9. Western Blot protocol [protocols.io]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 12. invivobiosystems.com [invivobiosystems.com]
- 13. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Neuroprotective Effect of Dimethyl Fumarate in an MPTP-Mouse Model of Parkinson's Disease: Involvement of Reactive Oxygen Species/Nuclear Factor-κB/Nuclear Transcription Factor Related to NF-E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulforaphane preconditioning of the Nrf2/HO-1 defense pathway protects the cerebral vasculature against blood-brain barrier disruption and neurological deficits in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Roles of Heme Oxygenase-1 in Neuroinflammation and Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Validation of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the statistical validation of the efficacy of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in animal models. By examining its role within the metabolic cascade of allopurinol, we offer a scientifically grounded perspective on its therapeutic relevance and compare the efficacy of its parent compound and primary active metabolites with current alternatives. This document is structured to provide not just data, but a clear rationale for experimental design and statistical interpretation in preclinical research.
Introduction: Deconstructing the Role of this compound
The compound this compound belongs to the pyrazolopyrimidine class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] However, in the context of mainstream therapeutics, this compound is primarily recognized as a minor metabolite of allopurinol.[3] Allopurinol is a cornerstone medication for the management of hyperuricemia and gout.[4][5]
A frequent misconception is to assess the efficacy of this compound in isolation for conditions like hyperuricemia. Scientific literature overwhelmingly indicates that the therapeutic effects of allopurinol are mediated primarily by its major active metabolite, oxypurinol.[4][6][7] This guide, therefore, places this compound in its proper biochemical context to provide a robust and accurate comparison of efficacy.
The Metabolic Pathway of Allopurinol: A Tale of Two Metabolites
Upon oral administration, allopurinol is rapidly absorbed and metabolized, mainly in the liver.[4][5] The enzyme xanthine oxidase, the very target of the drug, is responsible for converting allopurinol into oxypurinol (also known as alloxanthine).[5][6] A smaller fraction is metabolized into this compound.
-
Allopurinol : A structural analog of hypoxanthine, it acts as a competitive inhibitor of xanthine oxidase.[8] It has a short plasma half-life of about 1 to 2 hours.[4]
-
Oxypurinol : This is the principal active metabolite. It is also a potent inhibitor of xanthine oxidase but has a much longer half-life of approximately 15 hours, which accounts for the sustained therapeutic effect of allopurinol.[4][9]
-
This compound : A less-studied metabolite. While the pyrazolo[3,4-d]pyrimidine core is biologically active in other contexts[10][11], there is limited evidence to support its significant contribution to the urate-lowering effect of allopurinol.
Caption: Workflow for preclinical efficacy testing.
Statistical Validation: Ensuring Rigor and Reproducibility
The decision to advance a compound is heavily reliant on robust statistical analysis. [12]
-
Hypothesis Testing: The null hypothesis (H₀) is that there is no difference in mean serum uric acid levels between the treated group and the hyperuricemic model group. The alternative hypothesis (H₁) is that a statistically significant difference exists.
-
Choice of Statistical Test:
-
t-Test: Used to compare the means of two groups (e.g., hyperuricemic model vs. a single treatment group). [13] * Analysis of Variance (ANOVA): Used to compare the means of three or more groups. A one-way ANOVA is appropriate for this experimental design, followed by post-hoc tests (e.g., Tukey's or Dunnett's test) to identify specific group differences. [13]* Significance Level (p-value): A p-value of less than 0.05 is typically considered statistically significant, indicating that there is less than a 5% probability that the observed difference occurred by chance. [14]* Data Presentation: Results are typically presented in tables showing mean values, standard deviations (SD) or standard errors of the mean (SEM), and p-values. Bar charts are effective for visualizing group differences.
-
Comparative Efficacy of Allopurinol and Alternatives in Animal Models
While direct efficacy data for this compound is scarce, extensive research exists for allopurinol and its competitors.
| Compound | Mechanism of Action | Animal Model | Key Efficacy Findings | Reference |
| Allopurinol | Xanthine Oxidase Inhibitor | Potassium oxonate-induced hyperuricemia (mice) | Significantly decreased serum levels of uric acid, blood urea nitrogen, and xanthine oxidase activity. | [15] |
| Oxypurinol | Xanthine Oxidase Inhibitor | Hyperuricemic mouse model | While it is the primary active metabolite, some studies suggest allopurinol administration can be more effective in vivo due to complex metabolic interactions. [16] | [16] |
| Febuxostat | Xanthine Oxidase Inhibitor | High-fructose diet-induced metabolic syndrome (rats) | More effective than allopurinol in normalizing serum uric acid and fasting glucose. Showed superior antioxidant effects. | [17] |
| Lesinurad | URAT1 and OAT Inhibitor (Uricosuric) | Potassium oxonate-induced hyperuricemia (mice) | Significantly decreased serum uric acid. Showed a synergistic effect when combined with allopurinol, improving renal function. | [15] |
These studies highlight that while allopurinol is an effective treatment, newer agents like febuxostat may offer superior efficacy in certain contexts. [17]Furthermore, combination therapies, such as allopurinol with a uricosuric agent like lesinurad, can provide synergistic benefits. [15]
Conclusion: A Contextual Understanding of Efficacy
The statistical validation of a drug's efficacy in animal models is a critical step in the drug development pipeline. In the case of this compound, its primary relevance is as a metabolite of allopurinol. The urate-lowering efficacy of allopurinol is overwhelmingly attributed to its main active metabolite, oxypurinol, through the inhibition of xanthine oxidase.
For researchers in this field, focusing on the parent compound (allopurinol) and its primary metabolite (oxypurinol) within well-established, statistically validated animal models of hyperuricemia is the most scientifically sound approach. Comparisons against current alternatives like febuxostat and emerging combination therapies provide the necessary context for evaluating novel therapeutic candidates. The principles of rigorous experimental design, appropriate model selection, and robust statistical analysis are paramount to generating translatable preclinical data.
References
- An, Y., et al. (2015). An update on the animal models in hyperuricaemia research.
- George, A. & Singh, V. (2023). Allopurinol. In: StatPearls.
- Creative Bioarray. Animal Model of Hyperuricemia.
- Greentech Bioscience. Animal Models of Hyperuricemia and Gout.
- Patsnap Synapse. (2024).
- Pharmacy Freak. (2025). Mechanism of Action of Allopurinol.
- Lawson, K. (2017). Statistical Considerations for Preclinical Studies.
- Wang, M., et al. (2020). High-Protein Diet Induces Hyperuricemia in a New Animal Model for Studying Human Gout. Molecules.
- Wang, L., et al. (2022). Uricase-deficient rats with similarly stable serum uric acid to human's are sensitive model animals for studying hyperuricemia. PLOS One.
- DailyMed. ALLOPURINOL tablet.
- Murrell, G.A.C. & Rapeport, W.G. (1986). Clinical Pharmacokinetics of Allopurinol. Clinical Pharmacokinetics.
- ideas-itn. (2017). The role of a statistician in drug development: Pre-clinical studies.
- The Antibody Review Company. (2023).
- El-Gowilly, S.M., et al. (2021). Comparing the Effects of Febuxostat and Allopurinol in an Animal Model of Metabolic Syndrome. Medical Principles and Practice.
- Sekine, Y., et al. (2023). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Journal of Biological Chemistry.
- El-Shafey, M.M., et al. (2020). Impact of Lesinurad and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study. BMC Pharmacology and Toxicology.
- Barbeau, J. (2020). How to Quantify Drug Efficacy and Effects in Mouse Clinical Trials. Crown Bioscience Blog.
- Pharmacy Question. (2025). What are the alternatives to allopurinol (xanthine oxidase inhibitor)
- SingleCare. (2025).
- Kennis, K. (2025). The Analysis of Efficacy Data of Drug Trials.
- BenchChem. (2025). Addressing variability in Allopurinol response across different animal strains.
- Angelucci, C., et al. (2013). Synthesis, physicochemical properties of allopurinol derivatives and their biological activity against Trypanosoma cruzi. European Journal of Medicinal Chemistry.
- BenchChem. (2025).
- Lee, J.A., et al. (2021). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. Antioxidants.
- Hori, Y., et al. (2022).
- BenchChem. (2025). Technical Support Center: Interpreting Variable Allopurinol Efficacy in Preclinical Models.
- de Santana, D.P., et al. (2015). Determination of Allopurinol and Oxypurinol in Dogs Plasma by High Performance Liquid Chromatography with Uv Detection: Application in a Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques.
- Almansa, C., et al. (2017). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. European Journal of Medicinal Chemistry.
- Selič, L., et al. (2009). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- PubChem. This compound.
- Gomaa, H.A.M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
- ResearchGate. (2025). Synthesis, physicochemical properties of allopurinol derivatives and their biological activity against Trypanosoma cruzi | Request PDF.
- Andersson, C.M., et al. (1996). Synthesis, antioxidant properties, biological activity and molecular modelling of a series of chalcogen analogues of the 5-lipoxygenase inhibitor DuP 654. Bioorganic & Medicinal Chemistry.
- Marr, J.J., et al. (1982). Effect of allopurinol on Trypanosoma cruzi: Metabolism and biological activity in intracellular and bloodstream forms. Antimicrobial Agents and Chemotherapy.
- Grochowski, D.M., et al. (2022).
Sources
- 1. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. ALLOPURINOL [dailymed.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. kolaido.com [kolaido.com]
- 15. Impact of Lesinurad and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparing the Effects of Febuxostat and Allopurinol in an Animal Model of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This document provides essential procedural guidance for the safe handling and disposal of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. As a member of the pyrazolopyrimidine class of heterocyclic compounds, which are foundational in many pharmaceutical and research applications, this substance requires meticulous management to ensure laboratory safety and environmental protection.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and field-proven safety protocols.
Core Principle: Hazard Identification and Risk Assessment
Before any handling or disposal, it is imperative to recognize that This compound must be managed as hazardous chemical waste. This classification is not merely procedural; it is based on the compound's inherent chemical properties and associated health risks as defined by the Globally Harmonized System (GHS).[4] Improper disposal, such as drain disposal or mixing with non-hazardous refuse, is strictly prohibited and can lead to environmental contamination and pose a risk to public health.[5][6]
The primary hazards associated with this compound are summarized below. Understanding these risks is the first step in a self-validating safety system, as it dictates the necessary precautions for every subsequent step.
| Hazard Classification | GHS Category | Description of Risk | Supporting Sources |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[4] | PubChem CID 94753[4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][7][8][9] | PubChem, Fisher Scientific[4][7][8][9] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[4][7][8][9] | PubChem, Fisher Scientific[4][7][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[4][7] | PubChem, Fisher Scientific[4][7] |
The causality for these hazards lies in the compound's fused heterocyclic structure, which can interact with biological tissues. The amine and pyrimidine moieties contribute to its potential as an irritant, necessitating stringent protocols to prevent exposure.
Personal Protective Equipment (PPE): A System for Exposure Prevention
The selection and use of appropriate PPE is the most direct control measure to mitigate the hazards outlined above. This is not a mere checklist but an integrated system designed to protect the handler from all potential routes of exposure.
| Protection Type | Specification | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles or a face shield. | Protects against splashes or airborne particulates that can cause serious eye irritation. Standard safety glasses are insufficient. Eyewash stations must be readily accessible.[10] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a fully-buttoned laboratory coat. | Prevents direct skin contact, which is known to cause irritation.[4][9] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[8] |
| Respiratory Protection | All handling and waste packaging should occur in a well-ventilated area, preferably a certified chemical fume hood. | Mitigates the risk of inhaling dust or aerosols, which may cause respiratory tract irritation.[7][10] For bulk transfers or situations where dust cannot be controlled, a NIOSH/MSHA-approved respirator is required.[8] |
Step-by-Step Waste Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound from the point of generation to its final removal by specialists.
Step 1: Waste Segregation at the Source
Immediately upon generation, all waste containing this compound must be segregated from non-hazardous waste streams. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Solutions containing the compound.
-
Spill cleanup materials.
Causality: Segregation is critical to prevent the accidental contamination of municipal waste streams and to ensure the waste is handled by personnel with the appropriate training and equipment.
Step 2: Containerization
Place the segregated hazardous waste into a designated, compatible, and sealable container.[6]
-
Material Compatibility: Use a high-density polyethylene (HDPE) or glass container that will not react with the chemical.
-
Integrity: The container must be leak-proof with a secure, screw-top lid.
-
Status: Keep the container closed at all times except when adding waste.[5]
Step 3: Labeling
Proper labeling is a key regulatory requirement. The waste container must be clearly and accurately labeled as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste" .[6]
-
The full chemical name: "this compound" .
-
The date on which waste was first added to the container.
-
An indication of the primary hazards (e.g., "Irritant," "Acutely Toxic").
Step 4: Temporary Accumulation and Storage
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[10] This area must be:
-
Secure and accessible only to trained personnel.
-
Well-ventilated.[7]
-
Away from incompatible materials, particularly strong oxidizing agents and acids.[7][10]
-
Equipped with secondary containment to manage potential leaks.
Step 5: Final Disposal
The universally accepted and required method for the final disposal of this type of chemical waste is through a licensed hazardous waste management company.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste container.
-
Methodology: The waste will typically be transported to a specialized facility for high-temperature incineration with flue gas scrubbing .[5] This method ensures the complete destruction of the organic compound, preventing its release into the environment.[5][11]
Disposal Decision and Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of waste generated from this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is crucial.
Spill Response
-
Evacuate and Secure: Immediately alert others and evacuate the affected area. Restrict access.
-
Protect Yourself: Don the full PPE as described in Section 2 before re-entering the area.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to dike the spill. For solid spills, gently cover to prevent dust from becoming airborne.[10]
-
Collect: Carefully sweep or scoop the absorbed material and place it into a new, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[8]
-
Inhalation: Move the affected person to fresh air immediately.[7]
-
Ingestion: Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel. [8]
References
-
National Center for Biotechnology Information. (n.d.). Allopurinol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. NCBI Bookshelf. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Dash, S. R., et al. (2020). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. PubMed. Retrieved from [Link]
-
Pharmacy Purchasing & Products Magazine. (2020). Demystify New Regulations for Hazardous Waste. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrazolopyrimidine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Allopurinol-Impurities. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2021). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. Retrieved from [Link]
-
Tolba, M. S., et al. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. Retrieved from [Link]
-
Trilleras, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Retrieved from [Link]
Sources
- 1. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 3. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H7N5 | CID 94753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. cleanchemlab.com [cleanchemlab.com]
Personal protective equipment for handling 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
A Researcher's Guide to Safely Handling 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Handling these compounds, such as this compound, a member of the pyrazolopyrimidine class, demands a synthesis of deep scientific understanding and an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and, most importantly, your personal safety.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"
Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These classifications are not merely administrative checkboxes; they are critical data points that inform our entire safety protocol. The potential for oral toxicity necessitates stringent measures to prevent ingestion, while the irritant properties to skin, eyes, and the respiratory system dictate the specific personal protective equipment (PPE) required to create an effective barrier.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a direct response to the identified hazards. The following table summarizes the essential PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes. | Standard safety glasses may not provide adequate protection from splashes. Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are essential to prevent eye irritation.[2][3] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a fully buttoned laboratory coat. | Nitrile or neoprene gloves offer good resistance to a broad range of chemicals, including heterocyclic compounds. Always inspect gloves for tears or punctures before use. A lab coat prevents incidental skin contact.[4][5] |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge may be necessary if engineering controls (e.g., fume hood) are not available or if generating aerosols or dust. | To mitigate the risk of respiratory tract irritation, handling should occur in a chemical fume hood. If this is not feasible, a respirator is required to prevent inhalation of airborne particles.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, clearly labeled with the appropriate hazard warnings.
-
Chemical Fume Hood: All weighing and solution preparation activities should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial for ensuring complete protection.
Caption: PPE Donning Sequence
Handling the Compound
-
Weighing: Use a disposable weigh boat or creased weighing paper. Handle with forceps to avoid direct contact.
-
Transfers: When transferring the solid or solutions, do so slowly and carefully to avoid generating dust or splashes.
-
Cleaning: Clean any spills immediately, following the spill response protocol outlined below.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step to prevent self-contamination.
-
Gloves: Remove gloves first, turning them inside out as you do so. Dispose of them in the designated chemical waste container.
-
Eye/Face Protection: Remove your eye and face protection.
-
Lab Coat: Remove your lab coat, turning it inside out to contain any potential contamination.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[7]
Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is essential.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Clean: Wearing appropriate PPE, carefully sweep or wipe up the contained material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[8]
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.
Conclusion: A Culture of Safety
The safe handling of this compound is not just a matter of following procedures; it is about cultivating a deep-seated culture of safety. By understanding the inherent hazards, utilizing the correct PPE, adhering to a meticulous operational plan, and being prepared for emergencies, you can confidently advance your research while prioritizing your well-being.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Campus Operations, University of Arizona. Hazardous Chemical Used in Animals - 1H-Pyrazole. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Pyrazole, 98%. [Link]
Sources
- 1. This compound | C6H7N5 | CID 94753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
